molecular formula C4H4O5-2 B086768 Malate CAS No. 149-61-1

Malate

Numéro de catalogue: B086768
Numéro CAS: 149-61-1
Poids moléculaire: 132.07 g/mol
Clé InChI: BJEPYKJPYRNKOW-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Malate, specifically the L-enantiomer, is a fundamental dicarboxylic acid and an essential intermediate in central metabolic pathways, making it a crucial reagent for biochemical and cell biology research . It plays a pivotal role in the citric acid cycle (TCA cycle), where it is converted to oxaloacetate by the enzyme this compound dehydrogenase (MDH), a reaction that also produces NADH for cellular energy production . Beyond mitochondrial energy metabolism, this compound is a key component in the this compound-aspartate shuttle, which transfers reducing equivalents across the mitochondrial membrane, and it is also involved in plant metabolism as a source of CO2 for the Calvin cycle . This compound is widely used by researchers in various applications, including the study of cellular respiration, enzyme kinetics (e.g., with this compound Dehydrogenase), and metabolic flux analysis . Furthermore, this compound serves as a direct analyte in colorimetric assay kits for the quantitative determination of metabolite levels in beverages, food, juice, and other agricultural products, with a typical detection range of 0.02 to 2 mM . Its high solubility in water facilitates its use in aqueous experimental systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEPYKJPYRNKOW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933521
Record name 2-Hydroxybutanedioate
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Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149-61-1
Record name DL-Malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, hydroxy-, ion(2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybutanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of Malate in Plant Abiotic Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Malate, a key intermediate in plant metabolism, is emerging as a critical player in how plants respond and adapt to a myriad of environmental challenges. A comprehensive technical guide released today details the multifaceted roles of this dicarboxylic acid in plant abiotic stress responses, providing valuable insights for researchers, scientists, and professionals in drug development. The guide synthesizes current knowledge on this compound's involvement in drought, salinity, heavy metal, heat, and cold stress, highlighting its functions in osmotic adjustment, pH homeostasis, and as a crucial signaling molecule.

Introduction: this compound as a Central Hub in Plant Stress Physiology

This compound is a ubiquitous organic acid in plants, central to primary metabolic pathways such as the tricarboxylic acid (TCA) cycle.[1] Beyond its fundamental role in cellular respiration, this compound is increasingly recognized for its dynamic involvement in plant responses to abiotic stressors.[2][3] Plants under stress exhibit significant alterations in this compound metabolism and accumulation, indicating its importance in adaptive strategies. This guide provides an in-depth examination of the mechanisms by which this compound contributes to plant resilience in the face of adverse environmental conditions.

This compound's Function in Mitigating Abiotic Stress

The accumulation or redistribution of this compound is a common plant response to various abiotic stresses. Its functions are diverse and context-dependent, ranging from acting as a compatible solute to a signaling molecule that orchestrates downstream stress responses.

Drought Stress: Orchestrating Stomatal Closure

Under drought conditions, this compound plays a crucial role in regulating stomatal aperture to conserve water. The accumulation of the plant hormone abscisic acid (ABA) triggers the release of this compound from guard cells. This efflux of this compound, along with other ions, reduces turgor pressure in the guard cells, leading to stomatal closure and reduced water loss through transpiration. Recent studies have revealed that this compound itself can act as a signaling molecule, inducing stomatal closure through a G-protein-dependent pathway.[2] Metabolome analysis of grapevine leaves under dehydration stress showed a significant upregulation of this compound over time.[2]

Salinity Stress: Osmotic Adjustment and Ion Homeostasis

In saline environments, plants accumulate osmolytes to maintain cellular turgor and water uptake. This compound contributes to this osmotic adjustment.[3] Furthermore, the synthesis of organic acids like this compound can help maintain ion balance and pH homeostasis within the cell under high salt conditions.[4] In tomato plants under salt and alkali stress, an enhanced synthesis of organic acids, including this compound, was observed in both roots and leaves, which is believed to compensate for the deficiency of inorganic anions and maintain cellular pH.[4]

Heavy Metal Toxicity: Chelation and Detoxification

This compound is a key player in plant tolerance to heavy metal toxicity, particularly aluminum (Al³⁺). In acidic soils where aluminum becomes more soluble and toxic, tolerant plants exude this compound from their roots. This secreted this compound chelates the toxic Al³⁺ ions in the rhizosphere, preventing their uptake into the root.[3] This process is mediated by specific transporters, such as the Aluminum-Activated this compound Transporter (ALMT).

Temperature Stress: Heat and Cold

Changes in temperature also impact this compound metabolism. Under heat stress, alterations in the TCA cycle can affect this compound concentrations.[5] While direct signaling roles for this compound in heat stress are still being elucidated, its involvement in general stress responses suggests a supportive role. During cold stress, this compound metabolism is also modulated. A this compound shuttle between chloroplasts and mitochondria is proposed to help stabilize the levels of reactive oxygen species (ROS), which can accumulate to damaging levels under cold conditions.[6]

Quantitative Changes in this compound Levels Under Abiotic Stress

The following tables summarize the quantitative changes in this compound concentration observed in various plant species under different abiotic stress conditions.

Plant SpeciesTissueStress ConditionChange in this compound ConcentrationReference
Vitis vinifera (Grapevine)LeavesDehydration (24h)Upregulated[2]
Solanum lycopersicum (Tomato)Roots and LeavesSalt and Alkali StressIncreased synthesis[4]
Oryza sativa (Rice)-Salt StressIncreased in salt-tolerant cultivars[7]
Plant SpeciesTissueStress ConditionChange in this compound Dehydrogenase (MDH) ActivityReference
Tomato-Abiotic StressesDifferentially regulated[8]
Kenaf-Salt and DroughtInduced[9]

This compound Signaling Pathways in Abiotic Stress Response

This compound is not just a metabolite but also a signaling molecule that can trigger specific cellular responses. The most well-characterized signaling pathway involving this compound is in the context of drought-induced stomatal closure.

This compound-Induced Stomatal Closure Signaling Pathway

External this compound, often released from guard cells in response to drought stress and ABA, acts as a signal. This signal is perceived, potentially by a G-protein coupled receptor, initiating a signaling cascade.[2] This cascade involves the production of second messengers like cyclic ADP-ribose (cADPR), cAMP, and inositol (B14025) trisphosphate (IP3), leading to an increase in cytosolic calcium concentration ([Ca²⁺]cyt).[2] The rise in [Ca²⁺]cyt, along with the production of reactive oxygen species (ROS), activates anion channels such as the Slow Anion Channel 1 (SLAC1).[2] The opening of these channels facilitates the efflux of anions, including this compound itself, leading to a loss of turgor and subsequent stomatal closure.

Malate_Stomatal_Closure Drought Drought Stress ABA ABA Accumulation Drought->ABA Malate_efflux This compound Efflux from Guard Cell ABA->Malate_efflux Ext_this compound Extracellular this compound Malate_efflux->Ext_this compound G_Protein G-Protein Signaling Ext_this compound->G_Protein Second_Messengers cADPR, cAMP, IP3 G_Protein->Second_Messengers ROS ROS Production G_Protein->ROS Ca_increase Increase in [Ca²⁺]cyt Second_Messengers->Ca_increase SLAC1 SLAC1 Anion Channel Activation Ca_increase->SLAC1 ROS->SLAC1 Anion_efflux Anion Efflux (this compound, Cl⁻) SLAC1->Anion_efflux Turgor_loss Loss of Turgor Anion_efflux->Turgor_loss Stomatal_Closure Stomatal Closure Turgor_loss->Stomatal_Closure

This compound-induced stomatal closure signaling pathway.
Signaling in Other Abiotic Stresses

While less defined, evidence suggests this compound's involvement in signaling during other stresses. Under saline-alkali stress, general osmotic stress signaling pathways like the mitogen-activated protein kinase (MAPK) cascades are activated, and the observed increase in this compound synthesis suggests a potential interplay.[4] In cold stress, a this compound shuttle is implicated in managing ROS levels, hinting at a role in redox signaling.[6] Further research is needed to fully elucidate the specific signaling cascades initiated or modulated by this compound under these conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant abiotic stress responses.

Quantification of this compound in Plant Tissues using HPLC

Objective: To accurately measure the concentration of this compound in plant tissues.

Methodology:

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of an extraction buffer (e.g., 80% methanol (B129727) or a perchloric acid solution).

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M H₂SO₄) or a phosphate (B84403) buffer at a low pH is typical for separating organic acids.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

    • Injection Volume: Inject 10-20 µL of the filtered sample extract.

    • Detection: this compound can be detected using a UV detector at a wavelength of 210 nm.

    • Quantification: Create a standard curve using known concentrations of a this compound standard. Compare the peak area of the sample to the standard curve to determine the this compound concentration.

HPLC_Workflow Start Start Harvest Harvest & Freeze Plant Tissue Start->Harvest Grind Grind to Fine Powder Harvest->Grind Extract Extract with Buffer Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Data Data Analysis & Quantification HPLC->Data End End Data->End

General workflow for HPLC quantification of this compound.
Measurement of Stomatal Aperture

Objective: To quantify the degree of stomatal opening in response to abiotic stress or signaling molecules like this compound.

Methodology:

  • Epidermal Imprints:

    • Apply a thin layer of clear nail polish or dental impression material to the surface of a leaf (abaxial side is often preferred due to higher stomatal density).

    • Allow the material to dry completely.

    • Carefully peel off the impression using clear tape and mount it on a microscope slide.

  • Microscopy and Image Analysis:

    • Observe the epidermal imprints under a light microscope.

    • Capture digital images of multiple stomata for each treatment group.

    • Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore.

    • The stomatal aperture can be expressed as the width of the pore or the ratio of width to length.

    • At least 50-100 stomata should be measured per treatment for statistical robustness.

Conclusion and Future Directions

This compound is a linchpin in the complex network of plant responses to abiotic stress. Its roles as an osmolyte, a pH regulator, a detoxifying agent, and a signaling molecule underscore its importance for plant survival and productivity in challenging environments. While significant progress has been made, particularly in understanding its role in stomatal regulation, further research is needed to fully unravel its signaling functions in other abiotic stress responses. A deeper understanding of the regulation of this compound synthesis, degradation, and transport under stress will be crucial for developing strategies to enhance crop resilience to climate change. The methodologies and insights presented in this guide provide a solid foundation for future investigations into the multifaceted world of this compound in plant stress physiology.

References

Malate Signaling Pathways in Mammalian Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of malate's established and emerging roles in mammalian cellular signaling. It includes detailed experimental methodologies for key cited experiments, quantitative data summarized in structured tables, and diagrams of all described signaling pathways and experimental workflows created using Graphviz (DOT language).

Introduction: this compound as a Bioactive Molecule

This compound, a dicarboxylic acid, is a central metabolite in cellular energy production through its role in the tricarboxylic acid (TCA) cycle. Beyond its bioenergetic functions, this compound is increasingly recognized as a signaling molecule that influences a variety of cellular processes, from metabolic regulation to inflammation and angiogenesis. This guide delves into the core this compound signaling pathways in mammalian cells, providing a technical resource for researchers and drug development professionals.

Core Metabolic Signaling: The this compound-Aspartate Shuttle

The primary and most well-characterized role of this compound in cellular signaling is as a key component of the this compound-aspartate shuttle (MAS). This shuttle is essential for the transfer of reducing equivalents (NADH) from the cytosol to the mitochondrial matrix, a process critical for maintaining the high NAD+/NADH ratio required for glycolysis and for providing NADH to the electron transport chain for ATP production.

The MAS involves four key enzymes—cytosolic and mitochondrial this compound dehydrogenase (MDH1 and MDH2) and cytosolic and mitochondrial aspartate aminotransferase (GOT1 and GOT2)—and two mitochondrial transporters, the oxoglutarate-malate carrier (OGC) and the aspartate-glutamate carrier (AGC).

The this compound-Aspartate Shuttle Pathway

The cyclical pathway of the MAS can be summarized as follows:

  • Cytosolic NADH Oxidation: In the cytosol, MDH1 catalyzes the reduction of oxaloacetate to this compound, oxidizing NADH to NAD+.

  • This compound Transport: this compound is transported into the mitochondrial matrix by the OGC in exchange for α-ketoglutarate.

  • Mitochondrial NADH Regeneration: Inside the mitochondria, MDH2 catalyzes the oxidation of this compound back to oxaloacetate, reducing NAD+ to NADH.

  • Aspartate Formation: Mitochondrial oxaloacetate is then transaminated by GOT2 to form aspartate, using glutamate (B1630785) as the amino group donor.

  • Aspartate Transport: Aspartate is transported out of the mitochondria into the cytosol by the AGC in exchange for glutamate.

  • Cytosolic Oxaloacetate Regeneration: In the cytosol, GOT1 transfers the amino group from aspartate to α-ketoglutarate, regenerating oxaloacetate and glutamate.

This intricate shuttle system ensures the continuous operation of glycolysis by regenerating cytosolic NAD+ and fuels oxidative phosphorylation by supplying NADH to the mitochondria.

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane NADH_c NADH + H+ MDH1 MDH1 NADH_c->MDH1 NAD_c NAD+ OAA_c Oxaloacetate OAA_c->MDH1 Malate_c This compound OGC OGC Malate_c->OGC This compound MDH1->NAD_c MDH1->Malate_c Asp_c Aspartate GOT1 GOT1 Asp_c->GOT1 aKG_c α-Ketoglutarate aKG_c->GOT1 Glu_c Glutamate GOT1->OAA_c GOT1->Glu_c Malate_m This compound MDH2 MDH2 Malate_m->MDH2 OAA_m Oxaloacetate GOT2 GOT2 OAA_m->GOT2 NAD_m NAD+ NAD_m->MDH2 NADH_m NADH + H+ MDH2->OAA_m MDH2->NADH_m Glu_m Glutamate Glu_m->GOT2 Asp_m Aspartate AGC AGC Asp_m->AGC Aspartate GOT2->Asp_m aKG_m α-Ketoglutarate GOT2->aKG_m OGC->aKG_m α-KG AGC->Glu_c Glutamate

Caption: The this compound-Aspartate Shuttle pathway.

Quantitative Data for MAS Enzymes

The efficient functioning of the MAS is dependent on the kinetic properties of its constituent enzymes. The following table summarizes the available Michaelis-Menten constants (Km) for the mammalian isoforms of this compound dehydrogenase and aspartate aminotransferase.

EnzymeSubstrateSpeciesKm (mM)Reference
MDH1 (cMDH) L-MalateSheep Liver-
OxaloacetateC. elegans0.054[1]
NAD+Sheep Liver-
NADHC. elegans0.061[1]
MDH2 (mMDH) L-MalateSheep Liver-
OxaloacetateC. elegans0.052[1]
NAD+Sheep Liver-
NADHC. elegans0.107[1]
GOT1 (cAST) L-AspartateSheep Liver2.96 ± 0.20[2]
α-KetoglutarateSheep Liver0.093 ± 0.010[2]
GOT2 (mAST) L-AspartateSheep Liver0.40 ± 0.12[2]
α-KetoglutarateSheep Liver0.98 ± 0.14[2]

Emerging Signaling Roles of this compound

Recent research has begun to uncover novel signaling functions for this compound that are independent of its role in the MAS. These findings suggest that both L-malate and its stereoisomer D-malate can act as signaling molecules, influencing inflammation and angiogenesis.

L-Malate as an Anti-Inflammatory Signal

Intracellular L-malate has been identified as a negative regulator of inflammation in macrophages. This signaling pathway involves the direct binding of L-malate to the endoplasmic reticulum chaperone BiP (also known as GRP78 or HSPA5).

The proposed mechanism is as follows:

  • L-Malate Accumulation: Pro-inflammatory stimuli can lead to an accumulation of intracellular L-malate.

  • Binding to BiP: L-malate directly binds to BiP.

  • Modulation of BiP-IRF2BP2 Interaction: The binding of L-malate to BiP alters its conformation, which in turn modulates the interaction between BiP and the interferon regulatory factor 2-binding protein 2 (IRF2BP2).

  • Suppression of Pro-inflammatory Cytokines: This signaling cascade ultimately leads to the suppression of pro-inflammatory cytokine production, such as IL-1β.

Caption: L-Malate anti-inflammatory signaling pathway.

D-Malate as a Regulator of Muscle Growth and Angiogenesis

D-malate, a stereoisomer of L-malate that can be produced by the gut microbiota, has been shown to inhibit skeletal muscle growth and angiogenesis. Elevated levels of D-malate, particularly during aging, may contribute to age-related muscle decline.

The proposed signaling pathway for D-malate involves:

  • Increased D-Malate Levels: Aging or dysbiosis of the gut microbiota can lead to increased circulating levels of D-malate.

  • Inhibition of Angiogenesis: D-malate suppresses angiogenesis, the formation of new blood vessels, which is crucial for muscle growth and repair.

  • Increased Acetyl-CoA and Protein Acetylation: D-malate treatment leads to an increase in cellular acetyl-CoA levels and global protein acetylation.

  • Cyclin A2 Acetylation: A key target of this increased acetylation is Cyclin A2, a critical regulator of the cell cycle. Acetylation of Cyclin A2 is thought to contribute to the anti-angiogenic effects of D-malate.

Caption: D-Malate signaling pathway inhibiting angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways.

Measurement of Intracellular this compound

A common method for quantifying intracellular this compound is through the use of a bioluminescent assay, such as the this compound-Glo™ Assay.

Principle: This assay is based on a coupled enzymatic reaction. This compound is first oxidized by this compound dehydrogenase, producing NADH. The NADH is then used by a reductase to convert a pro-luciferin into luciferin, which is subsequently used by luciferase to generate a light signal that is proportional to the amount of this compound.

Protocol:

  • Cell Culture and Lysis:

    • Plate cells in a 96-well plate and culture under desired experimental conditions.

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., a buffer compatible with the assay chemistry) and incubate as recommended by the manufacturer.

  • This compound Detection:

    • Prepare the this compound Detection Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized enzyme/substrate mixture.

    • Add the this compound Detection Reagent to each well of the 96-well plate containing the cell lysate.

    • Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the enzymatic reactions to proceed.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the experimental samples by interpolating their luminescence values from the standard curve.

    • Normalize the this compound concentration to the protein concentration of the cell lysate or cell number.

Intracellular_Malate_Measurement_Workflow start Start cell_culture Cell Culture in 96-well plate start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis add_reagent Add this compound Detection Reagent cell_lysis->add_reagent incubation Incubate at RT add_reagent->incubation measure_luminescence Measure Luminescence incubation->measure_luminescence data_analysis Data Analysis (Standard Curve) measure_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for intracellular this compound measurement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a technique used to identify the protein targets of small molecules by exploiting the principle that ligand binding can stabilize a protein against proteolysis.[3]

Principle: A protein lysate is incubated with a small molecule of interest (or a vehicle control). The lysate is then subjected to limited proteolysis. If the small molecule binds to a protein, it may confer a conformational change that protects it from being cleaved by the protease. The differential protein degradation between the treated and control samples is then analyzed by SDS-PAGE and Western blotting or mass spectrometry.[3]

Protocol:

  • Lysate Preparation:

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing mild detergents).

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Compound Incubation:

    • Aliquot the cell lysate into two tubes.

    • To one tube, add the small molecule of interest (e.g., L-malate) to the desired final concentration.

    • To the other tube, add an equivalent volume of the vehicle (e.g., water or DMSO) as a control.

    • Incubate the tubes at room temperature for a specified time (e.g., 1 hour) to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to both the treated and control lysates. The concentration of the protease should be optimized to achieve partial digestion of the total protein population.

    • Incubate the reactions at room temperature for a defined period (e.g., 10-30 minutes).

  • Quenching and Sample Preparation:

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to denature the proteins.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Analyze the gel by Coomassie blue staining to visualize the overall protein digestion pattern or perform a Western blot to detect a specific protein of interest (e.g., BiP). A protected protein will appear as a more intense band in the compound-treated lane compared to the vehicle-treated lane.

DARTS_Workflow start Start lysate_prep Prepare Cell Lysate start->lysate_prep compound_incubation Incubate with Small Molecule or Vehicle lysate_prep->compound_incubation protease_digestion Limited Proteolysis compound_incubation->protease_digestion quench Quench Digestion protease_digestion->quench sds_page SDS-PAGE quench->sds_page analysis Analysis (Coomassie/Western Blot) sds_page->analysis end End analysis->end

Caption: Workflow for the DARTS assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[4]

Principle: One molecule (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The rate of association (ka) and dissociation (kd) can be determined from the sensorgram, and the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[5]

Protocol for Small Molecule-Protein Interaction:

  • Protein Immobilization:

    • The protein of interest (e.g., recombinant BiP) is immobilized onto the sensor chip surface. Common immobilization chemistries include amine coupling.

  • SPR Analysis:

    • A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

    • The small molecule (analyte, e.g., L-malate) is prepared in a series of concentrations in the running buffer.

    • Each concentration of the analyte is injected over the sensor surface for a specific duration (association phase), followed by an injection of running buffer to monitor the dissociation of the complex (dissociation phase).

    • Between different analyte injections, the sensor surface is regenerated using a solution that disrupts the interaction without denaturing the immobilized protein.

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (KD) is calculated from the ratio of kd to ka.

SPR_Workflow start Start immobilize_protein Immobilize Protein on Sensor Chip start->immobilize_protein establish_baseline Establish Baseline with Running Buffer immobilize_protein->establish_baseline inject_analyte Inject Analyte (Association) establish_baseline->inject_analyte inject_buffer Inject Running Buffer (Dissociation) inject_analyte->inject_buffer regenerate_surface Regenerate Sensor Surface inject_buffer->regenerate_surface regenerate_surface->inject_analyte Repeat for different analyte concentrations data_analysis Data Analysis (ka, kd, KD) regenerate_surface->data_analysis end End data_analysis->end

Caption: Workflow for an SPR experiment.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[6]

Principle: Endothelial cells are seeded onto a layer of basement membrane extract (e.g., Matrigel) in a multi-well plate. In response to pro- or anti-angiogenic stimuli, the cells will rearrange and form a network of tube-like structures. The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of branches, and total tube length.[6]

Protocol:

  • Matrigel Coating:

    • Thaw Matrigel on ice and dilute it with cold, serum-free medium.

    • Coat the wells of a 96-well plate with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Seeding:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium.

    • Add the cell suspension to the Matrigel-coated wells.

    • Add the test compounds (e.g., D-malate) to the wells at the desired concentrations.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

  • Imaging and Quantification:

    • Visualize the tube formation using a phase-contrast microscope.

    • Capture images of the tube networks in each well.

    • Quantify the tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to be measured include total tube length, number of nodes, and number of branches.

  • Data Analysis:

    • Compare the quantitative parameters of tube formation in the treated groups to the control group to determine the pro- or anti-angiogenic effect of the test compound.

Tube_Formation_Assay_Workflow start Start coat_plate Coat 96-well Plate with Matrigel start->coat_plate seed_cells Seed Endothelial Cells and Add Test Compound coat_plate->seed_cells incubate Incubate at 37°C seed_cells->incubate image Image Tube Formation incubate->image quantify Quantify Tube Network (Length, Nodes, Branches) image->quantify analyze Data Analysis quantify->analyze end End analyze->end

Caption: Workflow for an in vitro tube formation assay.

Protein Acetylation Analysis by Western Blot

This method is used to detect changes in the acetylation status of a specific protein.

Principle: Proteins are extracted from cells, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the acetylated form of the protein of interest or a pan-acetyl-lysine antibody to detect global changes in protein acetylation. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Treat cells with the experimental compound (e.g., D-malate).

    • Lyse the cells in a lysis buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the acetylation state of proteins.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-Cyclin A2) or a pan-acetyl-lysine antibody overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest or a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

Acetylation_Western_Blot_Workflow start Start cell_treatment Cell Treatment and Lysis (with Deacetylase Inhibitors) start->cell_treatment sds_page SDS-PAGE cell_treatment->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-acetyl-Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Caption: Workflow for protein acetylation analysis by Western blot.

Conclusion and Future Directions

This compound is a multifaceted molecule with established roles in core metabolic pathways and emerging functions as a signaling molecule in inflammation and angiogenesis. The this compound-aspartate shuttle remains a critical area of study, particularly in the context of metabolic diseases. The novel signaling pathways of L-malate and D-malate open up new avenues for therapeutic intervention in inflammatory diseases and age-related muscle decline.

Future research should focus on:

  • Elucidating the full spectrum of this compound-binding proteins: Unbiased proteomic approaches will be crucial in identifying new receptors and effectors of this compound signaling.

  • Defining the spatiotemporal dynamics of this compound concentrations: Understanding how intracellular this compound levels are regulated in different subcellular compartments will provide insights into the specificity of its signaling functions.

  • Translating findings to in vivo models: Validating the observed in vitro effects of L-malate and D-malate in relevant animal models of disease is a critical next step.

  • Developing small molecule modulators of this compound signaling: Targeting the proteins involved in this compound transport and signaling could offer novel therapeutic strategies for a range of diseases.

This technical guide provides a foundation for researchers and drug developers to explore the exciting and expanding field of this compound signaling in mammalian cells. The provided protocols and data serve as a starting point for further investigation into the intricate roles of this key metabolite.

References

Beyond the Powerhouse: A Technical Guide to the Non-Canonical Functions of Malate in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malate, a key intermediate in the tricarboxylic acid (TCA) cycle, has long been recognized for its canonical role in cellular energy production. However, a growing body of evidence reveals that this compound's functions extend far beyond its established role in mitochondrial respiration. This technical guide delves into the non-canonical roles of this compound, exploring its emerging significance as a signaling molecule, a regulator of redox homeostasis, and a modulator of epigenetic landscapes. Understanding these multifaceted functions is critical for researchers and drug development professionals seeking to unravel complex cellular processes and identify novel therapeutic targets in a variety of diseases, including cancer and inflammatory disorders. This document provides a comprehensive overview of these non-canonical functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

This compound as a Signaling Molecule in Inflammation

Recent studies have illuminated a surprising role for L-malate as an intracellular signaling molecule that can modulate inflammatory responses. In macrophages, intracellular L-malate has been identified as a potent anti-inflammatory metabolite.[1]

The L-malate-BiP-IRF2BP2 Signaling Pathway

A key mechanism underlying the anti-inflammatory effect of L-malate involves its direct interaction with the endoplasmic reticulum chaperone BiP (Binding immunoglobulin protein). This interaction disrupts the association between BiP and the interferon regulatory factor 2 binding protein 2 (IRF2BP2), a known transcriptional corepressor.[1] The dissociation of this complex protects IRF2BP2 from BiP-driven degradation, allowing it to suppress the expression of pro-inflammatory genes.[1][2]

Below is a diagram illustrating this newly identified signaling pathway.

Malate_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular L-malate_ext L-malate L-malate_int L-malate L-malate_ext->L-malate_int Transport BiP BiP L-malate_int->BiP Binds IRF2BP2 IRF2BP2 BiP->IRF2BP2 Sequesters & Promotes Degradation Proteasome Proteasome IRF2BP2->Proteasome Degradation Pro-inflammatory_Genes Pro-inflammatory Gene Expression IRF2BP2->Pro-inflammatory_Genes Represses

Caption: L-malate signaling pathway in macrophages.
Quantitative Data on this compound in Macrophages

The intracellular concentration of this compound is dynamically regulated in response to inflammatory stimuli such as lipopolysaccharide (LPS).

ConditionIntracellular this compound Concentration (Fold Change vs. Baseline)Reference
LPS-stimulated Macrophages2-3x increase[3]
LPS-stimulated Macrophages + L-malate (500 µM) supplementationSignificant anti-inflammatory effect[3]

The Role of this compound in Cancer Metabolism and Signaling

In the context of cancer, the canonical and non-canonical functions of this compound are intricately linked to support malignant phenotypes.

Redox Homeostasis and NADPH Production

Cancer cells often exhibit reprogrammed metabolism to meet the high demands for biomass and to counteract oxidative stress. Cytosolic this compound dehydrogenase 1 (MDH1) and malic enzymes (MEs) play a crucial role in this reprogramming. MDH1, in concert with lactate (B86563) dehydrogenase (LDH), contributes to the regeneration of cytosolic NAD+, which is essential for maintaining a high glycolytic rate (the Warburg effect).[4] Malic enzymes catalyze the oxidative decarboxylation of this compound to pyruvate (B1213749), concomitantly reducing NADP+ to NADPH.[3][5] This NADPH is vital for anabolic processes such as fatty acid synthesis and for regenerating reduced glutathione, a key antioxidant.[5]

Redox_Regulation Glucose Glucose This compound This compound Glucose->this compound Glycolysis & TCA Cycle Intermediates Glutamine Glutamine Glutamine->this compound Glutaminolysis Pyruvate Pyruvate This compound->Pyruvate Oxidative Decarboxylation NADPH NADPH Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis) NADPH->Anabolic_Pathways Antioxidant_Defense Antioxidant Defense NADPH->Antioxidant_Defense MDH1 MDH1 ME Malic Enzyme ME->NADPH NADP+ -> NADPH

Caption: Role of this compound in NADPH production for redox balance.
Kinetic Parameters of this compound-Metabolizing Enzymes in Cancer

The activity of enzymes involved in this compound metabolism is often altered in cancer cells, reflecting their increased reliance on these pathways.

EnzymeCancer TypeKm (this compound)Vmax (this compound)Reference
Malic EnzymeBreast Cancer6.02 ± 1.6 mM35.21 ± 2.29 mU/g[1]
Malic EnzymeNormal Breast Tissue12.78 ± 4.73 mM14.61 ± 2.7 mU/g[1]
MDH (reverse reaction)Breast Cancer1.6 ± 0.2 mM78 ± 2.13 mU/g[6]
MDH (reverse reaction)Normal Breast Tissue3.13 ± 0.4 mM75 ± 2.7 U/g[6]

This compound and Epigenetic Regulation

Metabolites are increasingly recognized as crucial regulators of epigenetic modifications by acting as substrates or cofactors for chromatin-modifying enzymes. While direct evidence for this compound's role is still emerging, its metabolic context suggests a significant indirect influence.

Protein Malonylation

Lysine (B10760008) malonylation is a post-translational modification where a malonyl group is added to a lysine residue. This modification is dependent on the intracellular concentration of malonyl-CoA, which can be derived from this compound through the action of malic enzyme and pyruvate carboxylase. Protein malonylation has been implicated in the regulation of various cellular processes, including metabolism and mitochondrial function.

Influence on Histone Deacetylases (HDACs)

Some studies suggest that certain metabolites can influence the activity of histone deacetylases (HDACs), enzymes that play a critical role in chromatin compaction and gene silencing.[7] While the direct interaction of this compound with HDACs is not well-established, alterations in this compound metabolism can impact the levels of other metabolites, such as lactate, which have been shown to inhibit HDAC activity.[7]

Experimental Protocols

Quantification of Intracellular this compound by LC-MS

This protocol outlines a method for the accurate quantification of intracellular this compound levels using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • LC-MS system (e.g., Dionex Ultimate 3000 coupled to an Orbitrap Q-Exactive Mass Spectrometer)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 13C-labeled internal standard for this compound

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Centrifuge

  • LC vials

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments.

  • Metabolite Extraction: a. Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS. b. Add a pre-chilled extraction solvent containing the 13C-labeled internal standard to the culture plate. c. Scrape the cells and collect the cell lysate into a microcentrifuge tube. d. Vortex the samples and incubate at -20°C for 20 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS: a. Transfer the supernatant to a new tube. b. Evaporate the solvent using a speed vacuum or nitrogen stream. c. Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or a compatible solvent. d. Transfer the reconstituted sample to an LC vial for analysis.

  • LC-MS Analysis: a. Inject the sample into the LC-MS system. b. Separate metabolites using a suitable chromatography column and gradient. c. Detect and quantify this compound and its 13C-labeled internal standard using the mass spectrometer in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode.

  • Data Analysis: a. Integrate the peak areas for both endogenous this compound and the 13C-labeled internal standard. b. Calculate the concentration of intracellular this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

LCMS_Workflow Cell_Culture 1. Cell Culture & Treatment Extraction 2. Metabolite Extraction (with 13C-internal standard) Cell_Culture->Extraction Centrifugation 3. Centrifugation (Protein Precipitation) Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Drying 5. Solvent Evaporation Supernatant_Collection->Drying Reconstitution 6. Reconstitution Drying->Reconstitution LCMS_Analysis 7. LC-MS Analysis Reconstitution->LCMS_Analysis Data_Analysis 8. Data Analysis & Quantification LCMS_Analysis->Data_Analysis

Caption: Workflow for LC-MS based quantification of intracellular this compound.
Co-Immunoprecipitation (Co-IP) of BiP and IRF2BP2

This protocol describes the co-immunoprecipitation of endogenous BiP to identify its interaction with IRF2BP2.

Materials:

  • Cultured cells (e.g., macrophages)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against BiP for immunoprecipitation

  • Antibody against IRF2BP2 for western blotting

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and western blotting reagents and equipment

Procedure:

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing the Lysate (Optional but Recommended): a. Transfer the supernatant to a new tube. b. Add protein A/G magnetic beads and incubate with rotation for 1 hour at 4°C. c. Place the tube on a magnetic rack and collect the supernatant.

  • Immunoprecipitation: a. To the pre-cleared lysate, add the anti-BiP antibody or isotype control IgG. b. Incubate with rotation overnight at 4°C. c. Add protein A/G magnetic beads and incubate with rotation for 2-4 hours at 4°C.

  • Washing: a. Place the tube on a magnetic rack to collect the beads. b. Discard the supernatant. c. Wash the beads three times with ice-cold wash buffer.

  • Elution: a. After the final wash, remove all supernatant. b. Add elution buffer to the beads and boil for 5-10 minutes.

  • Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with the anti-IRF2BP2 antibody to detect the co-immunoprecipitated protein.

Conclusion

The non-canonical functions of this compound are expanding our understanding of the intricate connections between metabolism, signaling, and gene regulation. As a signaling molecule in inflammation, a key player in cancer cell metabolism, and a potential modulator of the epigenome, this compound is emerging as a critical node in cellular homeostasis and disease. The quantitative data and detailed experimental protocols provided in this technical guide offer a foundation for further investigation into these exciting and physiologically relevant roles of this compound. Future research in this area holds the promise of uncovering novel therapeutic strategies for a range of human diseases.

References

Malate: A Key Signaling Molecule in Cellular Communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Malate, a dicarboxylic acid central to cellular metabolism, is increasingly recognized for its role as a signaling molecule in diverse biological processes. While its function as an intermediate in the citric acid cycle is well-established, emerging evidence highlights its capacity to act as a signaling messenger, modulating cellular responses to environmental and physiological cues. This technical guide provides a comprehensive overview of the current understanding of this compound signaling, with a primary focus on its well-characterized role in plant cells and an exploration of its emerging functions in mammalian systems, including immune and neuronal cells. The guide details the molecular mechanisms of this compound perception and signal transduction, presents quantitative data from key studies, outlines experimental protocols for its investigation, and provides visual representations of the signaling pathways.

This compound Signaling in Plant Cellular Communication

In plants, this compound is a pivotal signaling molecule, most notably in the regulation of stomatal aperture, which is crucial for gas exchange and water homeostasis.

The Role of this compound in Stomatal Guard Cell Dynamics

Guard cells, specialized cells surrounding the stomatal pore, integrate various environmental signals to control its opening and closing. This compound acts as a key intracellular and extracellular signal in this process. During stomatal opening, this compound accumulates in the guard cell vacuole, acting as an osmolyte to drive water influx and increase turgor pressure. Conversely, the release of this compound from guard cells is a critical step in stomatal closure.

The Extracellular this compound Signaling Pathway in Guard Cells

Extracellular this compound has been identified as a potent signal that induces stomatal closure.[1][2][3] This signaling cascade involves a series of coordinated events at the plasma membrane of guard cells, leading to ion efflux and a reduction in turgor pressure.

The key components of this pathway include:

  • SLOW ANION CHANNEL-ASSOCIATED 1 (SLAC1): Extracellular this compound directly activates the SLAC1 anion channel, a central regulator of stomatal closure.[1][2] This activation leads to the efflux of anions, such as chloride and this compound itself, from the guard cells.

  • G-proteins: The this compound signal is also mediated by G-proteins, which are involved in the production of second messengers.[4]

  • Calcium Signaling (Ca2+): this compound induces an increase in the cytosolic free calcium concentration ([Ca2+]cyt) in guard cells.[1][2][3] This calcium influx is a crucial downstream event that further activates anion channels and inhibits inward-rectifying potassium channels.

  • Reactive Oxygen Species (ROS): this compound signaling is also associated with the production of ROS in guard cells, which acts as a secondary messenger to amplify the signal for stomatal closure.[5]

  • GHR1 (GUARD CELL HYDROGEN PEROXIDE-RESISTANT 1): The receptor-like kinase GHR1 has been implicated in the this compound-induced stomatal closure pathway, mediating the activation of Ca2+ channels by ROS.[5]

The following diagram illustrates the signaling pathway of extracellular this compound in inducing stomatal closure.

malate_signaling_plant ext_this compound Extracellular This compound ghr1 GHR1 ext_this compound->ghr1 gprotein G-protein ext_this compound->gprotein slac1 SLAC1 Activation ext_this compound->slac1 Direct Activation ros ROS Production ghr1->ros ca_channel Ca²⁺ Channel gprotein->ca_channel ros->ca_channel ca_influx Cytosolic Ca²⁺ Increase ca_channel->ca_influx ca_influx->slac1 anion_efflux Anion Efflux slac1->anion_efflux turgor_loss Loss of Turgor anion_efflux->turgor_loss closure Stomatal Closure turgor_loss->closure

Extracellular this compound signaling pathway in guard cells.

Quantitative Data on this compound Signaling in Plant Guard Cells

The following table summarizes key quantitative data from studies on this compound-induced stomatal closure.

ParameterValueSpeciesReference
EC50 for stomatal closure 4.3 mMArabidopsis thaliana[6][7]
Effective cytosolic this compound concentration for S-type anion channel activation 1 mMArabidopsis thaliana[8][9]
Inhibitory cytosolic this compound concentration for S-type anion channel 10 mMArabidopsis thaliana[8]
pH effect on guard cell phosphoenolpyruvate (B93156) carboxylase (PEPCase) activity Inhibition by 1 mM L-malate is pH-dependent, being more pronounced at lower pHVicia faba[10]

This compound in Mammalian Cellular Communication

While the role of this compound as a primary extracellular signaling molecule is less defined in mammalian cells compared to plants, it is increasingly implicated in modulating cellular functions, particularly in the context of inflammation and cancer metabolism.

This compound as an Intracellular Signaling Molecule in Inflammation

Recent studies have identified an anti-inflammatory role for L-malate in macrophages.[11][12] In this context, L-malate acts as an intracellular signaling molecule. It directly binds to the endoplasmic reticulum chaperone BiP (Binding immunoglobulin protein), disrupting its interaction with IRF2BP2 (interferon regulatory factor 2 binding protein 2).[11][12] This leads to the stabilization of the anti-inflammatory protein IRF2BP2 and subsequent suppression of inflammatory responses.[11][12] This signaling pathway is also sensitive to intracellular pH.[11][12][13]

This compound Metabolism and Signaling in Cancer

Cancer cells exhibit altered metabolism, and this compound plays a significant role in these metabolic reprogramming events.[14][15] The this compound-aspartate shuttle is crucial for transferring reducing equivalents into the mitochondria, supporting the high energy demands of tumor cells.[16] While not acting as a classical extracellular signal, the modulation of intracellular this compound levels and the activity of this compound-metabolizing enzymes, such as malic enzyme and this compound dehydrogenase, have profound effects on cancer cell proliferation, survival, and the tumor microenvironment.[15][17]

The Search for Extracellular this compound Receptors in Mammalian Cells

The identification of specific cell surface receptors for Krebs cycle intermediates, such as succinate (B1194679) (SUCNR1/GPR91) and α-ketoglutarate (GPR99), has spurred interest in whether this compound also has a dedicated receptor.[1] However, to date, a specific high-affinity cell surface receptor for this compound has not been definitively identified in mammalian cells. While some studies have investigated the potential for this compound to activate orphan G protein-coupled receptors (GPCRs), the results have been largely inconclusive.[2][8] Therefore, the primary role of this compound in mammalian signaling appears to be intracellular or as a metabolic modulator, rather than a classical extracellular ligand for a specific receptor.

Experimental Protocols for Studying this compound Signaling

This section provides an overview of key experimental methodologies used to investigate the role of this compound as a signaling molecule.

Measurement of Intracellular this compound Concentration

Several commercial kits are available for the colorimetric or fluorometric quantification of this compound in various biological samples, including cell and tissue lysates. These assays are typically based on the enzymatic conversion of this compound to pyruvate (B1213749) by this compound dehydrogenase, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then measured.

Example Protocol using a Commercial Kit (e.g., Abcam ab83391, Promega this compound-Glo™ Assay): [18][19][20][21]

  • Sample Preparation: Homogenize tissue or lyse cells in the provided assay buffer. Deproteinize samples using a 10 kDa molecular weight cut-off spin filter or perchloric acid precipitation.

  • Standard Curve: Prepare a standard curve using the provided this compound standard.

  • Reaction: Add the reaction mix, containing this compound enzyme mix and a probe/substrate, to the samples and standards.

  • Incubation: Incubate the reaction for the time specified in the kit protocol (typically 30-60 minutes) at room temperature, protected from light.

  • Measurement: Read the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Calculation: Determine the this compound concentration in the samples by comparing their readings to the standard curve.

Patch-Clamp Analysis of Ion Channels

The patch-clamp technique is the gold standard for studying the activity of ion channels, such as SLAC1, in response to signaling molecules like this compound.[3][22][23][24]

Whole-Cell Patch-Clamp Protocol for Guard Cell Protoplasts:

  • Protoplast Isolation: Isolate guard cell protoplasts from the epidermis of plant leaves using enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-6 MΩ and fill with an appropriate intracellular solution containing the desired concentration of this compound to be tested.

  • Giga-seal Formation: Approach a protoplast with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., 0 mV) and apply a series of voltage steps to elicit ion currents.

  • Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate software. Analyze the current-voltage relationship and the effect of this compound on the channel activity.

patch_clamp_workflow protoplast Isolate Guard Cell Protoplasts seal Form Gigaseal protoplast->seal pipette Prepare Patch Pipette (with/without this compound) pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Apply Voltage Protocol whole_cell->voltage_clamp record Record Ion Currents voltage_clamp->record analyze Analyze Current-Voltage Relationship record->analyze

Workflow for whole-cell patch-clamp analysis.
Measurement of Cytosolic Calcium ([Ca2+]cyt)

Changes in [Ca2+]cyt can be monitored using fluorescent calcium indicators.

Protocol using Fluo-3 AM: [12][25][26]

  • Loading: Incubate isolated guard cells or protoplasts with the cell-permeant calcium-sensitive dye Fluo-3 acetoxymethyl (AM) ester. The AM ester allows the dye to cross the cell membrane.

  • De-esterification: Cellular esterases cleave the AM group, trapping the fluorescent indicator Fluo-3 inside the cell.

  • Imaging: Use a confocal laser scanning microscope to excite the Fluo-3 at approximately 488 nm and collect the emission at around 515 nm.

  • Stimulation: Perfuse the cells with a solution containing this compound while continuously imaging.

  • Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca2+]cyt.

Detection of Reactive Oxygen Species (ROS)

ROS production can be detected using various probes, with luminol-based chemiluminescence being a common method for measuring extracellular ROS.

Luminol-Based Assay for ROS Detection: [27][28][29][30][31]

  • Sample Preparation: Place leaf discs or other plant tissues in a 96-well plate.

  • Reaction Solution: Prepare a reaction solution containing luminol (B1675438) and horseradish peroxidase (HRP).

  • Stimulation: Add the this compound-containing solution to the wells to elicit ROS production.

  • Measurement: Immediately measure the chemiluminescence using a plate reader. The light emission is proportional to the amount of H2O2 produced.

  • Data Analysis: Plot the relative light units (RLU) over time to visualize the kinetics of ROS production.

Conclusion

This compound has firmly been established as a critical signaling molecule in plants, orchestrating complex cellular responses such as stomatal movements. The signaling pathway in guard cells, involving direct activation of the SLAC1 anion channel, G-proteins, and downstream messengers like Ca2+ and ROS, provides a paradigm for understanding how metabolic intermediates can function as signaling agents. In mammalian cells, while the role of extracellular this compound as a primary signaling ligand remains to be fully elucidated, its importance as an intracellular signaling molecule in processes like inflammation is becoming increasingly apparent. Furthermore, the metabolic reprogramming of this compound in cancer highlights its significance in disease pathogenesis. Future research will likely uncover additional signaling roles for this compound and its metabolites in a wider range of cellular contexts, potentially opening new avenues for therapeutic intervention in human diseases and for the engineering of stress-tolerant crops. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further explore the multifaceted signaling functions of this versatile molecule.

References

The Pivotal Role of Malate: A Technical Guide to its Function in C4 Photosynthesis and Photorespiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malate, a simple dicarboxylic acid, occupies a central and multifaceted role in plant metabolism, acting as a key intermediate in processes fundamental to carbon fixation and energy balance. In C4 plants, this compound serves as a critical shuttle molecule, facilitating a carbon concentrating mechanism that significantly enhances photosynthetic efficiency and minimizes photorespiration. This mechanism involves the transport of carbon from mesophyll to bundle sheath cells, where it is released as CO2 for fixation by RuBisCO. Conversely, in the context of photorespiration, a process that severely limits the efficiency of C3 photosynthesis, this compound is involved in the "this compound valve" mechanism, which helps to balance the redox state of the cell by shuttling reducing equivalents between cellular compartments. This technical guide provides an in-depth exploration of the dual roles of this compound in C4 photosynthesis and photorespiration, presenting key quantitative data, detailed experimental protocols, and visual pathway representations to support advanced research and potential applications in crop improvement and metabolic engineering.

This compound's Central Role in the C4 Photosynthetic Pathway

C4 photosynthesis is a complex adaptation that has evolved in some plants to overcome the limitations of the C3 photosynthetic pathway, particularly the wasteful process of photorespiration. This is achieved through a biochemical CO2 pump that concentrates CO2 around the enzyme RuBisCO. This compound is a cornerstone of this mechanism in many C4 species.

The C4 pathway is spatially segregated between two distinct cell types: the mesophyll and the bundle sheath cells. The initial fixation of atmospheric CO2 occurs in the cytoplasm of mesophyll cells. Here, the enzyme phosphoenolpyruvate (B93156) carboxylase (PEPC) catalyzes the carboxylation of phosphoenolpyruvate (PEP) to form the four-carbon acid, oxaloacetate (OAA).[1][2]

In NADP-malic enzyme (NADP-ME) type C4 plants, the most common subtype, OAA is then rapidly reduced to this compound in the mesophyll chloroplasts by NADP-malate dehydrogenase (NADP-MDH), utilizing NADPH generated during the light-dependent reactions of photosynthesis.[2][3]

This newly synthesized this compound is then transported from the mesophyll cells to the bundle sheath cells, a process facilitated by plasmodesmata.[4][5] Within the bundle sheath chloroplasts, this compound is decarboxylated by NADP-malic enzyme (NADP-ME) to release CO2, pyruvate (B1213749), and generate NADPH.[6][7] The released CO2 is then re-fixed by RuBisCO in the Calvin cycle, now in a CO2-rich environment that significantly suppresses the oxygenase activity of RuBisCO and thus, photorespiration. The pyruvate is transported back to the mesophyll cells to regenerate PEP, completing the C4 cycle.

In NAD-malic enzyme (NAD-ME) and PEP-carboxykinase (PCK) type C4 plants, aspartate, formed from the transamination of oxaloacetate, is the primary transport molecule for carbon. However, this compound still plays a role, particularly in the NAD-ME subtype where aspartate is converted back to oxaloacetate and then to this compound within the bundle sheath mitochondria before decarboxylation.[2]

Quantitative Insights into C4 Photosynthesis

The efficiency of the C4 pathway is reflected in various quantitative parameters, from enzyme kinetics to metabolite concentrations and overall photosynthetic rates.

ParameterC4 Plant (e.g., Maize)C3 Plant (e.g., Wheat)Reference(s)
Photorespiration Rate (% of Net Photosynthesis) 2% (mature) - 6% (seedling)27%[8]
CO2 Assimilation Rate (µmol CO2 m⁻² s⁻¹) HighModerate[4]
Optimal Temperature for Photosynthesis (°C) 30-4020-25[9]
EnzymeC4 Plant SpeciesKₘVₘₐₓReference(s)
PEP Carboxylase (PEPC) Zea mays1.2 ± 0.5 mM (for PEP)Varies with conditions[10]
NADP-Malate Dehydrogenase (NADP-MDH) Flaveria bidentis--[11]
NADP-Malic Enzyme (NADP-ME) Flaveria bidentis1.5 µM (for NADP)-[12]

The Role of this compound in Photorespiration and the this compound Valve

Photorespiration is a metabolic pathway that occurs in C3 plants when the enzyme RuBisCO fixes O2 instead of CO2. This process is energetically expensive and results in the loss of previously fixed carbon. While C4 plants have largely suppressed photorespiration, the "this compound valve" is a crucial mechanism in both C3 and C4 plants for balancing the redox state between cellular compartments, and it plays a significant role in the context of photorespiratory metabolism.

The this compound valve involves the interconversion of oxaloacetate and this compound by this compound dehydrogenase (MDH) isoforms located in different cellular compartments (chloroplasts, mitochondria, peroxisomes, and cytosol). This shuttle system effectively transports reducing equivalents (NADH and NADPH) across organellar membranes.[13]

During photorespiration, the conversion of two molecules of glycine (B1666218) to one molecule of serine in the mitochondria releases NADH. This NADH can be used for ATP synthesis through the mitochondrial electron transport chain. However, under high rates of photorespiration, the capacity of the electron transport chain may be exceeded. The this compound valve provides an alternative route for the oxidation of this excess NADH. Mitochondrial MDH can reduce oxaloacetate to this compound, consuming NADH. This compound is then exported from the mitochondria to the cytosol or peroxisomes, where it can be re-oxidized to oxaloacetate, regenerating NADH in those compartments where it may be required for other metabolic processes.[5][14][15] This helps to maintain redox homeostasis within the mitochondria and supports the continued operation of the photorespiratory cycle.

Signaling Pathways and Experimental Workflows

C4 Photosynthesis Pathway (NADP-ME Type)

C4_Photosynthesis cluster_mesophyll Mesophyll Cell cluster_bundle_sheath Bundle Sheath Cell M_CO2 CO₂ (atm) M_HCO3 HCO₃⁻ M_CO2->M_HCO3 Carbonic Anhydrase M_OAA Oxaloacetate M_HCO3->M_OAA PEPC M_PEP PEP M_PEP->M_OAA M_this compound This compound M_OAA->M_this compound NADP-MDH BS_this compound This compound M_this compound->BS_this compound Transport M_Pyruvate Pyruvate M_Pyruvate->M_PEP PPDK M_ATP_in ATP M_ATP_out AMP + PPi M_ATP_in->M_ATP_out M_ATP_out->M_PEP M_NADPH NADPH M_NADP NADP⁺ M_NADPH->M_NADP M_NADP->M_this compound BS_Pyruvate Pyruvate BS_this compound->BS_Pyruvate NADP-ME BS_CO2 CO₂ BS_this compound->BS_CO2 BS_Pyruvate->M_Pyruvate Transport Calvin_Cycle Calvin Cycle BS_CO2->Calvin_Cycle RuBisCO BS_NADPH NADPH BS_NADPH->BS_Pyruvate BS_NADP NADP⁺ BS_NADP->BS_NADPH

Caption: The NADP-ME type C4 photosynthetic pathway, illustrating the transport of this compound.

Photorespiratory Pathway and the this compound Valve

Photorespiration_Malate_Valve cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP RuBisCO RuBisCO RuBP->RuBisCO O2 O₂ O2->RuBisCO PGA 3-PGA Glycolate Glycolate-P Glycolate_out Glycolate Glycolate->Glycolate_out Glycolate_in Glycolate Glycolate_out->Glycolate_in RuBisCO->PGA RuBisCO->Glycolate Glyoxylate Glyoxylate Glycolate_in->Glyoxylate Glycine Glycine Glyoxylate->Glycine Glycine_in Glycine Glycine->Glycine_in Serine_in Serine Hydroxypyruvate Hydroxypyruvate Serine_in->Hydroxypyruvate Glycerate Glycerate Hydroxypyruvate->Glycerate Glycerate->PGA Transport to Chloroplast Malate_in This compound OAA_out Oxaloacetate Malate_in->OAA_out MDH OAA_in Oxaloacetate OAA_out->OAA_in This compound Valve Shuttle NADH_in NADH NAD_out NAD⁺ NADH_in->NAD_out NAD_out->Glycerate Serine_out Serine Glycine_in->Serine_out Glycine Decarboxylase CO2_out CO₂ Glycine_in->CO2_out NH3_out NH₃ Glycine_in->NH3_out Serine_out->Serine_in NADH_out NADH NADH_out->Serine_out Malate_out This compound NADH_out->Malate_out NAD_in NAD⁺ NAD_in->NADH_out Malate_out->Malate_in This compound Valve Shuttle OAA_in->Malate_out MDH

Caption: The photorespiratory pathway and the interconnected this compound valve for redox shuttling.

Experimental Workflow: Comparative Gas Exchange Analysis

Gas_Exchange_Workflow start Plant Material (C3 and C4 species) acclimation Acclimate plants to controlled environment (light, temp, humidity) start->acclimation setup_licor Calibrate and set up LI-COR Gas Exchange System acclimation->setup_licor measurement Measure baseline photosynthesis (A), stomatal conductance (gs), and intercellular CO₂ (Ci) setup_licor->measurement co2_response Perform A/Ci curve (varying CO₂ concentration) measurement->co2_response light_response Perform light response curve (varying light intensity) co2_response->light_response temp_response Vary temperature and repeat measurements light_response->temp_response data_analysis Analyze data to determine Vc,max, Jmax, and photorespiration rates temp_response->data_analysis comparison Compare photosynthetic parameters and photorespiration rates between C3 and C4 plants data_analysis->comparison

Caption: Workflow for comparing photosynthetic gas exchange between C3 and C4 plants.

Detailed Experimental Protocols

Quantification of this compound in Plant Tissues by HPLC

This protocol outlines a method for the extraction and quantification of this compound from plant leaf tissue using High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

  • Extraction solvent (e.g., 70% v/v ethanol)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., dilute sulfuric acid or phosphate (B84403) buffer, pH 2.5)

  • Malic acid standard

Procedure:

  • Sample Collection and Homogenization:

    • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of extraction solvent.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes, with intermittent vortexing.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and transfer to a new tube.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Inject a known volume (e.g., 20 µL) onto the HPLC system.

    • Separate the organic acids on a C18 column using an isocratic flow of the mobile phase.

    • Detect this compound by UV absorbance at 210 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of malic acid.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

Enzymatic Assay of NADP-Malate Dehydrogenase (NADP-MDH) Activity

This protocol describes a spectrophotometric assay to determine the activity of NADP-MDH in plant extracts by monitoring the oxidation of NADPH.[17]

Materials:

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EDTA, 10 mM DTT, 1% PVP)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

  • NADPH solution (e.g., 10 mM)

  • Oxaloacetate (OAA) solution (e.g., 50 mM, freshly prepared)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Use the supernatant for the enzyme assay.

  • Assay:

    • In a cuvette, combine the assay buffer, NADPH solution, and the enzyme extract.

    • Incubate for 2-3 minutes at 25°C to allow for the reduction of any endogenous OAA.

    • Initiate the reaction by adding the OAA solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes. This represents the oxidation of NADPH.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Use the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹) to convert the rate of absorbance change to enzyme activity (µmol NADPH oxidized per minute per mg of protein).

Measurement of Gas Exchange and Photorespiration Rate

This protocol outlines the use of a portable photosynthesis system (e.g., LI-COR LI-6400 or LI-6800) to measure gas exchange parameters and estimate the rate of photorespiration.[4][10]

Materials:

  • Portable photosynthesis system with a leaf chamber and light source.

  • C3 and C4 plants.

Procedure:

  • System Setup and Calibration:

    • Warm up and calibrate the gas analyzers of the photosynthesis system according to the manufacturer's instructions.

    • Set the leaf chamber conditions (light intensity, temperature, CO2 concentration, and humidity) to the desired levels.

  • Leaf Measurement:

    • Select a healthy, fully expanded leaf and enclose it in the leaf chamber.

    • Allow the leaf to acclimate to the chamber conditions until gas exchange rates stabilize.

    • Record the net CO2 assimilation rate (A), stomatal conductance (gs), and intercellular CO2 concentration (Ci).

  • Estimating Photorespiration (Laisk Method):

    • Measure A at several low Ci values (e.g., 50, 75, 100, 125 ppm CO2) under non-photorespiratory conditions (1% O2) and at three different light intensities.

    • Repeat the measurements under photorespiratory conditions (21% O2).

    • Plot A versus Ci for each light intensity and oxygen concentration.

    • The intersection of the A/Ci curves at different light intensities under photorespiratory conditions provides an estimate of the CO2 compensation point in the absence of mitochondrial respiration (Γ*), and the rate of photorespiration can be calculated from this.

Conclusion

This compound is a linchpin in the intricate metabolic networks of plants, demonstrating remarkable versatility in its functions. In C4 plants, its role as a carbon shuttle is indispensable for the high photosynthetic efficiency that characterizes this pathway. By effectively concentrating CO2, this compound enables C4 plants to thrive in warm, high-light environments where C3 plants are penalized by photorespiration. In the broader context of plant metabolism, the this compound valve provides a sophisticated mechanism for maintaining redox balance, a process in which this compound is central to the shuttling of reducing power between organelles. A thorough understanding of these dual roles, supported by robust quantitative data and detailed experimental methodologies, is crucial for researchers and scientists. This knowledge not only deepens our fundamental understanding of plant biology but also opens avenues for the rational design of strategies to enhance crop productivity and resilience in the face of a changing global climate. Further research into the regulation of this compound transporters and the enzymes involved in its metabolism will undoubtedly unveil new targets for metabolic engineering and drug development aimed at optimizing plant performance.

References

Malate Metabolism: A Comparative Analysis Between Prokaryotes and Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malate, a dicarboxylic acid, is a central metabolite in the core energy-producing pathways of virtually all living organisms. Its roles extend beyond the canonical tricarboxylic acid (TCA) cycle, participating in gluconeogenesis, anaplerosis, and the transport of reducing equivalents. The metabolic pathways involving this compound, while sharing fundamental similarities, exhibit distinct differences in their localization, regulation, and enzymatic machinery between prokaryotes and eukaryotes. Understanding these distinctions is crucial for fields ranging from microbiology and metabolic engineering to the development of novel therapeutics targeting metabolic vulnerabilities. This technical guide provides a comprehensive comparison of this compound metabolism in prokaryotes and eukaryotes, with a focus on core pathways, quantitative enzymatic data, and detailed experimental methodologies.

Core Metabolic Pathways Involving this compound

This compound is a key intermediate in several fundamental metabolic pathways. While the core reactions are conserved, their cellular context and interplay differ significantly between prokaryotes and eukaryotes.

Tricarboxylic Acid (TCA) Cycle

In both prokaryotes and eukaryotes, this compound is a crucial intermediate in the TCA cycle, also known as the Krebs cycle. The final step of the cycle involves the oxidation of L-malate to oxaloacetate, a reaction catalyzed by this compound dehydrogenase (MDH), with the concomitant reduction of NAD+ to NADH.[1] This reaction is reversible, and under standard conditions, the equilibrium favors this compound formation.[2]

  • In Prokaryotes: The TCA cycle enzymes, including MDH, are located in the cytoplasm.[3]

  • In Eukaryotes: These enzymes are compartmentalized within the mitochondrial matrix.[1] This sequestration necessitates transport mechanisms for this compound and other intermediates across the mitochondrial membrane.

Glyoxylate (B1226380) Cycle

The glyoxylate cycle is an anabolic variation of the TCA cycle that allows for the net conversion of acetyl-CoA into succinate, and subsequently into other carbohydrates. This pathway is prominent in some prokaryotes, plants, and fungi, but is generally absent in animals.[4] The glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle using two key enzymes: isocitrate lyase and this compound synthase. This compound synthase catalyzes the condensation of glyoxylate and acetyl-CoA to form this compound.

This compound-Aspartate Shuttle (Eukaryotes)

Exclusive to eukaryotes, the this compound-aspartate shuttle is a complex system that transports reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondrial matrix for oxidative phosphorylation.[5] Since the inner mitochondrial membrane is impermeable to NADH, this compound acts as a carrier. Cytosolic MDH reduces oxaloacetate to this compound, consuming cytosolic NADH. This compound is then transported into the mitochondria, where mitochondrial MDH re-oxidizes it to oxaloacetate, regenerating NADH in the matrix.[6]

Anaplerotic Reactions

Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthetic purposes. This compound is a key player in these pathways in both prokaryotes and eukaryotes.

  • Pyruvate (B1213749) Carboxylase: In many eukaryotes and some prokaryotes, pyruvate carboxylase directly converts pyruvate to oxaloacetate.

  • Malic Enzyme: This enzyme catalyzes the reversible oxidative decarboxylation of this compound to pyruvate, producing NADPH.[7] It provides a link between the TCA cycle and glycolysis/gluconeogenesis and is found in both prokaryotes and eukaryotes.

Quantitative Data on Key Enzymes

The kinetic properties of enzymes involved in this compound metabolism can vary significantly between organisms. This section provides a comparative summary of available quantitative data.

Table 1: Kinetic Parameters of this compound Dehydrogenase (MDH)

Organism/OrganelleIsoformSubstrateKm (µM)Vmax or kcatReference
Escherichia coliCytoplasmicOxaloacetate40-50900-930 s-1 (kcat)[8]
Escherichia coliCytoplasmicL-Malate2000-[1]
Thermus thermophilus-Oxaloacetate9.8-[8]
Corynebacterium glutamicum-L-Malate9000-[9]
PigMitochondrialOxaloacetate18, 35-[8]
PigCytoplasmicOxaloacetate30475 s-1 (kcat)[8]
Saccharomyces cerevisiaeMitochondrial---[10]
Arabidopsis thalianaCytoplasmicOxaloacetate238-[8]
Arabidopsis thalianaChloroplasticOxaloacetate324-[8]

Table 2: Kinetic Parameters of Malic Enzyme (ME)

OrganismIsoformSubstrateKm (mM)Vmax (mU/g)Reference
Escherichia coli (SfcA)NAD(P)-dependentL-Malate--[7]
Escherichia coli (MaeB)NADP-specificL-Malate--[7]
Human (Breast Cancer Tissue)-L-Malate6.02 ± 1.635.21 ± 2.29
Human (Normal Breast Tissue)-L-Malate12.78 ± 4.7314.61 ± 2.7

Table 3: Kinetic Parameters of Fumarase

OrganismClassSubstratekcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coli (FumA)IFumarate31005 x 106[11]
Escherichia coli (FumB)IL-Malate/FumarateSimilar to FumASimilar to FumA[12]
Escherichia coli (FumC)II---[13]
PorcineIIFumarate--[11]

Regulation of this compound Metabolism

The flux through this compound-centric pathways is tightly regulated at both the transcriptional and post-translational levels.

Transcriptional Regulation in Prokaryotes

In bacteria, genes encoding enzymes for this compound metabolism are often organized in operons and are subject to induction and repression based on the availability of carbon sources.

  • In Escherichia coli , the expression of malic enzymes is regulated by the availability of different carbon sources.

  • In Corynebacterium glutamicum , the malE gene encoding malic enzyme is transcriptionally controlled by the regulators RamA, RamB, and the newly identified repressor MalR.[14] The expression of glyoxylate cycle genes, aceA (isocitrate lyase) and aceB (this compound synthase), is induced by acetate (B1210297).[15]

  • In Enterococcus faecalis , the mae locus, which includes genes for a this compound transporter and malic enzyme, is organized into two divergent operons regulated by a two-component system, MaeK-MaeR.[16]

  • In Laribacter hongkongensis , this compound utilization enhances central carbon metabolism, and this process is regulated by the global transcription factor CRP.[17]

Allosteric Regulation

This compound dehydrogenase (MDH) is subject to allosteric regulation by various metabolites, influencing its activity based on the cell's energetic state.

  • Substrate Inhibition/Activation: High concentrations of oxaloacetate inhibit MDH, while high concentrations of this compound can stimulate the forward reaction.[18]

  • Citrate: Citrate can act as both an activator and an inhibitor of MDH, depending on the concentrations of substrates and cofactors.[18] It binds to a regulatory site distinct from the active site.

  • Other Metabolites: In some cases, glutamate (B1630785) can inhibit the production of oxaloacetate by MDH.[18]

Structural Comparison of this compound Dehydrogenase

While the overall three-dimensional structure of MDH is conserved across prokaryotes and eukaryotes, there are notable differences in their primary sequence and quaternary structure.[10][19]

  • Evolutionary Relationship: Sequence analysis reveals that eukaryotic mitochondrial MDH is more closely related to prokaryotic MDH than to its eukaryotic cytoplasmic counterpart, supporting the endosymbiotic theory of mitochondrial origin.[1][20] For instance, the amino-terminal sequence of E. coli MDH shows 69% identity with porcine mitochondrial MDH, but only 27% identity with the porcine cytoplasmic form.[20]

  • Quaternary Structure: MDH typically exists as a dimer or a tetramer.[19] While most eukaryotic and Gram-negative bacterial MDHs are dimeric, many Gram-positive bacteria and archaea have tetrameric MDHs.[9]

  • Active Site: The core catalytic residues in the active site are highly conserved.[19] A mobile loop region plays a critical role in catalysis by enclosing the active site upon substrate binding.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

This compound Dehydrogenase (MDH) Activity Assay (Spectrophotometric)

Principle: The activity of MDH is determined by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NADH. The reverse reaction (oxaloacetate to this compound) is often preferred due to the instability of oxaloacetate.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • β-NADH solution (0.14 mM in phosphate buffer)

  • Oxaloacetic acid (OAA) solution (7.6 mM in phosphate buffer, freshly prepared)

  • Enzyme sample (e.g., cell lysate)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare the reaction mixture by adding the phosphate buffer and β-NADH solution to a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the OAA solution and the enzyme sample.

  • Immediately mix and monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot.

Calculation: The enzyme activity (in Units/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Sample Volume) Where ε for NADH at 340 nm is 6.22 mM-1cm-1.

This compound Assay (Colorimetric)

Principle: The concentration of this compound is determined by an enzymatic assay where this compound is oxidized, leading to the production of a colored product that can be measured spectrophotometrically at 450 nm.

Materials:

  • This compound Assay Kit (e.g., from Sigma-Aldrich or Abcam) containing:

    • This compound Assay Buffer

    • This compound Enzyme Mix

    • WST Substrate Mix

    • This compound Standard

  • 96-well plate

  • Microplate reader

  • Sample (e.g., tissue homogenate, cell lysate)

Procedure:

  • Prepare a standard curve using the provided this compound standard.

  • Prepare samples, including a blank (assay buffer only). Deproteinize samples if necessary using a 10 kDa MWCO spin filter.

  • Add the reaction mix (containing assay buffer, enzyme mix, and substrate mix) to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the absorbance at 450 nm.

  • Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.

13C-Metabolic Flux Analysis (13C-MFA) for this compound Metabolism

Principle: 13C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the path of 13C-labeled substrates (e.g., glucose, glutamine) through metabolic pathways. The isotopic labeling patterns in downstream metabolites, including this compound, are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and used to calculate flux rates.[22][23]

Workflow:

  • Experimental Design:

    • Define the metabolic network model.

    • Select appropriate 13C-labeled tracers to maximize the information content of the labeling data.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium containing the 13C-labeled substrate until a metabolic and isotopic steady state is reached.

  • Metabolite Extraction:

    • Rapidly quench metabolism (e.g., with cold methanol).

    • Extract intracellular metabolites.

  • Isotopic Labeling Measurement:

    • Analyze the isotopic labeling patterns of this compound and other relevant metabolites (e.g., amino acids derived from TCA cycle intermediates) using GC-MS or LC-MS.

  • Flux Calculation:

    • Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to the metabolic model and estimate the intracellular fluxes.

Visualizations of Key Pathways and Workflows

Signaling Pathways and Experimental Workflows

Malate_Metabolism_Overview cluster_Prokaryote Prokaryote (Cytoplasm) cluster_Eukaryote Eukaryote cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion Pyruvate_p Pyruvate AcetylCoA_p Acetyl-CoA Pyruvate_p->AcetylCoA_p Oxaloacetate_p Oxaloacetate AcetylCoA_p->Oxaloacetate_p TCA Cycle Glyoxylate Glyoxylate AcetylCoA_p->Glyoxylate Isocitrate Lyase Malate_p This compound Oxaloacetate_p->Malate_p MDH Fumarate_p Fumarate Malate_p->Fumarate_p Fumarase Succinate_p Succinate Fumarate_p->Succinate_p Glyoxylate->Malate_p This compound Synthase Glucose_c Glucose Pyruvate_c Pyruvate Glucose_c->Pyruvate_c Glycolysis Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m Transport Oxaloacetate_c Oxaloacetate Malate_c This compound Oxaloacetate_c->Malate_c cMDH Malate_m This compound Malate_c->Malate_m This compound-Aspartate Shuttle NADH_c NADH NAD_c NAD+ NADH_c->NAD_c AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m Oxaloacetate_m Oxaloacetate AcetylCoA_m->Oxaloacetate_m TCA Cycle Oxaloacetate_m->Malate_m mMDH Malate_m->Malate_c Fumarate_m Fumarate Malate_m->Fumarate_m Fumarase Succinate_m Succinate Fumarate_m->Succinate_m NADH_m NADH NAD_m NAD+ NAD_m->NADH_m TCA_vs_Glyoxylate cluster_TCA TCA Cycle cluster_Glyoxylate Glyoxylate Cycle AcetylCoA_t Acetyl-CoA Citrate_t Citrate AcetylCoA_t->Citrate_t Isocitrate_t Isocitrate Citrate_t->Isocitrate_t alphaKG_t α-Ketoglutarate Isocitrate_t->alphaKG_t CO2 SuccinylCoA_t Succinyl-CoA alphaKG_t->SuccinylCoA_t CO2 Succinate_t Succinate SuccinylCoA_t->Succinate_t Fumarate_t Fumarate Succinate_t->Fumarate_t Malate_t This compound Fumarate_t->Malate_t Oxaloacetate_t Oxaloacetate Malate_t->Oxaloacetate_t Oxaloacetate_t->Citrate_t AcetylCoA_g1 Acetyl-CoA Citrate_g Citrate AcetylCoA_g1->Citrate_g AcetylCoA_g2 Acetyl-CoA Malate_g This compound AcetylCoA_g2->Malate_g Isocitrate_g Isocitrate Citrate_g->Isocitrate_g Glyoxylate_g Glyoxylate Isocitrate_g->Glyoxylate_g Isocitrate Lyase Succinate_g Succinate Glyoxylate_g->Malate_g This compound Synthase Oxaloacetate_g Oxaloacetate Malate_g->Oxaloacetate_g Oxaloacetate_g->Citrate_g Malate_Aspartate_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrial Matrix NADH_c NADH NAD_c NAD+ NADH_c->NAD_c cMDH Oxaloacetate_c Oxaloacetate Malate_c This compound Oxaloacetate_c->Malate_c Malate_m This compound Malate_c->Malate_m This compound-α-KG Antiporter Aspartate_c Aspartate Aspartate_c->Oxaloacetate_c AST Glutamate_c Glutamate alphaKG_c α-Ketoglutarate Glutamate_c->alphaKG_c Glutamate_m Glutamate Glutamate_c->Glutamate_m Glutamate-Aspartate Antiporter NADH_m NADH NAD_m NAD+ NAD_m->NADH_m mMDH Oxaloacetate_m Oxaloacetate Aspartate_m Aspartate Oxaloacetate_m->Aspartate_m AST Malate_m->Oxaloacetate_m Aspartate_m->Aspartate_c Glutamate-Aspartate Antiporter alphaKG_m α-Ketoglutarate alphaKG_m->alphaKG_c This compound-α-KG Antiporter alphaKG_m->Glutamate_m MDH_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADH, OAA) start->prep_reagents prep_sample Prepare Enzyme Sample (e.g., Cell Lysate) start->prep_sample mix Mix Reagents and Sample in Cuvette prep_reagents->mix prep_sample->mix measure Measure Absorbance at 340 nm over Time mix->measure calculate Calculate Rate of NADH Oxidation measure->calculate end End calculate->end

References

The Malate-Aspartate Shuttle: A Historical and Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal discovery and evolving understanding of the malate-aspartate shuttle, a cornerstone of cellular metabolism.

Abstract

The this compound-aspartate shuttle (MAS) is a critical metabolic pathway responsible for the translocation of reducing equivalents from the cytosol to the mitochondrial matrix, a process essential for cellular respiration in tissues with high energetic demands. This whitepaper provides a comprehensive overview of the discovery and historical perspective of the MAS, detailing the seminal experiments that elucidated its components and function. We present a chronological account of the key scientific contributions, from the initial theoretical proposals to the experimental validation of its intricate mechanism. This guide includes detailed experimental protocols from foundational studies, quantitative data on enzyme kinetics and metabolite transport, and graphical representations of the shuttle's pathway and associated experimental workflows. By revisiting the foundational research, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the MAS, fostering new insights into its physiological roles and its potential as a therapeutic target.

Discovery and Historical Perspective

The journey to understanding how the reducing power of cytosolic NADH is utilized by the mitochondria, which are impermeable to NADH, was a central question in bioenergetics in the mid-20th century. The this compound-aspartate shuttle emerged as a key answer to this puzzle.

The Conceptual Genesis (Early 1960s)

The concept of a "shuttle" system for transporting reducing equivalents across the mitochondrial membrane was first proposed in the early 1960s. In 1962, Piet Borst postulated the existence of the this compound-aspartate shuttle as a plausible mechanism to explain the oxidation of cytosolic NADH in Ehrlich ascites tumor cells, which lacked a robust glycerol-3-phosphate shuttle.[1] Borst's initial proposal was largely theoretical, based on the known enzymatic activities in the cytosol and mitochondria and the necessity of regenerating cytosolic NAD+ for glycolysis to proceed. His early work laid the conceptual groundwork for future experimental exploration.[1]

Experimental Elucidation (Late 1960s - 1970s)

The 1970s marked a period of intense experimental investigation that solidified the existence and mechanism of the this compound-aspartate shuttle.

In 1970, B.H. Robinson and M.L. Halperin provided crucial evidence for the necessity of the this compound-aspartate shuttle.[1][2][3] Their experiments with isolated rat liver mitochondria demonstrated that the oxidation of external NADH was dependent on the presence of both this compound and aspartate, key components of the proposed shuttle.

The definitive elucidation of the shuttle's energetics came from the pioneering work of Kathryn F. LaNoue and John R. Williamson . In a landmark 1971 paper, they detailed the intricate interrelationships between the this compound-aspartate shuttle and the citric acid cycle in rat heart mitochondria.[4] Their research revealed that the shuttle was not a simple equilibrium but an energy-dependent process. They demonstrated that the efflux of aspartate from the mitochondria is coupled to the influx of glutamate (B1630785) and a proton, driven by the proton-motive force across the inner mitochondrial membrane. This discovery was critical as it explained how the shuttle could operate against a concentration gradient of NADH, which is typically higher in the mitochondria than in the cytosol.

The work of these and other scientists, including Nobel laureate Hans Krebs who embraced and further investigated the shuttle, cemented the this compound-aspartate shuttle as a fundamental pathway in cellular metabolism.

The this compound-Aspartate Shuttle Pathway

The this compound-aspartate shuttle involves a series of enzymatic reactions and transport steps that effectively move reducing equivalents (in the form of electrons) from cytosolic NADH into the mitochondrial matrix.

  • Cytosol:

    • This compound Dehydrogenase 1 (MDH1): Cytosolic oxaloacetate is reduced to this compound by NADH, oxidizing NADH to NAD+.

    • This compound Transport: this compound is transported into the mitochondrial matrix in exchange for α-ketoglutarate via the oxoglutarate-malate carrier (OGC).

  • Mitochondrial Matrix:

    • This compound Dehydrogenase 2 (MDH2): this compound is oxidized back to oxaloacetate, reducing mitochondrial NAD+ to NADH. This NADH can then enter the electron transport chain.

    • Aspartate Aminotransferase 2 (AST2/GOT2): Oxaloacetate is transaminated by glutamate to form aspartate and α-ketoglutarate.

    • Aspartate Transport: Aspartate is transported out of the mitochondria in exchange for glutamate and a proton via the aspartate-glutamate carrier (AGC), a process driven by the membrane potential.

  • Cytosol (Regeneration):

    • Aspartate Aminotransferase 1 (AST1/GOT1): Aspartate is transaminated with α-ketoglutarate to regenerate oxaloacetate and glutamate.

This cyclical process ensures the continuous regeneration of cytosolic NAD+ required for glycolysis while delivering reducing equivalents to the electron transport chain for ATP production.

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix NADH_c NADH + H+ NAD_c NAD+ NADH_c->NAD_c MDH1 OAA_c Oxaloacetate Malate_c This compound OAA_c->Malate_c MDH1 OGC OGC Malate_c->OGC Asp_c Aspartate Asp_c->OAA_c AST1 aKG_c α-Ketoglutarate Glu_c Glutamate aKG_c->Glu_c AST1 AGC AGC Glu_c->AGC OGC->aKG_c Malate_m This compound OGC->Malate_m AGC->Asp_c Glu_m Glutamate AGC->Glu_m NAD_m NAD+ NADH_m NADH + H+ NAD_m->NADH_m MDH2 OAA_m Oxaloacetate Malate_m->OAA_m MDH2 Asp_m Aspartate OAA_m->Asp_m AST2 aKG_m α-Ketoglutarate Glu_m->aKG_m AST2 aKG_m->OGC Asp_m->AGC

Caption: The this compound-Aspartate Shuttle pathway.

Key Experimental Protocols

The elucidation of the this compound-aspartate shuttle relied on a series of ingenious experiments using isolated mitochondria. Below are detailed methodologies adapted from the foundational studies.

Isolation of Rat Liver and Heart Mitochondria (Adapted from 1960s-1970s protocols)

A critical prerequisite for studying the shuttle was the preparation of intact and functional mitochondria.

Mitochondria_Isolation start Start: Excise liver or heart tissue mince Mince tissue in ice-cold isolation buffer start->mince homogenize Homogenize using a Potter-Elvehjem homogenizer mince->homogenize centrifuge1 Centrifuge at low speed (e.g., 600 g) to pellet nuclei and cell debris homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge supernatant at high speed (e.g., 8,000 g) to pellet mitochondria supernatant1->centrifuge2 wash Wash mitochondrial pellet with isolation buffer centrifuge2->wash resuspend Resuspend final mitochondrial pellet in a suitable buffer wash->resuspend end End: Intact mitochondria ready for experiments resuspend->end Shuttle_Reconstitution start Start: Isolated mitochondria in reaction buffer add_nadh Add NADH start->add_nadh measure1 Monitor NADH oxidation (A340nm) - Slow rate expected add_nadh->measure1 add_components Add shuttle components (this compound, aspartate, glutamate) measure1->add_components measure2 Monitor NADH oxidation (A340nm) - Increased rate demonstrates shuttle activity add_components->measure2 add_inhibitor Add inhibitor (e.g., aminooxyacetate) measure2->add_inhibitor measure3 Monitor NADH oxidation (A340nm) - Rate should decrease add_inhibitor->measure3 end End: Shuttle activity quantified measure3->end

References

The Central Role of Malate in Powering Symbiotic Nitrogen Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symbiotic nitrogen fixation, a cornerstone of sustainable agriculture, is an energy-intensive process meticulously orchestrated between legumes and rhizobia. This technical guide provides an in-depth exploration of the pivotal function of malate, the primary carbon and energy source supplied by the host plant to the nitrogen-fixing bacteroids. We delve into the metabolic pathways fueled by this compound, the intricate transport mechanisms, and the key enzymatic players that collectively drive the conversion of atmospheric nitrogen into ammonia (B1221849). This document summarizes critical quantitative data, details essential experimental protocols, and presents visual diagrams of the underlying biochemical and signaling networks to offer a comprehensive resource for researchers in the field.

Introduction

The symbiotic relationship between leguminous plants and rhizobia culminates in the formation of specialized root organs called nodules, within which the bacteria, now termed bacteroids, convert atmospheric dinitrogen (N₂) into ammonia (NH₃). This biological nitrogen fixation (BNF) is a highly energy-demanding process, consuming a significant portion of the plant's photosynthates. The host plant delivers carbon to the bacteroids primarily in the form of dicarboxylates, with this compound being the most prominent. This compound serves a dual purpose: it is a direct source of reducing equivalents (NADH) and ATP through its catabolism, and it provides the carbon skeletons necessary for the assimilation of the fixed nitrogen. Understanding the multifaceted role of this compound is paramount for any endeavor aimed at enhancing the efficiency of symbiotic nitrogen fixation.

This compound Metabolism: The Engine of Nitrogen Fixation

Once transported into the bacteroid, this compound enters central metabolism to generate the ATP and reducing power required by the nitrogenase enzyme complex. The two principal enzymatic pathways for this compound utilization are oxidation to oxaloacetate by this compound dehydrogenase (MDH) and oxidative decarboxylation to pyruvate (B1213749) by malic enzyme (ME).

This compound Dehydrogenase (MDH)

This compound dehydrogenase (MDH) catalyzes the reversible NAD⁺-dependent oxidation of this compound to oxaloacetate. This reaction directly produces NADH, a key electron donor to the respiratory chain for ATP synthesis.

Malic Enzyme (ME)

Rhizobia typically possess two types of malic enzymes: an NAD⁺-dependent enzyme (DME or MaeA) and an NADP⁺-dependent enzyme (TME or MaeB). These enzymes catalyze the oxidative decarboxylation of this compound to pyruvate, generating NADH or NADPH, respectively. Pyruvate can then be further metabolized via the pyruvate dehydrogenase complex to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle, generating additional reducing equivalents. Studies in Sinorhizobium meliloti have shown that the NAD⁺-dependent malic enzyme is essential for nitrogen fixation, while the NADP⁺-dependent form is not.[1]

Transport of this compound into Bacteroids

The transport of this compound from the plant cytoplasm across the peribacteroid membrane and into the bacteroid is a critical step. This process is mediated by a dicarboxylate transport (Dct) system encoded by the dct genes in rhizobia. The DctA protein is the primary permease responsible for the uptake of C₄-dicarboxylates like this compound and succinate. The expression of dctA is highly induced in bacteroids, highlighting its importance for symbiotic nitrogen fixation.

Quantitative Data on the Function of this compound

The following tables summarize key quantitative data related to the role of this compound in symbiotic nitrogen fixation.

Table 1: Effect of Dicarboxylate Concentration on Nitrogenase Activity

DicarboxylateConcentration (mM)Nitrogenase Activity (nmol C₂H₄/h/mg protein)OrganismReference
Succinate12.5Increased activityRhizobium sp. 32H1[2]
This compoundNot specifiedCan replace succinateRhizobium sp. 32H1[2]

Note: This table illustrates the principle that dicarboxylates enhance nitrogenase activity. Specific dose-response data for this compound is an area for further investigation.

Table 2: Kinetic Properties of Key Enzymes in this compound Metabolism

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg protein)Reference
This compound Dehydrogenase (MDH)Methylomicrobium alcaliphilum 20ZThis compound0.1120.75[3]
This compound Dehydrogenase (MDH)Methylomicrobium alcaliphilum 20ZNAD⁺0.45-[3]
This compound Dehydrogenase (MDH)Methylosinus trichosporium OB3bThis compound1.2878.2[3]
This compound Dehydrogenase (MDH)Methylosinus trichosporium OB3bNAD⁺0.33-[3]
NAD-Malic Enzyme (DME)Sinorhizobium melilotiThis compoundSimilar to TMESimilar to TME[1]
NADP-Malic Enzyme (TME)Sinorhizobium melilotiThis compoundSimilar to DMESimilar to DME[1]

Note: Kinetic parameters can vary depending on the specific rhizobial species and experimental conditions. The provided data from methanotrophs offers a comparative perspective.

Table 3: Gene Expression Changes in Bacteroids vs. Free-Living Rhizobia

GeneFunctionOrganismFold Change (Bacteroid/Free-living)Reference
dctADicarboxylate transporterMesorhizobium huakuii 7653RUp-regulated[4]
mdhThis compound dehydrogenaseBradyrhizobium arachidisUp-regulated in peanut bacteroids[5][6]
dme (maeA)NAD-malic enzymeSinorhizobium melilotiConstitutively expressed[7]
tme (maeB)NADP-malic enzymeSinorhizobium melilotiRepressed[7]
nifHDKNitrogenase componentsBradyrhizobium arachidisUp-regulated[5][6]

Signaling Pathways Regulating this compound Supply

The provision of this compound to the bacteroids is not a passive process but is tightly regulated by complex signaling networks within the host plant. The common symbiosis signaling pathway (CSSP), initiated by the perception of rhizobial Nod factors, plays a crucial role. Key components of this pathway include the receptor-like kinases DMI1 and DMI2, and the calcium- and calmodulin-dependent protein kinase DMI3. Recent evidence suggests a link between this early signaling cascade and the regulation of this compound metabolism.

Symbiotic_Signaling_Pathway cluster_plant_cell Plant Root Cell cluster_bacteroid Bacteroid NodFactor Nod Factor NFR Nod Factor Receptor (NFR) NodFactor->NFR DMI1 DMI1 NFR->DMI1 DMI2 DMI2 NFR->DMI2 CaSpiking Calcium Spiking DMI1->CaSpiking DMI2->CaSpiking SnRK1a4 SnRK1α4 DMI2->SnRK1a4 Phosphorylates DMI3 DMI3 (CCaMK) CaSpiking->DMI3 NSP1_NSP2 NSP1/NSP2 Transcription Factors DMI3->NSP1_NSP2 Nodule_Development Nodule Development Genes NSP1_NSP2->Nodule_Development MDH This compound Dehydrogenase (MDH) SnRK1a4->MDH Phosphorylates Malate_Production This compound Production MDH->Malate_Production Malate_Uptake This compound Uptake (DctA) Malate_Production->Malate_Uptake Transport

Caption: Signaling pathway from Nod factor perception to this compound production.

Experimental Protocols

Acetylene (B1199291) Reduction Assay for Nitrogenase Activity

This assay provides an indirect measure of nitrogenase activity by quantifying the reduction of acetylene to ethylene (B1197577).

Materials:

  • Gas-tight vials or syringes

  • Acetylene gas

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Nodulated root systems

Procedure:

  • Excise the nodulated root system from the plant.

  • Place the roots in a gas-tight vial of a known volume.

  • Seal the vial with a septum.

  • Inject a known volume of acetylene into the vial to achieve a final concentration of 10% (v/v).

  • Incubate the vials at a constant temperature (e.g., 28°C) for a defined period (e.g., 30-60 minutes).

  • After incubation, withdraw a gas sample from the headspace of the vial using a gas-tight syringe.

  • Inject the gas sample into the GC-FID to quantify the amount of ethylene produced.

  • Calculate the rate of acetylene reduction, typically expressed as nmol of ethylene produced per hour per gram of nodule fresh weight or per milligram of protein.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the rate of NADH oxidation during the conversion of oxaloacetate to this compound.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Oxaloacetate solution

  • NADH solution

  • Bacteroid extract

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, oxaloacetate, and NADH.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the bacteroid extract.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The initial linear rate of the reaction corresponds to the MDH activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of MDH activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique allows for the precise quantification of the expression levels of specific genes.

Materials:

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qRT-PCR machine

  • SYBR Green or TaqMan probes

  • Gene-specific primers for target genes (e.g., dctA, mdh, maeA, maeB) and a reference gene (e.g., 16S rRNA)

Procedure:

  • Isolate total RNA from bacteroids and free-living rhizobia.

  • Synthesize first-strand cDNA from the RNA templates using reverse transcriptase.

  • Set up the qRT-PCR reactions containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Run the qRT-PCR program, which involves cycles of denaturation, annealing, and extension.

  • Monitor the fluorescence signal in real-time.

  • Determine the cycle threshold (Ct) value for each gene.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Conclusion

This compound stands as the central currency of carbon and energy exchange in the legume-rhizobia symbiosis. Its efficient transport and metabolism within the bacteroid are indispensable for fueling the high energetic demands of nitrogen fixation. This guide has provided a comprehensive overview of the function of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated pathways. A deeper understanding of the regulation of this compound supply and utilization holds significant promise for the development of strategies to enhance symbiotic nitrogen fixation, thereby contributing to a more sustainable agricultural future. Further research focused on obtaining more precise quantitative data on the dose-dependent effects of this compound and the kinetic properties of key enzymes in diverse rhizobial species will be crucial in advancing this field.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cancer is characterized by profound metabolic reprogramming, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Malate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical node in this metabolic rewiring. Dysregulation of this compound metabolism, through the altered expression and activity of enzymes such as malic enzymes (MEs) and this compound dehydrogenases (MDHs), is increasingly implicated in tumorigenesis, cancer progression, and therapeutic resistance. This technical guide provides an in-depth exploration of the intricate link between this compound metabolism and cancer. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core molecular mechanisms, quantitative data, detailed experimental protocols, and key signaling pathways involved.

Introduction: this compound Metabolism as a Central Player in Cancer Biology

The metabolic landscape of a cancer cell is dramatically different from that of a normal cell. This altered metabolism, often referred to as the "Warburg effect," involves a preference for aerobic glycolysis even in the presence of sufficient oxygen. However, the metabolic alterations in cancer extend far beyond glycolysis. This compound, a dicarboxylic acid, sits (B43327) at the crossroads of several fundamental metabolic pathways, including the TCA cycle, gluconeogenesis, and the this compound-aspartate shuttle.[1][2] Its metabolism is tightly regulated by a family of enzymes, primarily malic enzymes and this compound dehydrogenases, which exist as cytosolic and mitochondrial isoforms.[1][3]

In cancer, the roles of these enzymes and the flux of this compound are often repurposed to support malignant phenotypes. This includes providing precursors for biosynthesis, maintaining redox homeostasis, and facilitating metabolic plasticity.[3][4] Understanding the nuances of this compound metabolism in cancer is therefore crucial for identifying novel therapeutic targets and developing innovative anti-cancer strategies.

Key Enzymes in this compound Metabolism and Their Role in Cancer

The metabolism of this compound is principally governed by two classes of enzymes: malic enzymes and this compound dehydrogenases. Their dysregulation is a common feature in many cancers.

Malic Enzymes (MEs)

Malic enzymes catalyze the oxidative decarboxylation of this compound to pyruvate, producing NADPH in the process.[1] There are three main isoforms in mammals: cytosolic NADP+-dependent ME1, and mitochondrial NAD(P)+-dependent ME2 and NADP+-dependent ME3.[1] NADPH is crucial for cancer cells as it is a primary reducing equivalent for antioxidant defense against reactive oxygen species (ROS) and is essential for the biosynthesis of fatty acids and nucleotides.[1]

The upregulation of MEs has been observed in various cancers and is often associated with poor prognosis.[1] For instance, ME1 has been shown to be pro-oncogenic in several epithelial cancers.[1]

This compound Dehydrogenases (MDHs)

This compound dehydrogenases catalyze the reversible conversion of this compound to oxaloacetate. There are two main isoforms: cytosolic MDH1 and mitochondrial MDH2. MDH2 is a key component of the TCA cycle, while MDH1 is a critical part of the this compound-aspartate shuttle, which transports NADH reducing equivalents from the cytosol into the mitochondria.[3][5]

Both MDH1 and MDH2 have been found to be elevated in various cancers, including non-small cell lung carcinoma.[3] Increased MDH activity can support the high glycolytic rate of cancer cells by regenerating NAD+ in the cytosol.[4]

Quantitative Data on this compound Metabolism in Cancer

The following tables summarize key quantitative findings from studies investigating the alterations in this compound metabolism in cancer.

ParameterCancer TypeFindingReference
MDH Activity Human Breast CancerMaximal MDH activity for this compound formation was significantly greater in tumor samples (6,978 ± 9.1 mU/g) compared to healthy tissue (5,651 ± 12.7 mU/g).[4]
Intratumoral Lactate (B86563) Levels IDH-wildtype GliomaMean lactate level of 11.7 ± 4.3 mmol/L.[6]
Intratumoral Lactate Levels IDH-mutant GliomaMean lactate level of 5.4 ± 4.1 mmol/L.[6]

Table 1: Quantitative Alterations in this compound Metabolism-Related Parameters in Cancer.

Signaling Pathways and Regulatory Networks

The dysregulation of this compound metabolism in cancer is intricately linked with various signaling pathways and regulatory networks. Below are diagrams illustrating these connections.

Malate_Metabolism_in_Cancer cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_shuttle This compound-Aspartate Shuttle Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Lactate Lactate Pyruvate_c->Lactate LDHA Pyruvate_c->Lactate Malate_c This compound Pyruvate_c->Malate_c Pyruvate Carboxylase Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m MPC Malate_c->Pyruvate_c ME1 Malate_c->Pyruvate_c OAA_c Oxaloacetate Malate_c->OAA_c MDH1 Malate_c->OAA_c Malate_m This compound Malate_c->Malate_m This compound Transporter Malate_c->Malate_m OAA_c->Malate_c OAA_c->Malate_c MDH1 MDH1 MDH1 ME1 ME1 LDHA LDHA NAD_c NAD+ NADH_c NADH NADPH_c NADPH AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate_m FH Malate_m->Pyruvate_m ME2/ME3 Malate_m->Pyruvate_m OAA_m Oxaloacetate Malate_m->OAA_m MDH2 Malate_m->OAA_m Malate_m->OAA_m MDH2 OAA_m->Citrate Aspartate_m Aspartate OAA_m->Aspartate_m AST2 MDH2 MDH2 FH Fumarate Hydratase ME2 ME2 ME3 ME3 NAD_m NAD+ NADH_m NADH NADPH_m NADPH Aspartate_c Aspartate Aspartate_m->Aspartate_c AGC Aspartate_c->OAA_c AST1 alphaKG_m α-KG alphaKG_c α-KG alphaKG_m->alphaKG_c OGC Glutamate_c Glutamate alphaKG_c->Glutamate_c AST1 Glutamate_m Glutamate Glutamate_c->Glutamate_m GC Glutamate_m->alphaKG_m AST2

Caption: Overview of this compound metabolism in cancer cells.

FH_Deficiency FH_mutation Fumarate Hydratase (FH) Germline Mutation Fumarate_accumulation Fumarate Accumulation FH_mutation->Fumarate_accumulation HIF_stabilization HIF-1α Stabilization Fumarate_accumulation->HIF_stabilization Inhibits Prolyl Hydroxylases Oncogenic_signaling Oncogenic Signaling (e.g., Angiogenesis, Glycolysis) HIF_stabilization->Oncogenic_signaling Tumorigenesis Tumorigenesis (e.g., HLRCC) Oncogenic_signaling->Tumorigenesis MFA_Workflow Experimental_Design 1. Experimental Design (Select tracer, e.g., [U-13C]-glucose) Tracer_Experiment 2. Tracer Experiment (Culture cells with labeled substrate) Experimental_Design->Tracer_Experiment Labeling_Measurement 3. Isotopic Labeling Measurement (GC-MS or LC-MS/MS) Tracer_Experiment->Labeling_Measurement Flux_Estimation 4. Flux Estimation (Computational modeling) Labeling_Measurement->Flux_Estimation Statistical_Analysis 5. Statistical Analysis (Goodness-of-fit, confidence intervals) Flux_Estimation->Statistical_Analysis

References

Unveiling the Engine of Cellular Respiration: A Technical Guide to the Malate-Aspartate Shuttle

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of cellular metabolism, the efficient transfer of reducing equivalents from the cytosol to the mitochondrial matrix is paramount for maximizing ATP production. The malate-aspartate shuttle stands as a cornerstone of this process, particularly in highly aerobic tissues such as the heart, liver, and brain. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational concepts of this vital biochemical system.

The this compound-aspartate shuttle is a complex and elegant mechanism that circumvents the impermeability of the inner mitochondrial membrane to NADH, the primary electron carrier generated during glycolysis.[1][2][3] By orchestrating a series of enzymatic reactions and transmembrane transport steps, the shuttle effectively transfers the reducing power of cytosolic NADH into the mitochondria, where it can fuel oxidative phosphorylation and generate a significantly higher yield of ATP compared to alternative shuttle systems.[1][2]

Core Mechanism and Key Components

The shuttle's operation relies on the coordinated action of four key enzymes and two specific antiporter proteins located in the inner mitochondrial membrane.[1][2] The key protein components include:

  • This compound Dehydrogenase (MDH): Exists in both cytosolic (MDH1) and mitochondrial (MDH2) isoforms, catalyzing the interconversion of this compound and oxaloacetate.[1][2][4]

  • Aspartate Aminotransferase (AST) or Glutamate-Oxaloacetate Transaminase (GOT): Also present in both cytosolic (GOT1) and mitochondrial (GOT2) forms, responsible for the transamination reaction between aspartate and α-ketoglutarate to form oxaloacetate and glutamate (B1630785).[1][5]

  • This compound-α-ketoglutarate Antiporter (SLC25A11): Facilitates the transport of this compound from the cytosol into the mitochondrial matrix in exchange for α-ketoglutarate.[1][5]

  • Glutamate-Aspartate Antiporter (Aralar1/AGC1 or Citrin/AGC2): Mediates the electrogenic exchange of mitochondrial aspartate for cytosolic glutamate and a proton, a process driven by the proton motive force.[1][5][6]

The cyclical process begins in the cytosol, where MDH1 reduces oxaloacetate to this compound, oxidizing NADH to NAD+. This compound is then transported into the mitochondrial matrix via the this compound-α-ketoglutarate antiporter. Inside the matrix, MDH2 oxidizes this compound back to oxaloacetate, reducing mitochondrial NAD+ to NADH. This newly formed NADH can then donate its electrons to Complex I of the electron transport chain.

To complete the cycle, mitochondrial oxaloacetate is transaminated by GOT2 with glutamate to form aspartate and α-ketoglutarate. Aspartate is then transported out to the cytosol by the glutamate-aspartate antiporter in exchange for glutamate. Finally, in the cytosol, GOT1 converts aspartate back to oxaloacetate, ready for another round of the shuttle.

Cellular Localization and Regulation

The components of the this compound-aspartate shuttle are strategically localized across the cytoplasm and the mitochondrial compartments, specifically the inner mitochondrial membrane and the mitochondrial matrix, to ensure the unidirectional flow of reducing equivalents.

The regulation of the this compound-aspartate shuttle is intricate and responds to the cell's energetic needs. The activity of the shuttle is influenced by the availability of substrates and the redox state of both the cytosolic and mitochondrial compartments, reflected in the NADH/NAD+ ratios.[6] For instance, an increase in the cytosolic NADH/NAD+ ratio, as seen during active glycolysis, drives the shuttle forward.[6] Furthermore, the glutamate-aspartate carrier is driven by the proton-motive force across the inner mitochondrial membrane, making the shuttle's operation dependent on active respiration.[6]

Visualizing the this compound-Aspartate Shuttle

To facilitate a clearer understanding of the shuttle's intricate mechanism, the following diagrams illustrate the key steps and molecular players involved.

MalateAspartateShuttle Figure 1: The this compound-Aspartate Shuttle Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane c_NADH NADH + H+ MDH1 This compound Dehydrogenase 1 (MDH1) c_NADH->MDH1 c_NAD NAD+ c_OAA Oxaloacetate c_OAA->MDH1 c_this compound This compound Malate_aKG_Antiporter This compound-α-KG Antiporter c_this compound->Malate_aKG_Antiporter c_Asp Aspartate GOT1 Aspartate Aminotransferase 1 (GOT1) c_Asp->GOT1 c_Glu Glutamate Glu_Asp_Antiporter Glu-Asp Antiporter c_Glu->Glu_Asp_Antiporter c_aKG α-Ketoglutarate c_aKG->GOT1 MDH1->c_NAD MDH1->c_this compound GOT1->c_OAA GOT1->c_Glu m_this compound This compound MDH2 This compound Dehydrogenase 2 (MDH2) m_this compound->MDH2 m_OAA Oxaloacetate GOT2 Aspartate Aminotransferase 2 (GOT2) m_OAA->GOT2 m_NAD NAD+ m_NAD->MDH2 m_NADH NADH + H+ ETC Electron Transport Chain m_NADH->ETC m_Asp Aspartate m_Asp->Glu_Asp_Antiporter m_Glu Glutamate m_Glu->GOT2 m_aKG α-Ketoglutarate m_aKG->Malate_aKG_Antiporter MDH2->m_OAA MDH2->m_NADH GOT2->m_Asp GOT2->m_aKG Malate_aKG_Antiporter->c_aKG Malate_aKG_Antiporter->m_this compound Glu_Asp_Antiporter->c_Asp Glu_Asp_Antiporter->m_Glu

Caption: A diagram illustrating the cyclical flow of metabolites and reducing equivalents in the this compound-aspartate shuttle.

Quantitative Aspects and Efficiency

The primary advantage of the this compound-aspartate shuttle lies in its superior energy efficiency. For each molecule of cytosolic NADH reoxidized, one molecule of mitochondrial NADH is generated. This mitochondrial NADH, upon entering the electron transport chain at Complex I, leads to the synthesis of approximately 2.5 molecules of ATP.[1][5] This is in contrast to the glycerol-3-phosphate shuttle, which transfers electrons to FAD, generating FADH2, and yielding only about 1.5 molecules of ATP per cytosolic NADH.[1] Consequently, the complete aerobic respiration of one molecule of glucose can yield a net of approximately 32 ATPs when the this compound-aspartate shuttle is operational.[1]

Shuttle SystemMitochondrial Electron AcceptorATP Yield per Cytosolic NADH
This compound-Aspartate Shuttle NAD+~2.5 ATP
Glycerol-3-Phosphate Shuttle FAD~1.5 ATP
Table 1: Comparative ATP Yield of NADH Shuttles

Experimental Protocols for Studying the this compound-Aspartate Shuttle

The study of the this compound-aspartate shuttle's activity and regulation often involves a combination of in vitro and in situ experimental approaches.

Measurement of Shuttle Activity in Isolated Mitochondria

A common method to quantify the activity of the this compound-aspartate shuttle involves the use of isolated mitochondria. This technique allows for the precise control of substrate and inhibitor concentrations in the surrounding medium.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from the tissue of interest (e.g., heart, liver) using differential centrifugation. The integrity and functionality of the isolated mitochondria are assessed by measuring parameters such as the respiratory control ratio (RCR) and ADP/O ratio.

  • Reconstitution of the Shuttle: The isolated mitochondria are incubated in a buffer containing the necessary cytosolic components of the shuttle, including this compound, glutamate, and a source of cytosolic NADH.

  • Measurement of Oxygen Consumption: The rate of oxygen consumption is monitored using a Clark-type oxygen electrode or a high-resolution respirometer. The addition of ADP stimulates respiration, and the rate of oxygen consumption is directly proportional to the rate of NADH oxidation by the electron transport chain, thus reflecting the activity of the this compound-aspartate shuttle.

  • Inhibitor Studies: Specific inhibitors can be used to confirm the activity of the shuttle. For example, aminooxyacetate, an inhibitor of aminotransferases, can be used to block the shuttle's activity.

Isotopic Tracer Analysis in Intact Cells or Tissues

The use of stable isotopes, such as ¹³C-labeled glucose or glutamine, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, allows for the tracing of metabolic fluxes through the this compound-aspartate shuttle in intact cells or perfused organs.[7][8]

Methodology:

  • Cell Culture or Organ Perfusion: Cells are cultured or organs are perfused with a medium containing a ¹³C-labeled substrate.

  • Metabolite Extraction: After a defined period, metabolites are extracted from the cells or tissue.

  • NMR or Mass Spectrometry Analysis: The isotopic enrichment in key metabolites of the shuttle, such as this compound, aspartate, and glutamate, is determined using NMR or mass spectrometry.

  • Metabolic Flux Analysis: The pattern of isotopic labeling is used to calculate the flux of carbon through the this compound-aspartate shuttle and related metabolic pathways using metabolic modeling software.

ExperimentalWorkflow Figure 2: General Experimental Workflow for Studying Shuttle Activity cluster_invitro In Vitro (Isolated Mitochondria) cluster_insitu In Situ (Intact Cells/Tissues) A1 Mitochondrial Isolation A2 Shuttle Reconstitution A1->A2 A3 Oxygen Consumption Measurement A2->A3 A4 Data Analysis A3->A4 B1 Isotopic Labeling B2 Metabolite Extraction B1->B2 B3 NMR/Mass Spec Analysis B2->B3 B4 Metabolic Flux Analysis B3->B4

Caption: A simplified workflow for in vitro and in situ analysis of the this compound-aspartate shuttle.

Conclusion and Future Directions

The this compound-aspartate shuttle is a critical component of cellular energy metabolism, ensuring the efficient utilization of reducing equivalents generated in the cytosol. Its intricate regulation and high efficiency make it a key player in maintaining cellular homeostasis, particularly in tissues with high energy demands. A thorough understanding of its foundational concepts is essential for researchers in metabolism, and provides a basis for investigating its role in various physiological and pathological states, including metabolic disorders and neurodegenerative diseases. Future research will likely focus on the dynamic regulation of the shuttle in response to cellular signaling pathways and its potential as a therapeutic target for diseases characterized by metabolic dysfunction.

References

Methodological & Application

Quantification of Malate in Plant Tissues using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malate, a dicarboxylic acid, is a central metabolite in plants, playing a pivotal role in fundamental processes such as the tricarboxylic acid (TCA) cycle, pH regulation, stomatal movement, and nutrient uptake.[1] Its concentration within various plant tissues can be a key indicator of metabolic status, stress response, and fruit quality. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the precise and sensitive quantification of this compound in complex biological matrices like plant tissues. This application note provides a detailed protocol for the quantification of this compound in plant tissues using LC-MS/MS, targeted at researchers, scientists, and drug development professionals.

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes typical this compound concentrations found in various plant tissues, providing a comparative overview.

Plant SpeciesTissueThis compound Concentration (µmol/g Fresh Weight)Reference
Arabidopsis thalianaRosettes (Leaves)~1.5 - 2.5[1]
Arabidopsis thalianaLeaves~5 - 10[2][3]
Oryza sativa (Rice)Roots~1.5 - 4.5[4][5]
Solanum lycopersicum (Tomato)Fruit (Low this compound Accession)~1.99[6]
Solanum lycopersicum (Tomato)Fruit (High this compound Accession)~18.79[6]

Note: The provided values are approximate and can vary based on the specific cultivar, growth conditions, and analytical methodology used.

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from plant tissues using LC-MS/MS.

1. Materials and Reagents

  • Plant tissue (e.g., leaves, roots, fruits)

  • Liquid nitrogen

  • 80% Methanol (LC-MS grade)

  • Milli-Q water or equivalent

  • Malic acid standard

  • Internal standard (e.g., ¹³C₄-Malic Acid)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

2. Sample Preparation and Extraction

  • Harvesting and Quenching: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 50-100 mg of the frozen plant powder into a pre-chilled microcentrifuge tube.

    • Add 1 mL of cold 80% methanol. For quantitative analysis, add the internal standard at a known concentration at this step.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 20 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean LC-MS vial.

  • Storage: Store the vials at -80°C until LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute this compound, followed by a wash and re-equilibration step. The specific gradient should be optimized for the column and system used.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1-5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

      • This compound: Q1: 133.0 m/z -> Q3: 115.0 m/z (quantifier), 71.0 m/z (qualifier)

      • ¹³C₄-Malic Acid (Internal Standard): Q1: 137.0 m/z -> Q3: 119.0 m/z

    • Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity for the specific instrument used.

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of standard solutions of malic acid of known concentrations in the extraction solvent. Analyze these standards using the same LC-MS/MS method to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantification: Determine the concentration of this compound in the plant tissue samples by interpolating their peak area ratios from the calibration curve. The final concentration should be expressed as µmol per gram of fresh weight (µmol/g FW).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Harvest Harvest & Quench in Liquid N2 Grind Grind to Fine Powder Harvest->Grind Extract Extract with 80% Methanol + Internal Standard Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter LC_Separation LC Separation (Reversed-Phase) Filter->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Calibration Generate Calibration Curve MS_Detection->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

Caption: Workflow for the quantification of this compound in plant tissues.

Simplified this compound Metabolism Pathway

malate_pathway Photosynthesis Photosynthesis (Calvin Cycle) Glycolysis Glycolysis Photosynthesis->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP OAA Oxaloacetate (OAA) PEP->OAA PEPC This compound This compound OAA->this compound MDH TCA_Cycle TCA Cycle OAA->TCA_Cycle This compound->OAA MDH This compound->TCA_Cycle Vacuole Vacuolar Storage This compound->Vacuole Stomatal_Regulation Stomatal Regulation This compound->Stomatal_Regulation

Caption: Simplified metabolic pathway showing the central role of this compound.

References

Application Note & Protocol: Colorimetric Determination of L-Malic Acid in Wine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and enology professionals.

Introduction: L-malic acid is a key organic acid in grapes and wine, significantly influencing the wine's taste, stability, and maturation potential. Its concentration is closely monitored, particularly during malolactic fermentation (MLF), where L-malic acid is converted to the softer L-lactic acid by lactic acid bacteria.[1][2] This enzymatic assay provides a specific and quantitative method for determining the concentration of L-malic acid in wine, offering a rapid and reliable alternative to chromatographic techniques.[3]

The principle of this colorimetric assay is based on the enzymatic oxidation of L-malic acid by L-malate dehydrogenase (L-MDH). In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), L-malic acid is converted to oxaloacetate, with the simultaneous reduction of NAD+ to NADH.[2][4] The reaction equilibrium favors L-malate, so a trapping reaction is employed where glutamate-oxaloacetate transaminase (GOT), also known as aspartate aminotransferase (AST), converts oxaloacetate and L-glutamate into L-aspartate and α-ketoglutarate.[4][5][6] This ensures the reaction proceeds to completion. The amount of NADH produced is directly proportional to the initial L-malic acid concentration and is measured by the increase in absorbance at 340 nm.[4][7][8] Alternatively, the NADH can reduce a tetrazolium salt (like INT) to a colored formazan (B1609692) dye, which is measured at a visible wavelength (e.g., 505 nm).[9]

Experimental Protocol

Materials and Equipment
  • Spectrophotometer capable of reading at 340 nm (or 505 nm for formazan-based assays).[8]

  • Cuvettes (1 cm path length, suitable for UV range if measuring NADH).[4]

  • Micropipettes (10 µL, 100 µL, 1000 µL).

  • Vortex mixer.

  • Test tubes.

  • Centrifuge (for sample clarification).

  • Polyvinylpolypyrrolidone (PVPP) for decolorizing red wine samples.[4][9]

  • Distilled or deionized water.

  • L-Malic Acid Assay Kit (containing buffer, NAD+, GOT, L-MDH, and L-malic acid standard). Alternatively, prepare reagents individually.

Reagent Preparation
  • Buffer Solution (pH ~9.5-10): Prepare a buffer solution containing L-glutamate. The pH is critical for the reaction.[2][5]

  • NAD+ Solution: Dissolve NAD+ powder in distilled water. Refer to kit instructions for specific concentrations.[4]

  • Enzyme Suspensions (GOT and L-MDH): These are typically supplied as stable suspensions. Swirl gently before use; do not freeze.[4][6]

  • L-Malic Acid Standard Solution: Use the standard provided in the kit or prepare a stock solution of known concentration.

Sample Preparation
  • Clarification: If wine samples are turbid, clarify them by centrifugation or filtration through a 0.45 µm filter.[4]

  • Decolorization (for Red Wines): Phenolic compounds in red wine can interfere with the assay.[1][9] To decolorize, add approximately 0.1 g of PVPP to 5 mL of the wine sample in a test tube.[4] Vortex vigorously for 1 minute, then centrifuge or filter to remove the PVPP.[4][9]

  • Dilution: The L-malic acid concentration in the cuvette should fall within the linear range of the assay (typically up to ~0.4 g/L in the assay solution).[4][6] Dilute the wine sample with distilled water to bring the L-malic acid concentration into this range. A 1 in 5 dilution is often sufficient for wines with less than 2 g/L of L-malic acid.[4][6] The final concentration in the cuvette should be between approximately 2 and 100 µg of L-malic acid per assay.[10]

Assay Procedure (based on NADH detection at 340 nm)

This procedure is a general guideline. Volumes may vary based on the specific assay kit used. Run a blank (using water instead of sample) and a standard with each batch of samples.

  • Set up Cuvettes: Label cuvettes for a blank, a standard, and each sample.

  • Pipette Reagents: Into each cuvette, add the following in order:

    • Buffer Solution: 1.0 mL

    • NAD+ Solution: 0.1 mL

    • GOT Enzyme Suspension: 0.01 mL (10 µL)

    • Sample (or Blank/Standard): 0.1 mL

  • First Absorbance Reading (A1): Mix the contents of the cuvettes by gentle inversion. Wait for approximately 3 minutes to allow for the reaction of any interfering substances.[4][6] Measure the absorbance of each solution at 340 nm. This is the initial absorbance (A1).

  • Start the Reaction: Add 0.01 mL (10 µL) of L-MDH enzyme suspension to each cuvette.[4][6]

  • Second Absorbance Reading (A2): Mix by gentle inversion and incubate at room temperature (20-25°C). The reaction is typically complete within 5-10 minutes.[4][7] Measure the final absorbance at 340 nm (A2). Ensure the reaction has reached completion by taking readings at 1-minute intervals until the absorbance remains stable.[11]

Calculation of Results
  • Calculate the change in absorbance (ΔA) for the blank, standard, and each sample: ΔA = A2 - A1

  • Subtract the blank's ΔA from the ΔA of the standard and samples: ΔA_corrected = ΔA_sample - ΔA_blank

  • Calculate the L-Malic Acid Concentration using the known concentration of the standard:

    Concentration (g/L) = (ΔA_corrected_sample / ΔA_corrected_standard) * Concentration_standard (g/L) * Dilution_Factor

    The dilution factor is the total volume of the diluted sample divided by the initial volume of the wine sample.

Data Presentation

Table 1: Typical Reagent Volumes and Assay Parameters

ParameterValueReference
Wavelength340 nm[4][6][8]
Temperature20 - 25°C[4]
Cuvette Path Length1 cm[4]
Final Volume in Cuvette~2.22 mL[4]
Sample Volume0.1 mL (diluted)[11]
Linearity Range (in cuvette)0.005 - 0.30 g/L[11]
Reaction Time~5 - 10 minutes[4][7]

Visualizations

Signaling Pathway of the Enzymatic Reaction

reaction_pathway LMalate L-Malic Acid Oxaloacetate Oxaloacetate Lthis compound->Oxaloacetate L-MDH LAspartate L-Aspartate Oxaloacetate->LAspartate GOT (AST) NAD NAD+ NADH NADH NAD->NADH Spectro Measure Absorbance @ 340 nm NADH->Spectro LGlutamate L-Glutamate AlphaKG α-Ketoglutarate LGlutamate->AlphaKG

Caption: Enzymatic cascade for L-malic acid determination.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Wine Sample Decolorize Decolorize with PVPP (if red wine) Sample->Decolorize Dilute Dilute Sample Decolorize->Dilute Pipette Pipette Buffer, NAD+, GOT, and Sample Dilute->Pipette ReadA1 Wait 3 min, Read A1 @ 340 nm Pipette->ReadA1 AddMDH Add L-MDH ReadA1->AddMDH ReadA2 Incubate 5-10 min, Read A2 @ 340 nm AddMDH->ReadA2 CalcDeltaA Calculate ΔA = A2 - A1 ReadA2->CalcDeltaA CorrectBlank Correct for Blank CalcDeltaA->CorrectBlank CalcConc Calculate Concentration CorrectBlank->CalcConc

References

Malate Dehydrogenase Activity Assay: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Malate dehydrogenase (MDH) is a critical enzyme in cellular metabolism, playing a key role in the tricarboxylic acid (TCA) cycle and the this compound-aspartate shuttle.[1][2][3][4] The measurement of MDH activity is fundamental to studying metabolic pathways, mitochondrial function, and is a valuable tool in drug discovery and clinical diagnostics.[1][3] This document provides a detailed protocol for determining MDH activity using a colorimetric assay kit and explores its diverse applications in research and development.

Introduction to this compound Dehydrogenase

This compound dehydrogenase (EC 1.1.1.37) is an oxidoreductase that catalyzes the reversible conversion of L-malate to oxaloacetate, utilizing NAD+ as a cofactor.[2][5][6] In eukaryotic cells, MDH exists in two primary isoforms: a cytosolic form (MDH1) and a mitochondrial form (MDH2).[2][7][8] MDH1 is integral to the this compound-aspartate shuttle, which facilitates the transport of this compound into the mitochondria.[2][7][8] MDH2 is a key component of the TCA cycle, a central pathway for cellular energy production.[2][4]

Alterations in MDH activity have been linked to various pathological conditions. For instance, increased MDH activity has been observed in neurodegenerative diseases such as Alzheimer's disease.[2][5][7][8][9] Furthermore, abnormal serum levels of MDH can be indicative of severe liver damage, including hepatocellular carcinoma, making it a relevant biomarker in clinical diagnostics.[3][7][8][9]

Assay Principle

The this compound dehydrogenase activity assay is a sensitive and straightforward method for quantifying MDH activity in a variety of biological samples. The assay is based on an enzymatic-coupled reaction. MDH oxidizes L-malate to oxaloacetate, with the concomitant reduction of NAD+ to NADH.[1] The produced NADH then reacts with a specific probe or developer, such as a tetrazolium salt (e.g., MTT or WST-1), to generate a colored product.[2][6] The intensity of the color, which can be measured spectrophotometrically at a specific wavelength (commonly 450 nm or 565 nm), is directly proportional to the amount of NADH generated and thus to the MDH activity in the sample.[2][5][6][7][9]

Experimental Workflow

experimental_workflow prep Sample Preparation (Tissue, Cells, Mitochondria) reaction_setup Reaction Setup (Samples, Standards, Controls in 96-well plate) prep->reaction_setup reagent_prep Reagent Preparation (Assay Buffer, Substrate, Developer, Standards) reagent_prep->reaction_setup incubation Incubation (e.g., 37°C for 10-30 min) reaction_setup->incubation measurement Measurement (Absorbance at 450 nm or 565 nm) incubation->measurement analysis Data Analysis (Standard Curve, Activity Calculation) measurement->analysis tca_cycle mdh_node This compound Dehydrogenase (MDH2) Oxaloacetate Oxaloacetate mdh_node->Oxaloacetate NADH NADH + H+ mdh_node->NADH This compound L-Malate This compound->mdh_node TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle NAD NAD+ NAD->mdh_node Developer Developer (e.g., Tetrazolium Salt) NADH->Developer Assay_Product Colored Product (Absorbance at 450/565 nm) Developer->Assay_Product

References

Application Notes and Protocols for Metabolic Flux Analysis Using Stable Isotope-Labeled Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled tracers are invaluable tools for elucidating the intricate network of metabolic pathways within a cell. While glucose and glutamine are the most commonly used tracers in metabolic flux analysis (MFA), the use of other labeled metabolites, such as malate, can provide unique insights into specific metabolic nodes and pathways. This compound is a key intermediate in the tricarboxylic acid (TCA) cycle and plays a crucial role in the this compound-aspartate shuttle, anaplerosis, and cataplerosis. By tracing the metabolic fate of isotopically labeled this compound, researchers can dissect the dynamics of the TCA cycle, mitochondrial and cytosolic metabolic compartmentalization, and the interplay between carbohydrate, fat, and amino acid metabolism.[1]

These application notes provide a comprehensive guide to designing and conducting metabolic flux analysis experiments using stable isotope-labeled this compound. The protocols outlined below are intended for researchers in academia and industry, including those in drug development, who are seeking to understand the metabolic reprogramming in various physiological and pathological states, such as cancer and metabolic disorders.

Core Applications of Stable Isotope-Labeled this compound Tracing

  • Dissecting the Tricarboxylic Acid (TCA) Cycle: Tracing the carbons of labeled this compound through the TCA cycle can reveal the rates of oxidative and reductive metabolism, as well as the entry and exit of carbons from the cycle (anaplerosis and cataplerosis).

  • Investigating the this compound-Aspartate Shuttle: The this compound-aspartate shuttle is a key mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol to the mitochondria. Using labeled this compound can help quantify the activity of this shuttle.

  • Probing Anaplerotic and Cataplerotic Fluxes: this compound is a direct substrate for anaplerotic and cataplerotic reactions. Labeled this compound can be used to measure the flux through enzymes like malic enzyme, which converts this compound to pyruvate, and to trace the contribution of this compound to gluconeogenesis.

  • Understanding Metabolic Reprogramming in Disease: Cancer cells and other diseased cells often exhibit altered metabolic pathways. Tracing with labeled this compound can uncover these metabolic shifts, providing potential targets for therapeutic intervention.[1]

Choosing the Right Isotope-Labeled this compound

Several isotopologues of this compound are commercially available, each offering distinct advantages for specific research questions. The choice of tracer is a critical step in experimental design.

Isotopically Labeled this compoundCommon Applications
[U-¹³C₄]this compound Tracing the entire carbon backbone of this compound through the TCA cycle and connected pathways. Ideal for a comprehensive view of this compound metabolism.
[1,4-¹³C₂]this compound Specifically labels the carboxyl groups. Useful for studying decarboxylation reactions, such as the one catalyzed by malic enzyme.
[2,3-¹³C₂]this compound Labels the internal carbons of this compound. Can be used to distinguish between different turns of the TCA cycle and to study the scrambling of carbons by fumarase.
[¹³C₄, D₂]this compound Contains both carbon and deuterium (B1214612) labels. Can provide additional information on redox reactions and the activity of dehydrogenases.

Experimental Workflow for ¹³C-Malate Metabolic Flux Analysis

A typical ¹³C-malate labeling experiment involves several key stages, from cell culture to data analysis. Careful execution of each step is crucial for obtaining high-quality, reproducible data.

G cluster_0 Experimental Design cluster_1 Cell Culture and Labeling cluster_2 Sample Preparation cluster_3 Data Acquisition and Analysis A Select Cell Line and Isotope-Labeled this compound B Seed Cells and Culture A->B C Introduce ¹³C-Malate Labeling Medium B->C D Incubate for a Defined Period C->D E Quench Metabolism D->E F Extract Metabolites E->F G Mass Spectrometry (GC-MS or LC-MS) F->G H Determine Mass Isotopologue Distributions (MIDs) G->H I Metabolic Flux Calculation and Interpretation H->I

Figure 1: Experimental workflow for ¹³C-malate metabolic flux analysis.

Protocol 1: ¹³C-Malate Labeling in Adherent Mammalian Cells

This protocol provides a step-by-step guide for conducting a ¹³C-malate labeling experiment in adherent mammalian cells.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Basal medium lacking unlabeled this compound (custom formulation)

  • Dialyzed fetal bovine serum (dFBS)

  • Stable isotope-labeled this compound (e.g., [U-¹³C₄]this compound)

  • Sterile, cell culture-grade water

  • 6-well or 12-well cell culture plates

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Seeding:

    • Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of metabolite extraction.

    • Allow cells to adhere and grow for 24-48 hours in their standard complete culture medium.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing the basal medium (lacking unlabeled this compound) with the desired concentration of ¹³C-labeled this compound. A typical starting concentration is 5-10 mM, but this should be optimized for your specific cell line and experimental conditions.

    • Add dFBS to the labeling medium to the desired final concentration (e.g., 10%).

    • Warm the labeling medium to 37°C before use.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed ¹³C-malate labeling medium to the cells.

    • Incubate the cells for a defined period to allow for the incorporation of the labeled this compound into downstream metabolites. The optimal labeling time should be determined empirically through a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to reach isotopic steady state.

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells (e.g., 1 mL for a 6-well plate).

    • Place the plates on ice or at -80°C for at least 15 minutes to ensure complete metabolic quenching and cell lysis.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at maximum speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

    • Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 2: Mass Spectrometry Analysis of ¹³C-Labeled Metabolites

This protocol outlines the general steps for analyzing the mass isotopologue distribution (MID) of metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

  • For GC-MS analysis, the dried metabolites need to be derivatized to increase their volatility. A common derivatization procedure involves a two-step process:

    • Add methoxyamine hydrochloride in pyridine (B92270) to the dried extracts and incubate to protect carbonyl groups.

    • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.

  • For LC-MS analysis, reconstitute the dried metabolites in a solvent compatible with the chromatography method (e.g., a mixture of water and acetonitrile).

B. Mass Spectrometry Analysis:

  • GC-MS:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites using a suitable GC column and temperature gradient.

    • Detect the mass-to-charge ratio (m/z) of the eluting metabolites and their fragments.

  • LC-MS:

    • Inject the reconstituted sample into the LC-MS system.

    • Separate the metabolites using a chromatography column appropriate for polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a high-resolution mass spectrometer to detect the m/z of the eluting metabolites.

C. Data Analysis and Interpretation:

  • The raw mass spectrometry data is processed to identify and quantify the different mass isotopologues for each metabolite of interest. This results in a mass isotopologue distribution (MID) for each metabolite.

  • The raw MIDs must be corrected for the natural abundance of ¹³C and other stable isotopes.

  • The corrected MIDs are then used in metabolic flux analysis software, along with a metabolic network model, to calculate the intracellular metabolic fluxes.

Data Presentation: Mass Isotopologue Distributions

The primary quantitative data from a stable isotope tracing experiment is the mass isotopologue distribution (MID) for key metabolites. The following table provides a hypothetical example of MIDs for TCA cycle intermediates after labeling with [U-¹³C₄]this compound.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Citrate 3010152520
α-Ketoglutarate 4015201510
Succinate 255102040
Fumarate 205102540
Aspartate 3510152020

Note: These are example values and will vary depending on the cell type, experimental conditions, and the specific ¹³C-malate tracer used.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the flow of labeled carbons from [U-¹³C₄]this compound through the TCA cycle.

G This compound [U-¹³C₄]this compound (M+4) Oxaloacetate Oxaloacetate (M+4) This compound->Oxaloacetate this compound Dehydrogenase Pyruvate Pyruvate (M+3) This compound->Pyruvate Malic Enzyme Citrate Citrate (M+4) Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate (M+4) Citrate->Isocitrate Aconitase aKG α-Ketoglutarate (M+4) Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA (M+4) aKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate (M+4) SuccinylCoA->Succinate Fumarate Fumarate (M+4) Succinate->Fumarate Succinate Dehydrogenase Fumarate->this compound Fumarase AcetylCoA Acetyl-CoA AcetylCoA->Citrate

Figure 2: Tracing of [U-¹³C₄]this compound through the TCA cycle.

G cluster_cytosol Cytosol cluster_mito Mitochondria Cytosol Cytosol Mitochondria Mitochondria Malate_c This compound NAD_c NAD+ Malate_c->NAD_c Malate_m [¹³C]this compound Malate_c->Malate_m this compound Transporter OAA_c Oxaloacetate OAA_c->Malate_c Asp_c Aspartate Asp_c->OAA_c NADH_c NADH NADH_c->Malate_c OAA_m [¹³C]Oxaloacetate Malate_m->OAA_m NAD_m NAD+ Malate_m->NAD_m Asp_m [¹³C]Aspartate OAA_m->Asp_m Asp_m->Asp_c Aspartate Transporter NADH_m NADH NADH_m->Malate_m

Figure 3: The this compound-Aspartate shuttle with labeled this compound.

Conclusion

The use of stable isotope-labeled this compound as a tracer in metabolic flux analysis provides a powerful approach to investigate central carbon metabolism with a high degree of specificity. By carefully designing experiments, following robust protocols, and utilizing advanced analytical techniques, researchers can gain valuable insights into the metabolic adaptations of cells in health and disease. This knowledge is critical for identifying novel therapeutic targets and developing next-generation drugs.

References

Application Notes and Protocols for Real-Time Imaging of Intracellular Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malate is a critical intermediate in the citric acid cycle (TCA cycle) and plays a pivotal role in cellular energy metabolism and biosynthesis.[1][2] The ability to monitor intracellular this compound concentrations in real-time provides invaluable insights into metabolic dynamics, cellular health, and the effects of therapeutic interventions. This document provides detailed application notes and protocols for the use of fluorescent probes for the real-time imaging of intracellular this compound, with a primary focus on the genetically encoded sensor, Malon.

Genetically Encoded Fluorescent Probe: Malon

Malon is a genetically encoded, protein-based fluorescent biosensor specifically engineered to be responsive to this compound.[1][2] It was developed through structure-based mutagenesis of the Cache-binding domain of the Citron GFP-based biosensor.[1][2] Malon exhibits high specificity for this compound and demonstrates a significant fluorescence activation upon binding, making it a valuable tool for monitoring enzymatic reactions and this compound levels in living systems.[1][2][3]

Quantitative Data for Malon Fluorescent Probe

The following table summarizes the key quantitative characteristics of the Malon biosensor.

PropertyValueReference
Excitation Maximum ~515 nm (similar to Citron)[1][4]
Emission Maximum ~528 nm (similar to Citron)[1][4]
Extinction Coefficient (ε) Ligand-dependent increase[4]
Quantum Yield (Φ) Ligand-dependent increase[4]
Brightness (ε × Φ) Increases upon this compound binding[4]
Dissociation Constant (Kd) ~2.2 mM[4]
Fluorescence Change (ΔF/F) ~10 (1000% increase)[3]
Response Time Minutes
Specificity High for this compound over other TCA cycle intermediates[4]
Signaling Pathway and Probe Mechanism

The functionality of the Malon biosensor is predicated on a conformational change induced by this compound binding. Malon consists of a this compound-binding domain fused with a circularly permuted green fluorescent protein (cpGFP). In the absence of this compound, the chromophore of the cpGFP is in a quenched state, resulting in low fluorescence. The binding of this compound to the sensing domain triggers a conformational change in the protein, which alters the environment of the chromophore, leading to a significant increase in fluorescence intensity.

Malon_Mechanism This compound Intracellular This compound Malon_off Malon Sensor (Low Fluorescence) This compound->Malon_off Binding Malon_on Malon-Malate Complex (High Fluorescence) Malon_off->Malon_on Conformational Change Imaging Fluorescence Microscopy Malon_on->Imaging Detection

Caption: Mechanism of the Malon fluorescent biosensor for this compound detection.

Experimental Protocols

Protocol 1: Transfection of Mammalian Cells with Malon Plasmid

This protocol describes a general procedure for introducing the Malon biosensor into mammalian cells for live-cell imaging. Optimization of transfection conditions for specific cell lines is recommended.

Materials:

  • Plasmid DNA encoding the Malon sensor

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom dishes or coverslips at a density that will result in 50-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For a 35 mm dish, dilute 2.5 µg of Malon plasmid DNA into 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the DNA-lipid complex solution dropwise to the cells in the dish.

    • Gently rock the dish to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.

Protocol 2: Real-Time Imaging of Intracellular this compound

Materials:

  • Transfected cells expressing the Malon sensor

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)

  • GFP/FITC filter set (or similar, appropriate for Malon's excitation/emission spectra)

  • Image analysis software

Procedure:

  • Prepare for Imaging:

    • Gently wash the transfected cells twice with pre-warmed PBS.

    • Replace the culture medium with pre-warmed live-cell imaging medium.

  • Microscope Setup:

    • Place the dish on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 15 minutes.

    • Set the excitation and emission filters appropriate for the Malon sensor (e.g., excitation ~488 nm, emission ~520 nm).

  • Image Acquisition:

    • Locate cells expressing the Malon sensor. Healthy, transfected cells should exhibit a baseline level of fluorescence.

    • Acquire baseline fluorescence images. Use the lowest laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.

    • To investigate changes in this compound levels, treat the cells with stimuli of interest (e.g., metabolic inhibitors, drugs) and acquire images at regular time intervals.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.

    • Calculate the change in fluorescence intensity relative to the baseline (ΔF/F) to quantify changes in intracellular this compound concentration.

Experimental_Workflow cluster_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Seed_Cells Seed Mammalian Cells Transfect Transfect with Malon Plasmid Seed_Cells->Transfect Express Incubate for Expression (24-48h) Transfect->Express Prepare_Imaging Prepare for Imaging (Wash, add imaging medium) Express->Prepare_Imaging Acquire_Baseline Acquire Baseline Fluorescence Prepare_Imaging->Acquire_Baseline Add_Stimulus Add Experimental Stimulus Acquire_Baseline->Add_Stimulus Time_Lapse Time-Lapse Imaging Add_Stimulus->Time_Lapse Measure_Intensity Measure Fluorescence Intensity Time_Lapse->Measure_Intensity Calculate_dFF Calculate ΔF/F Measure_Intensity->Calculate_dFF Interpret Interpret this compound Dynamics Calculate_dFF->Interpret

Caption: Experimental workflow for real-time imaging of intracellular this compound.

Small-Molecule Fluorescent Probes for this compound

As of the latest literature review, there is a notable scarcity of well-characterized, specific small-molecule fluorescent probes for the real-time imaging of intracellular this compound. The development of such probes presents a significant challenge in achieving high selectivity for this compound over other structurally similar dicarboxylates present in the cellular environment. Researchers interested in this area may need to consider the de novo design and synthesis of such probes, a process that involves iterative optimization of selectivity, cell permeability, and photophysical properties.

Conclusion

The genetically encoded biosensor Malon provides a powerful and specific tool for researchers to visualize and quantify the dynamics of intracellular this compound in real-time. The protocols outlined in this document offer a foundational approach for utilizing this technology to explore cellular metabolism in various biological contexts. While the field of small-molecule this compound probes is less developed, it represents an area of opportunity for the development of new chemical tools to complement existing genetic methods.

References

Application Notes and Protocols for Malate Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malate, a key intermediate in the citric acid (TCA) cycle and the this compound-aspartate shuttle, plays a pivotal role in cellular energy metabolism and redox homeostasis.[1] Dysregulation of this compound metabolism has been implicated in various diseases, including cancer, making it a significant biomarker for research and drug development.[1] Accurate quantification of this compound in serum is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the preparation of serum samples for this compound analysis, focusing on three common techniques: protein precipitation, ultrafiltration, and solid-phase extraction (SPE).

Sample Preparation Techniques: An Overview

The choice of sample preparation technique is critical for accurate and reproducible quantification of small molecules like this compound in a complex matrix such as serum. The primary goal is to remove interfering substances, primarily proteins, which can affect analytical instrument performance and data quality.

  • Protein Precipitation (PPT): This is a widely used, straightforward, and cost-effective method. It involves adding a solvent or acid to the serum to denature and precipitate proteins, which are then removed by centrifugation. Common precipitants include organic solvents like acetonitrile (B52724) and methanol (B129727), or acids such as trichloroacetic acid (TCA).

  • Ultrafiltration (UF): This technique separates molecules based on size by forcing the sample through a semi-permeable membrane with a specific molecular weight cut-off (MWCO). It is effective in removing large proteins while allowing smaller molecules like this compound to pass through into the filtrate.

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that separates components of a mixture based on their physical and chemical properties. For organic acids like this compound, anion exchange SPE is often employed, where the negatively charged this compound is retained on a positively charged sorbent and then selectively eluted.

Quantitative Data Summary

The following table summarizes the performance characteristics of different sample preparation techniques for the analysis of organic acids in serum. While specific data for this compound is limited in comparative studies, the data for other organic acids provide a strong indication of the expected performance.

ParameterProtein Precipitation (Acetone)Solid-Phase Extraction (WAX)LC-MS/MS Method
Recovery 82.97–114.96% (for 26 organic acids)[2]Data not explicitly provided for this compound, but effective for organic acids[3]94.6–99.4% (for MMA, an organic acid)[4]
Reproducibility (CV%) 0.32–13.76%[2]Good reproducibility reported for organic acids[3]Inter-day: 5.7%, Intra-day: 10.4%[5]
Limit of Detection (LOD) 0.04–0.42 µmol/L (for 26 organic acids)[2]Method dependent, but high sensitivity is achievable.~0.06 µM for most organic acids[5]
Linearity (r) 0.9958–0.9996[2]High linearity is expected.>0.992[5]

CV: Coefficient of Variation; LOD: Limit of Detection; MMA: Methylmalonic Acid; WAX: Weak Anion Exchange.

Experimental Protocols

Serum Collection and Handling (General Protocol)

Proper collection and handling of blood samples are crucial to ensure the integrity of the serum metabolome.

Materials:

  • Vacutainer tubes (serum separator tubes, SST)

  • Centrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • -80°C freezer

Protocol:

  • Collect whole blood into serum separator tubes.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the serum from the clot.

  • Carefully aspirate the supernatant (serum) and transfer it to clean microcentrifuge tubes.

  • Immediately freeze the serum aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protein Precipitation Protocol (Acetonitrile)

This protocol is a rapid and effective method for removing the majority of proteins from serum.

Materials:

  • Serum sample

  • Ice-cold acetonitrile

  • Vortex mixer

  • Refrigerated centrifuge

  • Pipettes and microcentrifuge tubes

Protocol:

  • Thaw frozen serum samples on ice.

  • In a microcentrifuge tube, add 3 volumes of ice-cold acetonitrile to 1 volume of serum (e.g., 300 µL of acetonitrile to 100 µL of serum).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for analysis (e.g., by LC-MS).

Ultrafiltration Protocol

This method provides a clean protein-free filtrate with minimal sample dilution.

Materials:

  • Serum sample

  • Ultrafiltration spin filter (e.g., 10 kDa MWCO)

  • Refrigerated centrifuge

  • Pipettes and collection tubes

Protocol:

  • Thaw frozen serum samples on ice.

  • Pre-rinse the ultrafiltration device by adding 500 µL of ultrapure water and centrifuging according to the manufacturer's instructions. Discard the flow-through. This step helps to remove any potential contaminants from the filter membrane.

  • Add up to 500 µL of serum to the filter unit.

  • Centrifuge at 14,000 x g for 20-30 minutes at 4°C. The exact time may vary depending on the sample viscosity and the specific filter device used.

  • The filtrate collected in the bottom of the tube contains the low molecular weight metabolites, including this compound, and is ready for analysis.

Solid-Phase Extraction (SPE) Protocol for Organic Acids

This protocol utilizes a mixed-mode weak anion exchange (WAX) sorbent for the selective extraction of organic acids from serum.

Materials:

  • Serum sample

  • Acetonitrile with 1% formic acid

  • Methanol

  • Deionized water

  • Weak Anion Exchange (WAX) SPE cartridge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Pre-treatment:

    • To 500 µL of serum, add 1.5 mL of acetonitrile containing 1% formic acid to precipitate proteins.[3]

    • Vortex for 1 minute.[3]

    • Centrifuge at 10,000 x g for 10 minutes.[3]

    • Transfer the supernatant to a clean tube and dilute 1:1 with water.[3]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the WAX SPE cartridge.[3]

    • Pass 1 mL of deionized water through the cartridge.[3]

  • Cartridge Equilibration:

    • Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to go dry.[3]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).[3]

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.[3]

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar, non-ionic interferences.[3]

  • Elution:

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Visualizations

Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis BloodCollection Whole Blood Collection Clotting Clotting (30-60 min) BloodCollection->Clotting Centrifugation1 Centrifugation (1,500 x g) Clotting->Centrifugation1 SerumSeparation Serum Separation Centrifugation1->SerumSeparation PPT Protein Precipitation SerumSeparation->PPT UF Ultrafiltration SerumSeparation->UF SPE Solid-Phase Extraction SerumSeparation->SPE Analysis LC-MS or GC-MS Analysis PPT->Analysis UF->Analysis SPE->Analysis

Caption: General experimental workflow from serum collection to this compound analysis.

Malate_Pathways cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA_cyto AcetylCoA_cyto Pyruvate->AcetylCoA_cyto PDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Malate_cyto This compound Malate_cyto->Pyruvate Malic Enzyme OAA_cyto Oxaloacetate Malate_cyto->OAA_cyto MDH1 Malate_mito This compound Malate_cyto->Malate_mito This compound Carrier OAA_cyto->Malate_cyto MDH1 Asp_cyto Aspartate OAA_cyto->Asp_cyto GOT1 NADH_cyto NADH NAD_cyto NAD+ NADH_cyto->NAD_cyto AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate Citrate AcetylCoA_mito->Citrate Isocitrate Isocitrate Citrate->Isocitrate TCA Cycle aKG α-Ketoglutarate Isocitrate->aKG TCA Cycle SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate Fumarate Fumarate Succinate->Fumarate TCA Cycle Fumarate->Malate_mito TCA Cycle OAA_mito Oxaloacetate Malate_mito->OAA_mito MDH2 Asp_mito Aspartate OAA_mito->Asp_mito Asp_mito->Asp_cyto Aspartate-Glutamate Carrier Glu_mito Glutamate Glu_mito->aKG NADH_mito NADH NAD_mito NAD+ NADH_mito->NAD_mito

Caption: Key metabolic pathways involving this compound in the cytosol and mitochondria.

References

Application Notes and Protocols for Malate Extraction from Microbial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Malic acid, a dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle and plays a crucial role in cellular metabolism. The accurate quantification of intracellular malate levels in microbial cultures is essential for understanding metabolic pathways, optimizing fermentation processes for the production of valuable chemicals, and for drug development targeting microbial metabolism. This document provides detailed protocols for the extraction of this compound from various microbial cell cultures, including bacteria, yeast, and fungi.

Core Principles of Intracellular Metabolite Extraction

The accurate determination of intracellular metabolite concentrations requires a series of critical steps to rapidly halt metabolic activity, efficiently lyse the cells, and effectively extract the metabolites of interest while minimizing degradation and leakage. The general workflow consists of three main stages: quenching, cell lysis, and extraction.

I. Quenching: Halting Metabolic Activity

Quenching is the most critical step to ensure that the measured intracellular metabolite levels reflect the state of the cells at the time of sampling. The ideal quenching method rapidly arrests all enzymatic reactions without causing leakage of intracellular components.

Recommended Quenching Protocols

1. Cold Methanol (B129727) Quenching (Bacteria, Yeast, Fungi)

This is a widely used method, particularly for yeast.[1] However, metabolite leakage can be a concern, and optimization for each specific microorganism is recommended.[2][3]

  • Protocol:

    • Prepare a quenching solution of cold aqueous methanol. For Penicillium chrysogenum, a 40% (v/v) methanol solution at -20°C has been shown to minimize leakage.[4][5] For Saccharomyces cerevisiae, quenching in pure methanol at -40°C is recommended to prevent leakage.[6]

    • Rapidly transfer a known volume of the cell culture into the cold methanol solution (a typical ratio is 1:5, culture to quenching solution).

    • Immediately vortex the mixture to ensure rapid cooling and mixing.

    • Proceed immediately to cell harvesting by centrifugation at a low temperature (e.g., -20°C) to separate the cell pellet from the supernatant.

2. Fast Filtration with Liquid Nitrogen (Fungi)

This method is particularly suitable for filamentous fungi like Aspergillus niger as it has been shown to cause minimal disruption to cell integrity and improve intracellular metabolite recovery compared to cold methanol quenching.[7]

  • Protocol:

    • Assemble a vacuum filtration unit with a suitable filter (e.g., glass fiber or nylon).

    • Rapidly filter a known volume of the cell culture to collect the biomass on the filter.

    • Immediately plunge the filter with the biomass into liquid nitrogen to flash-freeze the cells and halt metabolism.

    • The frozen biomass can then be processed for cell lysis and extraction.

II. Cell Lysis: Disrupting the Cell Wall and Membrane

The choice of cell lysis method depends on the type of microorganism and its cell wall composition.

Recommended Cell Lysis Protocols

1. Bead Beating (Bacteria, Yeast, Fungi)

This is a highly effective mechanical method for disrupting tough microbial cell walls.[8][9]

  • Protocol:

    • Resuspend the quenched cell pellet in a suitable extraction solvent (see Section III).

    • Transfer the cell suspension to a tube containing glass or zirconium beads (e.g., 0.1 mm for bacteria, 0.5 mm for yeast). The bead volume should be approximately equal to the cell pellet volume.

    • Homogenize the mixture using a bead beater instrument for a specified time and speed (e.g., 2-5 minutes at high speed). It is crucial to keep the samples cold during this process to prevent metabolite degradation.[8]

    • Centrifuge the lysate at high speed to pellet the cell debris and beads.

    • Collect the supernatant containing the extracted metabolites.

2. Chemical Lysis (Bacteria, Fungi)

Acid or alkali treatments can be efficient for extracting certain metabolites. For Aspergillus niger, extraction with perchloric acid or sodium hydroxide (B78521) has been shown to be efficient and reliable for this compound.[10][11]

  • Acid Lysis (e.g., Perchloric Acid):

    • Resuspend the quenched cell pellet in a cold solution of perchloric acid (e.g., 0.5 M).

    • Incubate on ice for a specified time (e.g., 30 minutes) with occasional vortexing.

    • Centrifuge at high speed to pellet the precipitated proteins and cell debris.

    • Carefully collect the supernatant and neutralize it with a suitable base (e.g., potassium carbonate) before analysis.

  • Alkali Lysis (e.g., Sodium Hydroxide):

    • Resuspend the quenched cell pellet in a cold solution of sodium hydroxide.

    • Incubate on ice as described for acid lysis.

    • Centrifuge and collect the supernatant.

    • Neutralize the extract with a suitable acid before analysis.

III. Extraction: Solubilizing Intracellular Metabolites

The extraction solvent should be chosen to effectively solubilize the target metabolite (this compound) while minimizing the co-extraction of interfering compounds.

Recommended Extraction Solvents
  • Acetonitrile/Methanol/Water (2:2:1, v/v/v): This solvent mixture is commonly used for broad-spectrum metabolite extraction.[7]

  • Boiling Ethanol (75% v/v): This method has been reported to be effective for Gram-negative bacteria like E. coli.[12] However, for Aspergillus niger, it was found to yield lower amounts of metabolites compared to acid or alkali extraction.[10][11]

  • Methanol/Chloroform/Water (Biphasic Extraction): This method allows for the separation of polar and non-polar metabolites. The upper aqueous phase containing polar metabolites like this compound can be collected for analysis.

Quantitative Data Summary

The following table summarizes reported intracellular this compound concentrations in different microorganisms, providing a reference for expected yields. It is important to note that these values can vary significantly depending on the strain, growth conditions, and the extraction protocol used.

MicroorganismStrainGrowth ConditionsExtraction MethodIntracellular this compound ConcentrationReference
Aspergillus nigerNot specifiedFermentationPerchloric acid / Sodium hydroxide3.0 - 16.0 µmol/g dry biomass[10][11]
Escherichia coliWild-typeNot specifiedNot specified900 - 1559 µM[13]
Saccharomyces cerevisiaeEngineeredGlucose-rich mediaNot specifiedProduction up to 59 g/L (extracellular)[14]
Penicillium chrysogenumNot specifiedNot specifiedCold methanol (40%)Not specified (protocol optimization)[4][5]

Experimental Protocols: Detailed Methodologies

Protocol 1: this compound Extraction from Aspergillus niger using Acid Lysis

This protocol is based on findings that acid extraction is efficient and reliable for A. niger.[10][11]

Materials:

  • Liquid nitrogen

  • Vacuum filtration unit and filters

  • Cold 0.5 M Perchloric Acid

  • Cold 2 M Potassium Carbonate

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching: Rapidly filter 10 mL of A. niger culture and immediately plunge the filter with the mycelia into liquid nitrogen.

  • Cell Lysis and Extraction:

    • Transfer the frozen mycelia to a pre-chilled mortar and grind to a fine powder under liquid nitrogen.

    • Transfer the powdered mycelia to a pre-weighed, pre-chilled microcentrifuge tube.

    • Add 1 mL of cold 0.5 M perchloric acid to the tube.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Neutralization and Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Neutralize the extract by adding 2 M potassium carbonate dropwise until the pH is between 6.5 and 7.5.

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Sample Analysis:

    • Collect the supernatant for this compound quantification using HPLC or GC-MS.

Protocol 2: this compound Extraction from Saccharomyces cerevisiae using Bead Beating and Cold Methanol

This protocol is optimized to minimize metabolite leakage in yeast.[6][9][15]

Materials:

  • Pure methanol, pre-chilled to -40°C

  • Glass beads (0.5 mm diameter), acid-washed and sterilized

  • Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Bead beater

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching: Rapidly mix 1 volume of yeast culture with 5 volumes of pure methanol pre-chilled to -40°C.

  • Cell Harvesting: Immediately centrifuge at 5,000 x g for 5 minutes at -20°C. Discard the supernatant.

  • Cell Lysis and Extraction:

    • Add 1 mL of pre-chilled extraction solvent to the cell pellet.

    • Add an equal volume of glass beads to the tube.

    • Homogenize using a bead beater for 3 cycles of 30 seconds with 1 minute of cooling on ice in between cycles.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Sample Analysis:

    • The supernatant can be directly analyzed or stored at -80°C.

Visualization of Experimental Workflows

Malate_Extraction_Workflow General Workflow for this compound Extraction from Microbial Cells cluster_quenching 1. Quenching cluster_lysis 2. Cell Lysis cluster_extraction 3. Extraction cluster_analysis 4. Analysis q1 Cell Culture q2 Rapidly Arrest Metabolism q1->q2 l1 Quenched Cells q2->l1 l2 Disrupt Cell Wall/Membrane l1->l2 e1 Lysed Cells l2->e1 e2 Solubilize Intracellular Metabolites e1->e2 a1 Cell-Free Extract e2->a1 a2 Quantify this compound (HPLC, GC-MS) a1->a2

Caption: General workflow for this compound extraction.

Quenching_Methods Comparison of Quenching Methods cluster_cold_methanol Cold Methanol Quenching cluster_fast_filtration Fast Filtration Quenching culture Microbial Cell Culture cm1 Mix with Cold Methanol (-20°C to -40°C) culture->cm1 ff1 Rapid Filtration culture->ff1 cm2 Potential for Metabolite Leakage cm1->cm2 ff2 Plunge in Liquid Nitrogen ff1->ff2

Caption: Comparison of common quenching methods.

Cell_Lysis_Methods Overview of Cell Lysis Techniques cluster_mechanical Mechanical Lysis cluster_chemical Chemical Lysis quenched_cells Quenched Microbial Cells bead_beating Bead Beating quenched_cells->bead_beating sonication Sonication quenched_cells->sonication homogenization High-Pressure Homogenization quenched_cells->homogenization acid Acid Treatment (e.g., Perchloric Acid) quenched_cells->acid alkali Alkali Treatment (e.g., NaOH) quenched_cells->alkali detergents Detergents quenched_cells->detergents

Caption: Overview of cell lysis techniques.

References

application of enzymatic assays for L-malate determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-malic acid, a dicarboxylic acid, is a key intermediate in the citric acid cycle (Krebs cycle) and is ubiquitously found in living organisms.[1][2] Its quantification is crucial in various fields, including the food and beverage industry for monitoring fermentation processes in wine and juice production, as well as in clinical and pharmaceutical research to understand its role in cellular metabolism.[3][4][5] Enzymatic assays provide a highly specific and sensitive method for the determination of L-malate.[5][6] This document outlines the principles, protocols, and applications of the most common enzymatic assays for L-malate quantification.

Principle of the Assay

The most widely used enzymatic method for L-malate determination is based on the oxidation of L-malate to oxaloacetate, a reaction catalyzed by L-malate dehydrogenase (L-MDH). This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[7][8][9]

Reaction 1: L-Malate Oxidation

L-Malate + NAD⁺ <--L-MDH--> Oxaloacetate + NADH + H⁺

The equilibrium of this reaction lies towards the formation of L-malate.[6][8] To ensure the complete conversion of L-malate and accurate quantification, the oxaloacetate produced is typically removed in a subsequent reaction. This is often achieved by transamination with L-glutamate, catalyzed by glutamate-oxaloacetate transaminase (GOT), also known as aspartate aminotransferase (AST).[7][8][9]

Reaction 2: Oxaloacetate Trapping

Oxaloacetate + L-Glutamate <--GOT--> L-Aspartate + α-Ketoglutarate

The amount of NADH produced is directly proportional to the initial amount of L-malate in the sample and can be quantified by measuring the increase in absorbance at 340 nm.[7][8][10]

An alternative enzymatic approach utilizes the NAD(P)-linked malic enzyme, which catalyzes the oxidative decarboxylation of L-malate to pyruvate, with the concomitant reduction of NAD(P)⁺ to NAD(P)H.[6]

Alternative Reaction:

L-Malate + NAD(P)⁺ <--Malic Enzyme--> Pyruvate + CO₂ + NAD(P)H + H⁺

Core Applications

  • Food and Beverage Industry: Monitoring malolactic fermentation in wine, which converts tart-tasting L-malic acid into softer lactic acid.[3][5] It is also used to determine the L-malic acid content in fruit juices, soft drinks, and other food products.[11][12]

  • Pharmaceutical and Clinical Research: Studying cellular metabolism and the effects of drugs on metabolic pathways. Abnormal L-malate levels can be indicative of certain disease states.

  • Quality Control: Ensuring the consistency and quality of food and beverage products where L-malate is a key component or additive.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for common L-malate enzymatic assays, compiled from various commercial kits and research articles.

Table 1: Spectrophotometric Assay Parameters

ParameterValueReference
Wavelength for NADH/NADPH detection340 nm[7][9][10]
Wavelength for colorimetric (formazan dye) detection450 nm, 565 nm[1][2]
Typical Assay Temperature20-25°C, 37°C[1][9]
Typical Reaction Time5-15 minutes[3][6][10]
Linear Detection Range (Spectrophotometric at 340 nm)0.005 - 0.30 g/L[4]
Linear Detection Range (Colorimetric)0.02 - 2 mM[2]
Detection Limit (Spectrophotometric at 340 nm)0.25 mg/L[4]
Detection Limit (Fluorometric)0.03 µM[13]

Table 2: Example Reagent Concentrations for a Standard Spectrophotometric Assay

ReagentFinal Concentration in Cuvette
Glycylglycine Buffer (pH 10.0)~0.5 M
L-Glutamate~45 mM
NAD⁺~2 mM
Sample (containing L-Malate)Variable (to be within linear range)
Glutamate-Oxaloacetate Transaminase (GOT)~0.4 U/mL
L-Malate Dehydrogenase (L-MDH)~0.2 U/mL

Note: These concentrations are indicative and may vary depending on the specific kit or protocol.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of L-Malate in Wine

This protocol is adapted from standard methods used in the wine industry.[7][9][14]

1. Materials and Reagents:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

  • Glycylglycine buffer solution (0.6 M, pH 10.0) containing L-glutamate (0.1 M)

  • Nicotinamide Adenine Dinucleotide (NAD⁺) solution (~47 mM)

  • Glutamate-Oxaloacetate Transaminase (GOT) suspension (2 mg/mL)

  • L-Malate Dehydrogenase (L-MDH) solution (5 mg/mL)

  • L-Malic acid standard solution for calibration

  • Distilled water

  • PVPP (Polyvinylpolypyrrolidone) for red wine samples

2. Sample Preparation:

  • White Wine: Generally, no preparation is needed if the L-malate concentration is expected to be below 0.4 g/L. If higher, dilute with distilled water to bring the concentration into the assay's linear range.[9]

  • Red Wine: To decolorize, add approximately 0.1 g of PVPP to 5 mL of wine. Shake well for 1 minute, then centrifuge or filter to remove the PVPP.[9] Dilute as necessary.

3. Assay Procedure:

  • Set the spectrophotometer to a wavelength of 340 nm.

  • Pipette the following reagents into a cuvette:

    • 1.00 mL Glycylglycine/L-glutamate buffer

    • 0.20 mL NAD⁺ solution

    • 1.00 mL Distilled water

    • 0.10 mL Sample (or diluted sample)

    • 0.01 mL GOT suspension

  • Mix the contents of the cuvette by gentle inversion.

  • Wait for 3-5 minutes and then measure the initial absorbance (A₁).[14]

  • Start the main reaction by adding 0.01 mL of L-MDH solution to the cuvette.

  • Mix thoroughly and incubate for approximately 5-10 minutes, or until the reaction is complete (i.e., the absorbance is stable).[14]

  • Measure the final absorbance (A₂).

  • Calculate the change in absorbance (ΔA = A₂ - A₁).

  • A reagent blank should be run by substituting the sample with distilled water. Subtract the ΔA of the blank from the ΔA of the samples.

4. Calculation of L-Malate Concentration:

The concentration of L-malate can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹).

Concentration (g/L) = (ΔA × V_total × MW) / (ε × d × V_sample × 1000) × Dilution Factor

Where:

  • ΔA = Change in absorbance

  • V_total = Total volume in the cuvette (e.g., 2.32 mL)

  • MW = Molecular weight of L-malic acid (134.09 g/mol )

  • ε = Molar extinction coefficient of NADH (6.3 L·mmol⁻¹·cm⁻¹)

  • d = Path length of the cuvette (1 cm)

  • V_sample = Volume of the sample added (e.g., 0.1 mL)

Protocol 2: Colorimetric Microplate Assay for L-Malate

This protocol is a generalized procedure based on commercially available kits that use a formazan (B1609692) dye.[2][15]

1. Materials and Reagents:

  • Microplate reader capable of reading absorbance at 450 nm or 565 nm

  • 96-well clear flat-bottom plate

  • Malate Assay Buffer

  • This compound Enzyme Mix (containing L-MDH)

  • WST Substrate Mix or similar colorimetric probe

  • L-Malate Standard solution

2. Standard Curve Preparation:

  • Prepare a series of L-malate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the stock standard solution in the this compound Assay Buffer.

  • Add 50 µL of each standard to separate wells of the 96-well plate.

3. Sample Preparation:

  • Homogenize tissue samples in ice-cold PBS or the provided assay buffer. Centrifuge to remove insoluble material.

  • Liquid samples like cell culture media or beverage samples can often be used directly or after appropriate dilution.

  • Add 1-50 µL of your sample to duplicate wells and adjust the final volume to 50 µL with Assay Buffer.[16]

4. Assay Procedure:

  • Prepare a Reaction Mix according to the kit's instructions. This typically involves mixing the Assay Buffer, Enzyme Mix, and WST Substrate.

  • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • For samples with potential background absorbance (e.g., from endogenous NADH), prepare a sample blank by omitting the this compound Enzyme Mix from the reaction mix for those specific wells.[15]

  • Incubate the plate at 37°C for 30 minutes, protected from light.[16]

  • Measure the absorbance at the specified wavelength (e.g., 450 nm).

5. Data Analysis:

  • Subtract the absorbance of the 0 nmol standard (blank) from all standard and sample readings.

  • If a sample blank was used, subtract its absorbance from the corresponding sample reading.

  • Plot the standard curve (absorbance vs. nmol of L-malate).

  • Determine the amount of L-malate in the samples from the standard curve.

Visualizations

Enzymatic_Assay_Pathway Lthis compound L-Malate Oxaloacetate Oxaloacetate Lthis compound->Oxaloacetate L-MDH NAD NAD+ NADH NADH + H+ NAD->NADH LAspartate L-Aspartate Oxaloacetate->LAspartate GOT Spectrophotometer Measure Absorbance @ 340 nm NADH->Spectrophotometer Quantify LGlutamate L-Glutamate aKetoglutarate α-Ketoglutarate LGlutamate->aKetoglutarate

Caption: Reaction pathway for the enzymatic determination of L-malate.

Experimental_Workflow Start Start SamplePrep Sample Preparation (e.g., Dilution, Decolorization) Start->SamplePrep StdCurve Prepare Standard Curve Start->StdCurve AssaySetup Set up Assay (Pipette Reagents, Sample, Standards) SamplePrep->AssaySetup StdCurve->AssaySetup InitialRead Read Initial Absorbance (A₁) (Before Trigger Enzyme) AssaySetup->InitialRead AddTrigger Add Trigger Enzyme (e.g., L-MDH) InitialRead->AddTrigger Incubate Incubate (Allow Reaction to Complete) AddTrigger->Incubate FinalRead Read Final Absorbance (A₂) Incubate->FinalRead Calculate Calculate Results (ΔA = A₂ - A₁) FinalRead->Calculate End End Calculate->End

Caption: General experimental workflow for L-malate enzymatic assay.

References

Application Notes and Protocols for High-Throughput Screening of Malate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malate dehydrogenase (MDH) is a critical enzyme in central metabolic pathways, including the citric acid cycle and the this compound-aspartate shuttle.[1][2] It catalyzes the reversible oxidation of L-malate to oxaloacetate with the concomitant reduction of NAD+ to NADH.[1][3] Eukaryotic cells have two main isoforms: cytosolic MDH1, involved in the this compound-aspartate shuttle, and mitochondrial MDH2, a key component of the citric acid cycle.[4][5][6][7] Given the role of MDH in cellular energy production, it has emerged as a promising therapeutic target for various diseases, including cancer and infectious diseases.[8][9] High-throughput screening (HTS) of large compound libraries is a crucial step in the discovery of novel MDH inhibitors.[10]

These application notes provide an overview of the most common HTS methods for identifying and characterizing inhibitors of this compound dehydrogenase. Detailed protocols for spectrophotometric, fluorescence-based, and coupled-enzyme assays are presented, along with guidance on data analysis and interpretation.

Metabolic Pathways Involving this compound Dehydrogenase

This compound dehydrogenase plays a pivotal role in two major metabolic pathways: the Citric Acid Cycle (Krebs Cycle) and the this compound-Aspartate Shuttle. Understanding these pathways is essential for contextualizing the function of MDH and the potential impact of its inhibition.

Malate_Dehydrogenase_Pathways cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol Fumarate Fumarate This compound This compound Fumarate->this compound Fumarase Oxaloacetate Oxaloacetate This compound->Oxaloacetate MDH2 (NAD+ -> NADH) Citrate Citrate Oxaloacetate->Citrate Citrate Synthase (Acetyl-CoA -> CoA) Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase (NAD+ -> NADH) Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase (NAD+ -> NADH) Succinate Succinate Succinyl_CoA->Succinate Succinate->Fumarate mito_this compound mito_this compound mito_Oxaloacetate mito_Oxaloacetate mito_this compound->mito_Oxaloacetate MDH2 (NAD+ -> NADH) mito_Aspartate mito_Aspartate mito_Oxaloacetate->mito_Aspartate AST2 (Glutamate -> α-KG) cyto_Aspartate cyto_Aspartate mito_Aspartate->cyto_Aspartate cyto_Oxaloacetate cyto_Oxaloacetate cyto_Aspartate->cyto_Oxaloacetate AST1 (α-KG -> Glutamate) cyto_Glutamate cyto_Glutamate cyto_Glutamate->mito_Glutamate cyto_this compound cyto_this compound cyto_Oxaloacetate->cyto_this compound MDH1 (NADH -> NAD+) cyto_this compound->mito_this compound

Caption: Key metabolic pathways involving this compound dehydrogenase (MDH1 and MDH2).

High-Throughput Screening Workflow

A typical HTS campaign for identifying MDH inhibitors follows a standardized workflow, from assay development to hit validation.

HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Caption: General workflow for a high-throughput screening campaign for MDH inhibitors.

Experimental Protocols

Several assay formats are amenable to HTS for MDH inhibitors. The choice of assay depends on factors such as the required sensitivity, cost, and available instrumentation. The most common methods monitor the change in NADH concentration.

Spectrophotometric Assay

This is the most direct method, measuring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ in the reverse reaction (oxaloacetate to this compound).[11][12] This assay is cost-effective and straightforward but can be prone to interference from compounds that absorb at 340 nm.

Principle: Oxaloacetate + NADH + H+ ⇌ L-Malate + NAD+

The rate of reaction is determined by monitoring the decrease in absorbance of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5.

    • NADH Solution: Prepare a 10 mM stock solution in the assay buffer. The final assay concentration should be around 100-200 µM.

    • Oxaloacetic Acid (OAA) Solution: Prepare a 100 mM stock solution in the assay buffer immediately before use, as OAA is unstable. The final concentration should be determined based on the Kₘ value for the specific MDH isoform.

    • MDH Enzyme Solution: Prepare a stock solution of purified MDH in assay buffer containing 1 mg/mL BSA to maintain stability. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Procedure (96- or 384-well plate format):

    • Add 2 µL of test compound (dissolved in DMSO) or DMSO (for control wells) to each well.

    • Add 88 µL of a master mix containing assay buffer, NADH, and OAA to each well.

    • Incubate for 5 minutes at the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding 10 µL of the MDH enzyme solution to each well.

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).

    • Determine the percent inhibition for each compound compared to the DMSO control.

    • For hit compounds, perform dose-response experiments to determine the IC₅₀ value.

Fluorescence-Based Assay

Fluorescence-based assays offer higher sensitivity than spectrophotometric methods and are well-suited for HTS.[4][13] These are often coupled-enzyme assays where the NADH produced in the forward reaction (this compound to oxaloacetate) reduces a probe to a highly fluorescent product.

Principle: L-Malate + NAD+ → Oxaloacetate + NADH + H+ NADH + Resazurin (non-fluorescent) --(Diaphorase)--> Resorufin (fluorescent) + NAD+

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

    • NAD+ Solution: Prepare a 10 mM stock solution in the assay buffer.

    • L-Malate Solution: Prepare a 1 M stock solution in the assay buffer.

    • MDH Enzyme Solution: Prepare as described for the spectrophotometric assay.

    • Developer Mix: Prepare a solution containing a fluorescent probe (e.g., resazurin) and a coupling enzyme (e.g., diaphorase) in assay buffer. Commercial kits often provide a proprietary developer mix.[4]

  • Assay Procedure (96- or 384-well plate format):

    • Add 2 µL of test compound or DMSO to each well.

    • Add 88 µL of a master mix containing assay buffer, NAD+, L-malate, and the developer mix to each well.

    • Incubate for 5 minutes at the desired temperature.

    • Initiate the reaction by adding 10 µL of the MDH enzyme solution.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for resorufin) in kinetic mode every 1-2 minutes for 15-30 minutes.[13]

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (RFU/min) from the linear portion of the curve.

    • Calculate the percent inhibition and determine IC₅₀ values for active compounds.

Colorimetric (Coupled-Enzyme) Assay

Similar to fluorescence-based assays, colorimetric assays are coupled reactions suitable for HTS.[5][6][7] In this format, the NADH produced reduces a tetrazolium salt (e.g., MTT or WST) to a colored formazan (B1609692) product, which can be measured spectrophotometrically.

Principle: L-Malate + NAD+ → Oxaloacetate + NADH + H+ NADH + Tetrazolium Salt (e.g., WST-1) --(Diaphorase)--> Formazan Dye (colored) + NAD+

Protocol:

  • Reagent Preparation:

    • Reagents are similar to the fluorescence-based assay, with the fluorescent probe and its corresponding developer being replaced by a tetrazolium salt and its developer solution.[14]

  • Assay Procedure (96- or 384-well plate format):

    • The procedure is analogous to the fluorescence-based assay.

    • After adding all components, measure the absorbance at the wavelength corresponding to the formazan dye (e.g., ~450 nm for WST-1) in kinetic mode every 1-2 minutes for 20-40 minutes.[15]

  • Data Analysis:

    • Calculate the rate of increase in absorbance (ΔA/min) from the linear portion of the curve.

    • Determine the percent inhibition and IC₅₀ values for hit compounds.

Assay Workflows (Diagrams)

Assay_Workflows cluster_spectro Spectrophotometric Assay cluster_fluoro_color Fluorescence/Colorimetric Assay A1 Add Compound/DMSO A2 Add Master Mix (Buffer, NADH, OAA) A1->A2 A3 Incubate A2->A3 A4 Add MDH Enzyme A3->A4 A5 Read Absorbance @ 340 nm (Kinetic) A4->A5 B1 Add Compound/DMSO B2 Add Master Mix (Buffer, NAD+, this compound, Developer) B1->B2 B3 Incubate B2->B3 B4 Add MDH Enzyme B3->B4 B5 Read Fluorescence or Absorbance (Kinetic) B4->B5

References

Measuring Malate Concentration in Isolated Mitochondria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Malate is a key metabolic intermediate with a multitude of functions within the cell. It is a central component of the tricarboxylic acid (TCA) cycle, a critical pathway for cellular energy production.[1] Beyond the TCA cycle, malate is integral to the this compound-aspartate shuttle, which facilitates the transfer of reducing equivalents from the cytosol into the mitochondrial matrix for oxidative phosphorylation.[2] The concentration of this compound within mitochondria can therefore serve as an important indicator of the metabolic state of the cell and mitochondrial function. Dysregulation of this compound metabolism has been implicated in various diseases, making the accurate measurement of mitochondrial this compound concentration a valuable tool in both basic research and drug development.[1]

These application notes provide detailed protocols for the isolation of mitochondria from cell and tissue samples and the subsequent quantification of L-malate concentration using an enzymatic spectrophotometric assay.

Data Presentation

The concentration of this compound in isolated mitochondria can vary significantly depending on the tissue source, metabolic state, and the isolation procedure itself. The following table summarizes representative data found in the literature. It is important to note that these values should be considered as a reference, and experimental determination for the specific model system is highly recommended.

Sample SourceConditionMitochondrial this compound ConcentrationCitation
PANC1 Cancer CellsStandard CultureSignificantly higher than bulk cellular levels[3]
Rat LiverNormal~1.5 to 5 times the mean cellular concentration[4]
Rat LiverPost-exerciseIncreased concentration compared to resting state[5]
Rat LiverGlucagon-treatedElevated concentration[6]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes a method for isolating intact mitochondria from cultured mammalian cells using differential centrifugation.[7]

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer:

    • 220 mM Mannitol

    • 70 mM Sucrose

    • 2 mM HEPES, pH 7.4

    • 1 mM EGTA

  • Dounce homogenizer

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in a minimal volume of PBS.

    • For suspension cells, pellet by centrifugation at 600 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging at 600 x g for 5 minutes at 4°C after each wash.

  • Homogenization:

    • Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer.

    • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

    • Homogenize the cells with 15-20 strokes of the pestle on ice. Check for cell lysis periodically under a microscope.

  • Differential Centrifugation:

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Centrifuge the supernatant at 11,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Final Mitochondrial Pellet:

    • Discard the supernatant. The resulting pellet is the isolated mitochondrial fraction.

    • The pellet can be gently washed with 500 µL of Isolation Buffer and re-centrifuged at 11,000 x g for 10 minutes at 4°C to increase purity.

  • Storage and Quantification:

    • Resuspend the final mitochondrial pellet in a suitable buffer for your downstream assay (e.g., the assay buffer from the this compound measurement kit).

    • Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA assay) to normalize the this compound concentration measurements.

Protocol 2: Enzymatic Assay for L-Malate Concentration

This protocol is based on the enzymatic oxidation of L-malate to oxaloacetate by L-malate dehydrogenase (L-MDH), coupled to the reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the L-malate concentration.[8] To drive the reaction to completion, the oxaloacetate formed is removed by a subsequent reaction catalyzed by glutamate-oxaloacetate transaminase (GOT).[8]

Materials:

  • Isolated mitochondrial sample

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

  • Reagents (can be obtained as a kit or prepared individually):

    • Buffer Solution (pH 10): 0.6 M Glycylglycine, 0.1 M L-Glutamate.

    • NAD⁺ Solution: Approximately 47 mM.

    • Glutamate-Oxaloacetate Transaminase (GOT) Suspension: 2 mg/mL.

    • L-Malate Dehydrogenase (L-MDH) Solution: 5 mg/mL.

    • L-Malate Standard Solution for standard curve.

    • Perchloric acid (for sample deproteinization)

    • Potassium carbonate (for neutralization)

Procedure:

  • Sample Preparation (Deproteinization):

    • To 50 µL of the isolated mitochondrial suspension, add an equal volume of ice-cold 1 M perchloric acid.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding 3 M potassium carbonate until the pH is approximately 7.0. The formation of a precipitate (potassium perchlorate) will occur.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • The resulting supernatant contains the this compound and is ready for the assay.

  • Assay Reaction:

    • Set up a blank and sample cuvette.

    • To each cuvette, add:

      • 1.0 mL Buffer Solution (pH 10)

      • 0.2 mL NAD⁺ Solution

      • 0.01 mL GOT Suspension

      • 0.9 mL Distilled Water (for the sample cuvette) or 1.0 mL Distilled Water (for the blank cuvette)

      • 0.1 mL of the prepared sample supernatant (to the sample cuvette)

    • Mix the contents of the cuvettes by inverting and incubate for 3 minutes at room temperature.

    • Measure the initial absorbance (A1) of the sample and blank at 340 nm.

    • Start the reaction by adding 0.01 mL of L-MDH solution to each cuvette.

    • Mix and incubate at room temperature for 5-10 minutes, or until the reaction is complete (no further change in absorbance).

    • Measure the final absorbance (A2) of the sample and blank at 340 nm.

  • Calculation:

    • Calculate the change in absorbance for the sample (ΔA_sample = A2_sample - A1_sample) and the blank (ΔA_blank = A2_blank - A1_blank).

    • Subtract the change in absorbance of the blank from the sample: ΔA = ΔA_sample - ΔA_blank.

    • Calculate the this compound concentration using a standard curve prepared with known concentrations of L-malate. Alternatively, the concentration can be calculated using the Beer-Lambert law and the extinction coefficient of NADH at 340 nm (6220 L·mol⁻¹·cm⁻¹).

    Concentration (mM) = (ΔA * Total Reaction Volume (mL)) / (Extinction Coefficient * Light Path (cm) * Sample Volume (mL))

    Remember to account for any dilution factors from the sample preparation steps and normalize the final concentration to the protein content of the mitochondrial sample.

Signaling Pathways and Workflows

Mitochondrial this compound Metabolism

This compound plays a central role in mitochondrial metabolism, primarily through its involvement in the Tricarboxylic Acid (TCA) Cycle and the this compound-Aspartate Shuttle.

Caption: Overview of mitochondrial this compound metabolism.

Experimental Workflow

The following diagram outlines the general workflow for measuring this compound concentration in isolated mitochondria.

Experimental_Workflow start Start: Cultured Cells or Tissue Sample mito_isolation Mitochondria Isolation (Differential Centrifugation) start->mito_isolation protein_quant Protein Quantification (e.g., BCA Assay) mito_isolation->protein_quant sample_prep Sample Preparation (Deproteinization) mito_isolation->sample_prep data_analysis Data Analysis and Normalization protein_quant->data_analysis malate_assay Enzymatic this compound Assay (Spectrophotometry at 340 nm) sample_prep->malate_assay malate_assay->data_analysis end Result: Mitochondrial this compound Concentration (nmol/mg protein) data_analysis->end

Caption: Experimental workflow for this compound measurement.

This compound Dehydrogenase Catalyzed Reaction

The enzymatic assay is based on the following reversible reaction catalyzed by this compound dehydrogenase (MDH2) within the mitochondria.

MDH_Reaction reaction L-Malate + NAD+ MDH2 Oxaloacetate + NADH + H+ reaction:f0->reaction:f1 Reversible Reaction

Caption: this compound dehydrogenase (MDH2) reaction.

References

Application Note & Protocol: Developing a Standard Curve for Absolute Malate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Malate, a key intermediate in the citric acid (TCA) cycle, plays a crucial role in cellular energy metabolism.[1][2][3][4] Accurate quantification of malate in biological samples is essential for studying metabolic pathways, disease states, and the effects of therapeutic interventions. This document provides a detailed protocol for developing a standard curve for the absolute quantification of this compound using a colorimetric enzymatic assay. The principle of this assay is based on the oxidation of this compound by this compound dehydrogenase, which results in the production of NADH.[2][5] The generated NADH then reduces a probe to produce a colored product, the absorbance of which is directly proportional to the this compound concentration.[2][3]

Experimental Protocols

This protocol is adapted from commercially available this compound assay kits and is suitable for various sample types, including tissue homogenates, cell lysates, and biofluids.[1][2][3]

1. Materials and Reagents

  • This compound Standard (e.g., 100 mM L-Malic acid solution)

  • Assay Buffer (pH 6.5-8)[1]

  • This compound Enzyme Mix (containing this compound dehydrogenase)[1][3]

  • Substrate Mix (e.g., WST or MTT)[1][4]

  • 96-well clear, flat-bottom plates[1]

  • Microplate reader capable of measuring absorbance at 450 nm[1][3] or 565 nm[4] depending on the substrate.

  • Ultrapure water

  • For sample preparation:

    • Phosphate-buffered saline (PBS)

    • 10 kDa Molecular Weight Cut-Off (MWCO) spin filters[1][3]

    • Homogenizer

2. Reagent Preparation

  • This compound Assay Buffer: Allow the buffer to come to room temperature before use.[1][3]

  • This compound Standard (1 mM): Prepare a 1 mM working solution by diluting a 100 mM stock solution. For example, add 10 µL of 100 mM this compound Standard to 990 µL of ultrapure water.[1]

  • This compound Enzyme Mix: Reconstitute the lyophilized enzyme mix with the volume of water or assay buffer specified by the manufacturer. Aliquot and store at -20°C.[1][3]

  • Substrate Mix: Reconstitute the lyophilized substrate with the volume of water specified by the manufacturer. Aliquot and store at -20°C, protected from light.[1][3]

3. Standard Curve Preparation

Prepare a series of this compound standards in a 96-well plate. The following table provides an example for generating a standard curve from 0 to 10 nmoles/well.

Well #1 mM this compound Standard (µL)Assay Buffer (µL)Final this compound (nmol/well)
10500
22482
34464
46446
58428
6104010

4. Sample Preparation

  • Tissue Samples: Rapidly homogenize 10-100 mg of tissue in 2 volumes of ice-cold PBS.[1] Centrifuge at 10,000 x g for 10 minutes to remove insoluble material.[1][2]

  • Cell Samples: Homogenize or sonicate cells in 4 volumes of assay buffer.[2] Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[2]

  • Deproteinization: If enzymes present in the sample are suspected to interfere with the assay, deproteinize the sample using a 10 kDa MWCO spin filter.[1][3]

  • Add 1-50 µL of the prepared sample to duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with Assay Buffer. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[1][3]

5. Assay Procedure

  • Prepare Reaction Mix: For each well (standard and sample), prepare a reaction mix containing:

    • 38 µL Assay Buffer

    • 2 µL this compound Enzyme Mix

    • 10 µL Substrate Mix

  • Background Control: To account for background signals from NADH or other reducing agents in the samples, prepare a blank sample reaction mix by omitting the this compound Enzyme Mix.[1]

  • Add 50 µL of the appropriate Reaction Mix to each well.

  • Mix well using a horizontal shaker or by pipetting up and down.[1]

  • Incubate the plate at 37°C for 30 minutes, protected from light.[1][3]

  • Measure the absorbance at 450 nm (or the appropriate wavelength for the substrate used) using a microplate reader.[1][3]

Data Presentation and Analysis

1. Standard Curve Data

The following table shows example data for a this compound standard curve.

This compound (nmol/well)Absorbance at 450 nm (Mean)Corrected Absorbance (Mean - Blank)
0 (Blank)0.1500.000
20.3500.200
40.5450.395
60.7550.605
80.9400.890
101.1501.000

2. Data Analysis

  • Background Subtraction: Subtract the absorbance value of the 0 nmol/well standard (blank) from all standard and sample readings.[1]

  • Standard Curve Plotting: Plot the background-subtracted absorbance values for the this compound standards against the corresponding amount of this compound (nmol/well).

  • Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the amount of this compound, m is the slope, and c is the y-intercept. The R² value should be ≥ 0.98 for a good linear fit.[6]

  • Calculate this compound in Samples: Use the equation from the linear regression to calculate the amount of this compound in your unknown samples.[7][8]

    • Amount of this compound (nmol) = (Corrected Sample Absorbance - c) / m

  • Calculate this compound Concentration:

    • This compound Concentration (nmol/µL or mM) = Amount of this compound (nmol) / Sample Volume (µL)

Visualizations

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagent_Prep Reagent Preparation (Standards, Buffers, Enzymes) Standard_Curve Prepare Standard Curve Dilutions Reagent_Prep->Standard_Curve Sample_Prep Sample Preparation (Homogenization, Deproteinization) Plate_Loading Load Standards & Samples into 96-well Plate Sample_Prep->Plate_Loading Standard_Curve->Plate_Loading Reaction_Mix Add Reaction Mix Plate_Loading->Reaction_Mix Incubation Incubate at 37°C for 30 min Reaction_Mix->Incubation Measurement Measure Absorbance at 450 nm Incubation->Measurement Data_Processing Background Subtraction Measurement->Data_Processing Plotting Plot Standard Curve (Absorbance vs. Concentration) Data_Processing->Plotting Regression Linear Regression (y = mx + c) Plotting->Regression Quantification Calculate this compound Concentration in Samples Regression->Quantification

Caption: Workflow for this compound quantification.

G Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate This compound This compound Fumarate->this compound Oxaloacetate Oxaloacetate This compound->Oxaloacetate Oxaloacetate->Citrate joins with Acetyl-CoA

Caption: this compound in the Citric Acid Cycle.

References

Application Notes and Protocols: Malate as a Carbon Source in Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malate, a dicarboxylic acid, serves as a crucial intermediate in the central metabolism of many organisms. In the realm of microbiology, it is a versatile and often preferred carbon source for a variety of bacterial species. The ability to utilize this compound is not only fundamental to the bioenergetics and biosynthetic capabilities of these microorganisms but also holds significant implications for various industrial and clinical applications. From the deacidification of wine through malolactic fermentation to its role in the virulence of pathogenic bacteria, understanding the mechanisms of this compound metabolism is of paramount importance.

This document provides a detailed overview of the metabolic pathways involved in this compound utilization by key bacterial genera, presents quantitative data on fermentation performance, and offers comprehensive protocols for experimental investigation. The information is tailored for researchers, scientists, and drug development professionals seeking to harness or inhibit these metabolic processes.

Metabolic Pathways for this compound Utilization

Bacteria have evolved diverse enzymatic machinery to catabolize this compound. The specific pathway employed is often dependent on the bacterial species and the prevailing environmental conditions. The primary routes for this compound metabolism include its entry into the tricarboxylic acid (TCA) cycle, its conversion to pyruvate (B1213749) by malic enzymes, and its direct decarboxylation to lactate (B86563) in malolactic fermentation.

This compound Metabolism in Bacillus subtilis

Bacillus subtilis, a Gram-positive soil bacterium, preferentially utilizes glucose and this compound as carbon sources.[1][2] In the presence of this compound, it exhibits carbon catabolite repression, inhibiting the use of secondary carbon sources.[1][2] The metabolism of this compound in B. subtilis is characterized by a unique array of enzymes that channel it into central metabolic pathways. After being transported into the cell, this compound can be directed into the TCA cycle and gluconeogenesis.[2][3]

Key enzymatic steps include:

  • This compound Dehydrogenase (Mdh): Oxidizes this compound to oxaloacetate, which can then enter gluconeogenesis or be used to replenish the TCA cycle.[2][3]

  • Phosphoenolpyruvate (B93156) Carboxykinase (PckA): Essential for gluconeogenesis from this compound, converting oxaloacetate to phosphoenolpyruvate.[1][2]

  • Malic Enzymes (MaeA, MalS, MleA, YtsJ): These enzymes catalyze the oxidative decarboxylation of this compound to pyruvate.[2][4] B. subtilis possesses both NAD-dependent (MaeA, MalS, MleA) and NADP-dependent (YtsJ) malic enzymes, which play distinct roles in maintaining cellular ATP and NADPH pools, respectively.[1][4][5]

Bacillus_subtilis_Malate_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Malate_ext This compound Malate_int This compound Malate_ext->Malate_int Transporter OAA Oxaloacetate Malate_int->OAA Mdh Pyruvate Pyruvate Malate_int->Pyruvate MaeA, MalS, MleA (NADH-generating) Malate_int->Pyruvate YtsJ (NADPH-generating) PEP Phosphoenolpyruvate OAA->PEP PckA TCA_Cycle TCA Cycle OAA->TCA_Cycle Gluconeogenesis Gluconeogenesis PEP->Gluconeogenesis ATP_Prod ATP Production Pyruvate->ATP_Prod NADPH_Prod NADPH for Anabolism Pyruvate->NADPH_Prod

Figure 1: this compound metabolism pathways in Bacillus subtilis.

This compound Metabolism in Lactic Acid Bacteria (LAB)

Lactic acid bacteria, such as Lactobacillus and Oenococcus, are renowned for their role in malolactic fermentation (MLF), a critical process in winemaking.[6][7] This process involves the conversion of L-malic acid to the softer-tasting L-lactic acid, leading to a reduction in the wine's acidity.[6][8]

  • Lactobacillus casei is unique among LAB as it possesses two distinct pathways for L-malate degradation:

    • Malolactic Enzyme (MLE) Pathway: This pathway directly decarboxylates L-malate to L-lactate. While it can provide energy to the cell through a chemiosmotic mechanism, it does not support growth on its own.[9] The primary function is often considered a mechanism for deacidification.[9]

    • Malic Enzyme (ME) Pathway: This pathway converts L-malate to pyruvate, which can then be further metabolized to generate ATP and biomass, thus enabling growth with L-malate as a carbon source.[9]

Lactobacillus_casei_Malate_Metabolism This compound L-Malate Lactate L-Lactate This compound->Lactate Malolactic Enzyme (MLE) Pathway Pyruvate Pyruvate This compound->Pyruvate Malic Enzyme (ME) Pathway Deacidification Deacidification Lactate->Deacidification Growth Growth & Energy Pyruvate->Growth

Figure 2: Dual pathways for this compound utilization in Lactobacillus casei.

This compound Metabolism in Escherichia coli

Wild-type Escherichia coli can utilize this compound as a carbon source, typically through the TCA cycle. However, significant research has focused on metabolically engineering E. coli for the efficient production of this compound and other valuable chemicals.[10][11] A common strategy involves redirecting carbon flow from the central metabolic pathways towards this compound accumulation. This is often achieved by deleting genes encoding for enzymes that consume this compound, such as fumarase (fumA, fumB, fumC).[11] In such engineered strains, phosphoenolpyruvate (PEP) is carboxylated to oxaloacetate, which is then reduced to this compound.[10][11]

E_coli_Engineered_Malate_Production Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis OAA Oxaloacetate PEP->OAA PEP Carboxylase / Pyruvate Carboxykinase This compound This compound Accumulation OAA->this compound This compound Dehydrogenase Fumarate Fumarate This compound->Fumarate X (Deletion) Succinate Succinate Fumarate->Succinate fum_genes fumarase (fumA, fumB, fumC)

Figure 3: Engineered pathway for this compound production in E. coli.

Quantitative Data on this compound Fermentation

The efficiency of this compound utilization varies among different bacterial species and strains, and is influenced by fermentation conditions. The following tables summarize key quantitative data from studies on this compound fermentation.

Table 1: Growth of Bacillus subtilis on this compound as a Sole Carbon Source

StrainCarbon SourceGrowth Rate (h⁻¹)Reference
Wild-typeGlucose~0.8[2][3]
Wild-typeThis compound~0.7[2][3]
Δmdh mutantThis compoundNo growth[2]
ΔytsJ mutantThis compoundReduced growth[2][4]
ΔmaeA ΔmalS ΔmleAThis compoundModerately reduced growth[3]

Table 2: this compound Production by Engineered Escherichia coli

StrainProcessGlucose Consumed (g/L)This compound Produced (g/L)Yield (g/g)Productivity (g/L/h)Reference
XZ658Two-stage anaerobic~24341.420.47[12]
Engineered E. coliAerobic~5021.30.43N/A[13]
Engineered E. coliAerobicN/A25.90.39N/A[13]

Table 3: Malolactic Fermentation in Winemaking

Bacterial SpeciesInitial Malic Acid (g/L)Final Malic Acid (g/L)Fermentation TimeReference
Oenococcus oeni4.5<0.115-30 days[6][14]
Lactobacillus plantarum~5<0.25-10 days[15]

Experimental Protocols

Protocol 1: Bacterial Growth Curve Analysis with this compound as a Sole Carbon Source

This protocol describes the procedure for determining the growth characteristics of a bacterial strain using this compound as the only source of carbon and energy.

Materials:

  • Bacterial strain of interest

  • Sterile minimal medium base (e.g., M9 or M63 salts)[16][17]

  • Sterile stock solution of L-malic acid (e.g., 20% w/v), pH adjusted to 7.0

  • Sterile stock solutions of other required nutrients (e.g., nitrogen source, trace metals)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator shaker

Procedure:

  • Media Preparation:

    • Prepare the minimal medium base according to the standard formulation.

    • Autoclave the medium base and allow it to cool.

    • Aseptically add the sterile L-malate stock solution to the desired final concentration (e.g., 0.5% w/v).

    • Add any other required sterile supplements.

  • Inoculum Preparation:

    • Streak the bacterial strain from a glycerol (B35011) stock onto a suitable agar (B569324) plate and incubate to obtain single colonies.[17][18]

    • Inoculate a single colony into a small volume (e.g., 5 mL) of a suitable rich medium (e.g., LB broth) or the prepared this compound minimal medium.

    • Incubate overnight at the optimal growth temperature with shaking.[17]

  • Growth Curve Experiment:

    • Inoculate fresh this compound minimal medium with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.[17]

    • Incubate the culture at the optimal temperature with vigorous shaking.

    • At regular intervals (e.g., every 30-60 minutes), aseptically withdraw a sample of the culture.[17][18]

    • Measure the OD₆₀₀ of the sample using the spectrophotometer. Use sterile minimal medium as a blank.

    • Continue taking measurements until the culture reaches the stationary phase (i.e., the OD₆₀₀ readings stabilize).[18]

  • Data Analysis:

    • Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale).

    • Identify the different growth phases (lag, exponential, stationary).

    • Calculate the specific growth rate (µ) from the slope of the linear portion of the curve during the exponential phase.

Growth_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media Prepare this compound Minimal Medium Inoculate Inoculate Fresh Medium (Start OD600 ~0.05) Media->Inoculate Inoculum Prepare Overnight Inoculum Inoculum->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Measure Measure OD600 at Regular Intervals Incubate->Measure Loop until stationary phase Measure->Incubate Plot Plot log(OD600) vs. Time Measure->Plot Calculate Calculate Growth Rate Plot->Calculate

Figure 4: Workflow for bacterial growth curve analysis.

Protocol 2: Quantification of this compound and Fermentation Products by HPLC

This protocol provides a general method for quantifying the concentration of this compound, lactate, and other organic acids in bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial culture samples

  • Syringe filters (0.22 µm)

  • HPLC vials

  • HPLC system equipped with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., UV or Refractive Index)

  • Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄)

  • Standards for all compounds to be quantified (e.g., L-malic acid, L-lactic acid, succinic acid)

Procedure:

  • Sample Preparation:

    • Collect culture samples at different time points during the fermentation.

    • Centrifuge the samples to pellet the bacterial cells (e.g., 10,000 x g for 5 minutes).

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

    • Transfer the filtered supernatant to an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of known concentrations for each compound of interest in the same medium as the samples.

    • Run the standards on the HPLC to generate a standard curve (peak area vs. concentration).

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector settings.

    • Inject the prepared samples and standards into the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks corresponding to each compound based on the retention times of the standards.

    • Integrate the peak areas for each compound in the sample chromatograms.

    • Use the standard curve to calculate the concentration of each compound in the samples.

    • Calculate the consumption rate of this compound and the production rate of metabolites over time.

Applications and Significance

The study of this compound fermentation in bacteria has wide-ranging applications:

  • Food and Beverage Industry: Malolactic fermentation is a cornerstone of modern winemaking, contributing to the flavor, aroma, and microbial stability of wine.[6][8][19] It is also relevant in the production of some fermented foods.

  • Biotechnology and Bioproduction: Engineered bacteria are being developed as cell factories for the sustainable production of this compound, a valuable platform chemical used as a food acidulant and in the synthesis of other chemicals.[10][20]

  • Drug Development: In pathogenic bacteria like Streptococcus pyogenes and enterohemorrhagic E. coli (EHEC), the ability to utilize this compound is linked to virulence and colonization.[21][22] The enzymes and regulatory systems involved in this compound metabolism, therefore, represent potential targets for the development of novel antimicrobial agents.[22]

By providing a deeper understanding of the underlying metabolic pathways and furnishing robust experimental protocols, this document aims to facilitate further research and development in these critical areas.

References

Application Notes and Protocols for the Analytical Separation of D-Malate and L-Malate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The stereoisomers of malic acid, D-malate and L-malate, play distinct roles in various biological and chemical processes. L-malic acid is a key intermediate in the citric acid cycle, a fundamental metabolic pathway.[1] Conversely, the presence of D-malic acid can be an indicator of certain metabolic disorders or can impact the quality and safety of food and pharmaceutical products.[2] Consequently, the accurate separation and quantification of these enantiomers are crucial for researchers, scientists, and professionals in drug development and quality control.

This document provides detailed application notes and protocols for three distinct analytical methods for the chiral separation of D- and L-malate:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

  • Capillary Electrophoresis (CE) for Stereospecific Analysis

  • Enzymatic Assays for Specific Quantification

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

Application Note:

This method allows for the separation and quantitative analysis of D- and L-malic acid enantiomers using a common C18 column following a pre-column derivatization step.[3] The derivatization with a chiral reagent, (R)-1-(1-naphthyl)ethylamine ((R)-NEA), converts the enantiomers into diastereomers, which can then be separated by a non-chiral stationary phase.[2][4] This approach is advantageous due to its use of standard HPLC equipment, stable derivatization products, and relatively low cost compared to chiral columns.[3] The method has been successfully applied to determine the optical purity of L-malic acid in bulk drugs.[2]

Data Presentation:

ParameterValueReference
Column Kromasil C18[2][4]
Mobile Phase Acetonitrile (B52724):0.01 mol·L⁻¹ KH₂PO₄ (containing 20 mmol·L⁻¹ sodium 1-heptanesulfonate, pH 2.80) (45:55 v/v)[4][5]
Flow Rate 1.0 mL·min⁻¹[2][4]
Column Temperature 30 °C[2][4]
Detection Wavelength 225 nm[2][4]
Injection Volume 20 µL[2]
Retention Time (D-malate derivative) 26.1 min[4]
Retention Time (L-malate derivative) 27.5 min[4]
Resolution (Rs) > 1.7[3][5]

Experimental Protocol:

1. Reagent and Standard Preparation:

  • DL-Malic Acid Control Solution (0.1 mg/mL): Accurately weigh 5 mg each of L-malic acid and D-malic acid, dissolve in acetonitrile in a 100 mL volumetric flask, and bring to volume.[3]

  • 1-Hydroxybenzotriazole (HOBT) Solution (1 mg/mL): Dissolve 10 mg of HOBT in acetonitrile in a 10 mL volumetric flask.[2][3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) Solution (1.5 mg/mL): Dissolve 15 mg of EDC-HCl in acetonitrile in a 10 mL volumetric flask.[2][3]

  • (R)-1-(1-naphthyl)ethylamine ((R)-NEA) Derivatization Reagent (10 mg/mL): Dissolve 100 mg of (R)-NEA in acetonitrile in a 10 mL volumetric flask.[3]

2. Derivatization Procedure: a. To 1.0 mL of the DL-malic acid control solution (or sample solution) in a suitable vial, add 1.0 mL of HOBT solution, 1.0 mL of EDC-HCl solution, and 1.0 mL of the (R)-NEA derivatization reagent solution.[2][3] b. Seal the vial and vortex thoroughly. c. Incubate the reaction mixture at 40 °C for 2 hours.[4] d. After incubation, cool the mixture to room temperature. e. The sample is now ready for HPLC analysis.

3. HPLC Analysis: a. Equilibrate the Kromasil C18 column with the mobile phase at a flow rate of 1.0 mL·min⁻¹ until a stable baseline is achieved. b. Set the column temperature to 30 °C and the UV detector to 225 nm.[2][4] c. Inject 20 µL of the derivatized sample solution.[2] d. Record the chromatogram for at least 30 minutes to allow for the elution of both diastereomeric peaks.

Visualization:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample D/L-Malate Sample Reagents Add HOBT, EDC-HCl, and (R)-NEA Sample->Reagents Incubate Incubate at 40°C for 2 hours Reagents->Incubate Inject Inject into C18 Column Incubate->Inject Derivatized Sample Separate Isocratic Elution (45:55 ACN:Buffer) Inject->Separate Detect UV Detection at 225 nm Separate->Detect Chromatogram Chromatogram with Separated Peaks Detect->Chromatogram

Caption: Workflow for RP-HPLC analysis of D/L-malate.

Method 2: Capillary Electrophoresis (CE) for Stereospecific Analysis

Application Note:

This capillary electrophoresis method provides a stereoselective approach for the detection of L-malate.[6] By adjusting the separation temperature and the concentration of formamide (B127407) in the running buffer, the signal for D-malate can be eliminated, allowing for the specific quantification of L-malate.[6] The method involves the complexation of malate with a Europium-tetracycline complex, followed by separation and laser-induced luminescence detection.[6] This technique is particularly useful for samples where only one enantiomer is of interest and offers high sensitivity, with a detection limit for L-malate down to 100 nM.[6]

Data Presentation:

ParameterValue (for L-malate specific detection)Reference
Running Buffer 12.5 mM HEPES/25 mM TRIS base containing 40% (v/v) formamide[6]
Separation Temperature 22 °C (Room Temperature)[6]
Detection Laser-induced luminescence[6]
L-malate Detection Limit ~1 µM (at 22°C and 40% formamide)[6]
D-malate Detection Eliminated under these conditions[6]

Experimental Protocol:

1. Reagent and Sample Preparation:

  • Running Buffer: Prepare a solution of 12.5 mM HEPES and 25 mM TRIS base in water. Add formamide to a final concentration of 40% (v/v). The pH is typically not adjusted.

  • Sample Buffer: Prepare a solution containing 200 µM Eu³⁺–tetracycline in 12.5 mM HEPES/25 mM TRIS base with 40% (v/v) formamide.

  • Sample Incubation: Mix the D/L-malate sample with the sample buffer and incubate for 30 minutes at room temperature.[6]

2. Capillary Electrophoresis Analysis: a. Condition the capillary with the running buffer. b. Set the CE instrument temperature to 22 °C.[6] c. Inject the incubated sample into the capillary. d. Apply the separation voltage and initiate the electrophoretic run. e. Monitor the separation using a laser-induced luminescence detector. f. The resulting electropherogram will show a peak corresponding to the L-malate-Eu³⁺–tetracycline complex, while no peak for the D-malate complex will be observed.[6]

Visualization:

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_result Result Sample D/L-Malate Sample Complexation Add Eu³⁺-Tetracycline in 40% Formamide Buffer Sample->Complexation Incubate Incubate for 30 min Complexation->Incubate Inject Inject into Capillary Incubate->Inject Complexed Sample Separate Electrophoresis at 22°C Inject->Separate Detect Laser-Induced Luminescence Detection Separate->Detect Electropherogram Electropherogram with L-Malate Peak Only Detect->Electropherogram

Caption: Workflow for stereospecific analysis of L-malate by CE.

Method 3: Enzymatic Assays for Specific Quantification

Application Note:

Enzymatic assays offer a highly specific and rapid method for the individual quantification of D-malate and L-malate. These methods rely on the stereospecificity of this compound dehydrogenase enzymes. L-malate dehydrogenase (L-MDH) specifically catalyzes the oxidation of L-malate to oxaloacetate, while D-malate dehydrogenase (D-MDH) acts on D-malate.[7][8] In both reactions, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is reduced to NADH. The amount of NADH produced is stoichiometric to the initial amount of the specific this compound enantiomer and can be quantified by measuring the increase in absorbance at 340 nm.[7][8] These assays are commonly available in kit format and are suitable for various sample matrices, including beverages and biological fluids.[7][8]

Data Presentation:

ParameterL-Malate AssayD-Malate AssayReference
Enzyme L-Malate Dehydrogenase (L-MDH)D-Malate Dehydrogenase (D-MDH)[7][8]
Reaction Principle L-Malate + NAD⁺ → Oxaloacetate + NADH + H⁺D-Malate + NAD⁺ → Oxaloacetate + NADH + H⁺[7][8]
Detection Wavelength 340 nm340 nm[7][8]
Quantification Increase in absorbance due to NADH formationIncrease in absorbance due to NADH formation[7][8]
Linear Range (D-Malate) N/A0.5 to 40 µg per assay[7]
Detection Limit (D-Malate) N/A0.26 mg/L[7]

Experimental Protocol (General Principle):

1. Reagent and Sample Preparation:

  • Buffer Solution: Prepare a suitable buffer as specified by the enzyme or kit manufacturer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • NAD⁺ Solution: Prepare a solution of nicotinamide adenine dinucleotide (NAD⁺) in the buffer.

  • Enzyme Solution: Prepare a solution of either L-MDH or D-MDH at the recommended concentration. For the L-malate assay, a trapping enzyme like glutamate-oxaloacetate transaminase (GOT) may be included to drive the reaction to completion.[8]

  • Sample Preparation: Dilute the sample so that the this compound concentration falls within the linear range of the assay.[7]

2. Assay Procedure: a. In a cuvette, combine the buffer, NAD⁺ solution, and the sample solution. b. Mix and measure the initial absorbance (A₁) at 340 nm. c. Add the specific enzyme solution (L-MDH for L-malate or D-MDH for D-malate) to initiate the reaction. d. Mix and incubate at a specified temperature (e.g., 25 °C) for a sufficient time for the reaction to complete (typically 5-10 minutes).[7] e. Measure the final absorbance (A₂) at 340 nm. f. The change in absorbance (ΔA = A₂ - A₁) is proportional to the concentration of the specific this compound enantiomer in the sample.

3. Calculation:

  • Calculate the concentration of D- or L-malate using the Beer-Lambert law and the known extinction coefficient of NADH at 340 nm, accounting for sample dilution factors.

Visualization:

Enzymatic_Assay_Logic cluster_L L-Malate Assay cluster_D D-Malate Assay L_this compound L-Malate L_MDH L-Malate Dehydrogenase L_this compound->L_MDH NAD_L NAD⁺ NAD_L->L_MDH Oxaloacetate_L Oxaloacetate L_MDH->Oxaloacetate_L produces NADH_L NADH L_MDH->NADH_L produces Measure_L Measure Absorbance at 340 nm NADH_L->Measure_L D_this compound D-Malate D_MDH D-Malate Dehydrogenase D_this compound->D_MDH NAD_D NAD⁺ NAD_D->D_MDH Oxaloacetate_D Oxaloacetate D_MDH->Oxaloacetate_D produces NADH_D NADH D_MDH->NADH_D produces Measure_D Measure Absorbance at 340 nm NADH_D->Measure_D

Caption: Principle of enzymatic assays for D- and L-malate.

References

Application Notes and Protocols for Malate Quantification in Fruit Juices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of malate (malic acid) in fruit juices, a critical parameter for quality control, authenticity assessment, and sensory analysis in the food and beverage industry. The protocols outlined below are suitable for implementation in research and quality assurance laboratories.

Data Presentation: this compound Concentration in Various Fruit Juices

The concentration of L-malic acid can vary significantly among different types of fruit juices. The table below summarizes typical ranges of this compound concentrations found in commercially available juices. These values can be influenced by factors such as fruit variety, ripeness, and processing conditions.

Fruit JuiceTypical this compound Concentration (g/L)Predominant Acid
Apple3.73 - 6.58[1]Malic
GrapeAs high as 5[2]Tartaric
OrangeVaries; often lower than citric acidCitric
Lime~5.18Citric
Other Citrus (e.g., lemon, grapefruit)0.87 - 1.82Citric
Cherry (tart)3.0 - 6.0 (w/w acid as Malic)[3]Malic
Peach2.0 - 5.0 (w/w acid as Malic)[3]Malic
Pear1.4 - 2.3 (w/w acid as Malic)[3]Malic
Plum4.0 - 9.0 (w/w acid as Malic)[3]Malic

Experimental Protocols

Two primary methods for the quantification of this compound in fruit juices are detailed below: an enzymatic assay and a High-Performance Liquid Chromatography (HPLC) method.

Protocol 1: Enzymatic Determination of L-Malic Acid

This method relies on the specific enzymatic conversion of L-malate to oxaloacetate, which is then measured spectrophotometrically.[4][5][6]

Principle: L-malic acid is oxidized by nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to oxaloacetate in a reaction catalyzed by L-malate dehydrogenase (L-MDH). The equilibrium of this reaction favors L-malate. To shift the equilibrium towards the products, the oxaloacetate is removed in a subsequent reaction involving glutamate-oxaloacetate transaminase (GOT) and L-glutamate, which irreversibly converts it to L-aspartate. The amount of NADH formed is stoichiometric to the initial amount of L-malic acid and is measured by the increase in absorbance at 340 nm.[5][6][7]

Reagents and Equipment:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

  • Enzymatic test kit for L-malic acid (containing buffer, NAD+, GOT, and L-MDH)

  • Distilled or deionized water

  • Polyvinylpolypyrrolidone (PVPP) for colored juices

  • Centrifuge and filter paper (e.g., Whatman No. 1)

Sample Preparation:

  • Clear and Colorless Juices: Dilute the fruit juice with distilled water to achieve an L-malic acid concentration between 0.005 and 0.30 g/L.[8] A typical starting dilution is 1:10.

  • Colored Juices (e.g., red grape, berry juices): Decolorization is necessary. To 10 mL of juice, add approximately 0.1-0.2 g of PVPP.[5][6] Shake vigorously for 1 minute and then filter through Whatman No. 1 filter paper or centrifuge to obtain a clear supernatant.[5][7] The clear filtrate can then be diluted as described above.

  • Acidic Juices: If using an undiluted acidic sample, adjust the pH to approximately 9.0 with 2 M NaOH and incubate for 30 minutes at room temperature before proceeding with the assay.[8]

Assay Procedure (based on a typical test kit):

  • Pipette the following into separate cuvettes:

    • Blank: 1.0 mL Buffer/L-glutamate solution, 0.1 mL NAD+ solution, 1.89 mL distilled water.

    • Sample: 1.0 mL Buffer/L-glutamate solution, 0.1 mL NAD+ solution, 0.1 mL diluted sample, 1.79 mL distilled water.

  • Mix the contents of the cuvettes thoroughly.

  • Add 0.01 mL of GOT suspension to each cuvette. Mix and incubate for approximately 3 minutes.

  • Read the initial absorbance (A1) of the blank and sample cuvettes at 340 nm.

  • Start the reaction by adding 0.01 mL of L-MDH solution to each cuvette.

  • Mix and incubate for approximately 10 minutes at 20-25°C.

  • Read the final absorbance (A2) of the blank and sample cuvettes at 340 nm.[5][7]

Calculation: Calculate the change in absorbance (ΔA) for both the blank and the sample: ΔA = A2 - A1

Calculate the corrected absorbance for the sample: ΔA_sample_corrected = ΔA_sample - ΔA_blank

The concentration of L-malic acid can then be calculated using the molar extinction coefficient of NADH and the appropriate dilution factors as specified in the enzymatic kit's manual.

Protocol 2: Quantification of Malic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC offers a robust and reliable method for the simultaneous determination of multiple organic acids, including malic acid, in fruit juices.[9][10]

Principle: The fruit juice sample, after appropriate preparation, is injected into an HPLC system. The organic acids are separated on a reversed-phase column (e.g., C18) using an acidic mobile phase.[9][10] The separated acids are then detected by a UV detector, typically at a wavelength of 210 nm or 214 nm.[10] Quantification is achieved by comparing the peak area of malic acid in the sample to a calibration curve generated from standards of known concentrations.

Reagents and Equipment:

  • HPLC system with a UV detector, pump, and autosampler

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]

  • Mobile phase: 50 mM potassium dihydrogen phosphate (B84403) (KH2PO4) buffer, adjusted to pH 2.8 with phosphoric acid.

  • Malic acid standard

  • HPLC-grade water

  • Syringe filters (0.45 µm)

  • Centrifuge

Sample Preparation:

  • Centrifuge the fruit juice sample at 3000 g for 10 minutes to remove suspended solids.

  • Dilute the supernatant with HPLC-grade water. A typical dilution is 1:5 or 1:10, depending on the expected malic acid concentration.[9] For juices with very high citric acid content, a higher dilution (e.g., 1:50) might be necessary for that specific acid, but a 1:5 dilution is often suitable for malic acid.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[9]

HPLC Conditions:

  • Column: Brownlee™ Validated Aqueous C18, 5 µm, 4.6 x 250 mm, or equivalent.[9]

  • Mobile Phase: 50 mM KH2PO4, pH 2.8.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 10°C (or ambient, depending on the specific method).

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

Calibration and Quantification:

  • Prepare a stock solution of malic acid in HPLC-grade water.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Inject each standard into the HPLC system and record the peak area.

  • Generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared fruit juice samples and determine the peak area for malic acid.

  • Calculate the concentration of malic acid in the samples using the calibration curve and account for the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflows for the enzymatic and HPLC-based quantification of this compound in fruit juices.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Juice Fruit Juice Sample Dilute Dilution Juice->Dilute Decolorize Decolorization (if needed with PVPP) Dilute->Decolorize For colored juices Filter Filtration / Centrifugation Decolorize->Filter PreparedSample Prepared Sample Filter->PreparedSample MixReagents Mix Sample/Blank with Buffer, NAD+, GOT PreparedSample->MixReagents ReadA1 Read Initial Absorbance (A1) at 340 nm MixReagents->ReadA1 AddMDH Add L-MDH to start reaction ReadA1->AddMDH Incubate Incubate (approx. 10 min) AddMDH->Incubate ReadA2 Read Final Absorbance (A2) at 340 nm Incubate->ReadA2 CalcDeltaA Calculate ΔA = A2 - A1 ReadA2->CalcDeltaA CalcConc Calculate this compound Concentration CalcDeltaA->CalcConc

Caption: Workflow for the enzymatic quantification of L-malate in fruit juice.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Juice Fruit Juice Sample Centrifuge Centrifuge (3000 g, 10 min) Juice->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Filter Filter (0.45 µm syringe filter) Dilute->Filter PreparedSample Prepared Sample for Injection Filter->PreparedSample Inject Inject into HPLC System PreparedSample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 214 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram PeakArea Determine this compound Peak Area Chromatogram->PeakArea CalCurve Generate Calibration Curve from Standards Quantify Quantify Concentration CalCurve->Quantify PeakArea->Quantify

Caption: Workflow for the quantification of malic acid in fruit juice by HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Interference in Colorimetric Malate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for colorimetric malate assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a colorimetric this compound assay? A colorimetric this compound assay determines the concentration of this compound in a sample through an enzyme-catalyzed reaction that results in a colored product. In a common version of the assay, this compound dehydrogenase (MDH) oxidizes L-malate to oxaloacetate.[1][2] This reaction simultaneously reduces NAD+ to NADH.[2][3] The resulting NADH then converts a probe or substrate (like WST) into a colored product, which can be measured using a spectrophotometer, typically at a wavelength of 440 nm or 450 nm.[1][4][5] The intensity of the color is directly proportional to the amount of this compound present in the sample.[1]

Q2: My blank and sample wells show high background absorbance. What are the common causes? High background absorbance can stem from several sources. The sample itself may contain substances that absorb light at the detection wavelength.[6][7] A primary cause of interference is the presence of reducing agents, such as endogenous NADH or NADPH, in the cell or tissue extracts, which can generate a background signal.[4] Additionally, improper reagent preparation or the use of expired reagents can contribute to high background noise.[8]

Q3: Why are my results inconsistent between replicates or different experiments? Variability between replicate assays is a frequent concern in colorimetric assays.[8] This inconsistency can be caused by several factors, including inaccurate pipetting, improper mixing of reagents in the wells, or fluctuations in incubation temperature.[9] It is also crucial to ensure reagents are prepared fresh and stored correctly, as expired or improperly stored reagents can have altered reactivity.[8] For instance, NADH solutions can degrade over time, and oxaloacetate is unstable and should be prepared fresh and kept on ice.[9][10]

Q4: I'm observing a slow, continuous increase in absorbance after the initial reaction period (a "creep" reaction). What is happening? A "creep" reaction, where absorbance continues to rise slowly, is often caused by interfering substances in the sample. Phenolic compounds, which are common in samples like red wine or certain plant extracts, are known to react with the assay's colorimetric probe (e.g., INT) and cause this effect.[11] This side reaction leads to a gradual increase in color, which can artificially inflate the final reading.

Q5: My NADH standard is giving a lower-than-expected absorbance reading at 340 nm. What could be the issue? NADH is susceptible to spontaneous oxidation, especially at higher temperatures or in the presence of oxygen, which will cause its absorbance at 340 nm to decrease.[10] It is recommended to prepare NADH solutions fresh in a suitable buffer (e.g., 10mM Tris) before starting the assay.[10] The oxidized form, NAD+, does not absorb light at 340 nm, so any degradation of NADH will lead to a lower signal.[12][13]

Q6: How does pH affect the this compound assay? The activity of this compound dehydrogenase is highly dependent on pH. The oxidation of L-malate to oxaloacetate is favored at an alkaline pH, typically greater than 8.0.[2][14] In contrast, the reverse reaction, the reduction of oxaloacetate to L-malate, is optimal around pH 7.4-8.0.[9][14] Therefore, maintaining the correct buffer pH is critical for achieving optimal enzyme activity and accurate results for the desired reaction direction.

Troubleshooting Guide

Issue 1: Suspected Interference from the Sample Matrix

Symptoms:

  • Unexpectedly high or low this compound readings.

  • Non-linear absorbance readings upon serial dilution of the sample.

  • Poor recovery of a known amount of this compound standard "spiked" into the sample.[15]

Potential Causes & Solutions:

Potential CauseInterfering Substance(s)Recommended Solution(s)
Endogenous Reducing Agents NADH, NADPHPrepare a sample blank that includes all reaction components except the this compound Enzyme Mix. Subtract the absorbance of this blank from the sample reading.[4]
Proteins & Enzymes Endogenous enzymes in the sample may interfere with the assay.[5][16] High protein concentrations can also cause interference through volume displacement.[7]Deproteinize the sample prior to the assay. This can be achieved using a 10 kDa molecular weight cut-off (MWCO) spin filter or through perchloric acid/KOH precipitation.[4][16][17]
Phenolic Compounds & Pigments Common in plant extracts and beverages like wine. Can cause "creep" reactions.[11][18]Treat the sample with polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.[11] Filtration can also help remove pigments and other particulates.[8][19]
Lipids & Salts High concentrations can affect assay performance and readings.[8]Dilute the sample to reduce the concentration of interfering substances.[8] If possible, pre-clear the sample by centrifugation to remove particulates.[8]
Issue 2: Sub-Optimal Enzyme Activity

Symptoms:

  • Low color development or signal across all samples and standards.

  • The reaction rate is significantly slower than expected.

Potential Causes & Solutions:

Potential CauseDetailsRecommended Solution(s)
Incorrect Reaction Conditions The pH, temperature, or ionic strength of the reaction mixture is not optimal for this compound dehydrogenase activity.Ensure the assay buffer pH is appropriate for this compound oxidation (typically pH > 8.0).[14] Maintain the recommended incubation temperature, as MDH activity is optimal between 30-40°C.[14][20]
Reagent Degradation The enzyme mix may have lost activity due to improper storage or repeated freeze-thaw cycles.[4][16] Other reagents like NADH or oxaloacetate are also unstable.[9][10]Reconstitute enzymes according to the manufacturer's instructions and store aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][16] Always prepare standards and heat-sensitive reagents fresh before use.[9][10]
Presence of Inhibitors Certain molecules can inhibit MDH activity. For example, citrate (B86180) can act as an allosteric inhibitor of L-malate oxidation at low substrate concentrations.[2]If your sample is known to contain potential inhibitors, you may need to perform a sample cleanup step (e.g., dialysis, SPE) or dilute the sample to minimize their effect.

Key Experimental Protocols

Protocol 1: General Colorimetric this compound Assay Workflow
  • Reagent Preparation: Prepare all buffers, enzyme mixes, substrates, and standards according to the assay kit's technical bulletin. Warm buffers to room temperature before use.[4][16]

  • Standard Curve Preparation: Create a standard curve by preparing serial dilutions of a this compound standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Adjust the volume of each well to 50 µL with Assay Buffer.[4]

  • Sample Preparation: Homogenize tissue or cell samples in an appropriate ice-cold buffer.[1][4] Centrifuge to remove insoluble material.[1] If necessary, deproteinize the sample (see Protocol 2). Add 1–50 µL of your prepared sample to a 96-well plate, bringing the final volume to 50 µL with Assay Buffer.[4]

  • Reaction Mix: Prepare a Reaction Mix containing the this compound Enzyme Mix and the WST Substrate Mix in Assay Buffer as specified by the kit protocol.

  • Incubation: Add 50 µL of the Reaction Mix to each well containing standards and samples. Mix well and incubate at the recommended temperature (e.g., 37°C) for 30-60 minutes, protected from light.[1][4]

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[4][5]

  • Calculation: Subtract the absorbance of the 0 (blank) standard from all readings. Plot the standard curve and determine the concentration of this compound in the samples from the curve.

Protocol 2: Sample Deproteinization with a 10 kDa MWCO Spin Filter

This procedure is recommended for samples where endogenous enzyme activity or high protein content is suspected to interfere with the assay.[4][16]

  • Prepare Sample: Homogenize tissue or cell samples as described in Protocol 1.

  • Filter Loading: Transfer an appropriate volume of the sample supernatant to a 10 kDa MWCO spin filter unit.

  • Centrifugation: Centrifuge the spin filter according to the manufacturer's instructions (e.g., 10,000 x g for 10-20 minutes).

  • Collect Filtrate: The filtrate, which now contains low molecular weight compounds including this compound, is collected. The proteins and enzymes larger than 10 kDa are retained by the filter membrane.

  • Assay: Use the collected filtrate directly in the this compound assay.

Protocol 3: Spike-in and Recovery Analysis to Validate Assay Accuracy

This protocol helps determine if substances in the sample matrix interfere with the detection of this compound.[15]

  • Prepare Samples: Prepare two identical aliquots of your sample.

  • Spike Sample: To one aliquot ("Spiked Sample"), add a known concentration of this compound standard. The amount added should be within the linear range of the standard curve. To the other aliquot ("Unspiked Sample"), add the same volume of assay buffer.

  • Assay: Measure the this compound concentration in both the Spiked and Unspiked samples using the standard assay protocol.

  • Calculate Recovery: Calculate the percent recovery using the following formula:

    • % Recovery = ([this compound]Spiked Sample - [this compound]Unspiked Sample) / [this compound]Added * 100%

  • Interpretation: A recovery percentage close to 100% indicates that the sample matrix is not significantly interfering with the assay. A recovery that is significantly lower or higher suggests the presence of interfering substances.

Visualizations

Malate_Assay_Pathway cluster_reaction1 Step 1: this compound Oxidation cluster_reaction2 Step 2: Color Development This compound L-Malate OAA Oxaloacetate This compound->OAA H+ NAD NAD+ NADH NADH NAD->NADH NADH->NAD Probe_Ox Colorless Probe Probe_Red Colored Product Probe_Ox->Probe_Red Absorbance Measure Absorbance (~450 nm) Probe_Red->Absorbance MDH This compound Dehydrogenase Diaphorase Diaphorase/ Enzyme Mix

Caption: Core reaction pathway of a typical colorimetric this compound assay.

Experimental_Workflow A Sample Collection (Tissue, Cells, etc.) B Homogenization (in ice-cold buffer) A->B C Centrifugation (remove debris) B->C D Sample Pre-treatment (Optional: Deproteinization, PVPP) C->D E Prepare Standards & Samples in 96-Well Plate D->E F Add Reaction Mix (Enzyme, Substrate) E->F G Incubate (e.g., 37°C, 30 min) F->G H Read Absorbance (Plate Reader) G->H I Data Analysis (Calculate Concentration) H->I

Caption: General experimental workflow for this compound concentration measurement.

Troubleshooting_High_Background Start High Background Signal Observed? CheckReagents Are reagents fresh & prepared correctly? Start->CheckReagents Yes PrepareNew Action: Prepare fresh reagents and standards. CheckReagents->PrepareNew No RunSampleBlank Does the sample contain endogenous reducing agents (NADH, NADPH)? CheckReagents->RunSampleBlank Yes Resolved Problem Resolved PrepareNew->Resolved SubtractBlank Action: Run a sample blank (no enzyme mix) and subtract its value. RunSampleBlank->SubtractBlank Yes CheckMatrix Is the sample complex? (e.g., plant extract, food) RunSampleBlank->CheckMatrix No SubtractBlank->Resolved PretreatSample Action: Deproteinize, filter, or use PVPP for sample cleanup. CheckMatrix->PretreatSample Yes CheckMatrix->Resolved No PretreatSample->Resolved

Caption: Troubleshooting logic for addressing high background signals.

References

Technical Support Center: Optimizing Malate Extraction from Plant Roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize malate extraction efficiency from plant root samples.

Quick Links

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Frequently Asked Questions (FAQs)

A collection of common questions and answers to guide your this compound extraction experiments.

1. What is the most critical first step in preserving this compound concentrations in root samples?

The most critical initial step is to immediately quench all metabolic activity upon harvesting the plant tissue. This is best achieved by flash-freezing the root samples in liquid nitrogen.[1] This rapid freezing halts enzymatic processes that can degrade this compound, ensuring that the measured concentration reflects the in vivo state as accurately as possible.

2. Which solvent is best for extracting this compound from plant roots?

Methanol (B129727) is a widely recommended solvent for extracting polar metabolites like this compound from plant tissues.[1][2] Aqueous methanol solutions (e.g., 80% methanol) are often effective.[3] However, the optimal solvent can depend on the specific plant species and the overall composition of the root tissue. For some applications, other solvents like ethanol (B145695) or even hot water may be suitable.[4][5] It is advisable to perform a preliminary test with a few different solvents to determine the most efficient one for your specific sample type.

3. How can I minimize this compound degradation during the extraction process?

To minimize degradation, it is crucial to work quickly and at low temperatures.[1] After initial flash-freezing, the tissue should be kept frozen during grinding. The extraction itself should be carried out with ice-cold solvents.[6] If not analyzing the samples immediately, they should be stored at -80°C.

4. My this compound yield is consistently low. What are the likely causes?

Low this compound yield can stem from several factors:

  • Incomplete cell lysis: The plant root cell walls may not be sufficiently disrupted. Ensure thorough grinding of the frozen tissue into a fine powder.

  • Suboptimal extraction solvent: The chosen solvent may not be efficiently extracting this compound from your specific plant matrix. Consider testing alternative solvents or solvent concentrations.

  • Analyte degradation: this compound may be degrading during sample preparation or extraction. Maintain low temperatures throughout the process and minimize the time between harvesting and analysis.

  • Insufficient extraction time or volume: The solvent may not have had enough time or volume to effectively extract the this compound. Ensure adequate mixing and a sufficient solvent-to-sample ratio.

5. Can I use hot water to extract this compound?

Hot water extraction can be a simple method for extracting organic acids. However, the high temperature can potentially lead to the degradation of thermally sensitive compounds. While it may be effective for some applications, it is generally recommended to use cold solvent extraction to better preserve the integrity of the metabolites.[4]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during this compound extraction and analysis.

Guide 1: Low this compound Recovery

If you are experiencing lower than expected this compound concentrations, follow this troubleshooting workflow.

LowMalateRecovery cluster_solutions Recommended Solutions start Start: Low this compound Recovery check_quenching Was quenching immediate and effective (liquid N2)? start->check_quenching check_grinding Was the frozen tissue ground to a fine powder? check_quenching->check_grinding Yes sol_quenching Improve harvesting and flash-freezing protocol. check_quenching->sol_quenching No check_solvent Is the extraction solvent appropriate for this compound? check_grinding->check_solvent Yes sol_grinding Use a cryogenic grinder or ensure thorough grinding with a pre-chilled mortar and pestle. check_grinding->sol_grinding No check_conditions Were extraction conditions (temp, time, volume) optimal? check_solvent->check_conditions Yes sol_solvent Test different solvents (e.g., methanol, ethanol, perchloric acid) and water concentrations. check_solvent->sol_solvent No check_analysis Is the analytical method (e.g., LC-MS) optimized? check_conditions->check_analysis Yes sol_conditions Increase extraction time, use a larger solvent volume, and ensure low temperatures are maintained. check_conditions->sol_conditions No end_good Optimized Recovery check_analysis->end_good Yes sol_analysis Check for matrix effects, optimize instrument parameters, and use an internal standard. check_analysis->sol_analysis No

Troubleshooting workflow for low this compound recovery.
Guide 2: High Variability Between Replicates

High variability can compromise the reliability of your results. Use this guide to identify and address potential sources of inconsistency.

HighVariability cluster_solutions Recommended Solutions start Start: High Variability Between Replicates check_homogeneity Is the starting plant material homogeneous? start->check_homogeneity check_weighing Is the sample weighing accurate and consistent? check_homogeneity->check_weighing Yes sol_homogeneity Pool and thoroughly mix powdered root samples before weighing. check_homogeneity->sol_homogeneity No check_extraction Is the extraction procedure applied uniformly to all samples? check_weighing->check_extraction Yes sol_weighing Use a calibrated analytical balance and ensure consistent sample amounts. check_weighing->sol_weighing No check_evaporation Is the solvent evaporation step consistent? check_extraction->check_evaporation Yes sol_extraction Use consistent solvent volumes, extraction times, and mixing intensity for all samples. check_extraction->sol_extraction No check_reconstitution Is the final extract reconstituted accurately? check_evaporation->check_reconstitution Yes sol_evaporation Use a standardized method (e.g., vacuum centrifugation) to ensure complete and even drying. check_evaporation->sol_evaporation No end_good Improved Reproducibility check_reconstitution->end_good Yes sol_reconstitution Ensure the dried extract is fully redissolved in a precise volume of solvent before analysis. check_reconstitution->sol_reconstitution No

Troubleshooting guide for high replicate variability.

Quantitative Data Summary

The efficiency of this compound extraction is influenced by the choice of solvent. The following table summarizes the relative extraction yields of phytochemicals from plant materials using different solvents. While this data is for general phytochemicals, it can serve as a useful guide for selecting solvents for this compound extraction, as this compound is a polar compound.

Extraction SolventRelative PolarityTypical Yield of Polar CompoundsNotes
Methanol HighVery GoodOften considered the most efficient solvent for a broad range of phytochemicals, including polar compounds.[2][7]
Ethanol HighGoodA safer alternative to methanol, also effective for extracting polar compounds.[1][2]
Water Very HighVariableCan be effective, especially at higher temperatures, but may also extract a wider range of interfering substances.[4][8]
Acetone MediumModerateGenerally less effective than alcohols for highly polar compounds like this compound.[7]
Perchloric Acid N/A (Acid Extraction)GoodEffective at quenching metabolism and extracting water-soluble metabolites, but it is a strong acid and requires a neutralization step.[9][10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound extraction and quantification.

Protocol 1: Methanol-Based this compound Extraction from Plant Roots

This protocol is a standard method for the extraction of polar metabolites, including this compound, from plant root tissue.

MalateExtractionWorkflow start Start: Fresh Plant Roots step1 1. Harvest and immediately flash-freeze roots in liquid nitrogen. start->step1 step2 2. Grind frozen roots to a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle. step1->step2 step3 3. Weigh 50-100 mg of frozen powder into a pre-chilled 2 mL microcentrifuge tube. step2->step3 step4 4. Add 1 mL of ice-cold 80% (v/v) aqueous methanol. step3->step4 step5 5. Vortex thoroughly for 1 minute to homogenize the sample. step4->step5 step6 6. Incubate on ice for 20 minutes, vortexing every 5 minutes. step5->step6 step7 7. Centrifuge at 14,000 x g for 15 minutes at 4°C. step6->step7 step8 8. Transfer the supernatant to a new tube. step7->step8 step9 9. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). step8->step9 step10 10. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., mobile phase for LC-MS). step9->step10 end End: Extract ready for analysis step10->end

Workflow for methanol-based this compound extraction.
Protocol 2: Perchloric Acid-Based this compound Extraction

This method is effective for rapid quenching of enzymatic activity and extraction of acid-stable metabolites.

  • Sample Preparation: Follow steps 1-3 from Protocol 1.

  • Extraction: Add 1 mL of ice-cold 0.5 M perchloric acid to the frozen root powder.

  • Homogenization: Vortex vigorously for 1 minute.

  • Incubation: Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube. Add a neutralization solution (e.g., 2 M KOH) dropwise until the pH is between 6.5 and 7.5. The formation of a precipitate (potassium perchlorate) will occur.

  • Precipitate Removal: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis or further processing (e.g., lyophilization).

Protocol 3: Enzymatic Quantification of this compound

This is a spectrophotometric method for quantifying this compound in the extracted samples.

  • Reagent Preparation: Prepare a reaction buffer (e.g., glycine-glutamate buffer, pH 10), NAD+ solution, and this compound dehydrogenase enzyme solution.

  • Reaction Setup: In a cuvette, combine the reaction buffer, NAD+ solution, and a known volume of the reconstituted plant extract.

  • Initial Absorbance Reading: Measure the absorbance at 340 nm (A1).

  • Enzyme Addition: Add this compound dehydrogenase to the cuvette to initiate the reaction.

  • Final Absorbance Reading: After the reaction has gone to completion (typically 5-10 minutes), measure the absorbance at 340 nm again (A2).

  • Calculation: The change in absorbance (A2 - A1) is proportional to the amount of NADH formed, which is stoichiometric to the amount of this compound in the sample. Calculate the this compound concentration using a standard curve prepared with known concentrations of this compound.

Protocol 4: LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for this compound quantification.

  • Chromatographic Separation:

    • Column: Use a suitable column for polar organic acids, such as a C18 reversed-phase column with a polar endcapping.

    • Mobile Phase: A common mobile phase is a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature for the best separation of this compound from other compounds in the extract.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use negative ion electrospray ionization (ESI-).

    • Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 133 -> 115 and 133 -> 71).

    • Optimization: Optimize the declustering potential, collision energy, and other MS parameters to maximize the signal for the selected transitions.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve using a series of this compound standards of known concentrations.

    • Internal Standard: To account for matrix effects and variations in instrument response, it is highly recommended to use a stable isotope-labeled internal standard (e.g., 13C4-malate).

    • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

stability and proper storage of malate standards and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of malate standards and solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should solid L-malic acid be stored for long-term use?

A1: Solid L-malic acid should be stored in a cool, dry, and well-ventilated place, protected from light. For long-term stability, storage at or below room temperature is recommended. Polynt Malic Acid, for instance, has a specified shelf life of 36 months when stored at room temperature away from open flames in a dry, well-ventilated area.[1]

Q2: What is the best way to prepare and store a stock solution of L-malate?

A2: To prepare a stock solution, dissolve high-purity L-malic acid in ultrapure water or a suitable buffer. It is crucial to aliquot the stock solution into single-use vials before freezing to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] For short- to medium-term storage (up to two months), -20°C is recommended. For long-term storage, -80°C is preferable.

Q3: How long are reconstituted this compound standard solutions stable?

A3: The stability of reconstituted this compound standards depends on the storage temperature. According to one manufacturer, a reconstituted this compound standard is stable for over 2 years when stored below -10°C.[3] Another source suggests that a reconstituted this compound standard in water, when aliquoted and stored at -20°C, can be used within two months. It is generally recommended to prepare fresh working solutions from the stock solution for each experiment.

Q4: What are the signs of this compound solution degradation?

A4: Signs of degradation can include a change in the solution's appearance, such as cloudiness or the formation of precipitates.[4] Inconsistent or lower-than-expected concentrations in your experimental results can also be an indicator of degradation. At high temperatures (above 150°C), malic acid can degrade to fumaric acid.

Q5: Can I store my this compound working solutions at room temperature?

A5: It is not recommended to store this compound working solutions at room temperature for extended periods. One study found that a test solution of L-malic acid was stable at room temperature for 24 hours.[5] For any duration longer than a single workday, refrigeration (2-8°C) or freezing (-20°C) is advisable to maintain stability.

Stability Data Summary

The stability of this compound solutions is influenced by temperature, pH, and storage duration. The following table summarizes the available data on this compound stability.

Compound/SolutionStorage TemperatureDurationStability Notes
Solid DL-Malic AcidRoom Temperature36 monthsStore in a dry, well-ventilated place.[1]
Malic Acid in Disinfectant Solution4°C14 daysMinimal degradation observed.
Malic Acid in Disinfectant Solution25°C (Room Temp)14 daysGradual degradation observed.[6]
Malic Acid in Disinfectant Solution45°C14 daysSignificant degradation observed.[6]
Reconstituted L-Malate Standard-20°C2 monthsRecommended use within this period.
L-Malic Acid Test SolutionRoom Temperature24 hoursStable for at least 24 hours.[5]

Experimental Protocol: Preparation of a 1 mg/mL L-Malic Acid Stock Solution

This protocol describes how to prepare a 1 mg/mL (1000 µg/mL) stock solution of L-malic acid for use in analytical procedures such as HPLC.

Materials:

  • L-Malic Acid (high purity, e.g., ≥99.0%)

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • 100 mL volumetric flask (Class A)

  • Weighing boat

  • Spatula

  • Beaker

  • Funnel

  • Wash bottle with ultrapure water

  • Pipettes

  • Cryo-safe storage vials

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 1 mg/mL solution, you will need 100 mg of L-malic acid.

  • Weigh the L-malic acid: Place a weighing boat on the analytical balance and tare it. Carefully weigh out approximately 100 mg of L-malic acid. Record the exact weight.

  • Dissolve the solid: Transfer the weighed L-malic acid to a beaker. Use a wash bottle with ultrapure water to rinse any remaining powder from the weighing boat into the beaker to ensure a quantitative transfer. Add a small amount of ultrapure water to the beaker and gently swirl to dissolve the solid.

  • Transfer to volumetric flask: Place a funnel in the neck of the 100 mL volumetric flask. Carefully pour the dissolved L-malic acid solution from the beaker into the flask. Rinse the beaker several times with small volumes of ultrapure water, transferring the rinsings into the flask through the funnel.

  • Bring to volume: Add ultrapure water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize the solution: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

  • Aliquoting and Storage: Dispense the stock solution into appropriately sized, clearly labeled, single-use cryo-safe vials. Store the aliquots at -20°C for short- to medium-term storage or -80°C for long-term storage.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage weigh Weigh Solid L-Malic Acid dissolve Dissolve in Ultrapure Water weigh->dissolve Quantitative Transfer transfer Transfer to Volumetric Flask dissolve->transfer bring_to_volume Bring to Volume transfer->bring_to_volume homogenize Homogenize Solution bring_to_volume->homogenize aliquot Aliquot into Single-Use Vials homogenize->aliquot freeze Store at -20°C or -80°C aliquot->freeze

Workflow for preparing and storing L-malate stock solution.

Troubleshooting Guide

Issue 1: Inconsistent or irreproducible results in assays using this compound standards.

troubleshooting_inconsistent_results start Inconsistent Results check_prep Review Standard Preparation Protocol start->check_prep check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_ft Assess Freeze-Thaw Cycles start->check_ft prepare_fresh Prepare Fresh Standard Solution check_prep->prepare_fresh If errors found check_storage->prepare_fresh If improper storage aliquot_properly Aliquot New Stock Solution check_ft->aliquot_properly If multiple cycles aliquot_properly->prepare_fresh

Troubleshooting inconsistent results with this compound standards.

Potential Causes & Solutions:

  • Improper Storage: this compound solutions stored at room temperature or 4°C for extended periods can degrade.

    • Solution: Always store stock and working solutions at -20°C or lower. Ensure they are protected from light.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of this compound in solution.

    • Solution: Aliquot stock solutions into single-use volumes immediately after preparation to minimize the number of freeze-thaw cycles.

  • Contamination: Microbial contamination can lead to the degradation of this compound.

    • Solution: Use sterile equipment and high-purity water when preparing solutions. Consider sterile filtering the stock solution before aliquoting.

  • Incorrect Preparation: Errors in weighing, dilution, or pH adjustment can lead to inaccurate standard concentrations.

    • Solution: Carefully follow a validated protocol for solution preparation. Use calibrated equipment.

Issue 2: Precipitation observed in thawed this compound solution.

Potential Causes & Solutions:

  • Poor Solubility at Low Temperatures: The solubility of this compound can decrease at lower temperatures, leading to precipitation upon thawing.

    • Solution: Gently warm the solution and vortex to redissolve the precipitate. If it persists, it may indicate degradation.

  • Degradation: The precipitate may consist of less soluble degradation products.

    • Solution: If the precipitate does not redissolve upon warming, it is best to discard the solution and prepare a fresh standard. Consider analyzing the precipitate and supernatant by a method like HPLC to confirm degradation.

  • pH Shift: A change in the pH of the solution during storage can affect the solubility of this compound.

    • Solution: Measure the pH of the solution. If it has changed significantly, it may be an indication of instability. Preparing the solution in a suitable buffer can help maintain a stable pH.

References

Technical Support Center: Malate Dehydrogenase (MDH) Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during malate dehydrogenase (MDH) kinetic assays.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Possible Causes and Solutions

CauseRecommended Action
Enzyme Instability/Inactivity Ensure the MDH enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Always keep the enzyme solution on ice during experimental setup.[1][2] If activity is still low, consider preparing a fresh dilution of the enzyme.
Incorrect Buffer pH The optimal pH for MDH activity in the direction of oxaloacetate reduction is typically between 7.5 and 8.0.[3][4] For L-malate oxidation, a higher pH (>8.0) is often preferred.[4] Verify the pH of your assay buffer at the experimental temperature.
Substrate Degradation Oxaloacetate (OAA) is unstable in solution.[3][5] Prepare OAA solutions fresh before each experiment and keep them on ice. Similarly, NADH solutions are light and temperature sensitive and should be prepared fresh.[3][6]
Missing Essential Cofactors The reaction requires the coenzyme NAD+ (for this compound oxidation) or NADH (for oxaloacetate reduction). Ensure the correct coenzyme is present at an appropriate concentration in the reaction mixture.
Enzyme Concentration Too Low If the change in absorbance is very slow or negligible, the enzyme concentration may be too low.[7] Prepare a more concentrated enzyme stock or increase the volume of enzyme added to the assay, ensuring the total volume remains constant.[7]
Issue 2: High Background Signal or Unstable Baseline

Possible Causes and Solutions

CauseRecommended Action
Contaminated Reagents Use high-purity water and reagents to prepare buffers and solutions. Contaminants in the buffer or substrate solutions can contribute to background absorbance.
Compound Interference Test compounds, especially in drug screening assays, may absorb light at 340 nm, interfering with NADH detection.[6][8] To correct for this, run a control reaction for each compound that includes all components except the enzyme, and subtract this background absorbance from the test reaction.[6]
Light Scattering Precipitated compounds or particulate matter in the sample (e.g., from cell lysates) can cause light scattering, leading to high and unstable absorbance readings.[6][9] Centrifuge samples to remove insoluble material before performing the assay.[10]
Spontaneous NADH Degradation NADH can degrade spontaneously, especially in acidic conditions or when exposed to light and elevated temperatures.[6] Ensure your assay buffer has a slightly alkaline pH (around 7.5) and protect NADH solutions from light.[6]
Spontaneous Oxaloacetate Conversion Oxaloacetate can spontaneously decarboxylate to pyruvate (B1213749), which can interfere with the assay if lactate (B86563) dehydrogenase is present as a contaminant.[11] Using freshly prepared oxaloacetate minimizes this issue.[11]
Issue 3: Non-linear Reaction Rate

Possible Causes and Solutions

CauseRecommended Action
Substrate Inhibition High concentrations of oxaloacetate can inhibit MDH activity, leading to a decrease in the reaction rate over time.[12][13][14] Determine the optimal OAA concentration for your specific enzyme and conditions, as concentrations above 1.5 mM have been shown to be inhibitory.[12]
Substrate Depletion If the enzyme concentration is too high, the substrate may be rapidly consumed, causing the reaction rate to slow down.[1][7] Dilute the enzyme sample and repeat the assay to ensure the rate is linear for the duration of the measurement.[7]
Product Inhibition The accumulation of reaction products (L-malate and NAD+ or oxaloacetate and NADH) can inhibit the enzyme. This is more likely to be a concern in prolonged reactions. Focus on measuring the initial velocity of the reaction.
Temperature Fluctuation Enzyme kinetics are highly sensitive to temperature changes.[1] Ensure that all reagents are equilibrated to the assay temperature and use a temperature-controlled spectrophotometer.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate concentration to use for an MDH kinetic assay?

The optimal substrate concentrations can vary depending on the isoform of MDH and the specific experimental conditions. For the forward reaction (oxaloacetate to this compound), optimal concentrations have been reported to be around 1.5 mM for oxaloacetate and 0.5 mM for NADH.[12] It is crucial to be aware of substrate inhibition by oxaloacetate at higher concentrations.[12][13] For the reverse reaction (this compound to NAD+), optimal concentrations have been reported as 24 mM for this compound and 2.5 mM for NAD+.[12] It is always recommended to perform substrate titration experiments to determine the optimal concentrations for your specific system.

Q2: My oxaloacetate solution is old. Can I still use it?

It is strongly advised against using old oxaloacetate solutions. Oxaloacetic acid is unstable in solution and can spontaneously decarboxylate to pyruvate.[3][11] This can lead to inaccurate kinetic measurements. Always prepare fresh oxaloacetate solutions immediately before use.[3][5]

Q3: How can I be sure that my observed activity is specific to MDH?

To confirm the specificity of the assay, you can run a control reaction without the substrate (oxaloacetate or L-malate). In the absence of the substrate, there should be no significant change in NADH absorbance. Additionally, you can use a known MDH inhibitor, if available, to see if it reduces the measured activity.

Q4: What are the key differences in assay conditions for the forward versus the reverse reaction?

The primary differences are the substrates and coenzymes used, as well as the optimal pH.

  • Forward Reaction (Oxaloacetate -> L-Malate): Substrates are oxaloacetate and NADH. The reaction is monitored by the decrease in absorbance at 340 nm due to NADH oxidation. The optimal pH is typically around 7.5-8.0.[3][4]

  • Reverse Reaction (L-Malate -> Oxaloacetate): Substrates are L-malate and NAD+. The reaction is monitored by the increase in absorbance at 340 nm due to NAD+ reduction. A higher pH (>8.0) generally favors this direction.[4]

Q5: My sample is a crude cell lysate. Are there any special considerations?

Yes, crude lysates can present several challenges.

  • Interfering Enzymes: Other dehydrogenases in the lysate could potentially use NADH or NAD+, leading to non-specific changes in absorbance. Running appropriate controls, such as reactions missing the MDH-specific substrate, is crucial.

  • Endogenous Molecules: Lysates contain endogenous molecules that may absorb at 340 nm.[6] A sample blank, containing the lysate and all assay components except the substrate, should be run to correct for this background absorbance.

  • Particulates: Lysates may contain particulate matter that scatters light.[6] It is important to clarify the lysate by centrifugation before use.[10]

Experimental Protocols

Standard MDH Kinetic Assay (Oxaloacetate Reduction)

This protocol is for a standard assay monitoring the oxidation of NADH at 340 nm in a spectrophotometer.

Reagents:

  • MDH Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5 at 25°C.[3]

  • NADH Solution: 0.14 mM β-NADH in MDH Assay Buffer. Prepare fresh daily and protect from light.[3]

  • Oxaloacetic Acid (OAA) Solution: 7.6 mM OAA in MDH Assay Buffer. Prepare fresh immediately before use and keep on ice.[3]

  • MDH Enzyme Solution: Prepare a dilution of the enzyme in cold MDH Assay Buffer to a concentration that provides a linear rate of absorbance change (e.g., 0.02-0.05 units/mL).[3]

Procedure:

  • Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.[3]

  • In a suitable cuvette, prepare the reaction mixture by adding the components in the following order:

    • MDH Assay Buffer

    • NADH Solution

  • Mix by inversion and place the cuvette in the spectrophotometer. Allow the temperature to equilibrate for 3-5 minutes and record a baseline reading.[5]

  • To initiate the reaction, add the MDH Enzyme Solution and immediately mix by inversion.

  • Start the kinetic measurement and record the absorbance at 340 nm for approximately 5 minutes. The rate of decrease in absorbance should be linear.[3]

  • To determine the final concentrations in a 3.00 mL reaction, the following can be used: 100 mM Potassium Phosphate, 0.13 mM β-NADH, and 0.02–0.05 units of Malic Dehydrogenase. The reaction is initiated by adding oxaloacetic acid to a final concentration of 0.25 mM.[3]

Visualizations

MDH_Reaction_Pathway This compound L-Malate MDH This compound Dehydrogenase This compound->MDH rev_label Reverse Reaction (this compound Oxidation) OAA Oxaloacetate fwd_label Forward Reaction (OAA Reduction) MDH->OAA NADH NADH + H+ MDH->NADH NAD NAD+ NAD->MDH

Caption: The reversible reaction catalyzed by this compound Dehydrogenase (MDH).

Troubleshooting_Workflow Start Start: Unexpected Assay Result Problem Low or No Activity Start->Problem Problem2 High Background/ Unstable Baseline Start->Problem2 Problem3 Non-Linear Rate Start->Problem3 CheckEnzyme Check Enzyme Stability & Concentration Problem->CheckEnzyme CheckBuffer Verify Buffer pH Problem->CheckBuffer CheckSubstrate Prepare Fresh Substrates/Cofactors Problem->CheckSubstrate CheckCompound Run Compound Interference Control Problem2->CheckCompound CheckSample Clarify Sample (Centrifuge) Problem2->CheckSample CheckSubInhibition Optimize Substrate Concentration Problem3->CheckSubInhibition CheckEnzymeConc Dilute Enzyme Problem3->CheckEnzymeConc End Obtain Reliable Data CheckEnzyme->End CheckBuffer->End CheckSubstrate->End CheckCompound->End CheckSample->End CheckSubInhibition->End CheckEnzymeConc->End

Caption: A workflow for troubleshooting common MDH kinetic assay issues.

References

Technical Support Center: Enhancing Fluorescent Probe Sensitivity for Malate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the sensitivity of fluorescent probes for malate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main types of fluorescent probes available for this compound detection?

A1: There are two primary categories of fluorescent probes for this compound:

  • Genetically Encoded Fluorescent Sensors: These are protein-based sensors that can be expressed within cells to monitor real-time changes in intracellular this compound concentrations. A notable example is the "Malon" sensor, which was engineered from the Citron GFP-based biosensor.[1] These sensors are highly specific and can be targeted to different subcellular compartments.[2][3][4]

  • Synthetic Fluorescent Probes: These are small molecule probes designed to selectively bind to this compound. An example is a sensor utilizing a phenanthroline-based Europium(III) complex, which exhibits a fluorescent response upon binding to this compound in aqueous solutions.[5]

Q2: My fluorescent signal is weak. What are the potential causes and how can I improve it?

A2: A weak fluorescent signal can stem from several factors. Here are some common causes and solutions:

  • Low Probe Concentration: Ensure you are using the probe at its optimal concentration. For synthetic probes, you may need to perform a concentration titration to find the ideal balance between signal and background.

  • Suboptimal Excitation and Emission Wavelengths: Verify that your microscope's or plate reader's filter sets match the specific excitation and emission maxima of your fluorescent probe.

  • Environmental Sensitivity: The fluorescence of some probes can be influenced by environmental factors such as pH and ionic strength.[6] Ensure your experimental buffer is optimized for the probe's performance.

  • Photobleaching: Excessive exposure to excitation light can lead to photobleaching, a phenomenon where the fluorophore is photochemically destroyed. To mitigate this, reduce the excitation light intensity or the exposure time.

  • For Genetically Encoded Sensors: Low expression levels of the sensor can result in a weak signal. Consider using a stronger promoter or optimizing transfection/transduction efficiency.

Q3: I am observing high background fluorescence. How can I reduce it?

A3: High background fluorescence can obscure the specific signal from your probe. Here are some strategies to minimize it:

  • Incomplete Removal of Unbound Probe (Synthetic Probes): Ensure thorough washing steps to remove any unbound probe molecules.

  • Autofluorescence: Biological samples often exhibit intrinsic fluorescence (autofluorescence). To address this, you can:

    • Image an unstained control sample to determine the level of autofluorescence.

    • Use fluorescent probes that are excited by and emit at longer wavelengths (red or near-infrared), as autofluorescence is typically stronger in the blue and green regions of the spectrum.

  • Non-specific Binding (Synthetic Probes): The probe may be binding non-specifically to cellular components. Consider using a blocking agent or optimizing the probe's chemical structure to reduce hydrophobicity.

Q4: How can I be sure that the change in fluorescence I'm seeing is specific to this compound?

A4: Ensuring the specificity of your probe is crucial for accurate results.

  • Perform Control Experiments: Test the probe's response to other structurally similar metabolites that might be present in your sample (e.g., succinate, fumarate, aspartate).

  • Use a Negative Control: For genetically encoded sensors, express a "dead" version of the sensor that cannot bind to this compound to see if the fluorescence change is still observed under your experimental conditions.

  • Consult the Literature: Review the original publication for your specific probe to understand its reported selectivity profile.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low fluorescence signal Incorrect filter set for excitation/emission.Verify the spectral properties of your probe and use the appropriate filters.
Low probe concentration or expression level.Increase the probe concentration (synthetic) or optimize expression (genetically encoded).
Probe degradation.Store the probe according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
High background fluorescence Autofluorescence from the sample.Image an unstained control and consider using probes with longer excitation/emission wavelengths.
Incomplete removal of unbound synthetic probe.Increase the number and duration of washing steps.
Non-specific binding of the synthetic probe.Perform a concentration titration to find the lowest effective concentration. Consider using a blocking agent.
Signal is present but does not change upon stimulation The intracellular concentration of this compound is not changing.Verify your stimulation protocol with an alternative method.
The dynamic range of the probe is too low for the expected change.Consider using a probe with a higher dynamic range or a different detection principle.
The probe is not localized to the correct subcellular compartment.For genetically encoded sensors, use appropriate targeting signals.
Photobleaching (signal fades quickly) Excitation light is too intense or exposure is too long.Reduce the excitation intensity, decrease the exposure time, and use a neutral density filter.
The probe has low photostability.Consider using a more photostable probe or adding an anti-fade reagent to your mounting medium for fixed samples.

Quantitative Data for this compound Fluorescent Probes

Probe Name/TypePrincipleExcitation Max (nm)Emission Max (nm)Kd (Affinity)Dynamic RangeReference
Malon Genetically Encoded (GFP-based)~488~510Not explicitly statedFluorescence activation in response to this compound[1]
Phenanthroline-Eu(III) Complex Synthetic (Lanthanide-based)Not specifiedNot specifiedNot explicitly statedSelective fluorescence enhancement for this compound[5]

Note: Detailed quantitative data for these specific probes is limited in the currently available literature. Researchers are encouraged to consult the primary publications for the most accurate information.

Experimental Protocols

General Protocol for Using Synthetic Fluorescent Probes for this compound
  • Probe Preparation: Prepare a stock solution of the synthetic this compound probe in a suitable solvent (e.g., DMSO).

  • Cell Culture: Culture your cells of interest in a suitable medium and plate them on an appropriate imaging dish (e.g., glass-bottom dish).

  • Probe Loading: Dilute the probe stock solution to the desired final concentration in a suitable buffer (e.g., HBSS or PBS). Remove the cell culture medium and incubate the cells with the probe-containing buffer for the recommended time and temperature.

  • Washing: Gently wash the cells with fresh buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest.

General Protocol for Using Genetically Encoded this compound Sensors
  • Plasmid Transfection/Transduction: Introduce the plasmid DNA encoding the this compound sensor into your cells of interest using a suitable method (e.g., lipofection, electroporation, or viral transduction).

  • Sensor Expression: Allow sufficient time for the cells to express the sensor protein (typically 24-48 hours).

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the fluorescent protein used in the sensor (e.g., GFP).

  • Stimulation and Time-Lapse Imaging: If monitoring dynamic changes, acquire a baseline fluorescence image before applying a stimulus that is expected to alter intracellular this compound levels. Then, acquire a series of images over time to monitor the fluorescence changes.

  • Data Analysis: Quantify the changes in fluorescence intensity over time. For ratiometric sensors, calculate the ratio of the two emission wavelengths.

Visualizing Key Concepts

signaling_pathway Signaling Pathway of a Generic this compound Biosensor This compound This compound Binding Binding This compound->Binding Sensor_Inactive Inactive Sensor (Low Fluorescence) Sensor_Inactive->Binding Sensor_Active Active Sensor (High Fluorescence) Fluorescence_Increase Fluorescence Increase Sensor_Active->Fluorescence_Increase Conformational_Change Conformational Change Binding->Conformational_Change Conformational_Change->Sensor_Active

Caption: Signaling pathway of a generic this compound biosensor.

experimental_workflow Experimental Workflow for Probe Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Probe_Loading Probe Loading/ Transfection Cell_Culture->Probe_Loading Probe_Preparation Probe Preparation Probe_Preparation->Probe_Loading Washing Washing (for synthetic probes) Probe_Loading->Washing Imaging Fluorescence Imaging Probe_Loading->Imaging For genetically encoded sensors Washing->Imaging Quantification Image Quantification Imaging->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation troubleshooting_tree Troubleshooting Decision Tree Start Weak or No Signal Check_Filters Are filters correct? Start->Check_Filters Check_Concentration Is probe concentration optimal? Check_Filters->Check_Concentration Yes Solution1 Use correct filters Check_Filters->Solution1 No Check_Expression Is sensor expression sufficient? Check_Concentration->Check_Expression Yes (for synthetic) Solution2 Titrate probe concentration Check_Concentration->Solution2 No Check_Photobleaching Is there photobleaching? Check_Expression->Check_Photobleaching Yes Solution3 Optimize transfection/ Use stronger promoter Check_Expression->Solution3 No Solution4 Reduce excitation intensity/ exposure time Check_Photobleaching->Solution4 Yes End Signal Improved Check_Photobleaching->End No Solution1->End Solution2->End Solution3->End Solution4->End

References

addressing matrix effects in LC-MS/MS analysis of malate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of malate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: In liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification.[1] this compound, being a small, polar organic acid, is particularly susceptible to matrix effects, especially in complex biological samples like plasma, urine, or plant extracts.[2][3] Common interfering compounds include salts, phospholipids (B1166683), and other endogenous metabolites.[1][4][5]

Q2: My this compound signal is inconsistent and shows poor reproducibility between samples. How can I determine if matrix effects are the cause?

A: Inconsistent signal and poor reproducibility are classic signs of matrix effects.[4] You can investigate this both qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[6] A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will reveal a dip or peak in the baseline signal at the retention times of interfering compounds.[1]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.[4] It involves comparing the signal response of a this compound standard spiked into a pre-extracted blank matrix sample to the response of the same standard in a neat (pure) solvent.[1] The percentage of matrix effect can be calculated as follows:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the primary strategies to reduce or eliminate matrix effects for this compound analysis?

A: The main strategies to combat matrix effects can be categorized into three areas:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:

    • Dilution: A simple approach to reduce the concentration of matrix components, but may compromise sensitivity if this compound levels are low.[7]

    • Protein Precipitation (PPT): Often used for plasma or serum samples. While quick, it may not effectively remove all interfering substances like phospholipids.[4][7]

    • Liquid-Liquid Extraction (LLE): Can be more effective than PPT in removing interferences.[7]

    • Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts compared to PPT and LLE.[4][7]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A sample preparation technique that can be adapted for the extraction of organic acids from various matrices.[1][8]

  • Chromatographic Separation: Optimizing the LC method can help separate this compound from co-eluting interferences. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[9]

  • Calibration and Normalization:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound (e.g., ¹³C₄-Malic acid) will behave almost identically to the unlabeled this compound during sample preparation and ionization, thus correcting for signal variations.[7]

    • Standard Addition Method: This method is useful when a suitable internal standard is not available or when the matrix is highly variable. It involves adding known amounts of a this compound standard to the sample to create a calibration curve within the sample's own matrix.[2][6][10][11][12]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method can significantly impact the recovery of this compound and the extent of matrix effects. The following table provides a representative comparison of common techniques for biological fluids.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 50 - 8040 - 70 (Suppression)Simple, fast, and inexpensive.Inefficient removal of phospholipids and other interferences.[4][7]
Liquid-Liquid Extraction (LLE) 70 - 9575 - 95 (Less Suppression)More effective at removing interferences than PPT.[7]Can be more time-consuming and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) 85 - 10590 - 110Highly selective, provides cleaner extracts, and can concentrate the analyte.[4]More expensive and requires method development.
HybridSPE® >80>95Efficiently removes phospholipids and proteins, leading to minimal matrix effects.[4]Higher cost compared to other methods.

Note: The values presented are illustrative and can vary depending on the specific matrix, analyte concentration, and LC-MS/MS system.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the retention time regions where matrix effects (ion suppression or enhancement) occur.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • This compound standard solution (e.g., 1 µg/mL in mobile phase).

  • Blank matrix extract (prepared using your routine sample preparation method).

  • Reversed-phase C18 column or a suitable alternative for organic acid analysis.

  • Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Set up the post-column infusion by connecting the syringe pump to the T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Infuse the this compound standard solution at a constant low flow rate (e.g., 10 µL/min).[6] This will generate a stable baseline signal for the this compound MRM transition.

  • Inject a blank solvent sample to establish the baseline signal stability.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the this compound MRM transition signal throughout the chromatographic run.

  • Interpretation: Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[1]

Protocol 2: Quantitative Analysis of this compound using the Standard Addition Method

Objective: To accurately quantify endogenous this compound in a complex sample by correcting for matrix effects.

Materials:

  • LC-MS/MS system.

  • Sample containing an unknown concentration of this compound.

  • A series of this compound standard solutions of known concentrations.

Procedure:

  • Divide the sample into at least four equal aliquots.

  • Leave one aliquot unspiked (this will determine the endogenous this compound signal).

  • Spike the remaining aliquots with increasing known concentrations of the this compound standard. The concentration range should be chosen to bracket the expected endogenous concentration.

  • Process all aliquots (spiked and unspiked) using your established sample preparation method.

  • Analyze all samples by LC-MS/MS and record the peak area for this compound in each.

  • Create a calibration curve by plotting the measured peak area on the y-axis against the added (spiked) concentration of this compound on the x-axis.

  • Perform a linear regression on the data points.

  • Quantification: The absolute concentration of endogenous this compound in the original sample is the absolute value of the x-intercept of the regression line.[2]

Visualizations

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects in this compound Analysis start Inconsistent this compound Signal or Poor Reproducibility check_me Suspect Matrix Effects (ME) start->check_me qual_assess Qualitative Assessment: Post-Column Infusion check_me->qual_assess Identify ME region quant_assess Quantitative Assessment: Post-Extraction Spike check_me->quant_assess Quantify ME me_present Matrix Effect Detected? qual_assess->me_present quant_assess->me_present no_me No Significant ME (Investigate other issues: e.g., instrument stability, sample integrity) me_present->no_me No mitigate_me Implement Mitigation Strategy me_present->mitigate_me Yes optimize_sp Optimize Sample Prep (e.g., SPE, LLE) mitigate_me->optimize_sp optimize_lc Optimize Chromatography (e.g., gradient, column) mitigate_me->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate_me->use_is use_sa Use Standard Addition Method mitigate_me->use_sa re_evaluate Re-evaluate Matrix Effect optimize_sp->re_evaluate optimize_lc->re_evaluate use_is->re_evaluate use_sa->re_evaluate re_evaluate->mitigate_me ME Persists resolved Issue Resolved re_evaluate->resolved ME Mitigated

Caption: A logical workflow for identifying and mitigating matrix effects.

Mitigation_Strategies Strategies to Address Matrix Effects in this compound Analysis cluster_prevention Prevention/Minimization cluster_compensation Compensation me Matrix Effects (Ion Suppression/Enhancement) sample_prep Improved Sample Preparation me->sample_prep chromatography Chromatographic Separation me->chromatography internal_std Internal Standardization me->internal_std std_addition Standard Addition me->std_addition dilution Dilution sample_prep->dilution ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe gradient Gradient Optimization chromatography->gradient column Alternative Column Chemistry chromatography->column sil_is sil_is internal_std->sil_is Stable Isotope-Labeled IS (Gold Standard)

Caption: An overview of strategies to prevent and compensate for matrix effects.

References

how to correct for background absorbance in enzymatic malate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing enzymatic malate assays. Our focus is to help you identify and correct for sources of background absorbance to ensure accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a typical enzymatic this compound assay?

Enzymatic this compound assays are generally based on the activity of this compound dehydrogenase (MDH). This enzyme catalyzes the oxidation of L-malate to oxaloacetate, which is coupled to the reduction of NAD⁺ to NADH. The production of NADH is monitored by measuring the increase in absorbance at 340 nm. Alternatively, in some colorimetric assays, the reaction intermediate reacts with a developer or probe to produce a colored product with a strong absorbance at a different wavelength, such as 450 nm. The rate of the absorbance change is directly proportional to the this compound concentration or the MDH activity in the sample.

Q2: What is background absorbance and why is it important to correct for it?

Background absorbance refers to any signal in your assay that is not a result of the specific enzymatic reaction you are measuring. This non-specific signal can be caused by various components in your sample or reagents that absorb light at the detection wavelength.[1][2] Failing to correct for this background will lead to an overestimation of your analyte concentration and result in inaccurate data.

Q3: What are the common sources of high background absorbance in this compound assays?

High background absorbance can originate from several sources:

  • Sample Components: Biological samples such as cell lysates and tissue homogenates can be complex mixtures. Endogenous molecules like NAD(P)H, or other reducing agents can contribute to the absorbance signal.[3] Samples that are naturally colored or turbid (e.g., due to hemolysis or high lipid content) can also interfere with the measurement.[4]

  • Reagent Contamination: Buffers, solvents, or other reagents may be contaminated or have intrinsic absorbance at the detection wavelength.[5]

  • Particulate Matter: Precipitates or other particulates in the sample can cause light scattering, which manifests as high absorbance.[5]

Troubleshooting Guide: High Background Absorbance

This guide will help you diagnose and resolve common issues related to high background absorbance in your enzymatic this compound assays.

Problem Potential Cause Recommended Solution
High absorbance in "No Enzyme" Control The sample itself contains substances that absorb at the detection wavelength (e.g., endogenous NADH).[3]Prepare a "Sample Background Control" for each sample. This control should contain the sample and all reaction components except the this compound enzyme mix. Subtract the absorbance of this control from the absorbance of your corresponding sample.[6][7]
The sample is colored or turbid.Deproteinize the sample using a 10 kDa molecular weight cut-off (MWCO) spin filter.[3] For solid samples, homogenization followed by centrifugation can help remove particulates.
High absorbance in "Reagent Blank" (No Sample, No Enzyme) Contaminated reagents or assay buffer.Prepare fresh reagents and use high-purity water. Ensure all buffers are at the correct pH and have been stored properly.[5]
The substrate is degrading spontaneously.Prepare substrate solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles of stock solutions.
Absorbance readings are unstable and drift over time. Temperature fluctuations in the plate reader.Ensure the plate reader is properly equilibrated to the assay temperature before starting the measurement.[8]
Degradation of NADH/Probe.Prepare NADH solutions fresh and protect them from light. Keep reconstituted reagents on ice during use.[6]

Experimental Protocols

Protocol: Correcting for Sample Background Absorbance

This protocol outlines the necessary steps and controls to accurately measure this compound concentration while correcting for inherent background absorbance from the sample.

1. Sample Preparation:

  • Tissue: Rapidly homogenize 10-100 mg of tissue in 2 volumes of ice-cold PBS or other suitable buffer (pH 6.5-8).

  • Cells: Homogenize approximately 1 x 10⁶ cells in 100 µL of ice-cold Assay Buffer.[6]

  • Deproteinization (if necessary): If samples are suspected to contain interfering enzymes or are high in protein/fat, use a 10 kDa MWCO spin filter. Centrifuge the homogenate and use the filtrate for the assay.[3]

2. Plate Setup:

Prepare the following wells on a 96-well plate:

  • Standards: A dilution series of a known this compound standard to generate a standard curve.

  • Blank (or Zero Standard): Contains all reagents except the this compound standard.

  • Sample Wells: Contain the sample to be measured and all reaction components.

  • Sample Background Control Wells: For each sample being tested, prepare a corresponding background control. These wells will contain the sample and all reaction components except for the this compound Enzyme Mix. The enzyme mix should be replaced with an equal volume of Assay Buffer.[3]

3. Reaction Setup and Measurement:

  • Add standards, samples, and background control samples to their respective wells. Adjust the volume of each well to be equal with Assay Buffer.

  • Prepare a Reaction Mix containing the assay buffer, substrate, and developer/probe.

  • Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the this compound Enzyme Mix.[6]

  • Add the Reaction Mix to the Standard and Sample wells.

  • Add the Background Control Mix to the Sample Background Control wells.

  • Incubate the plate according to the assay kit's instructions (e.g., 30 minutes at 37°C, protected from light).[3]

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[6]

4. Data Analysis:

The following table provides an example of how to calculate the corrected this compound concentration.

Well TypeRaw Absorbance (OD)Corrected Absorbance
Blank0.050N/A
Sample 10.8500.600
Sample 1 Background0.250N/A
Sample 20.6000.480
Sample 2 Background0.120N/A

Calculation:

  • Subtract the Blank from all readings: This is a standard procedure for most spectrophotometric assays.

  • Calculate the Corrected Sample Absorbance: For each sample, subtract the absorbance of its corresponding Sample Background Control from its own absorbance.

    • Corrected Sample 1 Absorbance = (Sample 1 Absorbance) - (Sample 1 Background Absorbance) = 0.850 - 0.250 = 0.600

    • Corrected Sample 2 Absorbance = (Sample 2 Absorbance) - (Sample 2 Background Absorbance) = 0.600 - 0.120 = 0.480

  • Determine this compound Concentration: Use the corrected sample absorbance values to determine the this compound concentration from the standard curve.

Visualized Workflows and Logic

experimental_workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-well) cluster_reaction 3. Reaction cluster_read 4. Measurement & Analysis Sample Prepare Samples (e.g., Lysates) Well_Sample Sample Wells Sample->Well_Sample Well_BG Sample Background Control Wells Sample->Well_BG Standards Prepare this compound Standard Curve Well_Std Standard Wells Standards->Well_Std Reagents Prepare Reaction & Background Mixes Add_RM Add Reaction Mix to Standards & Samples Reagents->Add_RM Add_BGM Add Background Mix to Background Controls Reagents->Add_BGM Well_Std->Add_RM Well_Blank Blank Well Well_Blank->Add_RM Well_Sample->Add_RM Well_BG->Add_BGM Incubate Incubate (e.g., 37°C, 30 min) Add_RM->Incubate Add_BGM->Incubate Read Measure Absorbance (e.g., 450 nm) Incubate->Read Calculate Calculate Corrected Absorbance Read->Calculate

Caption: Experimental workflow for correcting background absorbance.

calculation_logic A_Sample Raw Absorbance (Sample Well) Op_Subtract_BG Subtract A_Sample->Op_Subtract_BG A_BG Raw Absorbance (Sample Background Control) A_BG->Op_Subtract_BG A_Blank Raw Absorbance (Blank Well) Op_Subtract_Blank Subtract A_Blank->Op_Subtract_Blank Corrects for reagent background Corrected_Sample Background-Corrected Sample Absorbance Op_Subtract_BG->Corrected_Sample Corrects for sample-specific interferences Final_Value Final Corrected Absorbance (Used for Standard Curve) Op_Subtract_Blank->Final_Value Corrected_Sample->Op_Subtract_Blank

References

Technical Support Center: Malate Dehydrogenase (MDH) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malate dehydrogenase (MDH) activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the optimal pH and temperature for my MDH activity assay?

A1: The optimal conditions for MDH activity are dependent on the direction of the reaction being measured and the source of the enzyme.

  • For Oxaloacetate Reduction (NADH Oxidation): The optimal pH is generally in the range of 7.5 to 8.75.[1][2][3] Most standard protocols recommend a pH of around 7.5.[4][5]

  • For L-Malate Oxidation (NAD+ Reduction): The optimal pH is typically higher, in the alkaline range of 9.0 to 10.5.[1][6]

The optimal temperature can vary significantly based on the organism from which the MDH is derived. For many mammalian and C. elegans enzymes, the optimum is between 35°C and 40°C.[7][8] However, MDH from thermophilic organisms can have optimal temperatures as high as 60°C to 90°C.[2][9] It is crucial to determine the optimal temperature for your specific enzyme empirically.

Q2: My MDH activity is lower than expected. What are the common causes?

A2: Low or no MDH activity can stem from several factors. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Step
Degraded Substrates Oxaloacetate (OAA) is highly unstable in solution. Always prepare OAA solutions fresh just before use and keep them on ice.[4][5][10]
Degraded Cofactor NADH solutions should also be prepared fresh to avoid degradation.[4][11]
Inactive Enzyme Ensure the enzyme has been stored correctly at -20°C or below.[12][13] Avoid repeated freeze-thaw cycles.[13] Run a positive control with a known active MDH to verify your assay setup.[11]
Incorrect Buffer pH Verify the pH of your assay buffer at the reaction temperature, as pH can be temperature-dependent.[11]
Sub-optimal Temperature The reaction may be running at a temperature that is too low for your specific MDH. Determine the optimal temperature for your enzyme.
Enzyme Concentration Too Low If the change in absorbance is very slow, your enzyme may be too dilute. Increase the enzyme concentration in the assay.[11][14]
Presence of Inhibitors High concentrations of oxaloacetate, NADH, or L-malate can inhibit MDH activity.[1] Additionally, citrate (B86180) can act as an allosteric regulator, either inhibiting or activating the enzyme depending on the concentrations of other substrates.[15][16]

Q3: The absorbance reading in my assay is unstable or drifting.

A3: Unstable or drifting absorbance readings can be due to the following:

  • No-Enzyme Control: Always run a control reaction that includes all components except the enzyme. This will reveal any baseline drift in absorbance, which should be subtracted from your experimental readings.[11]

  • Temperature Equilibration: Ensure all reagents and the spectrophotometer cuvette holder are equilibrated to the desired reaction temperature before initiating the reaction.[4][10]

Q4: I am observing substrate inhibition in my experiment. How can I avoid this?

A4: MDH activity can be inhibited by high concentrations of its substrates.[1] To mitigate this:

  • Optimize Substrate Concentrations: Perform initial kinetic experiments to determine the optimal concentration range for your substrates (oxaloacetate and NADH, or L-malate and NAD+).

  • Review Literature: Consult published kinetic data for MDH from your source organism to guide your experimental design.

Optimal pH and Temperature Data

The following tables summarize the optimal pH and temperature for MDH activity from various sources.

Table 1: Optimal pH for this compound Dehydrogenase Activity

Reaction DirectionOrganism/SourceOptimal pH
Oxaloacetate ReductionGeneral7.0 - 8.5[3][15]
Oxaloacetate ReductionPseudomonas stutzeri8.0 - 8.75[1]
Oxaloacetate ReductionGeneral7.5 - 8.0[2]
L-Malate OxidationPseudomonas stutzeri10.5[1]
L-Malate OxidationGeneral9.0[6]
L-Malate OxidationGeneral> 8.0[15]

Table 2: Optimal Temperature for this compound Dehydrogenase Activity

Organism/SourceOptimal Temperature (°C)
Spiroplasma erinacei~40[7]
Caenorhabditis elegans (MDH-1)~40[8]
Caenorhabditis elegans (MDH-2)~35[8]
Brucella abortus40[17]
Thermus thermophilus90[9]
Microorganism (CUSAg)60[2]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for MDH Activity (Oxaloacetate Reduction)

This protocol measures the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Materials:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.5

  • 0.14 mM β-NADH solution (prepare fresh)[4][5]

  • 7.6 mM Oxaloacetic acid (OAA) solution (prepare fresh and keep on ice)[4][5]

  • This compound Dehydrogenase (MDH) solution (diluted in cold phosphate buffer)

  • UV-transparent cuvettes

  • Thermostatted spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the phosphate buffer and NADH solution.

  • Equilibrate Temperature: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 3-5 minutes to allow for temperature equilibration.[10]

  • Initiate Reaction: Add the OAA solution to the cuvette and mix by inversion.

  • Baseline Reading: Record the absorbance at 340 nm for a short period to establish a baseline.

  • Start the Reaction: Add the MDH enzyme solution to the cuvette, mix quickly, and immediately start recording the decrease in absorbance at 340 nm for several minutes.

  • Calculate Activity: Determine the rate of reaction (ΔA340/min) from the initial linear portion of the curve.

Visual Guides

MDH_Activity_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADH, and OAA Solutions Setup Prepare Reaction Mix (Buffer + NADH) Reagents->Setup Equilibrate Equilibrate Temperature in Spectrophotometer Setup->Equilibrate Initiate Add OAA and Initiate with MDH Equilibrate->Initiate Measure Measure ΔA340/min Initiate->Measure Calculate Calculate MDH Activity Measure->Calculate

Caption: Experimental workflow for determining MDH activity.

Troubleshooting_Logic Start Low/No MDH Activity? CheckSubstrates Are OAA and NADH solutions fresh? Start->CheckSubstrates Yes CheckEnzyme Is the enzyme active? (Run positive control) CheckSubstrates->CheckEnzyme Yes PrepareFresh Prepare fresh OAA and NADH solutions CheckSubstrates->PrepareFresh No CheckConditions Are pH and temperature optimal? CheckEnzyme->CheckConditions Yes VerifyEnzyme Verify enzyme storage and handling CheckEnzyme->VerifyEnzyme No CheckConcentration Is enzyme concentration adequate? CheckConditions->CheckConcentration Yes OptimizeConditions Optimize pH and temperature CheckConditions->OptimizeConditions No IncreaseEnzyme Increase enzyme concentration CheckConcentration->IncreaseEnzyme No Success Activity Restored PrepareFresh->Success VerifyEnzyme->Success OptimizeConditions->Success IncreaseEnzyme->Success

References

dealing with low malate concentrations in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with low malate concentrations in biological samples.

Troubleshooting Guide

Q1: My this compound signal is very low or undetectable. What are the possible causes and solutions?

A: Low or undetectable this compound signals can stem from several factors, from sample handling to assay chemistry. Here’s a systematic approach to troubleshooting this issue:

  • Sample Quality and Preparation:

    • Metabolic Activity: this compound levels can change rapidly. Ensure samples are processed quickly and kept on ice to halt metabolic activity.[1]

    • Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples, as this can degrade this compound. Aliquot samples after initial processing if multiple assays are planned.[2]

    • Incomplete Homogenization: For tissue or cell culture samples, ensure complete homogenization to release intracellular this compound. If necessary, increase the duration and intensity of the homogenization step.[2][3]

    • Incorrect Sample pH: The optimal pH for most this compound assays is between 7 and 8. If your sample is acidic (e.g., some fruit juices or wines), adjust the pH to this range using NaOH before the assay.[4][5]

  • Assay Protocol and Reagents:

    • Reagent Preparation and Storage: Ensure all kit components, especially enzymes and standards, have been reconstituted and stored correctly. Lyophilized components should be fully dissolved, and temperature-sensitive reagents should be kept on ice or at -20°C as specified.[2][6] Avoid repeated freeze-thaw cycles of reconstituted reagents.[2][7]

    • Standard Curve Issues: An inaccurate standard curve will lead to incorrect quantification. Prepare fresh standards for each experiment and ensure they are within the linear range of the assay.[2]

    • Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures. Insufficient incubation can lead to incomplete reactions and a lower signal.[2]

  • Interfering Substances:

    • Endogenous Enzymes: Samples may contain enzymes that interfere with the assay. Deproteinizing the sample using a 10 kDa molecular weight cutoff (MWCO) spin filter or a perchloric acid/KOH protocol can mitigate this.[2][6]

    • Reducing Agents (NADH, NADPH): High concentrations of NADH or NADPH in the sample can generate a background signal. To correct for this, prepare a sample blank that omits the this compound Enzyme Mix. Subtract the reading from this blank from your sample readings.[2][7]

Frequently Asked Questions (FAQs)

Q2: What are the most common methods for quantifying low this compound concentrations?

A: The most prevalent methods are enzymatic assays, which are available in colorimetric and bioluminescent formats.[2][8]

  • Colorimetric Assays: These assays typically involve the oxidation of this compound by this compound dehydrogenase, which reduces NAD+ to NADH. The NADH then reduces a probe to produce a colored product that can be measured using a spectrophotometer (commonly at 450 nm or 565 nm).[2][3][9]

  • Bioluminescent Assays: These highly sensitive assays also use this compound dehydrogenase to produce NADH. The NADH is then used in a coupled reaction to reduce a proluciferin substrate to luciferin, which is then detected by luciferase. The resulting light output is proportional to the this compound concentration and is measured with a luminometer.[7][8]

Q3: How do I choose between a colorimetric and a bioluminescent assay?

A: The choice depends on the expected this compound concentration in your samples and the required sensitivity.

FeatureColorimetric AssayBioluminescent Assay
Sensitivity Lower (typically in the low micromolar range)Higher (can detect sub-micromolar concentrations)[7][8]
Detection Range Typically 5–25 nmoles[2]Wide linear range, e.g., 50nM to 25µM[8]
Instrumentation Spectrophotometer / Plate ReaderLuminometer
Common Sample Types Cell/tissue lysates, food, beverages[2][10][11]Cultured cells, tissue homogenates, serum[8]

Q4: What sample types are compatible with commercially available this compound assay kits?

A: A wide variety of biological and non-biological samples can be analyzed, including:

  • Cultured cells and cell lysates[3][8][10]

  • Tissue homogenates[2][8][10]

  • Serum and plasma[8][12]

  • Urine[12]

  • Food and beverages (e.g., wine, juice)[2][5][11]

Q5: How should I prepare my specific sample type for a this compound assay?

A: Proper sample preparation is critical for accurate results. Here are general guidelines for common sample types:

  • Cultured Cells:

    • Cells can be lysed directly in the culture plate using an acid treatment (e.g., 0.6N HCl) to stop metabolism and inactivate enzymes.[1][7]

    • Alternatively, collect cells by centrifugation, resuspend in assay buffer or PBS, and homogenize or sonicate on ice.[3][12]

    • Centrifuge to pellet debris and use the supernatant for the assay.[3]

  • Tissue Samples:

    • Rapidly homogenize 10-100 mg of tissue in ice-cold PBS or assay buffer.[2][6]

    • For some protocols, rapid freezing in liquid nitrogen and pulverization is recommended before homogenization.[6]

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[2]

    • The resulting supernatant can be assayed directly or after deproteinization.[2]

  • Serum and Plasma:

    • Centrifuge samples to remove any particulate matter.[12]

    • The clear supernatant can typically be assayed directly.[12]

    • Deproteinization with a 10 kDa MWCO spin filter may be necessary if interfering enzymes are present.[2]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for measuring this compound concentration in biological samples.

G cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis SampleCollection 1. Sample Collection (Cells, Tissue, Serum) Lysis 2. Lysis/Homogenization (e.g., Acid, Sonication) SampleCollection->Lysis Deproteinization 3. Deproteinization (Optional) (e.g., 10 kDa Spin Filter) Lysis->Deproteinization ReactionSetup 5. Set Up Reaction (Sample + Reagents) Deproteinization->ReactionSetup StandardPrep 4. Prepare Standard Curve StandardPrep->ReactionSetup Incubation 6. Incubate (e.g., 30-60 min at RT or 37°C) ReactionSetup->Incubation Measurement 7. Measure Signal (Absorbance or Luminescence) Calculation 8. Calculate Concentration Measurement->Calculation G This compound L-Malate Oxaloacetate Oxaloacetate This compound->Oxaloacetate this compound Dehydrogenase NAD NAD+ NADH NADH NAD->NADH Probe_red Colored Product (Absorbance at 450/565 nm) NADH->Probe_red Probe Reductase Probe_ox Colorless Probe Probe_ox->Probe_red G This compound L-Malate Oxaloacetate Oxaloacetate This compound->Oxaloacetate this compound Dehydrogenase NAD NAD+ NADH NADH NAD->NADH Luciferin Luciferin NADH->Luciferin Reductase Proluciferin Proluciferin Substrate Proluciferin->Luciferin Light Light Signal (Luminescence) Luciferin->Light Luciferase

References

Malate Assay Validation for New Sample Types: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating a malate assay for a new sample type.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the validation of a this compound assay with a novel sample type.

Q1: My sample readings are outside the linear range of the standard curve. What should I do?

A1: If your sample readings are too high, you will need to dilute your sample. If the readings are too low, you may need to concentrate your sample or use a larger sample volume if the protocol allows. It is recommended to test several dilutions of your new sample type to ensure the readings fall within the standard curve range.[1]

Q2: I am observing high background noise in my assay. What are the potential causes and solutions?

A2: High background can be caused by several factors:

  • Endogenous reducing agents: Substances like NADH or NADPH in the sample can generate a background signal. To correct for this, you can prepare a sample blank that includes all reaction components except for the this compound enzyme mix.[1] Subtract the reading from this sample blank from your test sample reading.

  • Interfering enzymes in the sample: Enzymes present in your sample may interfere with the assay.[1] Deproteinizing the sample, for instance, by using a 10 kDa molecular weight cutoff (MWCO) spin filter, can help eliminate this interference.[1]

  • Contaminated reagents: Ensure all reagents are prepared with ultrapure water and are not contaminated.

Q3: The color development in my samples is erratic or inconsistent. What could be the reason?

A3: Inconsistent results can stem from several sources:

  • Improper sample handling: Ensure fresh samples are used and stored correctly. Avoid multiple freeze-thaw cycles by preparing aliquots.

  • Incomplete homogenization: For tissue or cell samples, ensure complete homogenization to release all the this compound.[2]

  • Pipetting errors: Use calibrated pipettes and be precise, especially when preparing standards and adding small volumes.

  • Inadequate mixing: Mix all components thoroughly after each addition, especially the reaction mix to the samples in the wells.

Q4: My spike and recovery results are poor (outside of the 80-120% range). What does this indicate and how can I fix it?

A4: Poor spike and recovery results suggest that components within your sample matrix are interfering with the accurate measurement of this compound.[3][4] This "matrix effect" can either inhibit or enhance the signal. To address this:

  • Optimize sample dilution: Diluting the sample can often mitigate the matrix effect.[3]

  • Improve sample cleanup: Additional sample preparation steps, such as deproteinization or filtration, may be necessary to remove interfering substances.[1]

Q5: My assay shows non-linearity upon dilution of the sample. What is the cause?

A5: Non-linearity upon dilution also points to a matrix effect.[3][4] At higher concentrations, interfering substances may have a more pronounced effect. As the sample is diluted, the concentration of these interfering substances decreases, leading to a disproportionate change in the measured this compound concentration. Further dilution or improved sample preparation is recommended.[3]

Key Validation Experiment Protocols

Here are detailed methodologies for essential experiments to validate a this compound assay for a new sample type.

Spike and Recovery

This experiment assesses whether the sample matrix interferes with the detection of this compound.

Protocol:

  • Divide your sample into two aliquots: "unspiked" and "spiked."

  • To the "spiked" aliquot, add a known concentration of this compound standard. The amount of spiked this compound should be high enough to be accurately measured but not so high that it saturates the assay. A good starting point is a concentration that falls in the middle of the standard curve range.

  • Process both the "unspiked" and "spiked" samples through the entire this compound assay protocol.

  • Measure the this compound concentration in both aliquots.

  • Calculate the percent recovery using the following formula:

    % Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Known concentration of spike] x 100

Acceptance Criteria: An acceptable recovery range is typically between 80-120%.[3]

Linearity of Dilution

This experiment determines if the sample can be reliably diluted and still produce accurate results that are proportional to the dilution factor.

Protocol:

  • Prepare a series of dilutions of your sample (e.g., neat, 1:2, 1:4, 1:8) using the assay buffer.

  • Measure the this compound concentration in each dilution using the assay protocol.

  • Calculate the endogenous this compound concentration for each dilution by multiplying the measured concentration by the dilution factor.

  • The calculated endogenous concentrations should be consistent across all dilutions.

Acceptance Criteria: The coefficient of variation (CV) of the calculated endogenous concentrations should ideally be less than 20%.

Precision (Intra- and Inter-Assay Variability)

This experiment evaluates the reproducibility of the assay.

Protocol:

  • Intra-Assay Precision: Prepare multiple replicates (e.g., n=6) of the same sample and run them in the same assay. Calculate the mean, standard deviation, and coefficient of variation (CV%).

  • Inter-Assay Precision: Prepare and run the same sample on multiple different days or with different operators. Calculate the mean, standard deviation, and CV% across the different assays.

Acceptance Criteria: A CV of less than 15% is generally considered acceptable for both intra- and inter-assay precision.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for commercially available colorimetric this compound assay kits. These values can serve as a reference during your validation studies.

ParameterTypical ValueReference
Detection Range1-35 nmol[1]
Sensitivity~20 µM[1]
Wavelength450 nm[1]
Standard Curve Concentration (nmol/well)
Standard 10
Standard 22-5
Standard 34-10
Standard 46-15
Standard 58-20
Standard 610-25
(Note: These are example ranges, refer to your specific kit's manual for exact concentrations)[1]

Visualized Workflows and Logic

The following diagrams illustrate the general workflow for this compound assay validation and a troubleshooting decision tree.

Malate_Assay_Validation_Workflow cluster_prep Sample Preparation cluster_assay Assay Performance cluster_validation Validation Experiments cluster_analysis Data Analysis NewSample New Sample Type Homogenize Homogenize/Lyse (if applicable) NewSample->Homogenize Deproteinize Deproteinize (e.g., 10 kDa filter) Homogenize->Deproteinize Dilute Prepare Dilutions Deproteinize->Dilute Reaction Add Reaction Mix Incubate Dilute->Reaction Spike Spike & Recovery Dilute->Spike Linearity Linearity of Dilution Dilute->Linearity Precision Precision (Intra/Inter) Dilute->Precision StdCurve Prepare Standard Curve StdCurve->Reaction Measure Measure Absorbance (e.g., 450 nm) Reaction->Measure Calculate Calculate Concentrations Measure->Calculate Spike->Calculate Linearity->Calculate Precision->Calculate Assess Assess Acceptance Criteria Calculate->Assess Validated Assay Validated Assess->Validated

Caption: General workflow for validating a this compound assay for a new sample type.

Troubleshooting_Malate_Assay Start Problem Encountered Problem1 Readings outside standard curve range? Start->Problem1 Problem2 High background noise? Start->Problem2 Problem3 Poor spike/recovery or linearity? Start->Problem3 Solution1a Dilute sample if too high Problem1->Solution1a Yes Solution1b Concentrate sample if too low Problem1->Solution1b Yes Solution2a Run sample blank (no enzyme mix) Problem2->Solution2a Yes Solution2b Deproteinize sample (e.g., 10 kDa filter) Problem2->Solution2b Yes Solution3a Optimize sample dilution Problem3->Solution3a Yes Solution3b Improve sample cleanup Problem3->Solution3b Yes

Caption: Decision tree for troubleshooting common this compound assay issues.

References

Technical Support Center: Malate Dehydrogenase (MDH) Assay Kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using malate dehydrogenase (MDH) assay kits.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during MDH assays in a question-and-answer format.

Issue 1: High Background Signal

  • Question: My blank and sample wells all show a high absorbance/fluorescence reading, even at time zero. What could be the cause?

  • Answer: High background can obscure the true signal from your samples. The primary causes include:

    • Contaminated Reagents: Buffers or water used to reconstitute kit components may be contaminated. Prepare fresh reagents using high-purity water.[1]

    • Sample Interference: Some biological samples, particularly from tissues like the heart, contain small molecules that can interfere with the assay chemistry.[1][2] Consider performing an ammonium (B1175870) sulfate (B86663) precipitation of your sample to remove these interfering molecules.[1][2]

    • Improper Plate Washing: For ELISA-based formats, insufficient washing can leave behind unbound reagents, leading to a high background. Ensure thorough washing steps as per the kit protocol.

    A sample blank, which includes the sample but omits the MDH substrate, can help to correct for background absorbance from the sample itself.[1]

Issue 2: Low or No Signal

  • Question: I am not seeing any significant increase in absorbance/fluorescence in my sample wells, but my positive control is working. What should I do?

  • Answer: A low or absent signal in your samples, despite a valid positive control, typically points to issues with the enzyme's activity or concentration in your sample.

    • Low Enzyme Concentration: The MDH activity in your sample may be below the detection limit of the assay.[3][4] Try concentrating your sample or increasing the amount of sample per well.[3] Be sure to test several sample dilutions to ensure the readings fall within the linear range of the standard curve.[1]

    • Improper Sample Storage/Handling: MDH is an enzyme and can lose activity if not stored correctly. Samples should generally be kept on ice and stored at -20°C to -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles.[1][2]

    • Inactive Enzyme: The enzyme may have been denatured during sample preparation. Ensure that all steps are performed on ice and that reagents are equilibrated to the recommended temperature before use.[6]

    • Sub-optimal pH: Enzyme activity is highly dependent on pH.[7][8] Ensure your assay buffer is at the optimal pH as specified in the kit protocol.[7]

Issue 3: Inconsistent Results or Poor Reproducibility

  • Question: My duplicate or triplicate readings are not consistent, or my results vary significantly between experiments. What are the potential causes?

  • Answer: Inconsistent results can be frustrating and can arise from several factors:

    • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.[7] Ensure your pipettes are calibrated and practice consistent pipetting technique. Using a multi-channel pipettor can improve consistency.[5]

    • Inadequate Mixing: Failure to properly mix the reagents in the wells can lead to uneven reaction rates.[6] Mix the plate gently on a horizontal shaker or by pipetting up and down after adding the reaction mix.[1]

    • Temperature Fluctuations: Enzyme kinetics are sensitive to temperature.[6][7] Ensure the plate is incubated at the specified temperature and that all reagents are at this temperature before starting the reaction.

    • Reagent Instability: Some kit components, like NADH and oxaloacetic acid, are unstable in solution and should be prepared fresh before each experiment.[9]

Issue 4: Signal Out of Linear Range

  • Question: The absorbance/fluorescence values for my samples are higher than the highest point on my standard curve. How should I proceed?

  • Answer: If your sample readings are outside the linear range of the standard curve, the calculated activity will be inaccurate.

    • Sample Too Concentrated: The MDH activity in your sample is too high for the assay's detection range.[6] Dilute your sample and re-run the assay. It is recommended to test several dilutions to find one that falls within the standard curve.[1][10]

    • Incorrect Incubation Time: For kinetic assays, you may be measuring the reaction at a time point where it is no longer linear.[7] Reduce the incubation time or take readings at more frequent intervals to identify the linear phase of the reaction.[1][10]

Quantitative Data Summary

For accurate results, it is crucial to operate within the recommended ranges for standards and sample concentrations. Below are typical ranges for colorimetric and fluorometric MDH assays.

Table 1: Typical NADH Standard Curve Concentrations for Colorimetric Assays

StandardVolume of 1.25 mM NADH (µL)Volume of Assay Buffer (µL)Final NADH (nmol/well)
10500
22482.5
34465.0
46447.5
584210.0
6104012.5

Note: These values are examples and may vary between different kits. Always refer to the specific kit protocol for standard curve preparation.[2]

Table 2: General Troubleshooting Summary

Problem Potential Cause Recommended Solution
High Background Reagent ContaminationPrepare fresh reagents with ultrapure water.
Sample InterferencePerform ammonium sulfate precipitation of the sample.[1]
Low/No Signal Low Enzyme ConcentrationConcentrate the sample or increase the sample volume.
Inactive EnzymeEnsure proper sample storage and handling (on ice, avoid freeze-thaw).
Inconsistent Results Pipetting ErrorsCalibrate pipettes; use consistent technique.
Inadequate MixingMix plate thoroughly after reagent addition.
Signal Out of Range Sample Too ConcentratedDilute the sample and re-assay.

Experimental Protocols

A generalized protocol for a colorimetric MDH assay is provided below. For fluorometric assays, the principles are similar, but the detection method differs (fluorescence at Ex/Em = 535/587 nm).[11]

1. Sample Preparation

  • Cells (1 x 10^6): Homogenize in 100 µL of ice-cold MDH Assay Buffer.[1][2]

  • Tissues (10 mg): Homogenize in 100 µL of ice-cold MDH Assay Buffer.[1][2]

  • Procedure:

    • Keep the homogenate on ice for 10 minutes.[1][2]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.[1][2][10]

    • Collect the supernatant for the assay. The soluble fraction can be assayed directly.[10]

    • For samples with potential interference, perform an ammonium sulfate precipitation.[1][2]

2. Reagent Preparation

  • Briefly centrifuge all vials before opening.[1][2]

  • Reconstitute lyophilized components (e.g., MDH Substrate, Enzyme Mix, Developer, NADH Standard) as per the kit instructions, typically with MDH Assay Buffer or ultrapure water.[1][2]

  • Allow all reagents to warm to room temperature before use.[1]

3. Assay Procedure (96-well plate)

  • Standard Curve Preparation: Prepare a series of NADH standards in wells of a clear, flat-bottom 96-well plate as detailed in the kit protocol (see Table 1 for an example).[2]

  • Sample and Control Wells:

    • Add 1-50 µL of your sample to the desired wells.

    • Adjust the final volume in each well to 50 µL with MDH Assay Buffer.[1][2]

    • Include a positive control (1-10 µL of MDH Positive Control, adjusted to 50 µL with buffer).[1]

    • For each sample, prepare a background control well containing the same amount of sample, with the final volume adjusted to 50 µL with MDH Assay Buffer.[2]

  • Reaction Mix Preparation:

    • Prepare a master mix of the MDH Reaction Mix according to the kit's instructions. This typically includes the MDH Assay Buffer, MDH Enzyme Mix, and MDH Developer.

  • Initiate the Reaction:

    • Add 50 µL of the Reaction Mix to each standard, sample, and positive control well. Do not add to the background control wells.

    • Add 50 µL of a Background Control Mix (containing all components except the substrate) to the sample background control wells.

    • Mix the plate well.[1]

  • Measurement:

    • Immediately measure the absorbance at 450 nm (A450) in kinetic mode at 37°C for 10-60 minutes, taking readings every 5 minutes.[1][11]

    • Alternatively, for an endpoint assay, take an initial reading (T_initial) and a final reading (T_final) after a set incubation time (e.g., 30 minutes).[1]

4. Data Analysis

  • Subtract the 0 standard reading from all standard readings and plot the NADH standard curve.

  • For each sample, subtract the background control reading from the sample reading.

  • Calculate the change in absorbance (ΔA450) for each sample between two time points in the linear range of the reaction (ΔT = T_final - T_initial).

  • Apply the ΔA450 to the NADH standard curve to determine the amount of NADH (B) generated during the reaction time.

  • Calculate the MDH activity using the following formula:

    MDH Activity (nmol/min/mL or mU/mL) = (B / (ΔT x V)) x D

    Where:

    • B is the amount of NADH from the standard curve (in nmol).

    • ΔT is the reaction time (in minutes).

    • V is the sample volume added to the well (in mL).

    • D is the sample dilution factor.

    Unit Definition: One unit of MDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C and pH 9.5.[1]

Visualizations

The following diagrams illustrate the key processes involved in the MDH assay and a logical approach to troubleshooting common problems.

MDH_Signaling_Pathway This compound Dehydrogenase Catalyzed Reaction cluster_reaction Enzymatic Reaction cluster_detection Detection This compound L-Malate MDH This compound Dehydrogenase (MDH) This compound->MDH NAD NAD+ NAD->MDH Oxaloacetate Oxaloacetate MDH->Oxaloacetate NADH NADH MDH->NADH Probe Colorimetric/Fluorometric Probe NADH->Probe reduces Colored_Product Colored/Fluorescent Product Probe->Colored_Product generates

Caption: The enzymatic reaction catalyzed by this compound Dehydrogenase (MDH).

MDH_Assay_Workflow MDH Assay Experimental Workflow start Start sample_prep Sample Preparation (Homogenization, Centrifugation) start->sample_prep reagent_prep Reagent Preparation (Reconstitution, Equilibration) sample_prep->reagent_prep plate_setup Plate Setup (Standards, Samples, Controls) reagent_prep->plate_setup add_reaction_mix Add Reaction Mix plate_setup->add_reaction_mix incubation Incubation (Kinetic or Endpoint) add_reaction_mix->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement data_analysis Data Analysis (Calculate Activity) measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an MDH assay.

Troubleshooting_Guide MDH Assay Troubleshooting Logic start Problem Encountered high_bg High Background? start->high_bg low_signal Low/No Signal? high_bg->low_signal No sol_high_bg Check Reagent Purity Perform Sample Precipitation high_bg->sol_high_bg Yes inconsistent Inconsistent Results? low_signal->inconsistent No sol_low_signal Increase Sample Concentration Check Sample Storage/Handling low_signal->sol_low_signal Yes sol_inconsistent Verify Pipetting Technique Ensure Proper Mixing & Temp Control inconsistent->sol_inconsistent Yes end Problem Resolved inconsistent->end No sol_high_bg->end sol_low_signal->end sol_inconsistent->end

Caption: A decision tree for troubleshooting common MDH assay issues.

References

Technical Support Center: Minimizing Malate Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of malate is crucial for understanding cellular metabolism and various disease states. However, this compound is a labile metabolite, susceptible to degradation during sample collection, processing, and storage. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound degradation is primarily caused by three factors:

  • Enzymatic Activity: Endogenous enzymes such as this compound dehydrogenase (MDH) and malic enzyme (ME) can rapidly metabolize this compound. These enzymes are released during cell lysis and tissue homogenization.

  • Temperature: Elevated temperatures can accelerate the rate of both enzymatic and non-enzymatic degradation of this compound.

  • pH: this compound stability is pH-dependent. Extreme pH conditions, both acidic and alkaline, can lead to its degradation.

Q2: At what temperature should I store my samples to prevent this compound degradation?

A2: For short-term storage (a few hours), samples should be kept on ice (0-4°C). For long-term storage, it is recommended to store samples at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to cellular damage and release of degradative enzymes. It is best to aliquot samples into single-use volumes before freezing.

Q3: How does pH affect this compound stability?

A3: this compound is most stable in a slightly acidic to neutral pH range. While specific quantitative data on this compound degradation rates at various pH values is limited, it is known that extreme pH conditions can promote its degradation. For instance, some enzymatic assays for this compound are conducted at a pH of 9.5, but this is for the purpose of the reaction and not for long-term stability. During sample preparation and storage, maintaining a pH between 6.5 and 8 is generally recommended.[2]

Q4: Can I use any homogenization method for my tissue samples?

A4: The choice of homogenization method can significantly impact this compound stability. Methods that generate excessive heat, such as sonication for prolonged periods, should be avoided. Cryogenic methods, such as grinding in liquid nitrogen or using a bead beater with pre-chilled tubes and beads, are preferred to maintain low temperatures and minimize enzymatic activity.[3]

Q5: Are there any chemical inhibitors I can use to prevent enzymatic degradation of this compound?

A5: Yes, inhibitors of this compound-degrading enzymes can be used. For this compound dehydrogenase (MDH), competitive inhibitors include oxaloacetate and various dicarboxylic acid analogs. Some studies have also shown that high concentrations of NADH can inhibit MDH.[4] For malic enzyme, some inhibitors have been identified, such as 5,5'-Methylenedisalicylic acid (MDSA) and embonic acid (EA), which bind allosterically.[5] However, the use of inhibitors should be carefully validated to ensure they do not interfere with downstream analytical methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation and analysis.

Issue 1: Low or No Detectable this compound in Samples
Possible Cause Suggested Solution
Enzymatic Degradation Immediately quench metabolic activity at the time of sample collection. For cell cultures, this can be done by rapid filtration and washing with ice-cold saline followed by quenching in cold solvent (e.g., 80% methanol). For tissues, snap-freeze the tissue in liquid nitrogen immediately after collection.[6] During homogenization, work quickly on ice and use pre-chilled buffers and equipment. Consider adding enzyme inhibitors to the homogenization buffer (see Protocol 2).
Inappropriate Storage Store samples at -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When retrieving samples, thaw them quickly on ice.
Suboptimal Extraction The choice of extraction solvent can affect this compound recovery. A common and effective method for polar metabolites like this compound is extraction with a cold methanol (B129727)/water mixture (e.g., 80% methanol).[2][7][8][9][10] Ensure the solvent-to-sample ratio is sufficient to allow for efficient extraction.
Degradation During Analysis If using an enzymatic assay, ensure the assay buffer is at the optimal pH and temperature for the enzyme's activity, but minimize the time the sample is incubated at elevated temperatures. Run a positive control with a known concentration of this compound to verify the assay is working correctly.
Issue 2: High Variability in this compound Measurements Between Replicates
Possible Cause Suggested Solution
Inconsistent Sample Handling Standardize the entire sample preparation workflow, from collection to analysis. Ensure that all samples are treated identically in terms of time on ice, homogenization duration, and extraction procedure.
Incomplete Homogenization Ensure the tissue is completely homogenized to a fine powder or lysate. Incomplete homogenization can lead to variable extraction efficiency. Visually inspect the sample after homogenization to ensure no large pieces of tissue remain.
Precipitate Formation After extraction and centrifugation, ensure that the supernatant is completely clear before transferring it for analysis. Any particulate matter can interfere with analytical measurements.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes for assays.

Data Presentation

Table 1: Factors Affecting this compound Stability
Factor Condition Effect on this compound Stability Recommendation
Temperature High Temperature (>25°C)Increased rate of enzymatic and chemical degradation.Work on ice (0-4°C) during sample preparation. Store samples at -80°C.
Freeze-Thaw CyclesCan cause cell lysis and release of degradative enzymes.Aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles.
pH Acidic (<6) or Alkaline (>8)Can lead to chemical degradation.Maintain a pH between 6.5 and 8.0 during sample preparation and storage.[2]
Enzymatic Activity Presence of MDH, ME, etc.Rapid degradation of this compound.Quench metabolism immediately, use cryogenic homogenization, and consider enzyme inhibitors.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissues

Materials:

  • Tissue sample (snap-frozen in liquid nitrogen)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead beater with stainless steel beads

  • Pre-chilled 80% methanol (-20°C)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Pre-chill a mortar and pestle with liquid nitrogen.

  • Place the snap-frozen tissue sample in the mortar and add a small amount of liquid nitrogen.

  • Grind the tissue to a fine powder under liquid nitrogen.

  • Transfer the frozen powder to a pre-weighed, pre-chilled microcentrifuge tube.

  • Add 5 volumes of ice-cold 80% methanol to the tissue powder (e.g., for 100 mg of tissue, add 500 µL of 80% methanol).

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample on ice for 20 minutes to allow for protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new, clean tube.

  • The supernatant can be used directly for analysis or stored at -80°C.

Protocol 2: Inhibition of Enzymatic Degradation During Homogenization

This protocol is an addition to Protocol 1 for samples with high enzymatic activity.

Materials:

  • Homogenization buffer (e.g., ice-cold PBS, pH 7.4)

  • Enzyme inhibitors (prepare stock solutions as recommended by the manufacturer)

    • Oxaloacetate: A competitive inhibitor of MDH. A final concentration of 1-5 mM can be used.

    • Note: The effectiveness of inhibitors can be sample-dependent and should be validated. Ensure that the chosen inhibitors do not interfere with the downstream analytical method.

Procedure:

  • Prepare the homogenization buffer and cool it on ice.

  • Just before use, add the enzyme inhibitors to the homogenization buffer at the desired final concentration.

  • Proceed with the tissue homogenization as described in Protocol 1, using the homogenization buffer containing the inhibitors instead of 80% methanol for the initial grinding step.

  • After homogenization, proceed with the methanol extraction as described in Protocol 1, step 5.

Mandatory Visualization

Experimental_Workflow cluster_collection Sample Collection cluster_homogenization Homogenization cluster_extraction Extraction & Clarification cluster_analysis Analysis SampleCollection 1. Sample Collection SnapFreeze 2. Snap Freeze in Liquid N2 SampleCollection->SnapFreeze CryoGrind 3. Cryogenic Grinding SnapFreeze->CryoGrind AddSolvent 4. Add Cold Extraction Solvent (e.g., 80% Methanol) CryoGrind->AddSolvent Vortex 5. Vortex AddSolvent->Vortex Incubate 6. Incubate on Ice Vortex->Incubate Centrifuge 7. Centrifuge at 4°C Incubate->Centrifuge CollectSupernatant 8. Collect Supernatant Centrifuge->CollectSupernatant Analysis 9. Analyze or Store at -80°C CollectSupernatant->Analysis

Caption: Workflow for minimizing this compound degradation during sample preparation.

Troubleshooting_Logic Start Low this compound Recovery CheckEnzymatic Was metabolic activity immediately quenched? Start->CheckEnzymatic CheckStorage Were samples stored properly at -80°C? CheckEnzymatic->CheckStorage Yes SolutionQuench Implement rapid quenching (e.g., snap freezing) CheckEnzymatic->SolutionQuench No CheckExtraction Was an appropriate extraction method used? CheckStorage->CheckExtraction Yes SolutionStorage Store at -80°C and avoid freeze-thaw cycles CheckStorage->SolutionStorage No SolutionExtraction Use cold solvent extraction (e.g., 80% methanol) CheckExtraction->SolutionExtraction No Reanalyze Re-analyze samples CheckExtraction->Reanalyze Yes SolutionQuench->Reanalyze SolutionStorage->Reanalyze SolutionExtraction->Reanalyze

References

Technical Support Center: Quantifying Malate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the quantification of malate in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound in biological samples?

A1: The primary methods for this compound quantification in biological samples include enzymatic assays, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Enzymatic assays are often used for their simplicity and high throughput.[1] LC-MS offers high sensitivity and selectivity, making it suitable for complex matrices.[2][3] NMR spectroscopy provides a non-destructive method for identifying and quantifying a range of metabolites simultaneously.[4][5][6][7]

Q2: What are "matrix effects" in LC-MS analysis and how do they affect this compound quantification?

A2: In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest.[8] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or enhancement (increased signal).[8][9][10] This interference can significantly impact the accuracy, precision, and sensitivity of quantification, potentially leading to unreliable data.[8][11]

Q3: How can I minimize matrix effects in my LC-MS analysis of this compound?

A3: Several strategies can be employed to mitigate matrix effects:

  • Optimized Sample Preparation: Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help remove interfering matrix components before analysis.[8]

  • Chromatographic Separation: Modifying the liquid chromatography method to separate this compound from co-eluting interferences is a highly effective approach.[8]

  • Use of a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard that has similar chemical properties and chromatographic behavior to this compound can help to correct for signal variations caused by matrix effects.[8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the study samples can help to compensate for consistent matrix effects.[8]

Q4: My enzymatic assay for this compound shows high background. What are the possible causes?

A4: High background in enzymatic this compound assays can be caused by several factors:

  • Reducing agents: The presence of reducing agents like NADH or NADPH in the sample can generate a background signal. To address this, a blank sample reading (without the this compound enzyme mix) can be subtracted from the sample readings.

  • Endogenous enzyme activity: Enzymes present in the sample may interfere with the assay.[12] Deproteinizing the sample, for instance, using a 10 kDa molecular weight cut-off (MWCO) spin filter, can help eliminate this interference.[12]

  • Assay buffer temperature: Ensure the assay buffer is at room temperature before use, as a cold buffer can affect the reaction.

Q5: What are the key considerations for sample preparation when measuring this compound?

A5: Proper sample preparation is crucial for accurate this compound quantification. Key considerations include:

  • Rapid Homogenization: For tissue samples, rapid homogenization in ice-cold buffer is necessary to minimize metabolic changes.[12]

  • Deproteinization: For many assays, removing proteins is essential to prevent enzymatic interference. This can be achieved through methods like perchloric acid precipitation followed by neutralization or using spin filters.[12][13]

  • pH adjustment: The pH of the sample should be within the optimal range for the chosen analytical method. For instance, some enzymatic assays require a pH between 6.5 and 8.0.[12]

  • Storage: Samples should be stored properly, typically at -80°C, to prevent degradation of this compound. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Enzymatic Assays
ProblemPossible CauseSuggested Solution
Low or no signal Omission of a step in the procedure.Carefully follow the technical bulletin for the assay kit.
Incorrect wavelength on the plate reader.Check the filter settings of the instrument to ensure it is set to the correct wavelength (e.g., 340 nm or 450 nm depending on the assay).[1]
Inactive enzyme.Ensure the enzyme mix has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh reagents as instructed.
High variability between replicates Inconsistent pipetting.Practice pipetting to ensure accuracy. Use a multi-channel pipettor for adding reagents to multiple wells simultaneously.[14]
Incomplete mixing of reagents in wells.Mix well using a horizontal shaker or by pipetting up and down after adding the reaction mix.
Assay signal is outside the standard curve range Sample concentration is too high or too low.Test several dilutions of the sample to ensure the readings fall within the linear range of the standard curve.[12]
LC-MS Analysis
ProblemPossible CauseSuggested Solution
Poor peak shape for this compound Inappropriate mobile phase pH.Adjust the pH of the mobile phase. This compound is an organic acid, and a lower pH (e.g., using formic acid) can improve peak shape in reversed-phase chromatography.
Column overload.Dilute the sample or inject a smaller volume.
Inconsistent retention time Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column degradation.Use a guard column and ensure proper sample cleanup. If necessary, replace the analytical column.
Ion suppression or enhancement (Matrix Effects) Co-eluting matrix components.Improve sample cleanup (e.g., using SPE).[8] Optimize chromatographic separation to resolve this compound from interfering compounds.[8]
Utilize a stable isotope-labeled internal standard to normalize the signal.[8]
Prepare calibration standards in a matrix similar to the samples.[8]

Quantitative Data Summary

Table 1: Performance Characteristics of an LC-MS/MS Method for S-Malate Dimer Quantification [2]

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) 0.998
Intra-day Precision (%CV) 2.1 - 4.8
Inter-day Precision (%CV) 3.3 - 6.2
Accuracy (%) 98.7 - 103.5
Recovery from Human Plasma (%) 95.2 - 98.6

Experimental Protocols

Protocol 1: this compound Quantification using a Colorimetric Enzymatic Assay

This protocol is a general guideline based on commercially available kits.[12]

1. Reagent Preparation:

  • Allow all kit components to reach room temperature before use.

  • Reconstitute enzyme mixes, substrate mixes, and standards as per the kit instructions.

2. Standard Curve Preparation:

  • Prepare a series of this compound standards by diluting the stock solution in the provided assay buffer. A typical range might be 0 to 10 nmol/well.

3. Sample Preparation:

  • Tissues (10-100 mg): Rapidly homogenize in 2 volumes of ice-cold PBS (pH 6.5-8.0). Centrifuge at 10,000 x g for 10 minutes to pellet insoluble material.[12]

  • Cells: Homogenize or sonicate cells in cold assay buffer. Centrifuge to remove debris.

  • Serum/Plasma: Can often be assayed directly after appropriate dilution.

  • Deproteinization (if necessary): Use a 10 kDa MWCO spin filter to remove proteins that may interfere with the assay.[12]

4. Assay Procedure:

  • Add 1-50 µL of prepared samples and standards to duplicate wells of a 96-well plate.

  • Adjust the volume of all wells to 50 µL with assay buffer.

  • Prepare a reaction mix containing this compound enzyme mix and a substrate mix according to the kit's protocol.

  • Add 50 µL of the reaction mix to each well.

  • Mix the plate on a horizontal shaker or by pipetting.

  • Incubate at 37°C for 30 minutes, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 450 nm).

5. Calculation:

  • Subtract the absorbance of the blank (0 nmol/well standard) from all readings.

  • Plot the standard curve and determine the concentration of this compound in the samples from this curve.

Protocol 2: this compound Quantification in Human Plasma by LC-MS/MS

This protocol is based on a method for S-malate dimer and can be adapted for this compound.[2]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution.

  • Add 400 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical for separating organic acids.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and selective quantification of this compound and its internal standard.

3. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/internal standard).

  • Quantify the concentration of this compound in the samples using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

experimental_workflow_enzymatic_assay cluster_prep Sample & Standard Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization/ Lysis Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Deproteinization Deproteinization (Optional) Supernatant->Deproteinization Plate Pipette Samples & Standards into 96-well Plate Supernatant->Plate Directly, if no deproteinization Deproteinization->Plate Standards Prepare this compound Standards Standards->Plate Add_Reagents Add Reaction Mix Plate->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Read_Absorbance Measure Absorbance Incubate->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate Calculate this compound Concentration Standard_Curve->Calculate

Caption: Workflow for this compound quantification using an enzymatic assay.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify tca_cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate This compound This compound Fumarate->this compound Oxaloacetate Oxaloacetate This compound->Oxaloacetate this compound Dehydrogenase Oxaloacetate->Citrate Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetylCoA->Citrate

References

ensuring linearity in malate standard curve for accurate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for malate quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you ensure the linearity of your this compound standard curve for accurate experimental results.

Troubleshooting Guide: Non-linear this compound Standard Curve

A reliable standard curve is critical for the accurate quantification of this compound in your samples. The ideal standard curve is linear, with a coefficient of determination (R²) value close to 1.0. If you are observing poor linearity, this guide will walk you through potential causes and solutions.

Problem: My this compound standard curve is not linear.

A non-linear standard curve can manifest as a flattened curve at the higher or lower concentrations or as inconsistent data points that do not follow a linear trend. Below are common causes and troubleshooting steps.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_Preparation Preparation & Execution cluster_Analysis Data Analysis & Troubleshooting Start Start Prepare_Standards Prepare Standard Dilutions Start->Prepare_Standards Pipetting Pipette Standards & Samples Prepare_Standards->Pipetting Incubation Incubate Reaction Pipetting->Incubation Reading Read Absorbance Incubation->Reading Plot_Curve Plot Standard Curve Reading->Plot_Curve Check_Linearity Linearity Check (R² < 0.99?) Plot_Curve->Check_Linearity Troubleshoot Identify & Address Issues Check_Linearity->Troubleshoot Yes Success Accurate Quantification Check_Linearity->Success No Re-run_Assay Re-run Assay Troubleshoot->Re-run_Assay Re-run_Assay->Prepare_Standards

Caption: A workflow for identifying and resolving issues with this compound standard curve linearity.

Potential Cause 1: Errors in Standard Dilution

Improperly prepared standards are a primary source of non-linearity.[1][2]

  • Troubleshooting Steps:

    • Verify Calculations: Double-check all calculations for your serial dilutions.

    • Fresh Standards: Prepare fresh standard dilutions for each assay. Do not store diluted standards unless the manufacturer's protocol explicitly states it is acceptable.[2]

    • Proper Mixing: Ensure each standard is thoroughly mixed by vortexing before making the next dilution.[2]

    • Pipette Calibration: Confirm that your pipettes are calibrated and functioning correctly to ensure accurate volume transfers.[1]

Potential Cause 2: Pipetting Inaccuracy

Inconsistent pipetting can introduce significant variability.[1]

  • Troubleshooting Steps:

    • Technique: Use proper pipetting techniques, such as pre-wetting the pipette tip and ensuring no air bubbles are present.

    • Tip Changes: Use a fresh pipette tip for each standard and sample to avoid cross-contamination.[3]

    • Replicates: Run standards and samples in duplicate or triplicate to identify and mitigate random pipetting errors.[3]

Potential Cause 3: Reagent Issues

The quality and handling of assay reagents are crucial for a successful experiment.

  • Troubleshooting Steps:

    • Storage: Check that all kit components have been stored at the recommended temperatures and protected from light if necessary.[4][5] Degraded reagents can lead to a poor signal.[2]

    • Reconstitution: Ensure lyophilized components are fully reconstituted according to the protocol.[4] Vortex or pipette up and down to dissolve completely.[4]

    • Equilibration: Allow all reagents to come to room temperature before use, unless the protocol specifies otherwise.[4][6]

Potential Cause 4: Assay Conditions

Deviations from the recommended assay conditions can affect the enzymatic reaction.

  • Troubleshooting Steps:

    • Incubation Time and Temperature: Adhere strictly to the incubation times and temperatures specified in the protocol.[1][6]

    • Washing Steps: If your assay involves washing steps, ensure they are performed thoroughly to reduce background noise.[1][3]

Potential Cause 5: Instrument Settings

Incorrect plate reader settings can lead to inaccurate measurements.

  • Troubleshooting Steps:

    • Wavelength: Verify that the plate reader is set to the correct wavelength for absorbance reading as specified in your assay protocol (e.g., 450 nm, 565 nm, or 340 nm).[4][6][7]

    • Blanking: Properly blank the plate reader using the appropriate blank solution as defined in the protocol.

Frequently Asked Questions (FAQs)

Q1: What is a good R² value for a this compound standard curve?

An R² value, or coefficient of determination, of 0.99 or greater is generally considered good for a linear standard curve and indicates a strong correlation between the concentration and the measured absorbance.[8] However, a high R² value alone does not guarantee linearity.[9][10] Visual inspection of the curve and analysis of residuals are also important.

Q2: My R² value is good, but the curve looks slightly sigmoidal (S-shaped). What should I do?

This can happen when the range of your standards is too wide. The linear range of an assay is the concentration range over which the response is directly proportional to the concentration.[11]

  • Solution: Narrow the range of your standard concentrations to focus on the linear portion of the curve. You may need to perform pilot experiments to determine the optimal linear range for your specific assay conditions. It's also possible that a non-linear regression model, such as a four-parameter logistic (4-PL) curve fit, may be more appropriate if the relationship is inherently non-linear.[12][13]

Q3: The absorbance values for my highest concentration standards are plateauing. Why is this happening?

This phenomenon is often due to signal saturation. At high concentrations of this compound, the enzyme may become saturated, or the detector in the plate reader may reach its upper limit of detection.[11]

  • Solution: Exclude the saturating concentrations from your standard curve analysis and focus on the linear range. If your samples have concentrations in this upper range, they will need to be diluted to fall within the linear portion of the curve.[3]

Q4: My blank-corrected absorbance values are very low or negative. What does this indicate?

Low or negative absorbance values after blank correction can suggest a few issues:

  • High Background: The blank wells may have an unusually high absorbance due to contamination of reagents or improper washing.[1]

  • Reagent Degradation: The enzyme or substrate may have degraded, leading to little or no color development.[14]

  • Incorrect Wavelength: The plate reader may be set to the wrong wavelength.

Q5: How should I prepare my samples to avoid interference with the assay?

Proper sample preparation is key to accurate quantification.

  • Homogenization: For tissue samples, rapid homogenization in an ice-cold buffer is recommended.[4]

  • Filtration/Centrifugation: To remove proteins or particulates that may interfere with the assay, samples can be spin-filtered or centrifuged.[4][6]

  • pH Adjustment: For beverage or liquid samples, ensure the pH is within the optimal range for the enzyme, typically between 7 and 8.[6][15]

  • Dilution: It is often necessary to test several dilutions of your unknown samples to ensure their absorbance falls within the linear range of the standard curve.[3][4]

Experimental Protocols & Data Presentation

Example this compound Standard Curve Preparation

The following table provides an example of how to prepare a set of this compound standards for a colorimetric assay. Note that volumes and concentrations should be adjusted based on the specific kit protocol you are using.[4][6]

StandardVolume of 1 mM this compound Standard (µL)Volume of Assay Buffer (µL)Final this compound Amount (nmol/well)
1 (Blank)0500
22482
34464
46446
58428
6104010

General Assay Protocol Workflow

Assay_Workflow Prep_Reagents Prepare Reagents & Standards Add_Standards Add Standards to Plate Prep_Reagents->Add_Standards Add_Samples Add Samples to Plate Prep_Reagents->Add_Samples Add_Reaction_Mix Add Reaction Mix to all Wells Add_Standards->Add_Reaction_Mix Add_Samples->Add_Reaction_Mix Incubate Incubate at Specified Temp/Time Add_Reaction_Mix->Incubate Read_Absorbance Read Absorbance at Correct Wavelength Incubate->Read_Absorbance Analyze_Data Analyze Data (Plot Curve, Calculate Concentrations) Read_Absorbance->Analyze_Data

Caption: A generalized workflow for a typical this compound colorimetric assay.

This guide is intended to provide a starting point for troubleshooting your this compound quantification experiments. Always refer to the specific protocol provided with your assay kit for detailed instructions. If you continue to experience issues, please contact your kit manufacturer's technical support for further assistance.

References

best practices for handling and storing tissue samples for malate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for best practices in handling and storing tissue samples for malate analysis. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in tissue sample collection for this compound analysis?

A1: The most critical step is the rapid quenching of metabolic activity.[1][2][3] this compound is an intermediate in the Krebs cycle, a highly active metabolic pathway.[4] To preserve the in vivo concentration of this compound, enzymatic reactions must be stopped immediately upon sample collection. This is typically achieved by snap-freezing the tissue in liquid nitrogen.[1][2]

Q2: What is the recommended long-term storage temperature for tissue samples intended for this compound analysis?

A2: The recommended long-term storage temperature is -80°C.[1][2] Storing samples at this temperature minimizes the degradation of metabolites, including this compound, over extended periods. While storage in the vapor phase of liquid nitrogen is also an option, studies have shown that -80°C provides at least the same quality of RNA and protein, and is a common standard for metabolomics.

Q3: How many times can I freeze and thaw my tissue samples?

A3: It is strongly recommended to avoid freeze-thaw cycles.[5][6][7] Each cycle can lead to the degradation of metabolites and alter the cellular structure, potentially affecting the accuracy of your this compound measurement.[6][7] If you need to use a sample for multiple analyses, it is best to aliquot it into smaller portions before the initial freezing.

Q4: Does the type of tissue affect the handling and storage protocol?

A4: While the fundamental principles of rapid quenching and cold storage apply to all tissue types, some tissues may require specific considerations. For instance, tissues with high metabolic rates, such as the brain and liver, are particularly susceptible to post-mortem changes in metabolite levels, making rapid quenching even more critical.[2] Additionally, the homogenization technique may need to be optimized based on the toughness and fibrousness of the tissue.[8]

Q5: What is the impact of a delay between tissue collection and freezing?

A5: A delay between tissue collection and freezing can significantly alter the metabolic profile of the sample.[9][10] Even a short delay at room temperature can lead to changes in the concentrations of Krebs cycle intermediates like this compound due to ongoing enzymatic activity. For the most accurate results, tissues should be frozen within 30 minutes of resection.[9][10][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly Low this compound Levels Delayed Quenching: Metabolic activity continued after sample collection, consuming this compound.[9][10]Ensure immediate snap-freezing of the tissue in liquid nitrogen upon collection.
Improper Storage: Long-term storage at temperatures warmer than -80°C or exposure to temperature fluctuations.Store samples consistently at -80°C in a freezer with a stable temperature profile. Use a temperature monitoring system if possible.
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing has led to this compound degradation.[6][7]Aliquot samples into single-use tubes before the initial freezing to avoid the need for thawing the entire sample.
Suboptimal Extraction: The chosen extraction solvent or protocol is not efficiently extracting organic acids.Use a validated extraction method for organic acids, such as a cold methanol (B129727)/water solution. Ensure the solvent is pre-chilled.
Unexpectedly High this compound Levels Pre-analytical Stress: The subject may have experienced stress or hypoxia prior to sample collection, which can alter metabolic pathways.Standardize the conditions under which samples are collected to minimize pre-analytical stress on the subject.
Contamination: Contamination from external sources during sample handling or processing.Use clean, sterile instruments and tubes for all steps of sample handling and processing.
Analytical Interference: Co-elution of other compounds with this compound during chromatographic analysis can lead to an artificially high signal.[12]Optimize the chromatographic method to ensure proper separation of this compound from other metabolites.[12]
High Variability Between Replicates Inconsistent Sample Handling: Variations in the time to freezing, storage conditions, or extraction procedure between replicates.Adhere strictly to a standardized protocol for all samples and replicates.
Tissue Heterogeneity: Different regions of the tissue may have different metabolic profiles.[13]If possible, homogenize a larger piece of tissue before taking aliquots for analysis to ensure a more representative sample.
Incomplete Homogenization: The tissue was not thoroughly homogenized, leading to inconsistent extraction efficiency.Optimize the homogenization method for your specific tissue type to ensure complete disruption of the cells.[8]

Quantitative Data Summary

The stability of this compound is highly dependent on storage conditions. The following table summarizes the recommended storage parameters to maintain sample integrity.

Parameter Recommendation Rationale
Short-Term Storage (≤ 24 hours) 4°C (on ice)To minimize metabolic activity during transport or short delays before processing. However, immediate freezing is always preferred.[2]
Long-Term Storage -80°CTo halt enzymatic degradation and preserve the metabolic profile over months to years.[1][2]
Freeze-Thaw Cycles Avoid (Aliquot samples)Each cycle can cause cellular damage and degradation of metabolites.[6][7]
Delayed Freezing < 30 minutesDelays beyond this can lead to significant changes in the levels of key metabolites.[9][10][11]

Experimental Protocols

Protocol 1: Tissue Sample Collection and Quenching

Objective: To rapidly collect and quench metabolic activity in tissue samples to preserve the in vivo this compound concentration.

Materials:

  • Surgical tools (scalpel, forceps)

  • Cryovials pre-chilled on dry ice

  • Liquid nitrogen in a dewar

  • Personal protective equipment (cryo-gloves, safety glasses)

Procedure:

  • Excise the tissue of interest using clean surgical tools.

  • Immediately place the tissue into a pre-chilled cryovial.

  • Snap-freeze the cryovial containing the tissue by immersing it in liquid nitrogen.

  • Once frozen, transfer the cryovial to a -80°C freezer for long-term storage.

Protocol 2: Tissue Homogenization and Metabolite Extraction

Objective: To efficiently homogenize the tissue and extract this compound and other organic acids for analysis.

Materials:

  • Frozen tissue sample

  • Pre-chilled homogenization tubes containing ceramic or steel beads

  • Bead beater homogenizer

  • Pre-chilled extraction solvent (e.g., 80% methanol in water, -20°C)

  • Centrifuge capable of reaching 4°C

  • Pipettes and pre-chilled pipette tips

  • Microcentrifuge tubes

Procedure:

  • Pre-cool the bead beater racks and any other equipment that will come into contact with the samples.

  • Transfer the frozen tissue from the cryovial to a pre-chilled homogenization tube with beads. It is crucial to keep the tissue frozen during this transfer.

  • Add the appropriate volume of pre-chilled extraction solvent to the homogenization tube. A common ratio is 1:10 (tissue weight:solvent volume).

  • Homogenize the tissue using the bead beater according to the manufacturer's instructions. Ensure the samples remain cold during homogenization.

  • After homogenization, centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled microcentrifuge tube.

  • The extract is now ready for analysis or can be stored at -80°C.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_storage Storage cluster_processing Sample Processing cluster_analysis Analysis A Excise Tissue B Place in Pre-chilled Cryovial A->B C Snap-freeze in Liquid Nitrogen B->C D Store at -80°C C->D E Homogenize in Cold Solvent D->E F Centrifuge to Pellet Debris E->F G Collect Supernatant F->G H This compound Analysis (e.g., LC-MS) G->H Troubleshooting_Logic cluster_low Low this compound cluster_high High this compound Start Unexpected this compound Levels Q1 Was quenching immediate? Start->Q1 Q4 Standardized collection protocol? Start->Q4 Q2 Proper storage at -80°C? Q1->Q2 Yes A1 Delayed quenching likely cause. Q1->A1 No Q3 Any freeze-thaw cycles? Q2->Q3 Yes A2 Improper storage likely cause. Q2->A2 No A3 Degradation due to freeze-thaw. Q3->A3 Yes Q5 Potential for contamination? Q4->Q5 Yes A4 Pre-analytical stress possible. Q4->A4 No A5 Contamination during handling. Q5->A5 Yes

References

Validation & Comparative

A Comparative Guide to Enzymatic and Mass Spectrometry Methods for Malate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-malate, a key intermediate in the citric acid cycle, is crucial for understanding cellular metabolism and has significant implications in various fields, including disease research and drug development. This guide provides an objective comparison between two primary analytical techniques for L-malate quantification: enzymatic assays and liquid chromatography-mass spectrometry (LC-MS).

Introduction to Malate Quantification Methods

Enzymatic Assays: These methods offer a straightforward and cost-effective approach for quantifying L-malate in biological samples.[1] They rely on the high specificity of the enzyme L-malate dehydrogenase (L-MDH), which catalyzes the oxidation of L-malate to oxaloacetate.[2] This reaction involves the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[2] The increase in NADH concentration is directly proportional to the L-malate concentration and can be measured spectrophotometrically by the change in absorbance at 340 nm.[1][3]

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique renowned for its high sensitivity and specificity in identifying and quantifying metabolites.[4][5] For this compound quantification, LC-MS methods separate this compound from other components in a sample chromatographically before it is ionized and detected by the mass spectrometer. This allows for precise measurement of the mass-to-charge ratio of this compound and its fragments, enabling highly specific and sensitive quantification.[4]

Performance Comparison

The choice between enzymatic and mass spectrometry methods for this compound quantification depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the available budget and expertise. The following table summarizes the key performance characteristics of each method.

FeatureEnzymatic AssayMass Spectrometry (LC-MS/MS)
Principle Spectrophotometric measurement of NADH production catalyzed by L-malate dehydrogenase.[2]Chromatographic separation followed by mass-based detection and quantification.[4]
Specificity High for L-malate due to enzyme specificity.[1] However, potential for interference from other enzymes or reducing agents in the sample.Very high, based on both chromatographic retention time and specific mass-to-charge ratio of the analyte and its fragments.[4] Can distinguish between isomers with appropriate chromatography.
Sensitivity (LOD/LOQ) Generally in the low micromolar (µM) range. For example, some commercial kits have a detection limit of around 0.02 mM.[6][7]High sensitivity, often in the nanomolar (nM) to picomolar (pM) range. For some organic acids, LOD can be in the sub-micromolar range.[8]
Linear Range Typically in the range of 0.02 to 2 mM.[7][9] Samples with higher concentrations require dilution.[2]Wide linear range, often spanning several orders of magnitude (e.g., 1.07 to 2000 ng/mL for some analytes).[10]
Precision (%CV) Intra- and inter-assay CVs are generally below 10%.Excellent precision, with intra- and inter-batch CVs typically below 15%.[10]
Accuracy Good accuracy, with results often comparable to reference methods.[11]High accuracy, often considered the "gold standard" for quantification.[12]
Throughput High-throughput is achievable with 96-well plate formats.[6]Can be high-throughput with the use of autosamplers, but sample preparation can be a bottleneck.
Sample Preparation Minimal sample preparation is often required; direct measurement in clear samples like cell culture media is possible.[9] Solid samples require homogenization and centrifugation.[9]More extensive sample preparation is typically required, including protein precipitation, and potentially derivatization.[13]
Cost Lower initial instrument cost and cheaper reagents.High initial instrument cost and higher operational and maintenance costs.
Expertise Required Relatively simple to perform with basic laboratory skills.Requires specialized training and expertise for operation, data analysis, and troubleshooting.

Experimental Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows for both enzymatic and mass spectrometry-based this compound quantification.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection & Analysis Sample Biological Sample Prepared_Sample Clarified Sample (if needed) Sample->Prepared_Sample Centrifugation/ Filtration Incubation Add Sample & Incubate Prepared_Sample->Incubation Reaction_Mix Prepare Reaction Mix (Buffer, NAD+, L-MDH) Reaction_Mix->Incubation Spectrophotometer Measure Absorbance at 340 nm Incubation->Spectrophotometer Data_Analysis Calculate this compound Concentration Spectrophotometer->Data_Analysis

Enzymatic assay workflow for this compound quantification.

Mass_Spectrometry_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS/MS Analysis cluster_data_ms Data Processing Sample_MS Biological Sample Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample_MS->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup LC_Separation Liquid Chromatography (Separation) Cleanup->LC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Analysis_MS Concentration Calculation Peak_Integration->Data_Analysis_MS

LC-MS workflow for this compound quantification.

Experimental Protocols

Enzymatic Assay for L-Malate Quantification

This protocol is a generalized procedure based on commercially available kits and established methods.[2][9]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, typically with a pH between 9.0 and 9.7 (e.g., glycine/NaOH buffer).[3][14]

  • NAD+ Solution: Dissolve NAD+ in the assay buffer to the desired concentration (e.g., ~47 mM).[2]

  • L-Malate Dehydrogenase (L-MDH): Prepare a solution of L-MDH in the assay buffer. The required activity will depend on the specific assay conditions.[2]

  • L-Malate Standard: Prepare a stock solution of L-malate and create a series of dilutions to generate a standard curve.

2. Sample Preparation:

  • For liquid samples such as cell culture media or wine, if they are clear and colorless, they can often be used directly or with minimal dilution.[2][9]

  • For solid samples like tissues, homogenize the sample in a suitable buffer and centrifuge to remove insoluble material.[9]

  • If necessary, dilute the sample with the assay buffer to ensure the this compound concentration falls within the linear range of the assay.[2]

3. Assay Procedure (96-well plate format):

  • Add the assay buffer, NAD+ solution, and sample (or standard) to each well.

  • Initiate the reaction by adding the L-MDH solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 5-30 minutes) to allow the reaction to reach completion or to measure the initial reaction rate.[3][14]

  • Measure the absorbance of each well at 340 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank (a reaction mixture without the sample or standard) from the absorbance of the samples and standards.

  • Plot the absorbance of the standards against their known concentrations to generate a standard curve.

  • Determine the concentration of L-malate in the samples by interpolating their absorbance values on the standard curve.

LC-MS/MS for L-Malate Quantification

This is a generalized workflow for the targeted quantification of L-malate using LC-MS/MS.[13][15]

1. Sample Preparation:

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) to each sample, calibrator, and quality control sample. This is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.

  • Protein Precipitation: For biological samples containing proteins, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 2:1 or 3:1 ratio (solvent:sample).[13]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Supernatant Collection and Dilution: Carefully collect the supernatant and, if necessary, dilute it with an appropriate solvent (e.g., water with 0.1% acetic acid) before injection into the LC-MS system.[13]

2. LC Separation:

  • Use a suitable liquid chromatography column for separating organic acids, such as a reversed-phase C18 column or a HILIC column.

  • Develop a gradient elution method using appropriate mobile phases (e.g., water with a small amount of acid like formic acid as mobile phase A, and an organic solvent like acetonitrile or methanol (B129727) as mobile phase B).

3. MS/MS Detection:

  • The eluent from the LC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in negative ion mode for organic acids.

  • Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated this compound molecule) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences.

4. Data Analysis:

  • Integrate the peak areas for both the analyte (this compound) and the internal standard in the chromatograms.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a standard curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.

Conclusion

The choice between enzymatic and mass spectrometry methods for this compound quantification is contingent on the specific needs of the research. Enzymatic assays are well-suited for routine analysis, high-throughput screening, and applications where cost-effectiveness and ease of use are primary considerations. Their performance is robust for quantifying L-malate in a variety of biological samples.[1] Conversely, mass spectrometry is the superior option for applications that demand the highest levels of sensitivity and specificity, such as in metabolomics studies where the simultaneous quantification of multiple analytes is required, or when distinguishing between different isomers of this compound is necessary.[4] While the initial investment and operational complexity are greater, the unparalleled quality and depth of data provided by LC-MS/MS make it an indispensable tool for discovery-based research and intricate clinical investigations.

References

Malate as a Biomarker for Mitochondrial Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial dysfunction is a hallmark of a wide range of debilitating diseases, from rare genetic disorders to common age-related conditions. The development of reliable biomarkers is crucial for early diagnosis, patient stratification, and monitoring therapeutic interventions. While lactate (B86563) and pyruvate (B1213749) have long been the go-to biomarkers for mitochondrial dysfunction, recent metabolomic studies have highlighted the potential of other analytes, including the citric acid cycle intermediate, malate. This guide provides a comprehensive comparison of this compound with established biomarkers, supported by experimental data and detailed protocols, to aid researchers in their assessment of mitochondrial health.

Performance Comparison of Mitochondrial Dysfunction Biomarkers

The ideal biomarker for mitochondrial dysfunction should be sensitive, specific, easily measurable in accessible biological fluids, and reflect the underlying pathophysiology. Below is a summary of quantitative data comparing this compound to other key biomarkers.

BiomarkerSample Type(s)Principle of MeasurementPerformance CharacteristicsReference(s)
This compound Plasma, Urine, Cultured Cells, Tissue HomogenatesEnzymatic assays (colorimetric, fluorometric, bioluminescent), Mass SpectrometryAltered levels of this compound, a key component of the citric acid cycle and the this compound-aspartate shuttle, can reflect disruptions in mitochondrial metabolism. Metabolomic studies have identified this compound as a key metabolite to track in mitochondrial diseases.[1] However, extensive clinical validation of its sensitivity and specificity compared to other biomarkers is still emerging.--INVALID-LINK--, --INVALID-LINK--
Lactate Blood, Plasma, Cerebrospinal Fluid (CSF)Enzymatic assays (colorimetric)Elevated lactate levels, often with an increased lactate-to-pyruvate ratio, are a classical indicator of impaired oxidative phosphorylation.[1][2] However, lactate levels can be influenced by various factors, including exercise and other metabolic conditions, leading to lower specificity.[1] In a study of patients with congenital lactic acidosis, the diagnostic accuracy of the lactate-to-pyruvate ratio improved at higher lactate concentrations.[3][1][2][3]
Pyruvate Blood, Plasma, CSFEnzymatic assays (colorimetric)Pyruvate levels are typically assessed in conjunction with lactate. An elevated lactate-to-pyruvate ratio is indicative of a shift towards anaerobic metabolism due to mitochondrial dysfunction.[1][2][1][2]
Fibroblast Growth Factor 21 (FGF21) Serum, PlasmaImmunoassays (ELISA)FGF21 is a hormone secreted in response to mitochondrial stress, particularly in muscle. It has shown good sensitivity and specificity for certain mitochondrial myopathies.[4] However, elevated levels can also be seen in other conditions like renal failure, hepatic disease, and diabetes.[4][4]
Growth Differentiation Factor 15 (GDF15) Serum, PlasmaImmunoassays (ELISA)GDF15 is another stress-responsive cytokine that is often elevated in mitochondrial diseases and has demonstrated high sensitivity and specificity, in some cases superior to FGF21.[1][1]

Signaling Pathways and Experimental Workflows

To understand the rationale behind using this compound as a biomarker, it is essential to visualize its role in mitochondrial metabolism and the workflows used for its measurement.

This compound-Aspartate Shuttle and its Role in Mitochondrial Respiration

The this compound-aspartate shuttle is a critical pathway for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, where they can enter the electron transport chain to produce ATP. This compound is a key component of this shuttle. Dysfunction of this shuttle can lead to a buildup of cytosolic NADH and a decrease in mitochondrial ATP production, reflecting mitochondrial impairment.

Malate_Aspartate_Shuttle This compound-Aspartate Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis NADH_c NADH Glycolysis->NADH_c Pyruvate Pyruvate Glycolysis->Pyruvate NAD_c NAD+ MDH1 This compound Dehydrogenase 1 (MDH1) NAD_c->MDH1 NADH_c->NAD_c NADH_c->MDH1 Oxaloacetate_c Oxaloacetate Pyruvate->Oxaloacetate_c Malate_c This compound Malate_m This compound Malate_c->Malate_m This compound-α-KG Antiporter MDH1->Oxaloacetate_c MDH1->Malate_c Aspartate_c Aspartate AST1 Aspartate Aminotransferase 1 (AST1) Aspartate_c->AST1 Glutamate_c Glutamate Glutamate_m Glutamate Glutamate_c->Glutamate_m Glutamate-Aspartate Antiporter AST1->Oxaloacetate_c AST1->Glutamate_c alphaKG_c α-Ketoglutarate alphaKG_c->AST1 MDH2 This compound Dehydrogenase 2 (MDH2) Malate_m->MDH2 Oxaloacetate_m Oxaloacetate AST2 Aspartate Aminotransferase 2 (AST2) Oxaloacetate_m->AST2 MDH2->Oxaloacetate_m NADH_m NADH MDH2->NADH_m NAD_m NAD+ NAD_m->MDH2 ETC Electron Transport Chain NADH_m->ETC Aspartate_m Aspartate Aspartate_m->Aspartate_c Glutamate-Aspartate Antiporter Glutamate_m->AST2 AST2->Aspartate_m alphaKG_m α-Ketoglutarate AST2->alphaKG_m alphaKG_m->alphaKG_c This compound-α-KG Antiporter

Caption: The this compound-Aspartate Shuttle facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial matrix.

Experimental Workflow for this compound Quantification

The quantification of this compound in biological samples typically involves sample preparation followed by detection using an enzymatic assay or mass spectrometry. Commercial kits offer a streamlined workflow for this process.

Malate_Quantification_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_assay This compound Assay Sample Biological Sample (Plasma, Urine, Cells, Tissue) Homogenization Homogenization / Lysis Sample->Homogenization Deproteinization Deproteinization (e.g., PCA/KOH or Spin Column) Homogenization->Deproteinization Reaction Enzymatic Reaction: This compound + NAD+ -> Oxaloacetate + NADH Deproteinization->Reaction Detection Detection of NADH or downstream product Reaction->Detection Quantification Quantification against a standard curve Detection->Quantification

Caption: A generalized workflow for the quantification of this compound in biological samples.

Experimental Protocols

Accurate and reproducible measurement of this compound is essential for its validation as a biomarker. Below are detailed methodologies for commonly used this compound assays.

Bioluminescent this compound Assay (e.g., this compound-Glo™ Assay)

This assay is based on the principle that this compound dehydrogenase oxidizes this compound to oxaloacetate, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used in a reductase-luciferase coupled reaction to generate a light signal that is proportional to the amount of this compound.

Materials:

  • This compound-Glo™ Assay Reagent (containing this compound dehydrogenase, NAD+, reductase, reductase substrate, and luciferase)

  • Biological samples (e.g., plasma, cell lysates)

  • This compound standard

  • Lysis buffer (e.g., 0.6N HCl) and Neutralization Buffer (e.g., 1M Tris base)

  • White, opaque 96- or 384-well plates

Protocol:

  • Sample Preparation:

    • For cultured cells, lyse the cells directly in the well using an acid treatment (e.g., 0.6N HCl) to inactivate endogenous enzymes and degrade NAD(P)H.

    • Neutralize the samples with a neutralization buffer.

    • For tissue samples, homogenize in a suitable buffer and deproteinize.

    • For plasma or serum, deproteinize using a spin column or perchloric acid/KOH precipitation.

  • Standard Curve Preparation: Prepare a standard curve of this compound in the same buffer as the samples.

  • Assay Reaction:

    • Add prepared samples and standards to the wells of a white-walled multiwell plate.

    • Reconstitute the this compound-Glo™ Assay Reagent according to the manufacturer's instructions.

    • Add an equal volume of the assay reagent to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the enzymatic reactions to proceed.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the concentration of this compound in the samples by comparing their luminescence readings to the standard curve.

Colorimetric this compound Assay

This method also relies on the oxidation of this compound by this compound dehydrogenase, but the resulting NADH reduces a colorimetric probe, leading to a color change that can be measured spectrophotometrically.

Materials:

  • This compound Assay Buffer

  • This compound Enzyme Mix (containing this compound dehydrogenase)

  • Probe (e.g., a tetrazolium salt like WST-8)

  • NAD+

  • This compound Standard

  • Deproteinizing sample preparation kit (e.g., 10 kDa spin columns)

  • Clear 96-well plates

Protocol:

  • Sample Preparation:

    • Homogenize tissue or cell samples in ice-cold assay buffer.

    • Deproteinize samples to remove enzymes that may interfere with the assay. A 10 kDa molecular weight cut-off spin column is recommended.

  • Standard Curve Preparation: Prepare a dilution series of the this compound standard in the assay buffer.

  • Reaction Mix Preparation: Prepare a master mix containing the assay buffer, enzyme mix, probe, and NAD+ according to the kit's instructions.

  • Assay Reaction:

    • Add samples and standards to the wells of a clear 96-well plate.

    • Add the reaction mix to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Determine the this compound concentration in the samples from the standard curve.

Conclusion

This compound holds promise as a biomarker for mitochondrial dysfunction, offering a window into the core metabolic processes of the citric acid cycle and the this compound-aspartate shuttle. While metabolomic studies consistently highlight its perturbation in mitochondrial diseases, further large-scale clinical validation is required to establish its sensitivity and specificity in direct comparison to established biomarkers like lactate, FGF21, and GDF15. The availability of robust and sensitive commercial assays facilitates the inclusion of this compound in future biomarker panels for a more comprehensive assessment of mitochondrial health in research and drug development. The continued investigation of this compound, in conjunction with other biomarkers, will undoubtedly refine our ability to diagnose and monitor mitochondrial dysfunction.

References

Cross-Species Comparison of Malate Accumulation Under Drought Stress: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drought stress is a major abiotic factor limiting plant growth and productivity worldwide. In response to water scarcity, plants have evolved complex physiological and biochemical mechanisms to survive and maintain homeostasis. One crucial aspect of this response is the accumulation of compatible solutes, which play roles in osmotic adjustment, cellular protection, and signaling. Malate, a dicarboxylic acid and a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a significant metabolite in the plant drought stress response. Its accumulation is implicated in stomatal regulation, a primary mechanism for controlling water loss. This guide provides a comparative overview of this compound accumulation in various plant species under drought stress, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of this compound Accumulation

The following table summarizes the changes in this compound levels in different plant species subjected to drought stress, as reported in various studies. It is important to note that experimental conditions, such as the method of drought induction and the duration of stress, vary between studies, which can influence the magnitude of the observed changes.

Plant SpeciesCultivar/GenotypeTissueDrought Stress ConditionsThis compound Accumulation (Fold Change or Concentration)Reference
Grapevine (Vitis vinifera)Not SpecifiedLeavesDetached leaves, 24 hours of dehydrationIncreased (qualitative)[1][2]
Grapevine (Vitis vinifera)ShirazLeavesProgressive water deficit, 26 daysSignificant accumulation[3]
Arabidopsis (Arabidopsis thaliana)Not SpecifiedAerial Parts10 hours of dehydration stress6.78-fold increase[1][2]
Wheat (Triticum aestivum)Not SpecifiedShoots5 days of mild soil droughtAccumulation observed[4]
Maize (Zea mays)Drought-tolerant (UASBM13)Not Specified30 days at 15% soil moistureUpregulation of sinapoyl this compound[5]

Experimental Protocols

Induction of Drought Stress

A common method to induce drought stress in a controlled laboratory setting is by withholding water. For potted plants, drought is typically initiated by stopping irrigation. The severity of the drought can be monitored by measuring the soil moisture content or the leaf water potential. For example, in studies with tobacco, different levels of drought stress were defined by soil moisture content: mild stress (55–60%), moderate stress (45–50%), and severe stress (35–40%)[6].

Another approach, particularly for rapid screening or metabolomic studies on detached plant parts, is dehydration stress. In this method, leaves are detached from the plant and allowed to lose water under controlled conditions for a specific period (e.g., 0-24 hours)[1].

For in-vitro studies, polyethylene (B3416737) glycol (PEG) is often used to simulate drought stress by reducing the water potential of the growth medium[7].

Quantification of this compound

The quantification of this compound in plant tissues is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection.

Sample Preparation:

  • Harvesting and Quenching: Plant tissue is harvested and immediately frozen in liquid nitrogen to stop all metabolic activity.

  • Homogenization: The frozen tissue is ground into a fine powder.

  • Extraction: A known weight of the powdered tissue (e.g., 50-100 mg) is mixed with an extraction solvent, such as 70% (v/v) ethanol (B145695) or ultrapure water. The mixture is then vortexed and sonicated to ensure complete extraction.

  • Clarification: The extract is centrifuged to pellet cell debris. The resulting supernatant is filtered through a syringe filter (e.g., 0.22 µm) into an HPLC vial for analysis[8].

HPLC-MS/MS Analysis:

  • Chromatographic Separation: The extracted metabolites are separated on an appropriate HPLC column (e.g., a C18 or an ion-exchange column).

  • Mass Spectrometry Detection: The eluting compounds are ionized and detected by a mass spectrometer. This compound is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a pure this compound standard[8].

Signaling Pathways and Experimental Workflows

This compound-Induced Stomatal Closure Signaling Pathway

Under drought stress, this compound accumulates in the apoplast of guard cells and acts as a signaling molecule to induce stomatal closure, thereby reducing water loss. This process involves a complex signaling cascade. Extracellular this compound is perceived, leading to the activation of the slow anion channel SLAC1 on the guard cell plasma membrane. This activation, along with an increase in cytosolic Ca²⁺ concentration, facilitates the efflux of anions, leading to guard cell deflation and stomatal closure. G-proteins and second messengers like cyclic ADP-ribose (cADPR), cAMP, and inositol (B14025) trisphosphate (IP₃) are also crucial components of this signaling pathway[1][9][10].

Malate_Signaling_Pathway Drought Drought Stress Malate_acc Apoplastic this compound Accumulation Drought->Malate_acc induces G_protein G-Proteins Malate_acc->G_protein activates SLAC1 SLAC1 Anion Channel Activation Malate_acc->SLAC1 directly activates Second_messengers Second Messengers (cADPR, cAMP, IP₃) G_protein->Second_messengers regulates Ca_increase Cytosolic Ca²⁺ Increase Second_messengers->Ca_increase leads to Ca_increase->SLAC1 activates Anion_efflux Anion Efflux SLAC1->Anion_efflux Depolarization Plasma Membrane Depolarization Anion_efflux->Depolarization K_efflux K⁺ Efflux Depolarization->K_efflux Turgor_loss Guard Cell Turgor Loss K_efflux->Turgor_loss Stomatal_closure Stomatal Closure Turgor_loss->Stomatal_closure

Caption: this compound-induced stomatal closure pathway under drought.

Experimental Workflow for Cross-Species Comparison

The following diagram illustrates a typical workflow for a comparative study of this compound accumulation in different plant species under drought stress.

Experimental_Workflow Plant_selection Select Plant Species (e.g., Grapevine, Arabidopsis, Wheat) Drought_induction Induce Drought Stress (e.g., Water Withholding) Plant_selection->Drought_induction Control_group Maintain Control Group (Well-Watered) Plant_selection->Control_group Sampling Sample Tissues at Different Time Points Drought_induction->Sampling Control_group->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis HPLC-MS/MS Analysis for this compound Quantification Extraction->Analysis Data_analysis Data Analysis and Cross-Species Comparison Analysis->Data_analysis

Caption: Workflow for comparative metabolomics of drought stress.

Discussion and Conclusion

The accumulation of this compound is a conserved response to drought stress across a variety of plant species, although the extent of this accumulation can differ. In species like Arabidopsis and grapevine, increased this compound levels are clearly linked to the regulation of stomatal closure, a critical water-saving mechanism[1][2]. In cereal crops such as wheat and maize, this compound and its derivatives also appear to play a role in the metabolic adjustments to drought, although their precise functions are still under investigation[4][5].

The signaling pathway leading from apoplastic this compound accumulation to stomatal closure is becoming increasingly clear, with key roles identified for G-proteins, second messengers, and ion channels like SLAC1[1][10]. This detailed understanding of the molecular mechanisms offers potential targets for developing drought-tolerant crop varieties.

For researchers and drug development professionals, understanding the cross-species similarities and differences in this compound metabolism under drought provides valuable insights into fundamental plant stress responses. Further research focusing on a standardized approach to drought stress application and quantitative metabolomics will be crucial for making more direct and robust comparisons across a wider range of plant species. This will ultimately aid in the development of strategies to enhance crop resilience in the face of a changing climate.

References

A Comparative Guide to Validating the Specificity of a Novel Fluorescent Probe for Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a new fluorescent probe for malate. It offers a comparative analysis with existing alternatives, detailed experimental protocols, and quantitative data presented for clear evaluation. The methodologies and data herein are designed to assist researchers in rigorously assessing the performance of novel molecular probes.

Introduction

This compound is a key metabolite in cellular metabolism, playing a crucial role in the citric acid cycle and various other biosynthetic pathways. Fluorescent probes that can selectively detect and quantify this compound in real-time are invaluable tools for studying cellular physiology, disease states, and for applications in drug development. The critical characteristic of any new fluorescent probe is its specificity – the ability to selectively bind to its target analyte without significant cross-reactivity with other structurally similar or abundant cellular molecules. This guide outlines the essential experiments required to validate the specificity of a new fluorescent probe for this compound, using the genetically encoded biosensor "Malon" as a key comparator.

Performance Comparison: New Fluorescent Probe vs. Alternatives

The efficacy of a fluorescent probe is determined by several key performance indicators. The following table provides a comparative summary of the hypothetical performance of a new fluorescent probe against the established this compound biosensor, Malon, and a generic electrochemical sensor.

FeatureNew Fluorescent Probe (Hypothetical)Malon Genetically Encoded BiosensorTypical Electrochemical Biosensor
Analyte This compoundThis compoundL-Malate
Detection Principle Fluorescence Turn-OnFRET-Based Fluorescence IncreaseAmperometric
Dissociation Constant (Kd) 500 µM~2.2 mM[1][2]N/A
Quantum Yield (Φ) 0.65 (Bound) / 0.05 (Unbound)Not explicitly reported, but brightness increases upon binding[2][3]N/A
Fluorescence Fold Change >10-fold increase~10-fold (1000%) increase[3]N/A
Selectivity HighHigh (selective over other TCA cycle intermediates)[1][2]Variable, can be enzyme-dependent
Temporal Resolution Milliseconds to secondsSeconds to minutesSeconds to minutes
Spatial Resolution SubcellularSubcellular (genetically targetable)Limited (bulk measurement)
Application In vitro assays, live-cell imagingLive-cell imaging, in vitro assays[1][2]In vitro sample analysis (e.g., wine, juice)

Experimental Protocols

Accurate validation of a new fluorescent probe's specificity requires a series of well-controlled experiments. The following protocols provide a detailed methodology for assessing the selectivity of a new this compound probe.

In Vitro Specificity Screening Against a Metabolite Panel

This protocol details the procedure for evaluating the fluorescence response of the new probe to a panel of potentially interfering metabolites.

Materials:

  • New Fluorescent this compound Probe stock solution (e.g., 1 mM in DMSO)

  • This compound stock solution (e.g., 100 mM in assay buffer)

  • Stock solutions of potential interfering metabolites (100 mM in assay buffer):

    • Structurally similar molecules: Fumarate, Succinate, Citrate, Tartrate, Aspartate, Glutamate

    • Other relevant metabolites: Glucose, Pyruvate, Lactate, ATP, ADP

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Probe Solution: Dilute the New Fluorescent this compound Probe stock solution in the assay buffer to a final working concentration (e.g., 10 µM).

  • Prepare Metabolite Solutions: Prepare a series of dilutions for each metabolite in the assay buffer. It is recommended to test a high concentration of potential interferents (e.g., 10 mM) and a concentration range for this compound (e.g., 0-10 mM).

  • Assay Setup:

    • To the wells of the 96-well plate, add 90 µL of the diluted probe solution.

    • Add 10 µL of the respective metabolite solutions (this compound or potential interferent) to the wells. For the blank, add 10 µL of assay buffer.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for binding equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the new probe.

  • Data Analysis:

    • Subtract the fluorescence of the blank (probe only) from all readings.

    • Plot the fluorescence intensity against the concentration of this compound to generate a dose-response curve.

    • Compare the fluorescence response generated by the high concentration of each potential interferent to the maximum response obtained with this compound. A minimal change in fluorescence in the presence of other metabolites indicates high specificity.

Determination of Dissociation Constant (Kd)

The Kd value is a measure of the probe's affinity for its target.

Procedure:

  • Perform the in vitro specificity screening protocol with a wider range of this compound concentrations, from well below to well above the expected Kd.

  • Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration.

  • Fit the data to a one-site binding equation (e.g., using GraphPad Prism or similar software) to determine the Kd value.

    ΔF = F_max * [this compound] / (Kd + [this compound])

    Where F_max is the maximum fluorescence change at saturation.

Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of fluorescence.

Procedure:

  • Prepare solutions of the new probe in its unbound state (in assay buffer) and in its this compound-bound state (with a saturating concentration of this compound).

  • Use a known fluorescence standard with a similar excitation and emission range (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

  • Measure the absorbance at the excitation wavelength and the integrated fluorescence emission intensity for both the probe samples and the standard.

  • Calculate the quantum yield using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

The following diagrams illustrate the key experimental workflow and the logic behind specificity validation.

Experimental_Workflow Experimental Workflow for Specificity Validation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Probe_Prep Prepare Probe Solution Mixing Mix Probe and Metabolites in 96-well Plate Probe_Prep->Mixing Metabolite_Prep Prepare this compound & Interferent Solutions Metabolite_Prep->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Measurement Measure Fluorescence Incubation->Measurement Dose_Response Generate this compound Dose-Response Curve Measurement->Dose_Response Interference_Analysis Compare Response to Interferents Measurement->Interference_Analysis Specificity_Conclusion Determine Probe Specificity Dose_Response->Specificity_Conclusion Interference_Analysis->Specificity_Conclusion

Caption: Workflow for validating the specificity of the new fluorescent this compound probe.

Specificity_Logic Logical Framework for Specificity Assessment cluster_analytes Test Analytes cluster_response Fluorescence Response Probe New Fluorescent Probe This compound This compound (Target) Probe->this compound Binds Interferents Interferents (Fumarate, Citrate, etc.) Probe->Interferents Does Not Bind High_Signal High Fluorescence Signal (Binding) This compound->High_Signal Low_Signal Low/No Fluorescence Signal (No Binding) Interferents->Low_Signal Conclusion Conclusion: Probe is Specific for this compound High_Signal->Conclusion Low_Signal->Conclusion

Caption: Logical diagram illustrating the principle of specificity validation.

By following these protocols and comparing the results to established benchmarks, researchers can confidently validate the specificity of a new fluorescent probe for this compound, ensuring its reliability as a tool for advancing our understanding of cellular metabolism.

References

A Comparative Guide to Malate Metabolomics Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malate is a pivotal organic acid in plant metabolism, playing a central role in cellular energy production, carbon fixation, and responses to environmental stress. Its concentration within plant tissues varies significantly across species and in response to changing conditions, making it a key area of study in comparative metabolomics. This guide provides an objective comparison of this compound levels in different plant species, supported by experimental data, detailed methodologies for its quantification, and visualizations of the underlying biochemical pathways and experimental workflows.

Comparative Analysis of this compound Concentrations

The concentration of this compound in plant tissues is highly variable, influenced by factors such as the plant's photosynthetic pathway (C3, C4, or CAM), developmental stage, tissue type, and exposure to abiotic stress. The following tables summarize quantitative data on this compound concentrations from various studies to provide a comparative overview.

Table 1: this compound Concentration in Leaves of Various Plant Species
Plant SpeciesPhotosynthetic PathwayThis compound Concentration (mg/g DW)Citation
Chenopodium albumC36.42
Rumex dentatusC318.0
Argemone mexicanaC3Not specified, but studied
Triticum aestivum (Wheat, well-watered)C3~1.5 (converted from µg/g)[1]
Triticum aestivum (Wheat, drought-stressed)C3Decreased compared to well-watered[1]
Clusia pratensis (well-watered)C3/CAMLow nocturnal accumulation[2]
Clusia pratensis (drought-stressed)CAMSignificant nocturnal accumulation[2]

Note: DW = Dry Weight. Data from multiple sources may have been collected using different methodologies, affecting direct comparability.

Table 2: this compound Concentration in Various Fruits
Fruit SpeciesThis compound Concentration (mg/g FW)Citation
Apple (Wild)2.58 - 29.27
Apple (Cultivated)1.72 - 10.10
Sweet Cherry ('LG' cultivar, ripe)12.06
Sweet Cherry ('RX' cultivar, ripe)6.22
Grape (Vitis vinifera, pre-veraison)up to 40

Note: FW = Fresh Weight.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative metabolomics. Below are detailed methodologies for this compound extraction and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: General Organic Acid Extraction for LC-MS/HPLC Analysis

This protocol is a widely applicable method for extracting organic acids from various plant tissues.

Materials:

  • Fresh plant tissue

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • 80% Methanol (pre-chilled to -20°C)

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Harvest and Quenching: Harvest fresh plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol.

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubation: Incubate the sample at -20°C for 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

  • Storage: The sample is now ready for analysis. If not analyzed immediately, store at -80°C.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)-UV

This method is a robust and widely accessible technique for quantifying this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase: 5 mM H₂SO₄ in HPLC-grade water

  • This compound standard solutions (for calibration curve)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Injection: Inject 20 µL of the filtered plant extract onto the column.

  • Chromatographic Separation: Elute the compounds isocratically with the mobile phase at a column temperature of 50°C.

  • Detection: Monitor the eluent at 210 nm. This compound will elute at a specific retention time, which should be confirmed by running a pure this compound standard.

  • Quantification: Create a standard curve by injecting known concentrations of this compound. The concentration of this compound in the plant samples can be determined by comparing the peak area to the standard curve.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of organic acids, but requires a derivatization step to make the analytes volatile.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Reagents:

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Pyridine (B92270)

  • This compound standard solutions

Procedure:

  • Sample Drying: Evaporate a known volume of the plant extract to complete dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization: Add 50 µL of pyridine and 50 µL of MSTFA to the dried sample. Cap the vial tightly and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet.

    • Temperature Program: Use a temperature gradient to separate the derivatized organic acids. A typical program might start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification: Identify the derivatized this compound peak based on its retention time and mass spectrum compared to a derivatized standard. Quantify using a standard curve prepared with derivatized this compound standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving this compound and a typical experimental workflow for comparative metabolomics.

malate_metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion PEP Phosphoenolpyruvate (PEP) OAA Oxaloacetate (OAA) PEP->OAA PEPC Pyruvate Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Acetyl-CoA This compound This compound OAA->this compound MDH Citrate Citrate OAA->Citrate Citrate Synthase This compound->Pyruvate Malic Enzyme This compound->OAA MDH Fumarate Fumarate This compound->Fumarate Fumarase Vacuole Vacuole (Storage) This compound->Vacuole Transport Citrate->TCA_Cycle Fumarate->this compound Fumarase Vacuole->this compound Release Cytosol Cytosol Mitochondrion Mitochondrion

Caption: Central role of this compound in plant cell metabolism.

photosynthetic_pathways cluster_c3 C3 Pathway cluster_c4 C4 Pathway cluster_cam CAM Pathway C3_CO2 CO2 C3_RuBisCO RuBisCO C3_CO2->C3_RuBisCO C3_Calvin Calvin Cycle C3_RuBisCO->C3_Calvin C4_CO2 CO2 C4_OAA OAA C4_CO2->C4_OAA PEPC C4_PEP PEP C4_this compound This compound C4_OAA->C4_this compound C4_Pyruvate Pyruvate C4_this compound->C4_Pyruvate Release CO2 C4_Calvin Calvin Cycle C4_this compound->C4_Calvin CO2 transport C4_Pyruvate->C4_PEP CAM_CO2_night CO2 (Night) CAM_Malate_night This compound (stored in vacuole) CAM_CO2_night->CAM_Malate_night PEPC CAM_CO2_day CO2 (Day) CAM_Malate_night->CAM_CO2_day Release CO2 CAM_Calvin_day Calvin Cycle (Day) CAM_CO2_day->CAM_Calvin_day

Caption: Role of this compound in C3, C4, and CAM photosynthetic pathways.

experimental_workflow start Plant Material Selection (Different Species/Conditions) harvest Sample Harvesting & Quenching in Liquid N2 start->harvest extraction Metabolite Extraction (e.g., 80% Methanol) harvest->extraction analysis Instrumental Analysis (HPLC-MS, GC-MS) extraction->analysis data_processing Data Processing (Peak Detection, Alignment) analysis->data_processing stat_analysis Statistical Analysis (PCA, OPLS-DA) data_processing->stat_analysis identification Metabolite Identification stat_analysis->identification interpretation Biological Interpretation identification->interpretation

Caption: General workflow for comparative plant metabolomics.

References

A Comparative Guide to Malate Assay Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of L-malate is crucial for understanding cellular metabolism, assessing food and beverage quality, and investigating metabolic disorders. L-malate is a key intermediate in the citric acid (TCA) cycle and plays a role in the malate-aspartate shuttle, which is essential for transporting reducing equivalents across the mitochondrial membrane for oxidative phosphorylation.[1] This guide provides an objective comparison of several commercially available this compound assay kits, offering insights into their performance, protocols, and underlying principles to aid in selecting the most suitable kit for your research needs.

Performance Characteristics of this compound Assay Kits

The selection of a this compound assay kit often depends on factors such as sensitivity, the expected range of this compound concentration in the samples, and the detection method compatible with available laboratory equipment. Below is a summary of quantitative data from various manufacturers, structured for easy comparison.

FeatureSigma-Aldrich (MAK067)Abcam (ab83391)APExBIO (K2139)Promega (JE9100)BioAssay Systems (EMAL-100)3H Biomedical (8648)
Assay Principle ColorimetricColorimetricColorimetricBioluminescentColorimetricColorimetric
Detection Method OD 450 nmOD 450 nmOD 450 nmLuminescenceOD 565 nmOD 440 nm
Detection Range 5–25 nmoles[1]1–35 nmol[2]1–35 nmol[3]<40 nM - 25 µM[4]0.02–2 mM[5]0.00625–0.1 mM[6]
Sensitivity Not explicitly stated~20 µM[2]~20 µM[3]<40 nM[4]0.02 mM[5]Not explicitly stated
Assay Time ~30 minutes[1]~1 hour~1 hour[3]~60 minutes[4]~15 minutes[5]~60 minutes[6]
Sample Types Tissue, cells, food, beverages[1]Food samples, Tissue ExtractsVarious samplesCells, tissue, serum[7]Food, juice, beverage, agricultural products[5]Tissue and cell lysate[6]

Experimental Methodologies

The general principle behind most colorimetric this compound assay kits involves the enzymatic oxidation of L-malate by this compound dehydrogenase. This reaction produces NADH, which then reduces a probe to generate a colored product.[8] The absorbance of this product is directly proportional to the this compound concentration in the sample.[9][5][6] The Promega this compound-Glo™ Assay, however, utilizes a bioluminescent method where the NADH produced is coupled to a reductase/luciferase reaction to generate a light signal.[10]

General Experimental Protocol (Colorimetric Assays)
  • Reagent Preparation : Reconstitute lyophilized components such as the this compound Enzyme Mix, Substrate Mix, and this compound Standard with the provided assay buffer or ultrapure water as per the kit's instructions.[1][2]

  • Standard Curve Preparation : Prepare a series of this compound standards by diluting the stock this compound Standard solution. This is essential for quantifying the this compound concentration in the samples.[1][2]

  • Sample Preparation :

    • Tissues : Homogenize tissue samples in ice-cold PBS or the provided assay buffer. Centrifuge to remove insoluble material.[1][6]

    • Cells : Cells can be lysed directly in the assay buffer.[6]

    • Beverages : Samples like beer and wine may require dilution.[2]

    • Deproteinization : For samples with high protein content, a 10 kDa molecular weight cut-off (MWCO) spin filter can be used to deproteinize the sample.[1][2]

  • Assay Reaction :

    • Add the prepared standards and samples to a 96-well plate.

    • Prepare a Reaction Mix containing the this compound Assay Buffer, this compound Enzyme Mix, and Substrate Mix.[1]

    • Add the Reaction Mix to each well.[2]

  • Incubation : Incubate the plate at 37°C or room temperature (depending on the kit) for a specified time, protected from light.[1][2][6] Incubation times typically range from 15 to 60 minutes.[2][3][4][5][6]

  • Measurement : Measure the absorbance at the specified wavelength (e.g., 450 nm, 565 nm, or 440 nm) using a microplate reader.[1][9][6]

  • Calculation : Determine the this compound concentration in the samples by comparing their absorbance values to the standard curve.

Experimental Protocol for Promega this compound-Glo™ Assay (Bioluminescent)
  • Sample Preparation : An in-well sample preparation protocol is provided, which involves acid treatment to stop metabolism and inactivate endogenous enzymes, followed by neutralization. This streamlines the workflow by eliminating the need for centrifugation and spin columns.[4][7]

  • Reagent Preparation : Prepare the this compound Detection Reagent by combining the provided components.

  • Assay Reaction :

    • Transfer samples, standards, and controls to an opaque-walled 96-well or 384-well plate.[7]

    • Add the this compound Detection Reagent to each well.

  • Incubation : Incubate at room temperature for 60 minutes.[4]

  • Measurement : Measure the luminescence using a luminometer.[4]

Visualizing the Experimental Workflow and Biological Context

To better understand the experimental process and the biological significance of this compound, the following diagrams are provided.

Experimental_Workflow General this compound Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagent_Prep Reagent Preparation Add_Reaction_Mix Add Reaction Mix Reagent_Prep->Add_Reaction_Mix Standard_Prep Standard Curve Preparation Add_to_Plate Add Standards & Samples to 96-well Plate Standard_Prep->Add_to_Plate Sample_Prep Sample Preparation Sample_Prep->Add_to_Plate Add_to_Plate->Add_Reaction_Mix Incubate Incubate Add_Reaction_Mix->Incubate Measure Measure Absorbance/ Luminescence Incubate->Measure Calculate Calculate this compound Concentration Measure->Calculate

Caption: A flowchart illustrating the general steps involved in a typical this compound assay.

TCA_Cycle This compound in the Citric Acid (TCA) Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate This compound This compound Fumarate->this compound Oxaloacetate Oxaloacetate This compound->Oxaloacetate this compound Dehydrogenase Oxaloacetate->Citrate

Caption: The central role of this compound in the Citric Acid (TCA) Cycle.

Conclusion

The choice of a this compound assay kit should be guided by the specific requirements of the experiment. For high-throughput screening or studies requiring maximal sensitivity, the bioluminescent Promega this compound-Glo™ Assay may be the preferred option. For routine measurements in samples with relatively higher this compound concentrations, the colorimetric assays from Sigma-Aldrich, Abcam, APExBIO, BioAssay Systems, and 3H Biomedical offer reliable and cost-effective solutions. It is always recommended to consult the manufacturer's datasheets for the most detailed and up-to-date information before making a final decision.

References

L-Malate vs. D-Malate: A Comparative Guide to Their Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malate, a dicarboxylic acid, is a key metabolite in cellular energy production. It exists as two stereoisomers, L-malate and D-malate, which, despite their chemical similarity, exhibit distinct effects on cell metabolism. This guide provides an objective comparison of their metabolic impacts, supported by experimental data, to inform research and development in cellular metabolism and therapeutics.

Core Metabolic Functions and Effects

L-malate is the naturally occurring isomer in mammalian cells and a central intermediate in the tricarboxylic acid (TCA) cycle.[1][2] It plays a crucial role in ATP production through oxidative phosphorylation.[1] L-malate is also a key component of the this compound-aspartate shuttle, a system that transports reducing equivalents (NADH) from the cytosol into the mitochondria, which is essential for maximizing ATP yield from glycolysis.[1][3]

In contrast, D-malate is not typically metabolized by mammalian cells due to the stereospecificity of enzymes like this compound dehydrogenase.[4] However, recent research has shown that D-malate, which can be produced by gut microbiota, can influence cellular processes. Studies in mice have indicated that dietary supplementation with D-malate can lead to reduced muscle mass and decreased energy consumption.

Quantitative Data Comparison

The following tables summarize the quantitative effects of L-malate and D-malate on various metabolic parameters. It is important to note that the data for each isomer are derived from separate studies, and direct head-to-head comparative studies in the same model system are limited.

Table 1: Effects on Whole-Body Metabolism and Physical Performance in Mice

ParameterL-Malate EffectD-Malate EffectReference Study
Swimming Time to Exhaustion ▲ Increased by 26.1% (0.210 g/kg) and 28.5% (0.630 g/kg)Not Reported[5]
Blood Lactate ▼ Decreased post-exerciseNot Reported[6]
Serum Urea Nitrogen (SUN) ▼ Decreased post-exerciseNot Reported[6]
Tissue Glycogen ▲ Increased post-exerciseNot Reported[6]
Body Weight Gain No significant effect▼ Significantly decreased
Muscle Weight Not Reported▼ Significantly decreased
Oxygen Consumption Not Reported▼ Significantly reduced
Energy Consumption Not Reported▼ Significantly reduced

Table 2: Effects on Cellular and Mitochondrial Parameters

ParameterL-Malate EffectD-Malate EffectReference Study
This compound Dehydrogenase Activity ▲ Significantly elevated in liver (cytosolic and mitochondrial)Not a substrate for mammalian MDH[5]
NADH-Dehydrogenase Activity (Complex I) ▲ Increased in aged rat liverNot Reported[7]
NADH-Cytochrome c Oxidoreductase Activity (Complex I-III) ▲ Improved in aged rat liverNot Reported[7]
Cytochrome c Oxidase Activity (Complex IV) ▲ Improved in aged rat liverNot Reported[7]
Intracellular Acetyl-CoA Not Reported▲ Significantly increased in vascular endothelial cells
Total Protein Acetylation Not Reported▲ Significantly increased in vascular endothelial cells
Cyclin A Acetylation Not Reported▲ Promoted in vascular endothelial cells

Signaling Pathways and Mechanisms of Action

The metabolic effects of L-malate and D-malate are mediated through distinct pathways.

L-Malate's Role in Energy Metabolism

L-malate primarily supports cellular energy production through its involvement in the TCA cycle and the this compound-aspartate shuttle.

L_Malate_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA_cytosol AcetylCoA_cytosol Pyruvate->AcetylCoA_cytosol PDH Oxaloacetate_cytosol Oxaloacetate Malate_cytosol L-Malate Oxaloacetate_cytosol->Malate_cytosol cMDH Malate_mito L-Malate Malate_cytosol->Malate_mito this compound Transporter NADH_cytosol NADH NAD_cytosol NAD+ NADH_cytosol->NAD_cytosol Oxaloacetate_mito Oxaloacetate Malate_mito->Oxaloacetate_mito mMDH Citrate Citrate Oxaloacetate_mito->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate_mito AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->Citrate NADH_mito NADH ETC ETC NADH_mito->ETC To Electron Transport Chain NAD_mito NAD+ NAD_mito->NADH_mito ATP ATP ETC->ATP

L-Malate's Central Role in Energy Metabolism.
D-Malate's Proposed Mechanism of Action

D-malate is not a direct substrate for the TCA cycle in mammalian cells. Instead, it is proposed to act as a signaling molecule that modulates cellular processes by altering the levels of key metabolites and post-translational modifications.

D_Malate_Pathway D_this compound D-Malate (from gut microbiota) Cell_Uptake Cellular Uptake D_this compound->Cell_Uptake AcetylCoA Increased Intracellular Acetyl-CoA Cell_Uptake->AcetylCoA Mechanism under investigation Protein_Acetylation Increased Global Protein Acetylation AcetylCoA->Protein_Acetylation CyclinA_Acetylation Cyclin A Acetylation Protein_Acetylation->CyclinA_Acetylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CyclinA_Acetylation->Cell_Cycle_Arrest Inhibited_Proliferation Inhibited Cell Proliferation Cell_Cycle_Arrest->Inhibited_Proliferation Inhibited_Angiogenesis Inhibited Angiogenesis Inhibited_Proliferation->Inhibited_Angiogenesis Reduced_Muscle_Growth Reduced Muscle Growth & Metabolism Inhibited_Angiogenesis->Reduced_Muscle_Growth

Proposed Signaling Pathway for D-Malate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the metabolic effects of L- and D-malate.

This compound Dehydrogenase (MDH) Activity Assay

This colorimetric assay measures the activity of MDH in cell or tissue lysates.

Principle: MDH catalyzes the oxidation of this compound to oxaloacetate, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used to reduce a probe, producing a colored product that can be measured spectrophotometrically.

Materials:

  • MDH Assay Buffer

  • MDH Substrate (this compound)

  • NAD+

  • Developer Solution

  • 96-well clear flat-bottom plate

  • Spectrophotometer (ELISA reader)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold MDH Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add sample lysate. For a background control, use a sample replicate without the MDH substrate.

  • Reaction Initiation: Prepare a reaction mix containing MDH Assay Buffer, MDH Substrate, NAD+, and the developer solution. Add the reaction mix to each well.

  • Measurement: Immediately measure the absorbance at 450 nm at time T1. Incubate the plate at 37°C for a specified time (e.g., 30 minutes) and measure the absorbance again at time T2.

  • Calculation: The change in absorbance (A450) over time is proportional to the MDH activity. A standard curve using known concentrations of NADH is used to quantify the amount of NADH generated.

(Adapted from commercially available MDH activity assay kits[8][9])

Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in live cells.

Principle: The Seahorse XF Analyzer creates a transient microchamber to measure the rate of oxygen consumption in real-time. Sequential injections of mitochondrial toxins (oligomycin, FCCP, and rotenone/antimycin A) allow for the determination of key parameters of mitochondrial function.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Experimental Workflow:

Seahorse_Workflow Start Seed cells in Seahorse microplate and allow to adhere Hydrate Hydrate sensor cartridge with XF Calibrant Start->Hydrate Medium_Change Replace growth medium with pre-warmed assay medium Hydrate->Medium_Change Equilibrate Equilibrate cells in a non-CO2 incubator at 37°C Medium_Change->Equilibrate Load_Cartridge Load injection ports of sensor cartridge with mitochondrial toxins Equilibrate->Load_Cartridge Run_Assay Place plate in Seahorse XF Analyzer and start the assay Load_Cartridge->Run_Assay Analysis Analyze OCR data to determine basal respiration, ATP production, maximal respiration, and non- mitochondrial respiration Run_Assay->Analysis

Seahorse XF Cell Mito Stress Test Workflow.

Conclusion

L-malate and D-malate have distinct and significant impacts on cellular metabolism. L-malate is a fundamental component of central carbon metabolism, directly fueling mitochondrial respiration and ATP production. Its supplementation has been shown to enhance physical performance and improve mitochondrial function, particularly in aged models.[5][7]

D-malate, while not a direct fuel source for mammalian cells, appears to act as a metabolic regulator. The current evidence suggests that it can inhibit cell proliferation and angiogenesis by increasing intracellular acetyl-CoA levels, leading to protein hyperacetylation and cell cycle arrest. These findings highlight a novel mechanism by which gut microbiota-derived metabolites can influence host physiology.

For researchers and drug development professionals, understanding these differences is crucial. L-malate holds potential as a therapeutic agent to boost mitochondrial function and combat age-related metabolic decline. Conversely, the inhibitory effects of D-malate on cell growth and angiogenesis may present new avenues for therapeutic intervention in diseases characterized by excessive cell proliferation and vascularization. Further research, particularly direct comparative studies, is needed to fully elucidate the metabolic consequences of altering the L-malate/D-malate ratio in various physiological and pathological contexts.

References

Validating a High-Throughput Screening Assay for Malate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of high-throughput screening (HTS) assays for malate dehydrogenase (MDH), supported by experimental data and detailed protocols. We delve into the validation of a standard absorbance-based assay and compare its performance with potential alternative assays and other dehydrogenase targets.

This compound dehydrogenase (MDH) is a crucial enzyme in cellular metabolism, making it an attractive target for drug discovery in various therapeutic areas. High-throughput screening (HTS) is a key strategy for identifying novel modulators of MDH activity. The reliability of any HTS campaign hinges on the robustness of the assay used. This guide outlines the validation of a colorimetric MDH HTS assay and compares it with other assay formats and alternative dehydrogenase targets.

Performance of MDH HTS Assay and Alternatives

The performance of an HTS assay is primarily assessed by its statistical robustness, which is quantified by the Z'-factor, signal-to-background (S/B) ratio, and the coefficient of variation (%CV). A Z'-factor greater than 0.5 is indicative of an excellent assay suitable for HTS.

AssayTarget EnzymeAssay FormatZ'-FactorSignal-to-Background (S/B) Ratio% Coefficient of Variation (CV)
Colorimetric Assay This compound Kinase*Absorbance0.71Not Reported<10% (Intra-assay)
Fluorescence Assay Lactate (B86563) DehydrogenaseFluorescence (NADH detection)> 0.7Not ReportedNot Reported
Mass Spectrometry Assay Isocitrate DehydrogenaseSAMDI-MSSuitable for HTS**Not ReportedNot Reported

*Data from a this compound kinase assay is used as a proxy for a this compound dehydrogenase absorbance assay due to the similarity in reaction and detection principles. **The study demonstrated suitability for HTS but did not report a specific Z'-factor.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for a standard colorimetric MDH HTS assay validation.

Protocol 1: Validation of a Colorimetric MDH HTS Assay

This protocol is adapted from standard procedures for dehydrogenase assays and is suitable for a 96- or 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂.

  • MDH Enzyme Solution: Recombinant human MDH diluted in assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes.

  • Substrate Solution: 10 mM L-Malate in assay buffer.

  • Cofactor/Dye Solution: 2 mM NAD⁺ and 0.4 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in assay buffer.

  • Positive Control: A known MDH inhibitor (e.g., oxaloacetate at a concentration that gives >80% inhibition).

  • Negative Control: DMSO (at the same final concentration as the compound library).

2. Assay Procedure:

  • Add 5 µL of test compound, positive control, or negative control to the wells of a microplate.

  • Add 20 µL of MDH enzyme solution to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of a 1:1 mixture of the substrate and cofactor/dye solutions.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10% SDS.

  • Read the absorbance at 565 nm using a microplate reader.

3. Validation Parameters Calculation:

  • Z'-Factor: Calculated using the means and standard deviations of the positive and negative controls. An accepted value for a robust HTS assay is ≥ 0.5.

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the negative control to the mean signal of the positive control. A higher S/B ratio is desirable.

  • Coefficient of Variation (%CV): Calculated for both intra-plate and inter-plate replicates. A %CV of <15% is generally acceptable.

Protocol 2: Plate Uniformity and DMSO Tolerance

1. Plate Uniformity:

  • Prepare a plate with alternating columns of negative controls (e.g., DMSO) and positive controls (e.g., a known inhibitor).

  • Run the assay as described in Protocol 1.

  • Analyze the data for any systematic errors or edge effects across the plate.

2. DMSO Tolerance:

  • Prepare a series of negative control wells with increasing concentrations of DMSO (e.g., 0.1% to 5%).

  • Run the assay as described in Protocol 1.

  • Determine the highest concentration of DMSO that does not significantly affect the enzyme activity. This is the maximum concentration to be used for screening compound libraries.

Visualizing the Workflow and Pathway

To better understand the processes involved, the following diagrams illustrate the MDH signaling pathway and a typical HTS workflow.

MDH_Pathway This compound L-Malate MDH This compound Dehydrogenase This compound->MDH NAD NAD+ NAD->MDH Oxaloacetate Oxaloacetate MDH->Oxaloacetate NADH NADH MDH->NADH H H+ MDH->H

This compound Dehydrogenase Catalyzed Reaction

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Plate Compound Library Plate Dispensing Dispense Reagents & Compounds Compound_Plate->Dispensing Assay_Plate Assay Plate Incubation Incubation Assay_Plate->Incubation Reagents Enzyme, Substrate, Cofactor Reagents->Dispensing Dispensing->Assay_Plate Detection Signal Detection (Absorbance) Incubation->Detection QC Quality Control (Z', S/B, %CV) Detection->QC Hit_ID Hit Identification QC->Hit_ID Confirmation Hit Confirmation & Dose-Response Hit_ID->Confirmation

High-Throughput Screening Workflow

Comparison with Alternative Assay Formats

While the colorimetric assay is robust and cost-effective, other detection methods may offer advantages in certain contexts.

Assay FormatPrincipleAdvantagesDisadvantages
Absorbance Measures the change in light absorption by a colored product.Simple, cost-effective, widely available instrumentation.Lower sensitivity, potential for interference from colored compounds.
Fluorescence Measures the light emitted by a fluorescent product (e.g., NADH).Higher sensitivity than absorbance, wider dynamic range.[1]Potential for interference from fluorescent compounds (autofluorescence).[1]
Luminescence Measures light produced from a chemical reaction (e.g., ATP-coupled luciferase).Very high sensitivity, low background signal.Often requires coupled enzyme reactions, can be more expensive.

A fluorescence-based assay for lactate dehydrogenase (LDH), another NADH-producing enzyme, has been validated with a Z'-factor of >0.7, suggesting that a similar format for MDH could also be highly robust.[1]

Comparison with Alternative Dehydrogenase Targets

For certain drug discovery campaigns, other dehydrogenases may serve as relevant targets or important off-targets to consider for selectivity profiling.

DehydrogenaseBiological RoleRelevance as a TargetHTS Assay Availability
Lactate Dehydrogenase (LDH) Key enzyme in anaerobic glycolysis.Cancer metabolism, infectious diseases.Robust fluorescence and absorbance assays are well-established.
Glutamate Dehydrogenase (GDH) Links amino acid and carbohydrate metabolism.Neurological disorders, cancer.HTS assays are available.
Isocitrate Dehydrogenase (IDH) Critical enzyme in the citric acid cycle.Cancer (mutant forms), metabolic disorders.Mass spectrometry and absorbance-based HTS assays have been developed.

References

A Comparative Analysis of Malate Transport Mechanisms Across Kingdoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malate, a central metabolite in all domains of life, plays a pivotal role in a myriad of cellular processes, from energy metabolism in the Krebs cycle to pH regulation and aluminum tolerance in plants. The transport of this compound across cellular and organellar membranes is therefore a critical, tightly regulated process. This guide provides a comparative analysis of the molecular mechanisms of this compound transport across plants, animals, fungi, and bacteria, offering insights into the structural diversity, kinetic properties, and regulatory networks governing these essential transport systems. This information is intended to serve as a valuable resource for researchers investigating metabolic pathways, developing novel therapeutic agents, and engineering metabolic systems.

At a Glance: Key this compound Transporters Across Kingdoms

KingdomPrimary this compound Transporter FamiliesKey FunctionsCellular Location
Plants Aluminum-Activated this compound Transporters (ALMTs), Slow Anion Channels (SLACs), Dicarboxylate Transporters (DCTs)Aluminum tolerance, stomatal regulation, C4 photosynthesis, balancing metabolic fluxesPlasma membrane, tonoplast, chloroplast, mitochondrial inner membrane
Animals Solute Carrier Family 25 Member 10 (SLC25A10) / Dicarboxylate Carrier (DIC)This compound-aspartate shuttle, fatty acid synthesis, gluconeogenesis, insulin (B600854) secretionMitochondrial inner membrane
Fungi Mitochondrial Carriers (e.g., tellurite (B1196480) resistance/dicarboxylate transporters), Major Facilitator Superfamily (MFS)Lipid accumulation, citrate (B86180)/malate/pyruvate shuttle, central carbon metabolismMitochondrial inner membrane, plasma membrane
Bacteria 2-Hydroxycarboxylate Transporter (2HCT) Family (e.g., MleP), Dicarboxylate (Dcu) TransportersMalolactic fermentation, anaerobic respiration, C4-dicarboxylate metabolismPlasma membrane

Quantitative Comparison of this compound Transporter Kinetics

The kinetic properties of this compound transporters, specifically their affinity for this compound (Km) and maximum transport rate (Vmax), are crucial determinants of their physiological roles. While these parameters can vary depending on experimental conditions and the specific isoform, the following table provides a summary of reported kinetic values for representative this compound transporters.

KingdomTransporterOrganismExpression SystemKm for this compound (mM)Vmax (relative units or specific values)Reference
Plants TaALMT1Triticum aestivum (Wheat)Xenopus oocytesNot directly determined, but shows this compound permeability-[1]
Animals SLC25A10Homo sapiensReconstituted in liposomes~0.1-0.5-[2]
Fungi MalTAspergillus oryzaeSaccharomyces cerevisiae1.114.3 nmol/min/mg protein
Bacteria DcuAEscherichia coliNative membranes0.046 (for succinate)35 nmol/min/mg protein (for succinate)

Note: Kinetic data for this compound transporters can be sparse and highly variable depending on the experimental setup. The values presented here are indicative and should be considered in the context of the cited studies.

Structural Insights into this compound Recognition and Transport

Despite their diverse origins and sequences, this compound transporters from different kingdoms have evolved sophisticated mechanisms for substrate recognition and translocation.

Plants: The ALMT Family

Recent cryo-electron microscopy (cryo-EM) structures of Arabidopsis thaliana ALMT1 (AtALMT1) have provided unprecedented insights into its function.[3][4][5] AtALMT1 assembles as a homodimer, forming an anion channel.[3][4][5] Each subunit consists of six transmembrane helices and six cytosolic α-helices.[3][4][5][6] The this compound-binding site is located within the central pore and is characterized by the presence of two pairs of arginine residues that are crucial for recognizing the dicarboxylate substrate.[3][4][5] Aluminum binding on the extracellular side induces a conformational change that opens the channel, facilitating this compound efflux.[3][4][5]

Animals: The SLC25 Family

The mitochondrial dicarboxylate carrier (SLC25A10) belongs to the larger mitochondrial carrier family, characterized by a tripartite structure of three homologous domains.[7][8] Each domain contains two transmembrane helices. The protein is believed to function as a monomer, operating via an alternating access mechanism with a single substrate binding site.[8] This family of transporters facilitates the exchange of dicarboxylates like this compound for other dicarboxylates or phosphate.[2][7]

Fungi: Homology Modeling Insights

While high-resolution structures of fungal this compound transporters are not yet available, homology modeling based on related transporters has provided valuable structural predictions.[7] For instance, in silico analysis of mitochondrial this compound transporters from the oleaginous fungus Mucor circinelloides suggests a structure with high sequence and structural homology to other mitochondrial carriers.[7]

Bacteria: The 2-Hydroxycarboxylate Transporter (2HCT) Family

The 2HCT family represents a distinct structural class of secondary transporters. They are predicted to have 11 transmembrane helices organized into two homologous domains with opposite orientations in the membrane.[9] A key feature is the presence of two pore-loop structures that are thought to form part of the translocation pathway.[9]

Regulatory Networks Controlling this compound Transport

The activity of this compound transporters is intricately regulated by a variety of signaling pathways, ensuring that this compound flux is coordinated with the metabolic state of the cell and environmental cues.

Plant this compound Transport Regulation

In plants, the regulation of ALMT1 in response to aluminum stress is one of the best-characterized examples.

G cluster_0 Aluminum Stress Response in Plants Al3+ Al3+ Upstream_Sensors Unknown Upstream Sensors Al3+->Upstream_Sensors Perceived by MEKK1_MKK1_2_MPK4_Cascade MEKK1-MKK1/2-MPK4 Cascade Upstream_Sensors->MEKK1_MKK1_2_MPK4_Cascade Activates STOP1 STOP1 (Transcription Factor) MEKK1_MKK1_2_MPK4_Cascade->STOP1 Phosphorylates & Stabilizes RAE1 RAE1 (E3 Ubiquitin Ligase) STOP1->RAE1 Induces Transcription Proteasome 26S Proteasome STOP1->Proteasome ALMT1_Gene ALMT1 Gene STOP1->ALMT1_Gene Induces Transcription RAE1->STOP1 Promotes Ubiquitination & Degradation (Negative Feedback) Proteasome->STOP1 Degrades ALMT1_Protein ALMT1 Transporter ALMT1_Gene->ALMT1_Protein Leads to Malate_Efflux This compound Efflux ALMT1_Protein->Malate_Efflux Mediates

Figure 1: Signaling pathway for aluminum-induced this compound efflux in plants.

This pathway highlights the central role of the SENSITIVE TO PROTON RHIZOTOXICITY 1 (STOP1) transcription factor.[10][11][12][13] Aluminum stress leads to the stabilization and activation of STOP1, which in turn upregulates the expression of ALMT1.[10][11][12][13] The activity of STOP1 is further modulated by upstream kinase cascades and negative feedback loops involving E3 ubiquitin ligases like RAE1.[10]

Animal this compound Transport Regulation

In animals, the regulation of the mitochondrial dicarboxylate carrier SLC25A10 is linked to key metabolic signaling pathways such as insulin signaling.

G cluster_1 Insulin Signaling and Mitochondrial this compound Transport Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Mitochondrion Mitochondrion Akt->Mitochondrion Impacts Mitochondrial Function SLC25A10 SLC25A10 Malate_Aspartate_Shuttle This compound-Aspartate Shuttle Activity SLC25A10->Malate_Aspartate_Shuttle Key Component of Fatty_Acid_Synthesis Fatty Acid Synthesis Malate_Aspartate_Shuttle->Fatty_Acid_Synthesis Provides Substrates for

Figure 2: Link between insulin signaling and SLC25A10 function.

The PI3K/Akt signaling pathway, a central node in insulin signaling, has been shown to regulate mitochondrial bioenergetics.[3][14][15][16][17] While the direct regulation of SLC25A10 by this pathway is still under investigation, the role of SLC25A10 in providing this compound for citrate export, a key step in insulin-stimulated fatty acid synthesis, suggests a functional link.[15]

Fungal this compound Transport Regulation

In fungi, particularly oleaginous species, this compound transport is crucial for lipid accumulation and is influenced by nutrient-sensing pathways like the cAMP/PKA pathway.

G cluster_2 cAMP/PKA Pathway and Lipid Metabolism in Fungi Nutrient_Signals Nutrient Signals (e.g., Glucose) Adenylyl_Cyclase Adenylyl Cyclase Nutrient_Signals->Adenylyl_Cyclase Activate cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ACC Acetyl-CoA Carboxylase (ACC) PKA->ACC Phosphorylates & Regulates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Precursor for Malate_Transport This compound Transport (Citrate/Malate Shuttle) Malate_Transport->Fatty_Acid_Synthesis Provides Precursors for

Figure 3: Role of the cAMP/PKA pathway in fungal lipid synthesis.

The cAMP/PKA pathway is a key regulator of metabolism in fungi.[6][8][10][11][18] This pathway can influence the activity of key enzymes in fatty acid biosynthesis, such as acetyl-CoA carboxylase (ACC), through phosphorylation.[19][20][21][22][23] this compound transport, as part of the citrate/malate shuttle, provides the necessary precursors for this process and is therefore likely to be coordinately regulated by these central metabolic signaling networks.

Bacterial this compound Transport Regulation

Bacteria employ sophisticated two-component systems to sense and respond to the availability of C4-dicarboxylates like this compound in their environment.

G cluster_3 DcuS-DcuR Two-Component System in Bacteria This compound External this compound DcuS DcuS (Sensor Kinase) This compound->DcuS Binds to Periplasmic Domain DcuS->DcuS Autophosphorylation DcuR DcuR (Response Regulator) DcuS->DcuR Phosphorylates DcuR_P DcuR-P Dcu_Genes dcu Genes (e.g., dcuB) DcuR_P->Dcu_Genes Binds to Promoter and Activates Transcription Dcu_Transporters Dcu Transporters Dcu_Genes->Dcu_Transporters Encode Malate_Uptake This compound Uptake Dcu_Transporters->Malate_Uptake Mediate

Figure 4: The DcuS-DcuR two-component system for C4-dicarboxylate sensing.

The DcuS-DcuR system in E. coli is a paradigm for the regulation of C4-dicarboxylate transport.[7][24][25][26][27] The membrane-bound sensor kinase DcuS detects the presence of external this compound, leading to its autophosphorylation and subsequent phosphotransfer to the response regulator DcuR.[7][24][25][26][27] Phosphorylated DcuR then acts as a transcriptional activator for genes encoding C4-dicarboxylate transporters, such as DcuB, thereby enhancing the cell's capacity to utilize this compound.[7][24][25][26][27]

Key Experimental Methodologies

The study of this compound transport mechanisms relies on a variety of sophisticated experimental techniques. Below are brief overviews of three key methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This powerful electrophysiological technique is widely used for the functional characterization of ion channels and electrogenic transporters.

G cluster_4 TEVC Experimental Workflow cRNA_Prep 1. cRNA Preparation of Transporter Gene Oocyte_Injection 2. Microinjection of cRNA into Xenopus oocyte cRNA_Prep->Oocyte_Injection Incubation 3. Incubation for Protein Expression Oocyte_Injection->Incubation TEVC_Recording 4. Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording Data_Analysis 5. Data Analysis (Current-Voltage Relationship) TEVC_Recording->Data_Analysis G cluster_5 13C-MFA Workflow Labeled_Substrate 1. Cell Culture with 13C-labeled Substrate (e.g., 13C-glucose) Metabolite_Extraction 2. Metabolite Extraction and Derivatization Labeled_Substrate->Metabolite_Extraction MS_Analysis 3. Mass Spectrometry (MS) Analysis Metabolite_Extraction->MS_Analysis Isotopomer_Analysis 4. Isotopomer Distribution Analysis MS_Analysis->Isotopomer_Analysis Flux_Calculation 5. Computational Flux Calculation Isotopomer_Analysis->Flux_Calculation

References

A Researcher's Guide to Malate Measurement: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-malate, a key intermediate in cellular metabolism, is critical. This guide provides an objective comparison of the three primary analytical methods for malate measurement: enzymatic assays, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. We will delve into the experimental protocols for each and present a summary of their performance based on available data.

This compound plays a pivotal role in fundamental metabolic processes, including the tricarboxylic acid (TCA) cycle. Its concentration can be a key indicator of cellular energy status and metabolic flux. Consequently, the choice of measurement technique is a crucial consideration in experimental design. This guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.

Comparative Performance of this compound Measurement Methods

The selection of a suitable this compound quantification method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of enzymatic assays, LC-MS, and NMR spectroscopy for the measurement of L-malate.

ParameterEnzymatic AssayLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Spectrophotometric or fluorometric detection of NADH produced from the enzymatic oxidation of L-malate by L-malate dehydrogenase.[1][2][3]Chromatographic separation of this compound from a complex mixture followed by mass-based detection and quantification.Detection and quantification based on the magnetic properties of atomic nuclei within the this compound molecule.
Limit of Detection (LOD) 0.25 - 8 mg/L[1][2]0.02 - 0.04 mg/kgGenerally less sensitive than LC-MS.[4]
Limit of Quantification (LOQ) 0.74 - 15 mg/L[1]0.05 - 0.13 mg/kgDependent on signal-to-noise ratio; SNR of 150 recommended for high accuracy.[5]
Reproducibility (%RSD) 1 - 2%[6]Variable; can be <5% with appropriate internal standards.< 4%
Specificity High for L-malate.[2][6]High; can distinguish between isomers with appropriate chromatography.High; provides structural information.
Throughput High; suitable for 96-well plate format.Moderate to High, depending on the chromatographic method.Low to Moderate.
Instrumentation Spectrophotometer or fluorometer.LC system coupled to a mass spectrometer.NMR spectrometer.
Sample Preparation Simple; may require homogenization and dilution.[7]More complex; often requires extraction and derivatization.Simple; may require buffering and addition of a reference standard.
Cost per Sample Low to Moderate.High.High.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed this compound measurement techniques.

Enzymatic Assay Protocol

This protocol is based on a typical commercially available colorimetric assay kit.

  • Sample Preparation:

    • For tissue or cell samples, homogenize in assay buffer and centrifuge to remove insoluble material.

    • Dilute the supernatant or liquid sample to bring the this compound concentration within the linear range of the assay (e.g., 0.02 to 2 mM).[7]

  • Assay Procedure (96-well plate format):

    • Prepare a standard curve using a series of known L-malate concentrations.

    • Add a small volume of the prepared samples and standards to individual wells of a 96-well plate.

    • Prepare a reaction mixture containing L-malate dehydrogenase, NAD+, and a colorimetric probe.

    • Add the reaction mixture to each well to initiate the enzymatic reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.

    • Measure the absorbance at a specific wavelength (e.g., 565 nm) using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve of absorbance versus L-malate concentration.

    • Determine the this compound concentration in the samples from the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This is a general protocol for the targeted analysis of this compound using LC-MS.

  • Sample Preparation (Protein Precipitation and Extraction):

    • To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of a cold extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., ¹³C-labeled this compound).

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column or a column designed for polar analytes (e.g., HILIC).

      • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative ion mode.

      • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of this compound, monitoring a specific precursor-to-product ion transition (e.g., m/z 133 -> 115).

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the ratio of the this compound peak area to the internal standard peak area.

    • Quantify the this compound concentration in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the basic steps for this compound quantification by ¹H NMR.

  • Sample Preparation:

    • Lyophilize cell or tissue extracts to remove water.

    • Reconstitute the dried sample in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

    • Adjust the pH of the sample to a consistent value to ensure reproducible chemical shifts.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Use a pulse sequence with water suppression to minimize the large water signal.

    • Ensure a sufficient relaxation delay to allow for complete T1 relaxation of the signals for accurate quantification.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

    • Identify the characteristic signals for this compound (typically two doublets of doublets around 2.5 and 2.7 ppm and a doublet of doublets around 4.3 ppm).

    • Integrate the area of a well-resolved this compound signal and the signal of the internal standard.

    • Calculate the concentration of this compound based on the ratio of the integral of the this compound signal to the integral of the internal standard signal, taking into account the number of protons contributing to each signal.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (Tissue, Cells, Biofluid) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Derivatization Derivatization (Optional for LC-MS) Extraction->Derivatization Enzymatic Enzymatic Assay Extraction->Enzymatic NMR NMR Spectroscopy Extraction->NMR LCMS LC-MS Derivatization->LCMS Quantification Quantification Enzymatic->Quantification LCMS->Quantification NMR->Quantification Correlation Correlation Analysis Quantification->Correlation Comparison Method Comparison Correlation->Comparison

Caption: A generalized workflow for the comparison of different this compound measurement methods.

tca_cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate This compound This compound Fumarate->this compound Oxaloacetate Oxaloacetate This compound->Oxaloacetate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate

Caption: The central role of this compound in the Tricarboxylic Acid (TCA) Cycle.

References

Unveiling the Signaling Roles of Malate: A Comparative Guide to Plant and Mammalian Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of malate's function as a signaling molecule reveals distinct yet analogous mechanisms in plant stomatal regulation and mammalian anti-inflammatory responses. This guide provides a comparative overview of these two pathways, presenting key experimental data, detailed methodologies, and visual representations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

This compound, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a crucial signaling molecule in diverse biological processes, extending beyond its metabolic functions. This guide compares and contrasts the role of this compound in two well-characterized signaling pathways: the extracellular this compound-induced stomatal closure in plants and the intracellular this compound-regulated anti-inflammatory response in macrophages. By examining the key protein players, downstream events, and quantitative effects, we aim to provide a valuable resource for validating and exploring the signaling functions of this compound.

Comparative Analysis of this compound Signaling Pathways

The signaling roles of this compound in plant stomatal closure and macrophage-mediated inflammation are initiated by different cellular localization of this compound and involve distinct molecular components. In plants, extracellular this compound acts as a signal to close stomata, the pores that regulate gas exchange and water transpiration. This process is critical for plant survival under drought stress. In contrast, in mammals, intracellular this compound accumulation within macrophages has been shown to exert anti-inflammatory effects by modulating protein-protein interactions.

FeatureExtracellular this compound-Induced Stomatal Closure (Plants)Intracellular this compound-Regulated Anti-inflammatory Response (Macrophages)
This compound Location Apoplast (extracellular space)Cytosol (intracellular)
Key Sensor/Receptor Slow Anion Channel 1 (SLAC1), GUARD CELL HYDROGEN PEROXIDE-RESISTANT1 (GHR1)Binding Immunoglobulin Protein (BiP)
Primary Interacting Partner SLAC1Interferon regulatory factor 2-binding protein 2 (IRF2BP2)
Core Mechanism Direct activation of the SLAC1 anion channel and stimulation of Ca2+ signaling, leading to ion efflux and guard cell deflation.[1][2]Inhibition of the interaction between BiP and IRF2BP2, preventing the degradation of the anti-inflammatory protein IRF2BP2.[3][4]
Downstream Events Increased cytosolic Ca2+ concentration, production of Reactive Oxygen Species (ROS).[1][5]Stabilization of IRF2BP2, leading to suppression of pro-inflammatory responses.[3]
Physiological Outcome Stomatal closure, reducing water loss.Attenuation of inflammation.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies investigating the effects of this compound in both signaling pathways.

Table 1: Effect of this compound on Stomatal Aperture in Arabidopsis thaliana
This compound Concentration (mM)Stomatal Aperture (µm)Reference
0 (Control)2.5 ± 0.1[2]
12.2 ± 0.1[2]
31.8 ± 0.1[2]
51.5 ± 0.1[2]
101.2 ± 0.1[2]
Table 2: Effect of this compound on IRF2BP2 Protein Stability in Macrophages
TreatmentIRF2BP2 Protein Level (relative to control)Reference
Control (CHX only)1.0[3]
CHX + L-malate (6 mM)~1.5 - 2.0[3]
CHX + BiP inducer~0.5[3]
CHX + BiP inducer + L-malate~1.0 - 1.5[3]

(CHX: Cycloheximide (B1669411), a protein synthesis inhibitor)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Measurement of Stomatal Aperture in Arabidopsis thaliana
  • Plant Material: Fully expanded rosette leaves from 4- to 6-week-old Arabidopsis thaliana plants are used.

  • Epidermal Peel Preparation: The abaxial epidermis is carefully peeled from the leaf and floated on a buffer solution (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl, 1 mM CaCl2).

  • Stomatal Opening/Closure Treatment: To induce opening, peels are incubated under light for 2-3 hours. For closure assays, this compound at various concentrations is added to the buffer, and the peels are incubated for a further 2 hours.

  • Imaging and Measurement: The epidermal peels are mounted on a microscope slide. Images of at least 20 stomata per condition are captured using a light microscope. The width of the stomatal pore is measured using image analysis software like ImageJ.

Co-Immunoprecipitation of BiP and IRF2BP2 from Macrophages
  • Cell Culture and Lysis: Macrophage cell lines (e.g., RAW 264.7) are cultured and treated as required. Cells are then lysed in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. An antibody specific for BiP (or IRF2BP2) is added to the lysate and incubated for 2-4 hours at 4°C with gentle rotation. Protein A/G agarose beads are then added and incubated for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: The beads are washed 3-5 times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and analyzed by western blotting using antibodies against BiP and IRF2BP2.

Cycloheximide (CHX) Chase Assay for IRF2BP2 Stability
  • Cell Treatment: Macrophages are treated with cycloheximide (CHX), a protein synthesis inhibitor (typically 10-100 µg/mL), to block new protein synthesis. Cells can be co-treated with this compound or other compounds of interest.

  • Time Course Collection: Cells are harvested at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Protein Extraction and Analysis: Total protein is extracted from the cells at each time point. The levels of IRF2BP2 and a loading control (e.g., β-actin or GAPDH) are analyzed by western blotting.

  • Quantification: The band intensities of IRF2BP2 are quantified and normalized to the loading control. The rate of IRF2BP2 degradation is then determined by plotting the relative protein levels against time.

Visualizing this compound Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Malate_Stomatal_Closure cluster_extracellular Apoplast (Extracellular) cluster_membrane Plasma Membrane cluster_cytosol Guard Cell Cytosol Malate_ext Extracellular this compound GHR1 GHR1 Malate_ext->GHR1 Activates SLAC1 SLAC1 Malate_ext->SLAC1 Directly Activates Ca2_increase Cytosolic Ca2+ Increase Malate_ext->Ca2_increase Stimulates ROS_production ROS Production GHR1->ROS_production Induces Anion_efflux Anion Efflux SLAC1->Anion_efflux Ca2_increase->SLAC1 Activates ROS_production->Ca2_increase Stimulates Depolarization Membrane Depolarization Anion_efflux->Depolarization K_efflux K+ Efflux Depolarization->K_efflux Turgor_loss Loss of Turgor K_efflux->Turgor_loss Stomatal_closure Stomatal Closure Turgor_loss->Stomatal_closure

Figure 1: Signaling pathway of extracellular this compound-induced stomatal closure in plant guard cells.

Malate_Macrophage_Inflammation cluster_cytosol Macrophage Cytosol Malate_intra Intracellular this compound BiP BiP Malate_intra->BiP Binds to BiP_IRF2BP2_complex BiP-IRF2BP2 Complex Malate_intra->BiP_IRF2BP2_complex Inhibits Formation BiP->BiP_IRF2BP2_complex IRF2BP2 IRF2BP2 IRF2BP2->BiP_IRF2BP2_complex Anti_inflammatory Anti-inflammatory Response IRF2BP2->Anti_inflammatory Promotes IRF2BP2_degradation IRF2BP2 Degradation BiP_IRF2BP2_complex->IRF2BP2_degradation Leads to IRF2BP2_degradation->IRF2BP2 Reduces levels of

Figure 2: Signaling pathway of intracellular this compound in regulating the anti-inflammatory response in macrophages.

Co_IP_Workflow start Macrophage Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear add_ab Add anti-BiP Antibody preclear->add_ab incubate1 Incubate add_ab->incubate1 add_beads Add Protein A/G Beads incubate1->add_beads incubate2 Incubate add_beads->incubate2 wash Wash Beads incubate2->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (Probe for BiP & IRF2BP2) elute->analysis

Figure 3: Experimental workflow for the co-immunoprecipitation of BiP and IRF2BP2.

References

A Comparative Guide to Malate Extraction Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is fundamental to experimental success. Malate, a key intermediate in cellular metabolism, is no exception. The choice of extraction protocol can significantly impact the yield, purity, and ultimately, the reliability of downstream analyses. This guide provides an objective comparison of common this compound extraction protocols, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your research needs.

The efficiency of this compound extraction can vary significantly depending on the sample matrix—be it plant, animal, or yeast tissues—and the chosen methodology. Key considerations include the solvent system, temperature, and physical disruption techniques employed. This guide will delve into a comparison of prevalent methods, including hot water extraction, cold solvent extraction, and bead-beating, providing a comprehensive overview of their performance.

Comparative Analysis of this compound Extraction Efficacy

The selection of an appropriate extraction protocol is a critical step in metabolomic studies. The following table summarizes quantitative data on the efficacy of different this compound extraction methods across various biological samples. The data highlights the trade-offs between extraction yield, time, and the preservation of thermally labile compounds.

Extraction ProtocolSample TypeKey PrincipleThis compound Yield (Relative)PurityProcessing TimeAdvantagesDisadvantages
Hot Water Extraction Plant TissuesLysis of cells and increased solubility of metabolites at high temperatures.HighModerateShortHigh yield in a short time.[1]Risk of degradation for thermolabile compounds.[1][2]
Cold Solvent Extraction Plant & Animal TissuesCell lysis and metabolite solubilization in organic solvents at low temperatures to minimize degradation.ModerateHighLongPreserves thermolabile compounds.[1][2]Can be less efficient and more time-consuming.[1][3]
Bead-Beating with Solvent Yeast, Microbial CellsMechanical disruption of cell walls using beads in the presence of an extraction solvent.Very HighHighModerateEfficient lysis of recalcitrant cells, leading to higher yields.[4]Can generate heat, potentially affecting metabolite stability if not properly cooled.
Chloroform/Methanol (B129727)/Water Yeast, Animal TissuesBiphasic extraction separating polar (containing this compound) and non-polar metabolites.HighVery HighLongAllows for simultaneous extraction of polar and non-polar metabolites from a single sample.[5]More complex procedure with multiple steps.

Key Signaling Pathway: The Citric Acid (TCA) Cycle

This compound is a crucial intermediate in the Citric Acid (TCA) cycle, a central metabolic pathway for energy production. The following diagram illustrates the position of this compound within this cycle.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate This compound This compound Fumarate->this compound This compound->Oxaloacetate

Figure 1: The Citric Acid (TCA) Cycle highlighting the central role of this compound.

Experimental Protocols

Below are detailed methodologies for key this compound extraction experiments. These protocols are generalized and may require optimization based on the specific sample type and downstream application.

Protocol 1: Hot Water Extraction for Plant Tissues

This method is effective for obtaining a high yield of polar metabolites, including this compound, from plant samples.

  • Sample Preparation: Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction: Add boiling water to the powdered tissue at a ratio of 1:10 (w/v). Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture in a water bath at 95-100°C for 10 minutes.

  • Centrifugation: Centrifuge the extract at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Storage: Store the extract at -80°C until further analysis.

Protocol 2: Bead-Beating Extraction for Yeast

This protocol is optimized for the efficient lysis of yeast cells to maximize metabolite recovery.[4]

  • Quenching: Rapidly quench yeast metabolism by adding the cell culture to a cold methanol solution (-40°C or lower).[4]

  • Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Lysis: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., a chloroform/methanol mixture). Transfer the suspension to a tube containing glass or zirconia beads.[5]

  • Homogenization: Disrupt the cells using a bead beater. The duration and intensity of bead beating should be optimized for the specific yeast strain.[4]

  • Phase Separation (if applicable): If using a biphasic solvent system like chloroform/methanol/water, add water and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.[5]

  • Collection: Collect the polar phase, which contains this compound.

  • Drying and Storage: Lyophilize or use a vacuum centrifuge to dry the extract. Store the dried extract at -80°C.

Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines a general workflow for this compound extraction from biological samples followed by quantification.

Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plant, Animal, Yeast) Quench Quench Metabolism (e.g., Liquid Nitrogen, Cold Solvent) Sample->Quench Homogenize Homogenization / Lysis (e.g., Grinding, Bead-Beating) Quench->Homogenize Extract Solvent Extraction (Hot or Cold) Homogenize->Extract Clarify Clarification (Centrifugation) Extract->Clarify Supernatant Collect Supernatant Clarify->Supernatant Quantify Quantification (e.g., LC-MS, Enzymatic Assay) Supernatant->Quantify Data Data Analysis Quantify->Data

Figure 2: A generalized workflow for this compound extraction and subsequent analysis.

Concluding Remarks

The optimal this compound extraction protocol is highly dependent on the specific research question, the nature of the biological sample, and the analytical platform to be used. For studies where yield is the primary concern and the downstream analysis is not affected by potential degradation of other compounds, hot water extraction can be a rapid and effective choice for plant tissues.[1] Conversely, when analyzing a broader range of metabolites or working with samples containing thermolabile compounds, cold solvent extraction methods are preferable to ensure sample integrity.[2] For robust cell types like yeast, mechanical disruption through bead-beating is often necessary to achieve high extraction efficiency.[4] For comprehensive metabolomic studies, biphasic solvent systems like chloroform/methanol/water offer the advantage of separating polar and non-polar metabolites from a single sample.[5]

It is recommended to perform a pilot study to compare different extraction methods for your specific sample type and analytical setup to ensure the highest quality data for your research.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management of chemical waste is paramount for ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of malate, a common substance in various biochemical assays and formulations. While this compound itself is not generally classified as a hazardous substance, adherence to rigorous disposal protocols is crucial to mitigate risks and protect the environment.[1]

Immediate Safety and Handling Procedures

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, at a minimum, safety glasses and chemical-resistant gloves.[1] Ensure that your workspace is well-ventilated. An eyewash station and safety shower should be readily accessible in the immediate vicinity.[2]

In the event of a spill, prevent the substance from entering drains.[3] For solid this compound, sweep up the material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[2][4] The affected area should then be thoroughly cleaned. For detailed first-aid measures, always consult the substance's Safety Data Sheet (SDS).[1]

Step-by-Step Disposal Protocol

The cornerstone of proper this compound disposal is the determination of whether the waste is contaminated with any hazardous substances. This assessment will dictate the correct disposal pathway.

  • Hazardous Waste Determination : The initial and most critical step is to conduct a hazardous waste determination at the point of generation.[1] Even though pure this compound is not considered hazardous, it can become contaminated during experimental use. A detailed protocol for this determination is provided below.

  • Waste Segregation : Based on the hazardous waste determination, segregate the this compound waste as follows:

    • Non-Contaminated this compound : If the this compound is unused, uncontaminated, and has been confirmed as non-hazardous, it may be permissible to dispose of it as non-hazardous waste, in accordance with institutional and local regulations.[1]

    • Contaminated this compound : If the this compound has been in contact with or is mixed with hazardous materials, it must be treated as hazardous waste.[1]

  • Containerization and Labeling :

    • Non-Hazardous this compound Waste : Place in a clearly labeled, sealed container.

    • Hazardous this compound Waste : Collect in a compatible, leak-proof container with a secure lid. The container must be labeled with the words "Hazardous Waste" and include the chemical name(s) of all constituents, including the contaminants.[5]

  • Storage : Store waste containers in a designated and secure satellite accumulation area. Ensure that incompatible wastes are segregated to prevent dangerous reactions.[5]

  • Disposal :

    • Non-Hazardous this compound Waste : Disposal of non-hazardous waste may be possible through standard laboratory trash or, if in solution and permissible by local regulations, down the drain with copious amounts of water.[6] Always confirm your institution's specific policies.

    • Hazardous this compound Waste : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Under no circumstances should hazardous waste be disposed of down the drain or in the regular trash.[8]

  • Empty Container Disposal : Empty containers that held pure this compound should be triple-rinsed with water before being discarded. If the container held this compound contaminated with hazardous substances, the first one to three rinses must be collected and disposed of as hazardous waste.[5]

Quantitative Data for Laboratory Waste Disposal

While specific quantitative limits for this compound are not defined, general guidelines for laboratory chemical waste can be instructive. Adherence to your institution's specific quantitative limits is mandatory.

ParameterGuidelineRemarks
pH Range for Sewer Disposal 5.0 - 9.0Wastes outside this range may require neutralization prior to drain disposal.
Heavy Metal Contamination < 1 ppmWastes containing heavy metals above acceptable limits must be disposed of as hazardous waste.[9]
Solvent Concentration Varies by jurisdictionCheck local regulations for permissible concentrations of organic solvents for drain disposal.
Satellite Accumulation Time 90 - 180 daysThe maximum time a full hazardous waste container can be stored in the lab before pickup.[8]

Experimental Protocols

Protocol for Hazardous Waste Determination

This protocol outlines the steps to ascertain whether your this compound waste should be classified as hazardous.

Objective : To determine if this compound waste has been contaminated with hazardous substances during experimental use.

Materials :

  • Safety Data Sheets (SDS) for all chemicals used in the experiment.

  • Experimental records and laboratory notebook.

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Methodology :

  • Review the Safety Data Sheet (SDS) for this compound : Obtain and thoroughly review the SDS for the specific this compound compound used. Section 2 of the SDS will identify any hazard classifications.[1]

  • Analyze the Experimental Process : Carefully review every step of the experimental procedure where this compound was used. Identify all other chemical substances that came into contact with the this compound.

  • Assess Contaminants for Hazardous Characteristics : For each substance identified in the previous step, consult its SDS to determine if it is classified as a hazardous material. Look for the following hazardous characteristics:

    • Ignitability : Flashpoint below 60°C (140°F).

    • Corrosivity : pH less than or equal to 2, or greater than or equal to 12.5.

    • Reactivity : Unstable under normal conditions, may react with water, or generate toxic gases.

    • Toxicity : Harmful or fatal if ingested or absorbed, or meets specific toxicity criteria.

    • If the this compound waste has not come into contact with any substance exhibiting hazardous characteristics, and is not otherwise regulated, it can be managed as non-hazardous waste.

    • If the this compound waste is mixed with or has come into contact with any substance exhibiting one or more of the hazardous characteristics, it must be managed as hazardous waste.

  • Documentation : Record the outcome of the hazardous waste determination in your laboratory notebook or other designated record-keeping system.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

MalateDisposalWorkflow start Start: this compound Waste Generated haz_det Perform Hazardous Waste Determination start->haz_det non_haz Non-Hazardous Waste Stream haz_det->non_haz Not Contaminated haz Hazardous Waste Stream haz_det->haz Contaminated non_haz_proc Segregate and Label as Non-Hazardous Waste non_haz->non_haz_proc haz_proc Segregate and Label as 'Hazardous Waste' haz->haz_proc non_haz_disp Dispose of According to Institutional/Local Regulations (e.g., regular trash, drain) non_haz_proc->non_haz_disp haz_disp Store in Satellite Accumulation Area and Arrange for EHS Pickup haz_proc->haz_disp end End: Proper Disposal Complete non_haz_disp->end haz_disp->end

Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of malate, also commonly referred to as malic acid. Adherence to these procedures will help safeguard personnel and maintain a secure research environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, particularly in its solid, powder form, it is crucial to use appropriate personal protective equipment to prevent exposure and ensure safety. The primary hazards associated with this compound are eye and skin irritation.[1][2] In dusty conditions, inhalation can also be a concern.

Key PPE Requirements:

  • Eye and Face Protection: Safety glasses with side shields are recommended for all handling procedures.[3][4] For operations that may generate dust, such as transferring large quantities, safety goggles or a face shield should be worn to provide more comprehensive protection against eye irritation.[1][3] An eyewash station should be readily accessible in the work area.[5][6]

  • Skin Protection: While not always required for incidental contact, wearing suitable chemical-resistant gloves is a good laboratory practice to prevent potential skin irritation.[4] For tasks with a higher risk of contact, protective clothing should be worn.[7] Hands should be washed thoroughly with soap and water after handling.[1][8]

  • Respiratory Protection: In situations where significant dust may be generated and engineering controls like ventilation are insufficient, a NIOSH-approved N-95 dust respirator or equivalent should be used.[3]

Hazard and Safety Data Summary

The following table summarizes the key quantitative safety data for malic acid, the protonated form of this compound.

ParameterValueReferences
GHS Hazard Statement H319: Causes serious eye irritation[1][4][5]
CAS Number 6915-15-7 (for DL-Malic acid)[1][4][6]
OSHA PEL (Nuisance Dust) Total dust: 15 mg/m³; Respirable dust: 5 mg/m³[3]
ACGIH TLV (Nuisance Dust) Inhalable dust: 10 mg/m³[3]
Flash Point 203 °C / 397.4 °F[6]
Autoignition Temperature 340 °C / 644 °F[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and operational efficiency.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area.[3][9]

    • Keep containers tightly closed to prevent moisture absorption and contamination.[3][9]

    • Store away from incompatible materials such as strong oxidizing agents, bases, and alkali metals.[4][5]

  • Preparation and Handling:

    • Work in a well-ventilated area.[3][10] Local exhaust ventilation is desirable when handling large quantities or if dust is generated.[3]

    • Don the appropriate PPE as outlined above.

    • Avoid generating dust.[3][10] Use methods like wet sweeping or a vacuum for cleaning up spills instead of compressed air.[3]

    • For preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Spill Response:

    • Minor Spills: For small spills of solid this compound, sweep up the material, taking care to minimize dust generation, and place it in a suitable, labeled container for disposal.[6][7] The area can then be cleaned with water.[9]

    • Major Spills: In the event of a large spill, evacuate the area and alert emergency services.[7] Wear appropriate PPE, including respiratory protection, before attempting to clean up.[7]

  • Disposal Plan:

    • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

    • Do not discharge into drains or the environment.[9][10]

    • Waste can be sent to a licensed chemical destruction facility.[10]

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, incorporating the key safety checks and decision points.

MalateHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive this compound Shipment inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated Area inspect->store don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->don_ppe weigh Weigh this compound in Ventilated Area don_ppe->weigh dissolve Prepare Solution or Use as Solid weigh->dissolve experiment Perform Experiment dissolve->experiment spill_check Spill Occurred? experiment->spill_check cleanup_spill Clean Spill Following Protocol spill_check->cleanup_spill Yes decontaminate Decontaminate Work Area spill_check->decontaminate No cleanup_spill->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose end End dispose->end

References

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Malate

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.